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  • Product: N-ME-Leu-obzl P-tosylate
  • CAS: 42807-66-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate

This guide provides a comprehensive technical overview of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate (N-Me-Leu-OBzl p-Tosylate), a critical building block for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate (N-Me-Leu-OBzl p-Tosylate), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its chemical properties, synthesis, purification, and applications, with a focus on the rationale behind its use and detailed experimental protocols.

Introduction: The Strategic Advantage of N-Methylated Amino Acids

In the realm of peptide-based therapeutics, overcoming challenges such as poor metabolic stability and low cell permeability is paramount. N-methylation of the peptide backbone is a proven strategy to address these limitations.[1][2][3] The introduction of a methyl group on the amide nitrogen enhances resistance to enzymatic degradation by proteases and can improve membrane permeability by reducing the hydrogen bonding capacity of the amide bond.[1][2][4]

N-Methyl-L-leucine, with its hydrophobic side chain, is a particularly valuable N-methylated amino acid. Its incorporation into peptide sequences can significantly enhance their pharmacokinetic properties.[1][4] N-Me-Leu-OBzl p-Tosylate serves as a readily available, stable, and convenient derivative for introducing N-Methyl-L-leucine into a growing peptide chain during synthesis.[5][6] This guide will explore the multifaceted nature of this compound and its strategic application in modern peptide chemistry.

Chemical and Physical Properties

N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate is a salt composed of the benzyl ester of N-methyl-L-leucine and p-toluenesulfonic acid.[7] The tosylate salt form enhances the compound's stability and crystallinity, making it easier to handle and purify compared to the free base.[8][9]

PropertyValueSource
IUPAC Name benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid[7]
CAS Number 42807-66-9[5][7]
Molecular Formula C21H29NO5S[7]
Molecular Weight 407.52 g/mol [5][6]
Appearance White powder[5][6]
Melting Point 111 - 134 °C[5][6]
Optical Rotation [a]D20 = 3 ± 2 º (C=2 in DMF)[5][6]
Storage 0 - 8 °C[5][6]

Synthesis and Purification

The synthesis of N-Me-Leu-OBzl p-Tosylate is typically achieved through a Fischer-Speier esterification reaction. This method involves the direct esterification of N-Methyl-L-leucine with benzyl alcohol in the presence of a strong acid catalyst, p-toluenesulfonic acid, which also forms the final salt.[8][9][10] The reaction is driven to completion by the azeotropic removal of water.[8][9] More recently, microwave-assisted methods have been developed to accelerate this process.[10]

Experimental Protocol: Synthesis of N-Me-Leu-OBzl p-Tosylate

Materials:

  • N-Methyl-L-leucine

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine N-Methyl-L-leucine (1 equivalent), benzyl alcohol (3-5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents).

  • Azeotropic Distillation: Add toluene to the flask to facilitate the azeotropic removal of water. Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove unreacted starting material.

  • Extraction and Drying: Separate the organic phase and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Crystallization and Purification: The resulting crude product can be purified by crystallization. Dissolve the crude oil or solid in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to promote crystallization.

  • Isolation: Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.

Purification and Characterization

The purity of the synthesized N-Me-Leu-OBzl p-Tosylate should be assessed using High-Performance Liquid Chromatography (HPLC).[5] The identity and structural integrity of the compound are confirmed through various spectroscopic techniques.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the leucine side chain, the N-methyl group, the benzyl group, and the tosyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon of the ester, the aromatic carbons of the benzyl and tosyl groups, and the aliphatic carbons of the leucine moiety.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the ester carbonyl (C=O) stretch, N-H bending, and the sulfonate group (S=O) of the tosylate.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the protonated N-Methyl-L-leucine benzyl ester cation.

Application in Peptide Synthesis

N-Me-Leu-OBzl p-Tosylate is a key intermediate in the synthesis of peptides, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][6] It serves as a protected form of N-Methyl-L-leucine, with the carboxylic acid group protected as a benzyl ester and the amino group protonated as a tosylate salt.

Role in Solid-Phase Peptide Synthesis (SPPS)

In the context of SPPS, particularly using the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, N-Me-Leu-OBzl p-Tosylate can be utilized as the C-terminal amino acid.[11][12] The benzyl ester provides a stable protection for the C-terminus throughout the synthesis and can be cleaved under strong acidic conditions, such as with hydrofluoric acid (HF), often concurrently with the cleavage of the peptide from the resin and the removal of other side-chain protecting groups.[11][13]

The incorporation of N-methylated amino acids like N-Methyl-L-leucine can be challenging due to the steric hindrance of the N-methyl group, which can slow down the coupling reaction.[14][15] Therefore, more potent coupling reagents such as HATU or HCTU are often employed to ensure efficient peptide bond formation.[14][16]

Deprotection Strategies

The removal of the protecting groups from a peptide synthesized using N-Me-Leu-OBzl p-Tosylate requires specific conditions.

  • Benzyl Ester (OBzl) Deprotection: The benzyl ester is typically cleaved by catalytic hydrogenolysis (H₂/Pd-C) or by treatment with strong acids like HF or trifluoromethanesulfonic acid (TFMSA).[11][13][17][18] The choice of method depends on the overall protection strategy of the peptide.

  • Tosylate Salt: It is important to note that in N-Me-Leu-OBzl p-Tosylate, the tosylate is not a protecting group on the amine in the traditional sense (like a tosylamide). Instead, it forms a salt with the secondary amine. During the coupling step in peptide synthesis, a base (like diisopropylethylamine, DIEA) is added to neutralize the tosylate salt, liberating the free amine for reaction with the activated carboxyl group of the incoming amino acid.

Experimental Workflow in SPPS

SPPS_Workflow cluster_synthesis Peptide Chain Elongation cluster_cleavage Cleavage and Final Deprotection Start Start Deprotection N-terminal Deprotection (e.g., TFA for Boc) Start->Deprotection 1. Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization 2. Coupling Coupling of next Fmoc/Boc-Amino Acid (with HATU/HCTU) Neutralization->Coupling 3. Wash Washing Coupling->Wash 4. Repeat Another Cycle? Wash->Repeat 5. Repeat->Deprotection Yes Final_Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF for Boc/Bzl) Repeat->Final_Cleavage No Purification Purification by HPLC Final_Cleavage->Purification Final_Peptide Final N-Methylated Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an N-methylated amino acid.

Safety and Handling

N-Me-Leu-OBzl p-Tosylate should be handled with appropriate safety precautions in a laboratory setting.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Inhalation: Avoid breathing dust. If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Avoid contact with skin. In case of contact, wash off immediately with soap and plenty of water.

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[5]

Conclusion

N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate is a strategically important and versatile building block in modern peptide chemistry. Its use facilitates the incorporation of N-methylated leucine into peptide sequences, thereby enhancing their therapeutic potential by improving metabolic stability and cellular permeability. This guide has provided a comprehensive overview of its properties, synthesis, and application, offering researchers and drug development professionals the necessary technical knowledge to effectively utilize this compound in their work.

References

  • 1H and 13C NMR spectra of compound 2a. (n.d.).
  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. (n.d.). Aapptec Peptides.
  • Synthesis of nonmethylated and N-methylated cyclic peptides. (A) Cyclic... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • N-ME-Leu-obzl P-tosylate | C21H29NO5S | CID 56777371. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives a. (n.d.). ResearchGate.
  • Ch27 : Peptide synthesis. (n.d.). University of Calgary. Retrieved January 10, 2026, from [Link]

  • Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis. (2025, December 29).
  • 26.7: Peptide Synthesis. (2024, September 30). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central. Retrieved January 10, 2026, from [Link]

  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • An In-depth Technical Guide to N-Methyl-L-norleucine Derivatives and Analogs for Drug Discovery. (n.d.). Benchchem.
  • General method to prepare amino acids benzyl esters and to isolate them.... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. (n.d.). Benchchem.
  • Optimizing Peptide Synthesis: The Role of N-Methyl Amino Acids. (n.d.).
  • Synthesis of L-leucine benzyl ester (NPC 15328). (n.d.). PrepChem.com.
  • SAFETY DATA SHEET. (2010, December 3). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 24). Sigma-Aldrich.
  • Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). (n.d.). Benchchem.
  • Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. (2019, November 22). Semantic Scholar.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies.
  • H-D-LEU-OBZL P-TOSYLATE(17664-93-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

  • H-Leu-OBzl . p-tosylate. (2024, April 9). ChemBK. Retrieved January 10, 2026, from [Link]

  • H-N-Me-Leu-OBzl.TosOH | CAS:42807-66-9. (n.d.). BioCrick.
  • n-methyl-l-leucine benzyl ester 4-toluenesulfonate salt suppliers USA. (n.d.).
  • FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. (n.d.). ResearchGate.
  • Methyl p-toluenesulfonate | C8H10O3S | CID 6645. (n.d.). PubChem - NIH.
  • Methyl p-toluenesulfonate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
  • P-Toluenesulfonic acid, isobutyl ester - Optional[FTIR] - Spectrum. (n.d.). SpectraBase.

Sources

Exploratory

An In-depth Technical Guide to N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate Salt: Properties, Synthesis, and Application in Peptide Chemistry

Abstract N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt is a pivotal building block in modern peptide synthesis, offering a strategic advantage in the design of peptide-based therapeutics. The incorporation of a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt is a pivotal building block in modern peptide synthesis, offering a strategic advantage in the design of peptide-based therapeutics. The incorporation of an N-methyl group into the peptide backbone has profound implications for the resulting peptide's conformational flexibility, proteolytic stability, and bioavailability.[1][2] This technical guide provides an in-depth exploration of the core properties, a detailed synthesis protocol, comprehensive analytical methodologies, and a step-by-step workflow for the application of N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique benefits of N-methylated amino acids in their work.

Introduction: The Strategic Imperative of N-Methylation

The therapeutic potential of peptides is often hampered by their poor metabolic stability and low oral bioavailability. N-methylation, the substitution of the amide proton with a methyl group, is a key chemical modification that addresses these limitations.[1][3] This seemingly subtle alteration introduces significant steric hindrance, which can shield the peptide bond from enzymatic degradation by proteases.[1][2][4] Furthermore, the removal of the hydrogen bond donor capability of the amide nitrogen reduces the peptide's polarity, potentially enhancing its membrane permeability.[1][4] N-Methyl-L-leucine, in particular, is a valuable N-methylated amino acid, and its benzyl ester p-toluenesulfonate salt form provides a stable, crystalline, and readily handleable reagent for seamless integration into peptide synthesis workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt is fundamental to its effective use.

PropertyValueSource(s)
Chemical Name N-Methyl-L-leucine benzyl ester p-toluenesulfonate saltN/A
Synonyms N-Me-L-Leu-OBzl·TosOH[5]
CAS Number 42807-66-9[4][5][6]
Molecular Formula C₂₁H₂₉NO₅S[5]
Molecular Weight 407.52 g/mol [5]
Appearance White to off-white powder[5]
Melting Point 111-134 °C[5]
Solubility Soluble in water and polar organic solvents like DMF and methanol.[][8]
Storage 0-8 °C, protected from moisture and light.[5]

Synthesis of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate Salt

The synthesis of N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt can be efficiently achieved through a two-step process: N-methylation of L-leucine followed by Fischer-Speier esterification. This sequence is often preferred to minimize potential side reactions.

Synthesis Workflow

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Fischer-Speier Esterification A L-Leucine C N-Methyl-L-leucine A->C Reaction in suitable solvent (e.g., DMF) B N-Methylation Reagents (e.g., Dimethyl sulfate, DBU) B->C D N-Methyl-L-leucine F N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt D->F Reflux in a non-polar solvent (e.g., Toluene) with azeotropic removal of water E Benzyl Alcohol & p-Toluenesulfonic Acid E->F

Caption: Synthesis workflow for N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt.

Detailed Experimental Protocol

Step 1: Synthesis of N-Methyl-L-leucine

  • Rationale: This step introduces the crucial N-methyl group. The use of a strong, non-nucleophilic base like DBU facilitates the deprotonation of the amino group, allowing for methylation by dimethyl sulfate.[9]

  • Procedure:

    • Dissolve L-leucine (1 equivalent) in dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding water and acidify with 1M HCl to a pH of approximately 3-4.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Methyl-L-leucine. Purification can be achieved by recrystallization.

Step 2: Synthesis of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate Salt

  • Rationale: This is a classic Fischer-Speier esterification.[10][11] p-Toluenesulfonic acid serves as both the acid catalyst and the counter-ion for the final salt. The reaction is driven to completion by the azeotropic removal of water using a Dean-Stark apparatus.

  • Procedure:

    • Combine N-Methyl-L-leucine (1 equivalent), benzyl alcohol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in toluene.

    • Set up the reaction with a Dean-Stark apparatus and reflux for 4-6 hours, or until the theoretical amount of water has been collected.

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether to precipitate the product.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include:

    • A singlet for the N-methyl protons.

    • Multiplets for the leucine side chain protons.

    • A multiplet for the alpha-proton of the amino acid.

    • A characteristic singlet for the methyl group of the p-toluenesulfonate.

    • Aromatic protons from both the benzyl and p-toluenesulfonate groups.

  • ¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for assessing the purity of the final product. A reverse-phase method is typically employed. Chiral HPLC is crucial to confirm the enantiomeric purity, as racemization can be a concern during synthesis.[9][12]

  • Proposed HPLC Method for Purity Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Chiral HPLC: Analysis on a chiral stationary phase (e.g., Astec CHIROBIOTIC T) is necessary to separate the L- and D-enantiomers and determine the enantiomeric excess.[13][14][15]

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

  • Expected m/z: The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecular ion of the N-Methyl-L-leucine benzyl ester cation [M+H]⁺.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt is as a building block in SPPS to introduce N-methylated leucine residues into a peptide sequence.

Workflow for Incorporation into a Peptide Chain

G A Start with Fmoc-protected amino acid on solid support B Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Free amine on solid support B->C F Coupling Reaction C->F D N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt D->F E Coupling Reagents (e.g., HATU, DIPEA) E->F G N-Methyl-L-leucine coupled to a growing peptide chain F->G H Final Peptide Cleavage & Benzyl Ester Deprotection (e.g., Catalytic Hydrogenolysis) G->H Repeat cycles for desired sequence I Final N-Methylated Peptide H->I

Caption: Workflow for the incorporation of N-Methyl-L-leucine benzyl ester in SPPS.

Detailed Protocol for SPPS
  • Preparation of the Free Amine: The tosylate salt must be neutralized prior to coupling. This can be achieved by dissolving the N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt in a suitable solvent (e.g., DMF) and adding a base like N,N-diisopropylethylamine (DIPEA) until the solution is neutral.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.

  • Coupling: The prepared N-Methyl-L-leucine benzyl ester is then coupled to the free amine on the solid support. Due to the increased steric hindrance of the N-methyl group, more potent coupling reagents are often required.[16][17][18]

    • Activation: The carboxylic acid of the incoming amino acid (in this case, after in-situ formation from the ester, or more commonly, the free acid of the next amino acid to be coupled) is activated using a reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA.

    • Coupling Reaction: The activated amino acid is then added to the resin and allowed to react to form the peptide bond. The reaction progress can be monitored using a colorimetric test such as the Kaiser test (which will be negative for the secondary amine of the newly added N-methylated residue).

  • Capping (Optional): Any unreacted amino groups can be capped using acetic anhydride to prevent the formation of deletion sequences.

  • Final Cleavage and Benzyl Ester Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the benzyl ester protecting group is removed. Catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst) is a common and effective method for benzyl ester deprotection.[19][20]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21][22][23] Avoid inhalation of dust and contact with skin and eyes.[21][22][23]

  • Storage: Keep the container tightly closed and store in a cool, dry place at 0-8 °C.[5]

  • In case of contact:

    • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[21]

    • Skin: Wash off immediately with soap and plenty of water.[21]

    • Inhalation: Move to fresh air.[21]

    • Ingestion: Rinse mouth with water and seek medical advice.[21]

Conclusion

N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt is a highly valuable and versatile building block for the synthesis of N-methylated peptides. Its use allows for the strategic modification of peptide backbones, leading to compounds with enhanced proteolytic stability and potentially improved bioavailability. This guide has provided a comprehensive overview of its properties, a detailed synthetic route, robust analytical methods for its characterization, and a clear workflow for its application in peptide synthesis. By understanding and implementing the principles and protocols outlined herein, researchers can effectively utilize this important reagent to advance the design and development of novel peptide-based therapeutics.

References

  • Why N-Methyl Amino Acids are Crucial for Peptide Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Chen, B.-C., Skoumbourdis, A. P., Guo, P., Bednarz, M. S., Kocy, O. R., Sundeen, J. E., & Vite, G. D. (1999). A Facile Method for the Transformation of N-(tert-Butoxycarbonyl) α-Amino Acids to N-Unprotected α-Amino Methyl Esters. The Journal of Organic Chemistry, 64(25), 9294–9296. [Link]

  • Chen, B.-C., Skoumbourdis, A. P., Guo, P., Bednarz, M. S., Kocy, O. R., Sundeen, J. E., & Vite, G. D. (2021). Synthesis of N-Unprotected α-Amino Acid Methyl Esters. Synfacts, 17(08), 833. [Link]

  • Gentilucci, L., Tumiatti, V., & De Zotti, M. (2010). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 17(12), 1250-1273.
  • Chamoin, S., Helynck, O., & Pothion, C. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 284-288.
  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]

  • Should My Peptide Be Methylated? (2025, September 25). LifeTein. Retrieved from [Link]

  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
  • Owsianik, K., & Liskamp, R. M. J. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1563, pp. 13-24). Springer.
  • l-Leucine, N-methyl-N-benzyloxycarbonyl-, benzyl ester. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Hosoya, T., et al. (2018). Chiral HPLC analysis of synthesized [5‐¹¹C]Leu using... [Figure]. In ResearchGate. Retrieved from [Link]

  • Benzyl Protection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (1995). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (12), 1449-1452.
  • Tsesarskaia, M., et al. (2007). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. D-Amino Acids: A New Frontier in Amino Acid and Protein Research: Practical Methods and Protocols, 41-47.
  • Imai, K., et al. (2007). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Amino acids, 32(1), 111-116.
  • Fischer–Speier esterification. (2023, December 1). In Wikipedia. Retrieved from [Link]

  • Mandal, T., et al. (2025). A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. Organic Letters.
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  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • D'auria, M., et al. (2021).
  • Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2096-2099.
  • Protti, S., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Molecules, 29(1), 21.
  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • N-benzyl-L-leucine methyl ester. (n.d.). Chemsrc. Retrieved from [Link]

  • N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt. (n.d.). J&K Scientific. Retrieved from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]

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Foundational

Executive Summary: The Strategic Value of N-Methylation in Peptide Therapeutics

An In-depth Technical Guide to N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate (N-Me-Leu-OBzl p-Tosylate) The modification of peptide backbones represents a cornerstone of modern drug development, transforming native...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate (N-Me-Leu-OBzl p-Tosylate)

The modification of peptide backbones represents a cornerstone of modern drug development, transforming native peptides with fleeting in-vivo lifespans into robust therapeutic candidates. Among the most impactful of these modifications is N-methylation, the substitution of an amide proton with a methyl group. N-Methyl-L-leucine benzyl ester p-toluenesulfonate is a critical building block that delivers the benefits of N-methylation. The incorporation of N-methylated amino acids into a peptide sequence is a deliberate strategic choice to overcome fundamental pharmacokinetic hurdles.[1][2][3] This modification introduces steric hindrance that shields the amide bond from proteolytic cleavage, significantly extending the peptide's biological half-life.[1][4][5] Furthermore, by removing a hydrogen bond donor, N-methylation reduces the desolvation penalty for crossing lipid bilayers, enhancing membrane permeability and opening the door to improved oral bioavailability.[1][2] This guide provides a comprehensive technical overview of N-Me-Leu-OBzl p-tosylate, from its chemical properties and synthesis to its strategic application in peptide synthesis.

Chemical Structure and Physicochemical Properties

N-Me-Leu-OBzl p-tosylate is a salt composed of two distinct components: the N-methylated, carboxyl-protected leucine cation and the p-toluenesulfonate anion. Understanding the role of each component is key to appreciating its utility.

  • N-Methyl-L-leucine Benzyl Ester (Cation): This is the core active component.

    • N-Methyl Group: Confers the strategic advantages of proteolytic resistance and enhanced permeability.[1][2][3]

    • L-leucine Framework: Provides the specific side chain for molecular recognition at the target receptor or enzyme.

    • Benzyl Ester (OBzl): A temporary protecting group for the carboxylic acid C-terminus. It prevents the carboxyl group from participating in unwanted side reactions during peptide coupling. This group is typically stable under the basic conditions used for Fmoc removal but is readily cleaved during the final acidolytic deprotection step (e.g., with trifluoroacetic acid) or via catalytic hydrogenolysis.[6][7]

  • p-Toluenesulfonate (Anion): This is not merely an inert counter-ion.

    • Salt Formation: It forms a stable, crystalline salt with the protonated secondary amine of the N-methyl-leucine ester.[8][9] This solid nature is highly advantageous for purification, handling, and long-term storage compared to a free amine, which is often an oil.

    • Catalytic Role in Synthesis: p-Toluenesulfonic acid (p-TsOH) is the acid catalyst used to drive the Fischer-Speier esterification reaction that forms the benzyl ester itself.[8][9][10]

Physicochemical Data
PropertyValueSource
IUPAC Name benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acidPubChem[11]
Molecular Formula C₂₁H₂₉NO₅SPubChem[11]
Molecular Weight 407.5 g/mol PubChem[11]
CAS Number 42807-66-9J&K Scientific[12]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CNCPubChem[11]

Synthesis and Characterization

The synthesis of N-Me-Leu-OBzl p-tosylate is a multi-step process that requires careful control to maintain stereochemical integrity. A common and logical pathway involves the initial esterification of L-leucine, followed by N-methylation of the resulting amino acid ester.

Synthesis Workflow

The overall transformation can be visualized as a two-stage process: first, the protection of the C-terminus, and second, the methylation of the N-terminus.

G cluster_0 Stage 1: Benzyl Ester Formation cluster_1 Stage 2: N-Methylation Leucine L-Leucine Product1 H-Leu-OBzl p-Tosylate Leucine->Product1 Fischer-Speier Esterification Reagents1 Benzyl Alcohol p-Toluenesulfonic Acid (p-TsOH) Cyclohexane (reflux) Reagents1->Product1 Product1_ref H-Leu-OBzl p-Tosylate Product2 N-Me-Leu-OBzl p-Tosylate Product1_ref->Product2 Base-mediated Alkylation Reagents2 Requires N-protection (e.g., Cbz) 1. NaH / THF 2. Methyl Iodide (MeI) 3. Deprotection Reagents2->Product2

Caption: Synthesis workflow for N-Me-Leu-OBzl p-Tosylate.

Experimental Protocol: Synthesis of H-Leu-OBzl p-Tosylate

This protocol is adapted from established Fischer-Speier esterification methods, prioritizing safer solvents.[8][9]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add L-leucine (1.0 equiv.), benzyl alcohol (3.0-5.0 equiv.), and p-toluenesulfonic acid monohydrate (1.05-1.1 equiv.).

  • Solvent Addition: Add cyclohexane as the azeotroping solvent. The use of cyclohexane is a validated, safer alternative to hazardous solvents like benzene or carbon tetrachloride.[8] Toluene should be avoided as it can lead to racemization due to its higher boiling point.[9]

  • Azeotropic Reflux: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction until no more water is collected.

  • Crystallization: Cool the reaction mixture to room temperature. Add ethyl acetate or diethyl ether to precipitate the product.[8]

  • Isolation and Purification: Stir the resulting slurry for 1-2 hours to ensure complete crystallization. Collect the white, solid product by filtration, wash with cold ethyl acetate or ether, and dry under vacuum. The product, L-leucine benzyl ester p-toluenesulfonate, is typically obtained in high yield and purity.

Experimental Protocol: N-Methylation

N-methylation of an amino ester requires a temporary N-protecting group to prevent over-methylation. The benzyloxycarbonyl (Cbz or Z) group is suitable. A general method adapted from the literature is as follows.[13][14]

  • N-Protection: Protect H-Leu-OBzl p-tosylate with a Cbz group (e.g., using benzyl chloroformate) to yield Z-Leu-OBzl.

  • Deprotonation: Dissolve Z-Leu-OBzl in anhydrous tetrahydrofuran (THF). Cool the solution in an ice bath and add sodium hydride (NaH, ~3 equiv.) portion-wise. Allow the mixture to stir at room temperature.

  • Methylation: Add methyl iodide (MeI, ~8 equiv.) and stir the reaction at room temperature for 24 hours. The N-methylation is typically complete within this timeframe.[13]

  • Workup: Quench the reaction carefully with water. Extract the product into an organic solvent, wash, dry, and concentrate under reduced pressure.

  • Deprotection & Salt Formation: Remove the Cbz group via hydrogenolysis. The resulting free secondary amine, N-Me-Leu-OBzl, can then be isolated as the p-tosylate salt by dissolving it in a suitable solvent and adding one equivalent of p-toluenesulfonic acid, followed by precipitation.

Analytical Characterization

Confirming the identity and purity of the final product is paramount.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for all components:

    • Aromatic protons of the benzyl group (~7.3 ppm).

    • Aromatic protons of the tosylate group (two doublets, ~7.1 and ~7.7 ppm).[15]

    • A singlet for the tosylate methyl group (~2.3 ppm).

    • A singlet for the N-methyl group (~2.4-2.6 ppm).

    • Multiplets corresponding to the leucine side-chain protons.

    • The alpha-proton of the leucine backbone.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) will show a prominent peak for the cation [M]+ corresponding to the mass of N-methyl-L-leucine benzyl ester.

  • Infrared (IR) Spectroscopy: Key absorbances include a strong C=O stretch for the ester (~1740 cm⁻¹), S=O stretches for the sulfonate (~1220 and 1120 cm⁻¹), and C-H stretches.

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of N-Me-Leu-OBzl p-tosylate is realized when it is converted to its N-terminally protected form (e.g., Fmoc-N-Me-Leu-OH) for use in SPPS. The steric hindrance of the N-methyl group that provides proteolytic stability also makes the amide bond formation challenging.[16]

Overcoming Coupling Challenges

Coupling an amino acid onto an N-methylated amine terminus is sterically hindered and requires more robust activation methods than standard couplings.[1][16]

  • High-Potency Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are essential.[1][5] HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), creates a highly reactive activated ester capable of overcoming the steric barrier.

  • Optimized Reaction Conditions: Extended coupling times (1.5-3 hours) and the use of excess reagents (e.g., 4 equivalents of Fmoc-amino acid, HATU, and 8 equivalents of DIPEA) are often necessary to drive the reaction to completion.[1]

SPPS Workflow: Incorporation of N-Methyl-Leucine

G Resin Resin-Peptide-NH₂ (Free N-terminus) Coupling Coupling (1.5 - 3 hours) Resin->Coupling FmocNMeLeu Fmoc-N-Me-Leu-OH ActivatedEster Fmoc-N-Me-Leu-OAt (Active Ester Intermediate) FmocNMeLeu->ActivatedEster HATU_DIPEA HATU / DIPEA in DMF HATU_DIPEA->ActivatedEster Activation ActivatedEster->Coupling Acylating Agent CoupledProduct Resin-Peptide-N(H)-MeLeu-Fmoc Coupling->CoupledProduct Amide Bond Formation

Caption: Coupling workflow for Fmoc-N-Me-Leu-OH in SPPS.

Protocol: Coupling of Fmoc-N-Me-Leu-OH onto a Solid Support

This protocol outlines the incorporation of an Fmoc-protected N-methylated amino acid into a growing peptide chain.[1][16]

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the terminal Fmoc group, exposing the free amine. Wash thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-Leu-OH (4 equiv.), HATU (4 equiv.), and DIPEA (8 equiv.) in DMF. Allow for a brief pre-activation period (2-5 minutes). Note: Minimal pre-activation time is recommended to avoid racemization.[5]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1.5 to 3 hours at room temperature.

  • Washing: After the coupling period, drain the reaction vessel and wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines. Note that secondary amines like the N-terminus of an N-methylated residue will not give a positive Kaiser test result; alternative tests may be required to confirm coupling completion.

Conclusion

N-Methyl-L-leucine benzyl ester p-toluenesulfonate is more than a simple amino acid derivative; it is an enabling tool in peptidomimetic and peptide drug discovery. Its synthesis as a stable, crystalline tosylate salt allows for reliable storage and handling. When incorporated into peptides, the N-methyl group provides a powerful, field-proven method to enhance proteolytic stability and cell permeability—two critical parameters for converting a bioactive peptide into a viable drug candidate.[1][2][4] The synthetic challenges posed by its sterically hindered nature are readily overcome with optimized protocols and modern coupling reagents, making N-Me-Leu-OBzl p-tosylate and its derivatives indispensable assets for researchers, scientists, and drug development professionals.

References

  • The Strategic Advantage of N-Methylation in Peptide Drug Development: An In-depth Technical Guide. (2025). Benchchem.
  • Sagan, S., et al. (Date not available). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • N-Methyl Amino Acids Archives. Aapptec Peptides.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2025). Source not specified.
  • N-Methyl
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids... RSC Publishing.
  • Benzyl Ester vs.
  • Bolchi, C., Bavo, F., & Pallavicini, M. One-step preparation of enantiopure L- or D-amino acid benzyl esters... AIR Unimi.
  • General method to prepare amino acids benzyl esters and to isolate them...
  • N-ME-Leu-obzl P-tosyl
  • Cheung, S. T., & Benoiton, N. L. (Date not available). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Source not specified.
  • Synthesis of N-Alkyl Amino Acids. Monash University.
  • N-Methyl-L-Leucine benzyl ester 4-toluenesulfon
  • Mechanism of p-Toluenesulfonic acid. (2024). toluenesulfonicacid-ptbba.
  • Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). Benchchem.
  • Methyl p-toluenesulfonate - Optional[1H NMR] - Chemical Shifts. SpectraBase.

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Exploratory

N-ME-Leu-obzl P-tosylate CAS number 42807-66-9

An In-Depth Technical Guide to N-Methyl-L-leucine benzyl ester p-tosylate (CAS: 42807-66-9) Introduction N-Methyl-L-leucine benzyl ester p-tosylate, hereafter referred to as H-Me-Leu-OBzl·TosOH, is a specialized amino ac...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methyl-L-leucine benzyl ester p-tosylate (CAS: 42807-66-9)

Introduction

N-Methyl-L-leucine benzyl ester p-tosylate, hereafter referred to as H-Me-Leu-OBzl·TosOH, is a specialized amino acid derivative of significant interest to researchers in peptide chemistry and pharmaceutical development. As a building block, its incorporation into peptide chains introduces an N-methylated backbone, a structural modification that imparts profound changes to the resulting peptide's biological and pharmacological properties. This guide provides a comprehensive overview of H-Me-Leu-OBzl·TosOH, covering its physicochemical characteristics, a detailed synthesis protocol with mechanistic insights, its critical applications, and essential handling procedures.

The strategic N-methylation of a peptide's amide bond eliminates the hydrogen bond donor capability of the nitrogen atom, sterically hindering enzymatic cleavage and restricting conformational flexibility. This often translates into peptides with enhanced metabolic stability, increased resistance to proteases, improved cell permeability, and potentially higher binding affinity for their targets.[1][2] H-Me-Leu-OBzl·TosOH provides a convenient and stereochemically defined method for introducing this critical modification, with the benzyl ester serving as a readily removable C-terminal protecting group and the tosylate salt form ensuring a stable, crystalline, and easily handleable solid.

Physicochemical Properties

H-Me-Leu-OBzl·TosOH is a white crystalline powder.[3] Its tosylate salt form enhances its stability and simplifies handling and purification compared to the free amine. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 42807-66-9[3][4][5]
Molecular Formula C₂₁H₂₉NO₅S (or C₁₄H₂₁NO₂ · C₇H₈O₃S)[3][6]
Molecular Weight 407.52 g/mol [3][6]
IUPAC Name benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid[6]
Synonyms N-Me-L-Leu-OBzl·TosOH, H-N-Me-Leu-OBzl·TosOH, (S)-Benzyl 2-(methylamino)-4-methylpentanoate 4-methylbenzenesulfonate[3][6]
Appearance White powder[3]
Melting Point 111 - 134 °C[3]
Optical Rotation [α]²⁰/D = +3 ± 2° (c=2 in DMF)[3]
Purity Typically ≥ 99% (HPLC)[3]
Storage Conditions 0 - 8 °C, store in a dry, cool, and well-ventilated place[3][4]

Synthesis and Purification

The synthesis of H-Me-Leu-OBzl·TosOH can be approached through several routes. A common and logical strategy involves two primary stages: the esterification of the parent amino acid, L-leucine, followed by selective N-methylation. The use of p-toluenesulfonic acid (p-TSA) is critical, as it serves both as a catalyst for esterification and as the counter-ion to form the final, stable salt.[7][8][9]

Synthetic Pathway Overview

The following diagram illustrates a plausible and efficient pathway for the synthesis of H-Me-Leu-OBzl·TosOH, starting from L-Leucine. This multi-step process is designed to ensure high yield and stereochemical purity.

G cluster_0 Stage 1: Benzyl Ester Formation cluster_1 Stage 2: N-Methylation & Final Product Formation Leucine L-Leucine Leu_OBzl H-Leu-OBzl·TosOH (L-Leucine benzyl ester tosylate) Leucine->Leu_OBzl  Benzyl Alcohol,  p-TSA (catalyst),  Cyclohexane (reflux) reagent1 Reagents N_Tosyl_Leu_OBzl N-Tosyl-Leu-OBzl Leu_OBzl->N_Tosyl_Leu_OBzl  Tosyl Chloride,  Base reagent2 Reagents N_Tosyl_N_Me_Leu_OBzl N-Tosyl-N-Me-Leu-OBzl N_Tosyl_Leu_OBzl->N_Tosyl_N_Me_Leu_OBzl  NaH,  Methyl Iodide (MeI) reagent3 Reagents Final_Product H-Me-Leu-OBzl·TosOH (Final Product) N_Tosyl_N_Me_Leu_OBzl->Final_Product  HBr/Phenol or  Ca/liq. NH₃ (Deprotection) reagent4 Reagents

Caption: Synthetic pathway for H-Me-Leu-OBzl·TosOH from L-Leucine.

Detailed Experimental Protocol

This protocol is a representative synthesis based on established chemical transformations.

Part A: Synthesis of L-Leucine Benzyl Ester p-Tosylate Salt (H-Leu-OBzl·TosOH)

This stage employs a Fischer-Speier esterification, where p-TSA acts as an acid catalyst.[10] Using a solvent like cyclohexane or toluene allows for the azeotropic removal of water, driving the equilibrium towards the ester product.[7][8][9]

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add L-leucine (1 eq.), p-toluenesulfonic acid monohydrate (1.1 eq.), and benzyl alcohol (3-5 eq.).

  • Reaction: Add cyclohexane as the solvent to fill the flask and the Dean-Stark trap. Heat the mixture to reflux.

  • Monitoring: The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-6 hours).

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath. The product, H-Leu-OBzl·TosOH, will precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration. Wash the crystals with cold ethyl acetate or diethyl ether to remove excess benzyl alcohol and unreacted starting materials. Dry the product under vacuum. Chiral HPLC can be used to confirm that no racemization has occurred.[9]

Part B: Synthesis of H-Me-Leu-OBzl·TosOH

Direct methylation of the amino ester can lead to over-methylation (quaternary ammonium salt formation). A more controlled approach involves protecting the amine as a sulfonamide (e.g., N-tosyl), which can then be alkylated, followed by deprotection.[11]

  • N-Tosylation: Dissolve the H-Leu-OBzl·TosOH (1 eq.) from Part A in a suitable solvent (e.g., THF/water). Add a base such as sodium carbonate (2.5 eq.) followed by slow addition of tosyl chloride (1.1 eq.) at 0 °C. Stir until the reaction is complete (monitored by TLC). Work up by extraction to isolate the N-Tosyl-Leu-OBzl.

  • N-Methylation: Dissolve the dried N-Tosyl-Leu-OBzl (1 eq.) in anhydrous DMF or THF. Add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C and stir for 30 minutes. Add methyl iodide (MeI, 1.5 eq.) and allow the reaction to warm to room temperature and stir overnight.[11] This method is highly effective for N-alkylating N-acyl and N-carbamoyl amino acids.[11]

  • Workup & Deprotection: Quench the reaction carefully with water and extract the product. The crucial final step is the removal of the N-tosyl group. This can be achieved under harsh conditions, such as refluxing with HBr and phenol, which simultaneously provides the tosylate salt of the final product.[11]

  • Final Purification: The crude H-Me-Leu-OBzl·TosOH is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a pure, crystalline solid.

Applications in Research and Drug Development

The primary utility of H-Me-Leu-OBzl·TosOH is as a key intermediate for incorporating N-methyl-leucine into peptides during solid-phase or solution-phase synthesis.[2][3][12]

  • Enhanced Pharmaceutical Properties: N-methylation is a cornerstone strategy in medicinal chemistry to overcome the inherent weaknesses of natural peptides as drugs, such as poor metabolic stability and low oral bioavailability.[1][2] By replacing an N-H bond with an N-CH₃ group, the peptide backbone is shielded from proteolytic enzymes.

  • Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the Cα-N bond, reducing the peptide's conformational freedom. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.

  • Improved Permeability: The removal of a hydrogen bond donor can increase the lipophilicity of a peptide, which may improve its ability to cross cellular membranes.[2]

  • Biochemical Research: The compound is used in studies of protein synthesis and enzyme activity to probe the functional and structural roles of specific backbone amides.[3][12]

  • Analytical Standard: Due to its high purity and stability, it can serve as a standard in chromatographic techniques like HPLC for the analysis of complex mixtures containing amino acid derivatives.[3][12]

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of H-Me-Leu-OBzl·TosOH, a suite of analytical techniques is employed:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically showing ≥99%.[3] Chiral HPLC is essential to confirm enantiomeric purity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, ensuring the presence of the N-methyl, benzyl, leucine side chain, and tosylate groups.

  • Mass Spectrometry (MS): Provides the molecular weight of the cation (H-Me-Leu-OBzl⁺), confirming the correct mass.

  • Optical Rotation: Measures the rotation of plane-polarized light to confirm that the L-stereochemistry of the original leucine has been retained throughout the synthesis.[3]

Handling, Storage, and Safety

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain product integrity.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[4][13]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, ideally between 0 and 8 °C.[3][4] Keep away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Prevent spillage from entering drains.[4]

Conclusion

N-Methyl-L-leucine benzyl ester p-tosylate is more than a simple amino acid derivative; it is an enabling tool for modern drug discovery. Its well-defined structure and stable salt form provide a reliable method for introducing N-methylation, a modification that can dramatically improve the therapeutic potential of peptide-based drugs. A thorough understanding of its properties, synthesis, and applications allows researchers to strategically leverage this compound to design next-generation therapeutics with enhanced stability, permeability, and efficacy.

References

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  • Leggio, A., Belsito, E. L., De Marco, R., Liguori, A., Perri, F., & Viscomi, M. C. (2010). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. The Journal of Organic Chemistry, 75(5), 1386–1392. [Link]

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  • ResearchGate. (2018). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives. Retrieved from [Link]

  • Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2007). “One-Pot” Methylation of N -Nosyl-α-amino Acid Methyl Esters with Diazomethane and Their Coupling To Prepare N -Methyl Dipeptides. Synthetic Communications, 37(13), 2213-2222. [Link]

  • Pasha, M. A., & Nageshwar, G. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Archives of Applied Science Research, 2(5), 123-128. [Link]

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  • Google Patents. (1989). CN1197060A - Method for purifying branched chain amino acids.
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  • Aapptec. (n.d.). H-MeLeu-OBzl TosOH [42807-66-9]. Retrieved from [Link]

  • H-N-Me-D-Leu-OBzl·TosOH Manufacturer. (2024). The Role of N-Methyl Amino Acids in Peptide Drug Discovery. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Boc-L-leucine hydrate | 200936-87-4. Retrieved from [Link]

  • Toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid. Retrieved from [Link]

  • Liao, S., et al. (2007). tert-Butoxycarbonyl-L-leucyl-N-methyl-L-leucine benzyl ester. Acta Crystallographica Section E, 63(Pt 11), o4279. [Link]

  • ResearchGate. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). 14-Deoxy-11,12-didehydroandrographolide | CAS:42895-58-9. Retrieved from [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Amino Acids, 49(9), 1547-1555. [Link]

  • ChemInform. (2012). Application of p-Toluenesulfonic Acid (PTSA) in Organic Synthesis. Retrieved from [Link]

  • Kumar, D., & Patel, G. (2021). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry, 19(31), 6736-6765. [Link]

  • Liu, T. Y., & Chang, Y. H. (1971). Hydrolysis of proteins with p-toluenesulfonic acid. Journal of Biological Chemistry, 246(9), 2842-2848. [Link]

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Foundational

A Technical Guide to N-Methyl-L-leucine Benzyl Ester p-Tosylate: Properties, Application, and Characterization

Abstract N-Methyl-L-leucine benzyl ester p-tosylate (N-Me-Leu-OBzl p-tosylate) is a critical building block in modern peptide chemistry, particularly for the development of next-generation peptide therapeutics. The incor...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-L-leucine benzyl ester p-tosylate (N-Me-Leu-OBzl p-tosylate) is a critical building block in modern peptide chemistry, particularly for the development of next-generation peptide therapeutics. The incorporation of N-methylated amino acids into peptide sequences offers a powerful strategy to modulate their physicochemical and biological properties, overcoming key limitations of native peptides such as poor metabolic stability and low bioavailability. This guide provides an in-depth analysis of the core attributes of N-Me-Leu-OBzl p-tosylate, its strategic application in solid-phase peptide synthesis (SPPS), and detailed protocols for its characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage the advantages of N-methylation to design more robust and effective peptide-based drugs.

Core Molecular Profile

N-Me-Leu-OBzl p-tosylate is a salt composed of the benzyl ester of N-methylated L-leucine and p-toluenesulfonic acid. This formulation provides a stable, crystalline solid that is amenable to standard laboratory handling and storage while protecting key functional groups for controlled synthesis.

Physicochemical Properties

A precise understanding of the molecule's properties is the foundation for its effective use. The key quantitative data for N-Me-Leu-OBzl p-tosylate are summarized below.

PropertyValueSource
Molecular Weight 407.52 g/mol [1][2][3][4]
Molecular Formula C₂₁H₂₉NO₅S[1][5]
Exact Mass 407.17664420 Da[3][5]
CAS Number 42807-66-9[1][2][4]
Appearance White powder[2][4]
Melting Point 111 - 134 °C[2][4]
Solubility Soluble in water or 1% acetic acid[6]
Storage Inert atmosphere, Room Temperature or 0 - 8 °C[2][6]
Structural Components and Their Functions

The structure of N-Me-Leu-OBzl p-tosylate is deliberately designed for utility in peptide synthesis. Each component serves a distinct and critical purpose.

  • N-Methyl-Leucine Core: The central amino acid provides the structural backbone. The N-methyl group is the key modification that imparts unique therapeutic advantages.

  • Benzyl (OBzl) Ester: This group protects the C-terminal carboxylic acid. The benzyl ester is robust and stable under the basic conditions used for Fmoc-deprotection in SPPS, yet it can be selectively removed under specific conditions, such as catalytic hydrogenolysis or strong acid treatment (e.g., trifluoroacetic acid, TFA).[6][7][8] This orthogonality is crucial for controlled, sequential peptide elongation.[7]

  • p-Tosylate (TosOH) Salt: The p-toluenesulfonic acid forms a salt with the secondary amine of the N-methylated amino acid. This serves two primary functions: it converts the typically oily or low-melting free amine into a stable, crystalline, and easily handleable solid, and it acts as a temporary protecting group for the N-terminal amine, which is liberated just before the coupling reaction.[9][10]

cluster_main N-Me-Leu-OBzl p-Tosylate cluster_cation Cation Components main N-Methyl-L-Leucine Benzyl Ester Cation tosylate p-Toluenesulfonate Anion main->tosylate Ionic Bond n_me_leu N-Methyl-Leucine Core main->n_me_leu is based on benzyl Benzyl Ester (OBzl) (C-Terminal Protection) main->benzyl is protected by

Structural components of the title compound.

The Strategic Advantage of N-Methylation in Peptide Drug Design

Incorporating N-methylated amino acids like N-Me-Leu is not merely an academic exercise; it is a field-proven strategy to enhance the therapeutic properties of peptides.[1][11][12] The substitution of the amide proton with a methyl group induces a cascade of beneficial changes.

Enhanced Proteolytic Stability

One of the most significant hurdles for peptide drugs is their rapid degradation by proteases in the body.[1] N-methylation provides a powerful defense. By replacing the amide hydrogen, it removes a key hydrogen bond donor that proteases use for recognition and binding.[11] Furthermore, the steric bulk of the methyl group physically shields the adjacent peptide bond from the active site of proteolytic enzymes, dramatically increasing the peptide's in-vivo half-life.[2][13]

Improved Membrane Permeability and Bioavailability

N-methylation increases the lipophilicity of a peptide.[11][12] By removing a hydrogen bond donor, it reduces the energy penalty required for the peptide to move from an aqueous environment into the lipid bilayer of a cell membrane.[11] This enhanced membrane permeability is a critical factor for improving oral bioavailability and enabling peptides to reach intracellular targets.[1]

Conformational Control

The N-methyl group imposes significant steric constraints on the peptide backbone, restricting rotation and reducing the available conformational space.[5][11] This "conformational constraint" can lock a peptide into its bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[11] It can also favor the formation of cis amide bonds, a structural motif that is often important for biological activity but energetically unfavorable in unmodified peptides.[11]

cluster_advantages Therapeutic Advantages Start N-Me-Leu-OBzl p-Tosylate Incorp Incorporate into Peptide Sequence (SPPS) Start->Incorp Stability Increased Proteolytic Stability Incorp->Stability via Steric Shielding Permeability Improved Membrane Permeability & Bioavailability Incorp->Permeability via Increased Lipophilicity Conformation Enhanced Conformational Rigidity & Receptor Fit Incorp->Conformation via Rotational Restriction Result Improved Peptide Therapeutic Candidate Stability->Result Permeability->Result Conformation->Result

Workflow from building block to therapeutic benefit.

Experimental Protocols: Synthesis and Characterization

The successful incorporation of N-Me-Leu-OBzl p-tosylate into a peptide sequence requires optimized protocols due to the unique challenges posed by N-methylated residues.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The steric hindrance from the N-methyl group makes the coupling reaction more challenging than with standard amino acids.[14] Low coupling yields are a common issue.[14] Therefore, the choice of coupling reagent is critical. While standard reagents like HBTU can be less effective, aminium/uronium reagents based on HOAt, such as HATU, or phosphonium reagents like PyAOP and PyBOP, are highly recommended for achieving efficient acylation of the sterically hindered N-methyl amine.[2][14][15][16][17]

Protocol: Coupling of N-Me-Leu-OBzl p-Tosylate using HATU

  • Resin Preparation: Swell the solid-phase resin (e.g., Rink Amide or Wang resin with the preceding amino acid coupled) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF (5x), dichloromethane (DCM, 3x), and DMF (3x).

  • Activation Solution Preparation: In a separate vessel, dissolve N-Me-Leu-OBzl p-tosylate (3 eq), HATU (2.9 eq), and N,N-diisopropylethylamine (DIPEA, 6 eq) in DMF. The DIPEA neutralizes both the p-tosylate salt and the hexafluorophosphate from the HATU.

  • Coupling Reaction: Add the activation solution to the prepared resin. Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is necessary to overcome the steric hindrance.

  • Monitoring: Perform a Kaiser test or a bromophenol blue test to monitor the reaction progress.[16] Note that N-methylated amines give a weak or negative result with the ninhydrin-based Kaiser test, making the bromophenol blue test more reliable.

  • Washing: Once the coupling is complete (or has proceeded as far as possible), drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Chain Elongation: Proceed to the deprotection step for the next amino acid to be added or move to final cleavage if the synthesis is complete.

Cleavage and Deprotection

The benzyl ester protecting group is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail.

Protocol: Final Cleavage

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the final N-methylated peptide.

High-Performance Liquid Chromatography (HPLC)

  • Purpose: To assess the purity of the crude peptide and to purify it.

  • Methodology: Reversed-phase HPLC (RP-HPLC) using a C18 column is the standard method.[18] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used for elution.

  • Expected Observations: N-methylated peptides often exhibit broadened peaks or even peak splitting in their HPLC chromatograms.[14] This is a direct consequence of the slow interconversion between the cis and trans conformers of the tertiary amide bond on the HPLC timescale. This is not necessarily an indication of impurity but a known characteristic of these molecules.

Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the final peptide, verifying the successful incorporation of the N-Me-Leu residue.

  • Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Expected Observations: The measured mass should correspond to the calculated mass of the desired peptide. The mass increase from a standard leucine residue to an N-methyl-leucine residue is 14.01565 Da (CH₂). This mass shift is a key diagnostic marker.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide detailed structural confirmation of the peptide.

  • Methodology: 1D ¹H NMR and 2D experiments like COSY and NOESY/ROESY are performed in a suitable deuterated solvent.[5]

  • Expected Observations: The most telling signal for a successful N-methylation is the appearance of a singlet in the ¹H NMR spectrum, typically between 2.6 and 3.1 ppm, corresponding to the three protons of the N-methyl group.[20] The absence of an amide proton signal for the N-Me-Leu residue is also confirmatory. 2D NMR can elucidate the conformational effects of the methylation on the overall peptide structure.[5]

Conclusion

N-Me-Leu-OBzl p-tosylate is a highly valuable reagent for the synthesis of advanced peptide therapeutics. Its N-methylated core provides significant advantages in terms of metabolic stability, bioavailability, and conformational control.[12] While its use introduces complexities into the synthesis process, particularly during the coupling step, these challenges can be overcome with optimized protocols and the use of potent coupling reagents like HATU.[16] The analytical characterization of the resulting peptides by HPLC, MS, and NMR provides a complete picture of purity and structural integrity, enabling the confident progression of novel peptide candidates in drug discovery pipelines.

References

  • N-Methyl amino acids. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • N-Methylated Amino Acids. (n.d.). Merck Millipore. Retrieved from [Link]

  • Sagan, S., Karoyan, P., Chassaing, G., & Lavielle, S. (2004). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 11(21), 2799-2822. Retrieved from [Link]

  • Should My Peptide Be Methylated?. (2025). LifeTein. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • N-ME-Leu-obzl P-tosylate | C21H29NO5S | CID 56777371. (n.d.). PubChem. Retrieved from [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). AAPPTec. Retrieved from [Link]

  • 26.7: Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • The Role of Benzyl Protecting Groups in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • 1 H NMR spectra showing methylations of histone peptides (400 µM) in... (n.d.). ResearchGate. Retrieved from [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • What is Para-Toluenesulfonamide used for?. (2024). Patsnap Synapse. Retrieved from [Link]

  • Lorand, L., & Rule, N. G. (1961). Inhibition of proteolytic enzymes by decarboxylated amino-acid derivatives. Effect of toluenesulphonyl(tosyl)agmatine (4-toluenesulphonamidobutyl-guanidine) on thrombin trypsin. Nature, 190, 722-723. Retrieved from [Link]

  • Weber, G., & Young, L. B. (1980). The use of p-toluene sulfonate to dissolve synaptosomal membrane proteins into organic solvents. Analytical Biochemistry, 103(2), 289-294. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Stability and Storage of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of any synthetic or formulation project. N-Methyl-L-leucine benzyl ester...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of any synthetic or formulation project. N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-ME-Leu-obzl P-tosylate), a key building block in peptide synthesis and pharmaceutical development, is no exception.[1] This guide provides a comprehensive overview of the stability profile of N-ME-Leu-obzl P-tosylate, recommended storage conditions, and the scientific rationale behind these recommendations.

Understanding the Molecular Profile of N-ME-Leu-obzl P-tosylate

N-ME-Leu-obzl P-tosylate is a salt composed of the N-methylated, benzyl-protected L-leucine cation and the p-toluenesulfonate (tosylate) anion. This specific combination of functional groups dictates its chemical reactivity and, consequently, its stability. The N-methylation provides steric hindrance that can influence reaction kinetics, while the benzyl ester is a common protecting group susceptible to specific cleavage conditions. The tosylate counter-ion is chosen for its non-hygroscopic nature and its ability to impart crystallinity, which generally enhances the stability of the solid form.

Key Molecular Features Influencing Stability:

  • N-Methylated Amine: The secondary amine is less prone to certain side reactions compared to a primary amine but can still participate in degradation pathways.

  • Benzyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions. It can also be cleaved by hydrogenolysis.

  • Leucine Side Chain: The isobutyl side chain is relatively stable but can be susceptible to oxidation under harsh conditions.

  • Tosylate Salt: Generally improves solid-state stability and reduces hygroscopicity compared to hydrochloride salts.

Recommended Storage Conditions

To ensure the long-term integrity of N-ME-Leu-obzl P-tosylate, the following storage conditions are recommended based on general principles for amino acid derivatives and pharmaceutical intermediates.[2]

ParameterRecommended ConditionRationale
Temperature 0-8°C (Short-term)Minimizes the rate of potential degradation reactions.
-20°C (Long-term)Significantly slows down chemical degradation for extended storage periods.
Humidity Store in a dry environmentThe hygroscopicity of amino acids can vary, and moisture can promote hydrolysis of the benzyl ester.[3][4]
Light Protect from lightPhotolytic degradation is a potential pathway for many organic molecules.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)While not always necessary for short-term storage, it minimizes the risk of oxidation.
Container Tightly sealed, non-reactive container (e.g., amber glass vial)Prevents exposure to moisture, light, and atmospheric oxygen.

Potential Degradation Pathways

Understanding the potential degradation pathways of N-ME-Leu-obzl P-tosylate is crucial for developing stability-indicating analytical methods and for troubleshooting synthetic issues. Forced degradation studies, where the compound is exposed to stress conditions more severe than accelerated stability testing, are designed to identify these pathways.[6][7]

The primary degradation pathways for N-ME-Leu-obzl P-tosylate are anticipated to be hydrolysis and oxidation.

Hydrolytic Degradation

Hydrolysis of the benzyl ester is the most probable degradation pathway, leading to the formation of N-methyl-L-leucine and benzyl alcohol. This can be catalyzed by both acid and base.

N_ME_Leu_obzl N-ME-Leu-obzl P-tosylate Hydrolysis Acid or Base (H₂O) N_ME_Leu_obzl->Hydrolysis Degradation_Products N-Methyl-L-leucine + Benzyl Alcohol + p-Toluenesulfonic acid Hydrolysis->Degradation_Products caption Hydrolytic Degradation Pathway

Hydrolytic Degradation Pathway
Oxidative Degradation

Oxidative stress, for instance from exposure to peroxides or atmospheric oxygen over long periods, can lead to the degradation of the leucine side chain. Hydroxyl radical attack on the leucine moiety can result in the formation of various hydroxylated and carbonylated species.[8]

N_ME_Leu_obzl N-ME-Leu-obzl P-tosylate Oxidation Oxidizing Agent (e.g., H₂O₂) N_ME_Leu_obzl->Oxidation Oxidized_Products Hydroxylated Leucine Derivatives + Other Oxidized Species Oxidation->Oxidized_Products caption Oxidative Degradation Pathway

Oxidative Degradation Pathway

Stability Testing Protocol: A Self-Validating System

A robust stability testing protocol is essential to experimentally determine the shelf-life and re-test period of N-ME-Leu-obzl P-tosylate.[5][9] The following protocol is designed as a self-validating system, incorporating forced degradation to ensure the analytical methods are stability-indicating.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of the stability assessment. The method must be able to separate the intact N-ME-Leu-obzl P-tosylate from its potential degradation products and any process-related impurities.[10][11]

Proposed HPLC Method Parameters:

ParameterSpecification
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 20% to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Forced Degradation Studies

Forced degradation studies should be performed on a representative batch of N-ME-Leu-obzl P-tosylate to identify potential degradation products and to validate the specificity of the HPLC method.[6][7]

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid state at 80°C for 48 hours
Photostability Expose solid and solution to ICH Q1B light conditions
Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH guidelines.

Study TypeStorage ConditionTesting Time Points
Long-Term 5°C ± 3°C0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6 months

The workflow for a comprehensive stability assessment is illustrated below.

cluster_0 Method Development & Validation cluster_1 Formal Stability Studies Develop_HPLC Develop Stability-Indicating HPLC Method Forced_Degradation Perform Forced Degradation Studies Develop_HPLC->Forced_Degradation Validate_Method Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) Forced_Degradation->Validate_Method Set_Up_Studies Set Up Long-Term and Accelerated Stability Studies on Primary Batches Validate_Method->Set_Up_Studies Long_Term Long-Term Stability Study (5°C ± 3°C) Analyze_Samples Analyze Samples at Specified Time Points using Validated HPLC Method Long_Term->Analyze_Samples Accelerated Accelerated Stability Study (25°C / 60% RH) Accelerated->Analyze_Samples Set_Up_Studies->Long_Term Set_Up_Studies->Accelerated Evaluate_Data Evaluate Data, Determine Shelf-Life, and Establish Re-test Period Analyze_Samples->Evaluate_Data caption Workflow for Stability Assessment

Workflow for Stability Assessment of N-ME-Leu-obzl P-tosylate

Conclusion

N-Methyl-L-leucine benzyl ester p-toluenesulfonate is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are hydrolysis of the benzyl ester and, to a lesser extent, oxidation of the leucine side chain. By implementing the recommended storage and handling procedures, and by establishing a comprehensive stability testing program, researchers and drug development professionals can ensure the quality and reliability of this important synthetic intermediate. Adherence to these principles will ultimately contribute to the successful development of novel therapeutics.

References

  • Alsante, K. M., et al. (2003).
  • Li, Z., et al. (2025). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Peng, C., & Chan, C. K. (2001). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Slideshare. (2017, November 28). Stability testing protocols. [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • Sjogren, E., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le.
  • Ye, Z., et al. (2018). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles.
  • Choi, M. Y., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology.
  • Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Thermo Fisher Scientific.
  • BenchChem. (2025). N-Methylleucine chemical properties and structure.
  • Nageswari, A., Reddy, K. V. S. R., & Mukkanti, K. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. American Journal of Analytical Chemistry.
  • YouTube. (2025, April 26). Understanding Stability Testing in the Pharmaceutical Industry.
  • Eley, H. L., et al. (2012). Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. American Journal of Physiology-Endocrinology and Metabolism.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi.
  • Davies, M. J., & Fu, S. (1995). Structural characterization of the products of hydroxyl-radical damage to leucine and their detection on proteins. Biochemical Journal.
  • J&K Scientific. (n.d.). N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt | 42807-66-9. Retrieved from [Link]

  • PubChem. (n.d.). L-leucine degradation I | Pathway. Retrieved from [Link]

  • PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation | Pathway. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide on the Core Mechanism of N-Me-Leu-OBzl p-Tosylate in Peptide Synthesis

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptide backbones represents a critical tool for enhancing therapeutic properties. N-methylati...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptide backbones represents a critical tool for enhancing therapeutic properties. N-methylation can significantly improve metabolic stability, cell permeability, and conformational rigidity, leading to peptides with superior pharmacological profiles.[1][2] Among the various available building blocks, N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt (N-Me-Leu-OBzl·TsOH) is a key reagent. This guide provides an in-depth analysis of its mechanism of action, practical application, and the underlying chemical principles that govern its use in peptide synthesis.

I. Deconstructing the Reagent: A Trifecta of Functionality

The efficacy of N-Me-Leu-OBzl·TsOH in peptide synthesis arises from the specific roles of its three core components: the N-methylated leucine, the benzyl ester protecting group, and the p-toluenesulfonate counter-ion. Understanding each part is crucial to appreciating the reagent's overall mechanism.

A. The N-Methyl Group: Inducing Steric Hindrance and Modulating Reactivity

The defining feature of this amino acid derivative is the methyl group on the amide nitrogen. This modification introduces significant steric bulk around the nitrogen atom.[3] While this steric hindrance is a primary contributor to the enhanced proteolytic resistance of the final peptide, it also presents the main challenge during synthesis: the sluggish acylation of the secondary amine.[1][4] The electron-donating nature of the methyl group slightly increases the nucleophilicity of the nitrogen compared to a primary amine, but this effect is largely overshadowed by the steric impediment. This obstruction makes the approach of an activated carboxyl group more difficult, necessitating more potent coupling reagents and optimized reaction conditions to achieve efficient peptide bond formation.[1][3]

B. The Benzyl Ester (OBzl): A Robust Carboxyl Protecting Group

The C-terminal carboxylic acid of the leucine is protected as a benzyl ester. This is a well-established strategy in peptide synthesis, particularly in Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS).[5] The benzyl ester is stable under the mildly acidic conditions used for N-terminal Boc group removal and the basic conditions sometimes employed, providing essential orthogonality.[5][6] Its removal is typically achieved through strong acidic conditions or, more commonly, by catalytic hydrogenolysis, which cleaves the benzylic C-O bond.[6] This robust protection prevents unwanted side reactions at the C-terminus during the coupling of the N-methylated nitrogen.

C. The p-Toluenesulfonate (Tosylate) Salt: Ensuring Stability and Handling

N-Me-Leu-OBzl is supplied as a p-toluenesulfonate (tosylate) salt. This serves several practical purposes. The salt form enhances the crystallinity and stability of the amino acid derivative, making it easier to handle and store as a solid.[7] During the coupling reaction, the tosylate anion is displaced by the activated carboxyl species. However, the presence of salts, such as the triethylamine hydrochloride formed when a base like triethylamine is used, can sometimes promote racemization.[8] Therefore, the choice of base and coupling conditions must be carefully considered to minimize this risk.

II. The Mechanism of Action in Peptide Coupling

The incorporation of N-Me-Leu-OBzl·TsOH into a growing peptide chain follows the fundamental principles of amide bond formation but with specific considerations due to the N-methyl group.

Step 1: Neutralization and Activation

Prior to coupling, the tosylate salt must be neutralized to liberate the free secondary amine. This is typically achieved in situ using a non-nucleophilic base, most commonly diisopropylethylamine (DIEA).[1] Concurrently, the incoming N-protected amino acid is activated. This involves converting the carboxylic acid into a more reactive species.

Step 2: The Coupling Reaction

The nucleophilic secondary amine of the N-methyl-leucine attacks the activated carboxyl group of the incoming amino acid, forming a tetrahedral intermediate. This is often the rate-limiting step due to the steric hindrance imposed by the N-methyl group and the leucine side chain.[1][3] The collapse of this intermediate expels the leaving group from the activating agent, resulting in the formation of the new peptide bond.

PeptideCoupling

III. Overcoming the Steric Challenge: Optimized Protocols

The primary hurdle in using N-methylated amino acids is achieving complete and efficient coupling.[2] Standard coupling reagents are often insufficient.[1]

A. Choice of Coupling Reagents

More potent activating agents are required to overcome the steric barrier.[4] Urnium-based reagents are particularly effective.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely used coupling reagent for sterically hindered amino acids, including N-methylated ones.[1][9] It is almost always used with a non-nucleophilic base like DIEA.

  • HBTU and HCTU can be less effective for these demanding couplings.[9]

  • For exceptionally difficult couplings, such as between two consecutive N-methylated residues, even more powerful reagents like PyBOP or PyBrOP may be necessary.[9][10]

B. Reaction Conditions

To drive the sluggish reaction to completion, several strategies can be employed:

  • Increased Equivalents: Using a higher excess of the protected amino acid and coupling reagents is common.[3]

  • Extended Reaction Times: Allowing the coupling reaction to proceed for longer periods (e.g., 1-2 hours or more) is often necessary.[3]

  • Double Coupling: If monitoring indicates an incomplete reaction, repeating the coupling step with fresh reagents is a standard practice.[3]

  • Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling kinetics and has proven highly effective for synthesizing N-methylated peptides.[1][11]

IV. Experimental Protocol: A Practical Guide

The following provides a generalized, step-by-step methodology for the coupling of an Fmoc-protected amino acid to N-Me-Leu-OBzl·TsOH in a solid-phase synthesis scenario.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-N-Me-Leu-OBzl·TsOH

  • Incoming Fmoc-protected amino acid

  • HATU

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.[4]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group, exposing the free amine. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Allow this pre-activation to proceed for 2-5 minutes.[3][9]

  • Coupling Reaction: Add the activation mixture to the resin. Shake or agitate the reaction vessel at room temperature for 1-2 hours.[3]

  • Monitoring the Reaction: After the coupling time, take a small sample of the resin beads and perform a qualitative test to check for the presence of unreacted free amines. The Kaiser test is not suitable for secondary amines. The bromophenol blue test is a reliable alternative, where a yellow color indicates a complete reaction, and a blue or green color signifies an incomplete coupling.[3][9]

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the monitoring test is positive, repeat steps 3-6.[3]

  • Chain Elongation: Proceed with the deprotection of the Fmoc group from the newly added residue and continue the synthesis cycle.

ParameterRecommendation for N-Me-Leu CouplingRationale
Coupling Reagent HATU, COMU, PyAOPHigh reactivity to overcome steric hindrance.[4]
Base DIEA, 2,4,6-CollidineNon-nucleophilic to avoid side reactions; sterically hindered bases can reduce racemization.[12]
Solvent DMF, NMPGood swelling properties for the resin and solubility for reagents.[4]
Temperature Room Temperature or Elevated (Microwave)Microwave energy can significantly accelerate slow coupling reactions.[11]
Reaction Time 1-2 hours (or longer)Increased time is needed to drive the sterically hindered reaction to completion.[3]
Monitoring Bromophenol Blue TestThe Kaiser test gives a false negative for the secondary amine of N-methylated residues.[9]

V. Potential Side Reactions and Mitigation

Racemization: The activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is susceptible to racemization, especially in the presence of base.[8][12]

  • Mitigation: Using sterically hindered bases like DIEA or 2,4,6-collidine can reduce the rate of racemization.[12] Additives such as HOBt or Oxyma can also suppress this side reaction, although they are often inherent in modern coupling reagents like HATU.

Incomplete Coupling: As discussed, this is the most common issue.

  • Mitigation: Employ potent coupling reagents, extended reaction times, double coupling, and microwave assistance.[1][3][11]

VI. Conclusion

N-Me-Leu-OBzl·TsOH is a valuable building block for the synthesis of therapeutically relevant peptides. Its mechanism of action is governed by the interplay between the steric hindrance of the N-methyl group, the robust protection afforded by the benzyl ester, and the practicality of its tosylate salt form. While the incorporation of this and other N-methylated amino acids presents synthetic challenges, these can be effectively overcome through the use of potent coupling reagents like HATU, optimized reaction conditions, and careful monitoring. A thorough understanding of the underlying chemical principles enables researchers to harness the full potential of N-methylation to design and synthesize next-generation peptide therapeutics.

References

  • Benchchem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem.
  • Benchchem. (n.d.). Application Notes and Protocols for Automated Peptide Synthesis of N-methylated Residues. Benchchem.
  • Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (n.d.). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS. Benchchem.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Canadian Science Publishing.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • LibreTexts. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • LifeTein. (2025). Should My Peptide Be Methylated?. LifeTein.
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem. (n.d.). strategies to overcome steric hindrance in N-methylated peptide synthesis. Benchchem.
  • (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Benchchem. (n.d.). A Researcher's Guide to Quantifying N-Methylation in Peptides: A Comparative Analysis of Analytical Methods. Benchchem.
  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(5), e23110. PubMed.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204-205.
  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Protocols. Springer Nature Experiments.
  • (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. ACS Publications.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.
  • MSU chemistry. (n.d.). Proteins, Peptides & Amino Acids. MSU chemistry.
  • (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

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Foundational

The Strategic Role of Tosylate Salts in the Chemistry of Amino Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract: In the landscape of modern organic chemistry and drug development, the manipulation of amino acid derivatives is a cornerstone of innovation. This...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: In the landscape of modern organic chemistry and drug development, the manipulation of amino acid derivatives is a cornerstone of innovation. This technical guide provides an in-depth exploration of the multifaceted role of p-toluenesulfonate (tosylate) salts in this critical area. Moving beyond a simple catalog of applications, this document, crafted from the perspective of a Senior Application Scientist, delves into the underlying chemical principles and practical considerations that make tosylates an indispensable tool. We will examine their strategic use in enhancing physicochemical properties, facilitating purification, and acting as robust protecting groups, thereby empowering researchers to optimize their synthetic and developmental workflows.

Introduction: The p-Toluenesulfonate (Tosylate) Anion - A Versatile Tool

The p-toluenesulfonyl group, commonly known as the tosyl (Ts or Tos) group, is derived from p-toluenesulfonic acid (TsOH).[1] This organic sulfonic acid is a strong, non-oxidizing acid that is conveniently a solid at room temperature, making it easy to handle and weigh.[2] The versatility of the tosyl group stems from its dual functionality: it can act as a counterion to form salts or be covalently bonded to an atom, typically as a protecting group or to create an excellent leaving group.[3][4]

1.1 Physicochemical Properties of p-Toluenesulfonic Acid and its Salts

p-Toluenesulfonic acid is a white, crystalline solid that is highly soluble in water, alcohols, and other polar organic solvents.[5] This high solubility is a key attribute that is often conferred upon the molecules with which it forms salts. The tosylate anion (TsO⁻) is the conjugate base of p-toluenesulfonic acid and is a key player in the formation of tosylate salts.[1]

1.2 The Tosylate Group as a Leaving Group vs. a Counterion

It is crucial to distinguish between the two primary roles of the tosyl functionality. When covalently bonded to an oxygen atom (e.g., from an alcohol), it forms a tosylate ester, which is an excellent leaving group in nucleophilic substitution reactions.[1][3] This is due to the high stability of the resulting tosylate anion, which can delocalize its negative charge through resonance.[3]

Conversely, when a basic functional group, such as the amino group of an amino acid, is protonated by p-toluenesulfonic acid, an ionic bond is formed, resulting in a tosylate salt.[6] In this context, the tosylate anion acts as a counterion. This guide will focus primarily on the role of the tosylate as a counterion in the form of salts with amino acid derivatives.

The Synergy of Tosylate Salts and Amino Acids: Formation and Properties

Amino acids are amphoteric molecules, possessing both a basic amino group and an acidic carboxylic acid group.[7] The basic amino group can be protonated by a strong acid like p-toluenesulfonic acid to form a stable salt.

2.1 Salt Formation: An Acid-Base Approach to Purification and Handling

The formation of a tosylate salt is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of the amino group accepts a proton from p-toluenesulfonic acid, forming an ammonium cation and a tosylate anion.

  • Mechanism of Salt Formation: The reaction is typically carried out by dissolving the amino acid derivative in a suitable solvent and adding a stoichiometric amount of p-toluenesulfonic acid. The resulting salt often precipitates from the solution, providing a simple method for isolation.

  • Impact on Physicochemical Properties:

    • Solubility: The formation of a tosylate salt can significantly alter the solubility profile of an amino acid derivative. For hydrophobic amino acids, conversion to a tosylate salt can enhance aqueous solubility.

    • Crystallinity: Amino acid tosylate salts are often highly crystalline solids.[8] This property is invaluable for purification by recrystallization, allowing for the removal of impurities and the isolation of a single stereoisomer in the case of chiral resolutions.

    • Stability: The salt form can enhance the stability of the amino acid derivative, protecting it from degradation and simplifying storage and handling.

2.2 Stoichiometry and Characterization of Amino Acid Tosylate Salts

The stoichiometry of the salt is typically 1:1, with one molecule of the amino acid derivative per molecule of p-toluenesulfonic acid. Characterization of the resulting salt can be performed using standard analytical techniques such as melting point determination, NMR spectroscopy (confirming the presence of both the amino acid and tosylate moieties), and elemental analysis.

Applications in Peptide Synthesis and Drug Development

The unique properties of amino acid tosylate salts make them highly valuable in the synthesis of peptides and the development of active pharmaceutical ingredients (APIs).[5][9]

3.1 Enhancing Solubility and Handling of Amino Acid Derivatives

Many amino acid derivatives, particularly those with large, nonpolar side chains, have poor solubility in common organic solvents. Conversion to a tosylate salt can increase their polarity and improve solubility, facilitating their use in subsequent synthetic steps.

3.2 Role in Purification by Crystallization

The high crystallinity of amino acid tosylate salts is a significant advantage for purification. Recrystallization is a powerful technique for removing impurities that may be difficult to separate by other means, such as chromatography.

Protocol: Recrystallization of an Amino Acid Tosylate Salt

  • Dissolution: Dissolve the crude amino acid tosylate salt in a minimum amount of a suitable hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The pure tosylate salt should crystallize out of the solution. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

3.3 Chiral Resolution of Racemic Amino Acids

For the production of enantiomerically pure drugs, the separation of racemic mixtures is a critical step.[10] Chiral resolution by the formation of diastereomeric salts is a widely used technique.[10]

  • Principle of Diastereomeric Salt Formation: By reacting a racemic amino acid with a chiral resolving agent, such as a chiral amine or a chiral acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[10] While p-toluenesulfonic acid itself is not chiral, it can be used to form salts of chiral amines, which can then be used as resolving agents for racemic amino acids.

The Tosyl Group as a Protecting Group for Amines

In addition to its role as a counterion, the tosyl group can be covalently attached to the nitrogen atom of an amino acid to form a sulfonamide.[1] This N-tosyl group serves as a robust protecting group for the amine functionality during multi-step synthesis.[3][11]

4.1 Synthesis of N-Tosyl Amino Acids

The most common method for the synthesis of N-tosyl amino acids is the Schotten-Baumann reaction.[12][13][14]

  • The Schotten-Baumann Reaction: This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[13][15] For the synthesis of N-tosyl amino acids, the amino acid is reacted with p-toluenesulfonyl chloride (TsCl) in an aqueous basic solution.[12][14]

4.2 Properties and Stability of the Tosyl Protecting Group

The N-tosyl group is known for its high stability under a wide range of reaction conditions, including acidic, basic, and oxidative environments.[11][16] This robustness makes it an ideal protecting group for complex, multi-step syntheses.[3]

4.3 Deprotection Strategies for N-Tosyl Amino Acids

The high stability of the N-tosyl group also means that its removal can be challenging.[8][16] Harsh conditions are often required for deprotection.

  • Reductive Cleavage: Common methods for reductive cleavage include the use of sodium in liquid ammonia or sodium naphthalenide.[17][18]

  • Acidic Cleavage: Strongly acidic conditions, such as treatment with HBr in the presence of phenol, can also be used to remove the tosyl group.[8]

Advanced and Emerging Applications

The utility of tosylate salts and tosyl-protected amino acids continues to expand into new areas of chemical research.

5.1 Tosylate Salts in Ionic Liquids and Green Chemistry

The use of p-toluenesulfonic acid as a catalyst in organic reactions is well-established.[2][5] Its solid nature and relatively low toxicity make it an attractive alternative to more hazardous mineral acids, aligning with the principles of green chemistry.

5.2 Role in the Synthesis of Non-Canonical Amino Acids

The robust nature of the N-tosyl protecting group makes it suitable for the synthesis of non-canonical amino acids, which often require harsh reaction conditions for their elaboration.

Conclusion: A Senior Application Scientist's Perspective

From a practical standpoint, the strategic use of tosylate salts offers a powerful and versatile approach to addressing common challenges in the handling, purification, and synthesis of amino acid derivatives. The ability to predictably modify physicochemical properties such as solubility and crystallinity through simple salt formation is a significant advantage in both research and process development. While the covalent N-tosyl protecting group offers exceptional stability, its removal requires careful consideration of the overall synthetic strategy due to the often harsh deprotection conditions. The continued exploration of milder deprotection methods will further enhance the utility of this valuable tool. Ultimately, a thorough understanding of the dual nature of the tosylate functionality—as both a counterion and a protecting group—is essential for any scientist working in the field of amino acid and peptide chemistry.

Data Presentation

Table 1: Physicochemical Properties of p-Toluenesulfonic Acid and Representative Amino Acid Tosylate Salts

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
p-Toluenesulfonic acidC₇H₈O₃S172.20103-106 (monohydrate)Soluble in water, ethanol, ether[5]
Glycine TosylateC₉H₁₃NO₅S247.27147-149Data not widely available
L-Alanine TosylateC₁₀H₁₅NO₅S261.30135-137Data not widely available
L-Phenylalanine TosylateC₁₆H₁₉NO₅S337.39201-203Data not widely available
LY-2584702 (tosylate salt)C₂₈H₂₇F₄N₇O₃S617.6Data not availableData not available[19]

Note: Specific data for amino acid tosylate salts can vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of N-p-Tosylglycine

This protocol is adapted from established Schotten-Baumann conditions.[11]

  • Reactant Preparation: In a flask equipped with a magnetic stirrer, dissolve glycine (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., toluene or diethyl ether) to the cooled glycine solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted tosyl chloride.

    • Acidify the aqueous layer with concentrated HCl until the pH is ~2. A white precipitate of N-p-Tosylglycine should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure N-p-Tosylglycine.

Mandatory Visualization

Synthesis_and_Deprotection_of_NTosyl_Amino_Acid cluster_synthesis Synthesis (Schotten-Baumann) cluster_deprotection Deprotection AminoAcid Amino Acid (e.g., Glycine) NTosylAA N-Tosyl Amino Acid AminoAcid->NTosylAA TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->NTosylAA Base Base (e.g., Na₂CO₃) Base->NTosylAA NTosylAA_deprotect N-Tosyl Amino Acid DeprotectedAA Deprotected Amino Acid NTosylAA_deprotect->DeprotectedAA DeprotectingAgent Deprotecting Agent (e.g., Na/NH₃ or HBr/Phenol) DeprotectingAgent->DeprotectedAA

Caption: Synthesis and Deprotection of an N-Tosyl Amino Acid.

Chiral_Resolution_Workflow RacemicAA Racemic Amino Acid (R-AA + S-AA) DiastereomericSalts Mixture of Diastereomeric Salts (R-AA·R'-Base + S-AA·R'-Base) RacemicAA->DiastereomericSalts ChiralBase Chiral Resolving Agent (e.g., R'-Base) ChiralBase->DiastereomericSalts FractionalCrystallization Fractional Crystallization DiastereomericSalts->FractionalCrystallization SeparatedSalts Separated Diastereomeric Salts FractionalCrystallization->SeparatedSalts Salt1 Salt 1 (e.g., R-AA·R'-Base) SeparatedSalts->Salt1 Salt2 Salt 2 (e.g., S-AA·R'-Base) SeparatedSalts->Salt2 Acidification1 Acidification Salt1->Acidification1 Acidification2 Acidification Salt2->Acidification2 Enantiomer1 Enantiomer 1 (R-AA) Acidification1->Enantiomer1 Enantiomer2 Enantiomer 2 (S-AA) Acidification2->Enantiomer2

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

References

  • Tosyl group - Wikipedia. (n.d.).
  • Brinkman, H. R., Landi, J. J., Jr., Paterson, J. B., Jr., & Stone, P. J. (n.d.). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis.
  • N-p-Tosylglycine: A Robust Protecting Group for Amines in Organic Synthesis. (n.d.). Benchchem.
  • Tosyl group - Grokipedia. (n.d.).
  • Brinkman, H. R., Landi, J. J., Jr., Paterson, J. B., Jr., & Stone, P. J. (1991). The Use of P-Toluenesulfonic Acid for Removal of the N-T-Butoxy-Carbonyl Protecting Group in Solid Phase Peptide Synthesis. Peptide Research, 4(6), 459-460.
  • Theodoropoulos, D., & Gazopoulos, J. (1960). Peptide Synthesis. I. The Use of p-Toluenesulfonyl Chloride for Carboxyl Activation. The Journal of Organic Chemistry, 25(3), 2902-2904.
  • Bieber, L. W., da Silva, M. F., & de Sá, A. C. P. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907.
  • Bieber, L. W., da Silva, M. F., & de Sá, A. C. P. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-907.
  • Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. (2023). National Institutes of Health.
  • Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.
  • What is Para-Toluenesulfonamide used for? (2024). Patsnap Synapse.
  • Asymmetric synthesis of N-tosyl amino acids from N-sulfinyl α-amino-1,3-dithioketals. (n.d.). Semantic Scholar.
  • Uses of Toluenesulfonic Acid. (2020). Capital Resin Corporation.
  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. (n.d.). The Journal of Organic Chemistry.
  • Protecting Agents. (n.d.). TCI Chemicals.
  • A simple and mild method for the removal of the NIm-tosyl protecting group. (n.d.). The Journal of Organic Chemistry.
  • p-Toluenesulfonic Acid. (n.d.). Ataman Kimya.
  • Profile: p-Toluenesulfonic acid. (n.d.).
  • Uses of Para Toluene Sulfonic Acid. (2023). Amizara Speciality Chemicals LLP.
  • Schotten–Baumann reaction - Grokipedia. (n.d.).
  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (n.d.).
  • Amino acid C-tosylation? (2015). ResearchGate.
  • Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. (2024). Preprints.org.
  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Schotten Baumann Reaction. (2019). BYJU'S.
  • Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur.
  • Schotten-Baumann Reaction. (n.d.).
  • A simple and mild method for the removal of the NIm-tosyl protecting group. (n.d.). The Journal of Organic Chemistry.
  • An In-depth Technical Guide to the Physical and Chemical Properties of Aminoacetonitrile Salts. (n.d.). Benchchem.
  • Theodoropoulos, D., & Gazopoulos, J. (1960). Peptide Synthesis. I. The Use of p-Toluenesulfonyl Chloride for Carboxyl Activation. The Journal of Organic Chemistry, 25(3), 2902-2904.
  • Removal of the tosyl and nosyl groups. (n.d.). ResearchGate.
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.). Google Patents.
  • Chiral resolution - Wikipedia. (n.d.).
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository.
  • Resolution of racemic amino acids. (n.d.). Google Patents.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • Chiral resolution with frozen aqueous amino acids. (n.d.). Analytical Methods.
  • Properties of Amino Acids. (2024). Chemistry LibreTexts.
  • LY-2584702 (tosylate salt). (n.d.). PubChem.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Help with recrystallization for a tosylate. (2024). Reddit.
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Exploratory

Introduction: The Strategic Imperative of Carboxylic Acid Protection

An In-depth Technical Guide to the Benzyl Ester Protection of Carboxylic Acids In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Benzyl Ester Protection of Carboxylic Acids

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a paramount concern. Protecting groups are the linchpin of chemoselectivity, enabling chemists to orchestrate complex molecular transformations with precision and high yield.[1] The carboxylic acid, with its acidic proton and electrophilic carbonyl carbon, is a frequent participant in a wide array of chemical reactions. Its temporary deactivation is often essential to prevent unwanted side reactions during transformations elsewhere in the molecule.

Among the arsenal of carboxyl-protecting groups, the benzyl (Bn) ester stands out for its unique combination of stability, ease of installation, and versatile, yet mild, deprotection conditions.[2] It is a workhorse in fields ranging from pharmaceutical development to peptide synthesis, prized for its robustness across a broad spectrum of non-reductive chemical environments.[2][3] This guide provides an in-depth exploration of the benzyl ester, from its formation and cleavage to its strategic deployment in complex synthetic routes, grounded in mechanistic principles and field-proven protocols.

Part 1: The Formation of Benzyl Esters – Methodologies and Mechanistic Rationale

The selection of a protection method is governed by the substrate's sensitivity to acidic or basic conditions, the desired scale, and the availability of reagents. The most prevalent and reliable methods for benzyl ester formation are alkylation of a carboxylate and acid-catalyzed esterification.

SN2 Alkylation with Benzyl Halides

This is arguably the most common method for benzyl ester formation, proceeding via a classical bimolecular nucleophilic substitution (SN2) mechanism. The process involves deprotonation of the carboxylic acid to form a nucleophilic carboxylate anion, which then displaces a halide from a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl).[4][5]

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like sodium hydride (NaH) are effective but can be problematic with base-sensitive functional groups.[5] Milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (e.g., DMF, acetonitrile) are often preferred for their operational simplicity and broader compatibility. The enhanced solubility and reactivity of the cesium carboxylate salt often lead to faster and cleaner reactions.

  • Solvent: Polar aprotic solvents like DMF or THF are ideal as they effectively solvate the cation of the carboxylate salt while not interfering with the nucleophilicity of the anion.[5]

  • Additives: In cases of sluggish reactions, the addition of a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can accelerate the reaction via the in-situ formation of the more reactive benzyl iodide through the Finkelstein reaction.[5]

SN2_Mechanism RCOOH R-COOH RCOO_neg R-COO⁻ RCOOH->RCOO_neg Deprotonation Base Base BaseH Base-H⁺ TS [Transition State]⁻ RCOO_neg->TS Nucleophilic Attack BnBr Bn-Br BnBr->TS Product R-COO-Bn TS->Product Bond Formation Br_neg Br⁻ TS->Br_neg Halide Ejection

Figure 1: SN2 mechanism for benzyl ester formation.

Experimental Protocol: Benzylation of a Carboxylic Acid using Benzyl Bromide

  • Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Reagent: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

  • Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude benzyl ester can then be purified by flash column chromatography on silica gel.

Fischer-Speier Esterification

The Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol—in this case, benzyl alcohol.[6][7] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product.[7]

Causality Behind Experimental Choices:

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid.[8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic benzyl alcohol.

  • Driving Equilibrium: To favor ester formation, either a large excess of benzyl alcohol can be used, or the water byproduct must be removed from the reaction mixture as it forms.[7] The latter is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[9]

Fischer_Esterification cluster_activation Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Dehydration cluster_final Deprotonation A R-COOH B Protonated R-COOH A->B + H⁺ B->A - H⁺ D Tetrahedral Intermediate B->D C Bn-OH C->D E Protonated Intermediate D->E Proton Transfer F Protonated Ester E->F - H₂O G R-COO-Bn F->G - H⁺

Figure 2: Fischer esterification mechanism overview.

Experimental Protocol: Fischer Esterification using Benzyl Alcohol

  • Setup: Combine the carboxylic acid (1.0 eq), benzyl alcohol (3.0-5.0 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH, 0.05 eq) in toluene. For reactions sensitive to water, equip the flask with a Dean-Stark apparatus.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by TLC/LC-MS.

  • Workup: After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The excess benzyl alcohol and the product ester can be separated by flash column chromatography or, if boiling points are sufficiently different, by distillation under reduced pressure.

Comparison of Protection Methodologies
MethodReagentsConditionsAdvantagesDisadvantages
SN2 Alkylation Carboxylic Acid, Benzyl Halide, Base (e.g., K₂CO₃, NaH)Room Temp to Mild HeatHigh yielding, mild conditions, not an equilibrium.Requires stoichiometric base; benzyl halides are lachrymators.[5]
Fischer Esterification Carboxylic Acid, Benzyl Alcohol, Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux, often with water removalAtom economical (water is the only byproduct), uses inexpensive reagents.[10]Equilibrium reaction requiring excess alcohol or water removal; harsh acidic conditions.[7][9]
Transesterification Ester (e.g., methyl ester), Benzyl Alcohol, CatalystVaries (Acidic, Basic, or Metal-catalyzed)Useful for substrates already in ester form.[11]Can be an equilibrium process; catalyst selection is key.[12]

Part 2: The Deprotection of Benzyl Esters – Releasing the Carboxylic Acid

The utility of the benzyl ester lies in its cleavage under conditions that leave many other functional and protecting groups intact. The primary methods for deprotection are catalytic hydrogenolysis and acid-catalyzed hydrolysis.[13]

Catalytic Hydrogenolysis: The Premier Deprotection Strategy

This is the most widely used and often cleanest method for benzyl group removal.[2][4] The process involves the hydrogen-mediated cleavage of the benzylic C-O bond over a heterogeneous metal catalyst.[14][15]

Mechanistic Rationale & Experimental Choices: The reaction proceeds via the adsorption of the benzyl ester and hydrogen onto the surface of the metal catalyst (e.g., Palladium).[14][16] This facilitates the cleavage of the C-O bond, generating the carboxylic acid and toluene as a non-interfering, easily removable byproduct.

  • Catalyst: Palladium on activated carbon (Pd/C, typically 5-10 wt%) is the most common catalyst.[4] For more resistant substrates, Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) can be more effective.

  • Hydrogen Source:

    • Hydrogen Gas (H₂): This is the traditional method, performed by bubbling H₂ gas through a solution of the substrate and catalyst, often at atmospheric pressure.[13] It is highly efficient but requires specialized equipment (e.g., a balloon or a Parr hydrogenator) and appropriate safety precautions.[17]

    • Catalytic Transfer Hydrogenation (CTH): This technique avoids the need for gaseous hydrogen by using a hydrogen donor molecule in the presence of the catalyst.[13] Common donors include ammonium formate, formic acid, or 1,4-cyclohexadiene.[13] This method is operationally simpler and safer for standard laboratory setups.[13]

  • Limitations & Troubleshooting:

    • Catalyst Poisoning: The palladium catalyst is highly sensitive to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) and some nitrogen heterocycles, which can completely inhibit the reaction.[13][16][18]

    • Chemoselectivity: Hydrogenolysis can also reduce other functional groups, such as alkenes, alkynes, nitro groups, and other benzyl-type protecting groups (e.g., Cbz-amines, benzyl ethers).[13][19] Careful planning is required if these groups are present.

Deprotection_Workflow cluster_H2 Catalytic Hydrogenolysis cluster_Acid Acidic Cleavage Start Substrate with Benzyl Ester H2_gas H₂ Gas + Pd/C Start->H2_gas Mild & Clean CTH Transfer Hydrogenation (e.g., HCOONH₄ + Pd/C) Start->CTH Operationally Simple TFA Strong Acid (TFA) Start->TFA For H₂-sensitive groups Lewis Lewis Acid (AlCl₃) Start->Lewis Alternative Acidolysis End Deprotected Carboxylic Acid H2_gas->End CTH->End TFA->End Lewis->End

Figure 3: Decision workflow for benzyl ester deprotection.

Experimental Protocol 2.1a: Deprotection via Hydrogen Gas

  • Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). Add 10% Pd/C catalyst (5-10 mol% Pd).

  • Reaction: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂) from a balloon. Stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-8 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be used as is or purified further if necessary.

Experimental Protocol 2.1b: Deprotection via Transfer Hydrogenolysis

  • Setup: Dissolve the benzyl ester (1.0 eq) in methanol or ethanol. To this solution, add 10% Pd/C (10-20% by weight of the substrate).[13]

  • Reaction: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[13] Heat the reaction mixture to reflux and monitor by TLC.[13]

  • Workup & Isolation: Upon completion (typically 30-90 minutes), cool the reaction, filter through Celite® to remove the catalyst, and concentrate the filtrate. The resulting residue can be partitioned between dilute acid and an organic solvent to isolate the product.

Acid-Catalyzed Hydrolysis

This method is a valuable alternative when the molecule contains functional groups that are sensitive to catalytic hydrogenation.[13] The cleavage proceeds via an SN1-type mechanism, leveraging the stability of the intermediate benzyl cation.[18]

Causality Behind Experimental Choices:

  • Reagents: Strong acids like trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), are required.[13] Other options include hydrogen bromide (HBr) in acetic acid or strong Lewis acids like aluminum chloride (AlCl₃).[13][18]

  • Scavengers: The highly reactive benzyl cation generated during the reaction can re-alkylate other nucleophilic sites in the molecule or solvent. To prevent these side reactions, a cation scavenger such as anisole, thioanisole, or triethylsilane is often added to the reaction mixture.[18]

Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)

  • Setup: Dissolve the benzyl ester (1.0 eq) in anhydrous dichloromethane (DCM). If the substrate contains sensitive groups (e.g., tryptophan), add a scavenger like anisole (5-10 eq).

  • Reaction: Cool the solution in an ice bath and slowly add trifluoroacetic acid (5-10 eq).[13] Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC or LC-MS.[13]

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • Isolation: The crude product can be purified by trituration with a non-polar solvent (e.g., diethyl ether), precipitation, or chromatography.

Comparison of Deprotection Methodologies
MethodReagents & ConditionsAdvantagesDisadvantages & Incompatibilities
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH or EtOAc, rt[13]Very mild, high yielding, clean byproducts (toluene).[13]Catalyst can be poisoned by S or N compounds; reduces alkenes, alkynes, nitro groups; H₂ gas requires safety precautions.[13]
Transfer Hydrogenolysis 10% Pd/C, Ammonium Formate, MeOH, reflux[13]Avoids handling H₂ gas; often faster than H₂/balloon method.[13]Same catalyst poisoning and functional group incompatibility as standard hydrogenolysis.
Acidic Cleavage TFA, DCM, rt[13]Fast, effective for substrates incompatible with hydrogenation.[13]Harsh acidic conditions; not suitable for acid-labile groups (e.g., Boc, trityl, silyl ethers); may require scavengers.[1][13]
Lewis Acid Cleavage AlCl₃ or SnCl₄, DCM, 0 °C to rtCan offer different selectivity compared to strong protic acids.[13]Requires stoichiometric amounts of Lewis acid; workup can be complex.[13]

Part 3: Orthogonality & Strategic Applications in Complex Synthesis

The true power of a protecting group is realized in the context of an orthogonal strategy, which allows for the selective deprotection of one group in a multi-protected molecule without affecting others.[1][20] The benzyl ester is a cornerstone of such strategies due to its unique cleavage conditions.

  • Stability Profile: Benzyl esters are stable to the moderately acidic conditions (e.g., TFA in DCM) used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine in DMF) used to remove fluorenylmethyloxycarbonyl (Fmoc) groups.[1][3]

This orthogonality is the foundation of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[3][21] In this approach, the N-terminus of the peptide is temporarily protected with an acid-labile Boc group, while the C-terminal carboxylic acid and reactive side chains (like those of aspartic acid and glutamic acid) are protected with base-stable benzyl esters.[21] This allows for the iterative deprotection of the N-terminus and subsequent peptide coupling, with the benzyl groups remaining intact until the final cleavage step, which is typically performed with a very strong acid like anhydrous hydrogen fluoride (HF).[21]

Orthogonal_Strategy cluster_deprotection Orthogonal Deprotection Steps cluster_products Selective Cleavage Products Molecule Boc-NH-CHR₁-CO-NH-CHR₂-COO-Bn R-Sidechain-O-TBDMS Step1 TFA / DCM Molecule:f0->Step1 Step2 TBAF / THF Molecule:f1->Step2 Step3 H₂ / Pd/C Molecule:f0->Step3 Product1 H₂N-CHR₁-CO-NH-CHR₂-COO-Bn | R-Sidechain-O-TBDMS Step1->Product1 Cleaves Boc Product2 Boc-NH-CHR₁-CO-NH-CHR₂-COO-Bn | R-Sidechain-OH Step2->Product2 Cleaves TBDMS Product3 Boc-NH-CHR₁-CO-NH-CHR₂-COOH | R-Sidechain-O-TBDMS Step3->Product3 Cleaves Benzyl

Figure 4: Orthogonal deprotection of a multi-protected molecule.

Conclusion

The benzyl ester is an indispensable tool in the repertoire of the modern synthetic chemist. Its stability to a wide range of reaction conditions, coupled with multiple, highly specific methods for its removal, grants it significant strategic value. The mild and clean nature of catalytic hydrogenolysis makes it a particularly attractive deprotection method, while acid-catalyzed cleavage provides a robust alternative for complex substrates. By understanding the mechanistic underpinnings of its formation and cleavage, and by appreciating its role in orthogonal protection schemes, researchers, scientists, and drug development professionals can continue to leverage the benzyl ester to efficiently construct the complex molecular architectures that drive scientific innovation.

References

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  • BenchChem. (2025). A Researcher's Guide to Orthogonal Protecting Group Strategies Involving Benzyl Ethers.
  • BenchChem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • Wikipedia. (n.d.). Protecting group.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • ResearchGate. (n.d.). Deprotection of benzyl in ester substrates.
  • Coleman, R. S., et al. (n.d.). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups.
  • Mueller, H. W. (1986). Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas-liquid chromatographic analysis. Journal of Lipid Research, 27(4), 452-456.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
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  • Prestidge, R. L., Harding, D. R., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579-2583.
  • BenchChem. (n.d.). BOC-L-Alanine benzyl ester application in synthesizing bioactive peptides.
  • BenchChem. (2025). Technical Support Center: Optimizing Deprotection of Benzyl Esters.
  • Liu, H., Shi, G., Pan, S., Jiang, Y., & Zhang, Y. (2023). Direct Synthesis of Esters from Alkylarenes and Carboxylic Acids: The C–H Bond Dehydroesterification. The Journal of Organic Chemistry.
  • MasterOrganicChemistry.com. (2022). Fischer Esterification.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid and alcohol.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.
  • Chegg. (n.d.). Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol.
  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chem-Station. (2014). Benzyl (Bn) Protective Group.
  • Master Organic Chemistry. (2022). Transesterification.

Sources

Foundational

Introduction: Beyond the Canonical Twenty—Harnessing N-Methylation for Advanced Drug Discovery

An In-depth Technical Guide to N-methylated Amino Acids in Research Peptide-based therapeutics represent a frontier in medicine, offering unparalleled specificity and potency. However, their progression from promising le...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methylated Amino Acids in Research

Peptide-based therapeutics represent a frontier in medicine, offering unparalleled specificity and potency. However, their progression from promising leads to clinical candidates is often thwarted by inherent pharmacological weaknesses, primarily poor metabolic stability and low cell permeability.[1][2] A powerful and elegant strategy to overcome these hurdles is the site-specific N-methylation of amino acid residues within the peptide backbone.[2][3] This modification, the substitution of an amide proton with a methyl group, imparts profound changes to the peptide's physicochemical and biological properties, enhancing its drug-like characteristics.[1][4]

N-methylation is not merely a synthetic curiosity; it is a modification found in numerous natural products, including the highly successful immunosuppressant cyclosporine A, whose seven N-methylated residues are key to its excellent pharmacokinetic profile.[5][6] Inspired by nature, researchers now widely employ N-methylation to rationally design peptides with improved stability, bioavailability, and conformational control.[2][7] This guide provides a comprehensive technical overview of N-methylated amino acids for researchers, scientists, and drug development professionals. We will explore the core principles of N-methylation, delve into the intricacies of their synthesis and characterization, provide validated experimental protocols, and discuss their strategic application in modern research.

Chapter 1: The Foundational Impact of Backbone N-Methylation

The introduction of a single methyl group onto a backbone amide nitrogen might seem like a minor alteration, but it triggers a cascade of structural and energetic consequences that fundamentally reshape a peptide's behavior. Understanding these effects is crucial for the rational design of N-methylated therapeutics.

Structural and Conformational Consequences
  • Steric Hindrance and Conformational Rigidity: The primary effect of N-methylation is the introduction of steric bulk, which restricts the conformational freedom of the peptide backbone.[8] This limitation can lock a peptide into its bioactive conformation, which may lead to an increase in receptor affinity and selectivity.[1] However, this effect is highly context-dependent and must be empirically validated for each modification site.

  • Promotion of cis-Amide Bonds: While typical peptide bonds strongly favor the trans conformation, the steric clash introduced by an N-methyl group reduces the energy barrier for cis-trans isomerization. This can induce turns and specific secondary structures that may be critical for biological activity.[4][9]

  • Disruption of Hydrogen Bonding: The replacement of the amide proton removes a critical hydrogen bond donor.[10] This disrupts secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding networks, a factor that must be considered when modifying structured peptides.[11]

Physicochemical and Pharmacokinetic Enhancements
  • Increased Proteolytic Resistance: The steric shield provided by the N-methyl group physically obstructs the approach of proteases, dramatically increasing the peptide's resistance to enzymatic degradation.[4][12] This is one of the most significant advantages of N-methylation, leading to a longer in vivo half-life.[11][13]

  • Enhanced Lipophilicity and Membrane Permeability: By eliminating a hydrogen bond donor, N-methylation reduces the polarity of the peptide backbone and increases its overall lipophilicity.[10][14] This modification can mask the polar amide backbone, favoring the adoption of conformations that are more amenable to passive diffusion across cellular membranes, thereby improving intestinal absorption and oral bioavailability.[11][13]

Effects_of_N_Methylation cluster_structural Structural & Conformational Effects cluster_pk Pharmacokinetic & Stability Effects center N-α-Methylation Conformational Rigidity Conformational Rigidity center->Conformational Rigidity Promotes cis-Amide Bonds Promotes cis-Amide Bonds center->Promotes cis-Amide Bonds Disrupts H-Bonding Disrupts H-Bonding center->Disrupts H-Bonding Increased Proteolytic Stability Increased Proteolytic Stability center->Increased Proteolytic Stability Enhanced Lipophilicity Enhanced Lipophilicity center->Enhanced Lipophilicity Improved Permeability Improved Permeability center->Improved Permeability

Caption: Core effects of N-alpha-methylation on key peptide properties.

Chapter 2: Synthetic Strategies for N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance and reduced nucleophilicity of the secondary amine, which makes subsequent amino acid couplings difficult.[8] Two principal strategies have been developed to address this: the incorporation of pre-synthesized N-methylated building blocks and direct on-resin methylation.

Strategy 1: The Building Block Approach

This method involves the synthesis of individual Fmoc-protected N-methyl amino acids (Fmoc-N-Me-AA-OH), which are then incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[14]

  • Causality & Rationale: This approach is conceptually straightforward but shifts the synthetic burden to the creation of the monomer. The primary challenge lies in achieving N-methylation of the amino acid without racemization.[10][15]

  • Challenges:

    • Difficult Couplings: Coupling any amino acid onto an N-methylated residue is sterically hindered and often results in low yields.[16] This necessitates the use of powerful coupling reagents like HATU or PyAOP and may require longer reaction times or microwave assistance.[16][17]

    • Monitoring: The N-methylated amine is a secondary amine and therefore does not yield a positive result with the traditional ninhydrin test.[18] The bromophenol blue test is a required alternative for monitoring coupling completion.[19]

    • Cost & Availability: While a growing number are commercially available, many Fmoc-N-methyl amino acids are expensive or must be synthesized in-house, which can be a time-consuming process.[9]

Strategy 2: The On-Resin N-Methylation Approach

This more flexible strategy involves synthesizing the peptide up to the residue targeted for methylation, and then performing the methylation reaction directly on the resin-bound peptide.[9] This avoids the need to synthesize individual building blocks.[18]

  • Causality & Rationale: The most robust and widely used on-resin method is a three-step process based on the work of Miller, Scanlan, Biron, and Kessler.[6][9][20] It provides a reliable way to introduce the methyl group site-selectively. The key is the temporary introduction of an activating group on the amide nitrogen, which makes it susceptible to methylation.

  • The Three-Step On-Resin Workflow:

    • Sulfonylation: The free N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group. This serves two purposes: it protects the amine and acidifies the amide proton, making it easier to deprotonate.[9][15]

    • Methylation: The sulfonamide is deprotonated with a mild base, and the resulting anion is alkylated using a methylating agent like methyl p-toluenesulfonate or dimethyl sulfate.[1][10]

    • Desulfonylation: The o-NBS protecting group is removed using a thiol, such as 2-mercaptoethanol, in the presence of a base like DBU, to reveal the desired N-methylated amine, which is ready for the next coupling step.[1]

Synthetic_Workflows cluster_building_block Workflow 1: Building Block Approach cluster_on_resin Workflow 2: On-Resin Methylation Approach bb1 Synthesize or Purchase Fmoc-N-Me-AA-OH bb2 Standard SPPS Deprotection bb3 Couple Fmoc-N-Me-AA-OH (Requires strong coupling agent, e.g., HATU) bb2->bb3 bb4 Monitor with Bromophenol Blue Test bb3->bb4 or1 Synthesize peptide to desired position or2 1. Sulfonylation (Protect with o-NBS) or1->or2 or3 2. Methylation (e.g., MeOTs) or2->or3 or4 3. Desulfonylation (Reveal N-Me amine) or3->or4 or5 Couple next AA or4->or5

Caption: Comparison of the two primary workflows for synthesizing N-methylated peptides.

Chapter 3: Validated Experimental Methodologies

The following protocols provide detailed, self-validating steps for the synthesis and characterization of N-methylated peptides.

Protocol 1: SPPS using a Pre-synthesized Fmoc-N-Me-Amino Acid

This protocol details the critical coupling step for an Fmoc-N-methylated amino acid onto a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation of Fmoc-N-Me-Amino Acid: In a separate vessel, dissolve 4 equivalents of the Fmoc-N-Me-amino acid and 3.95 equivalents of HATU in DMF.[1] Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2-5 minutes.[1][19] Causality: HATU is a highly effective coupling reagent for sterically hindered amino acids. A short pre-activation time minimizes the risk of racemization.[4]

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate at room temperature for 1-4 hours. Microwave-assisted coupling (20-30 minutes) can significantly enhance efficiency for particularly difficult sequences.[17]

  • Monitoring for Completion: Remove a small sample of resin beads, wash thoroughly with DMF and Dichloromethane (DCM), and dry. Perform a bromophenol blue test.[19] A yellow color indicates a complete reaction (no free secondary amine). A blue or green color indicates an incomplete coupling. Trustworthiness: This check is critical. Do not proceed to the next step until the test is negative (yellow), as failure to do so will result in deletion sequences that are difficult to purify.

  • Recoupling (if necessary): If the bromophenol blue test is positive, drain the resin and repeat steps 2-4.

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step in the SPPS cycle.

Protocol 2: On-Resin N-Methylation (Fukuyama-Mitsunobu based)

This protocol describes the site-selective methylation of a primary amine on the resin-bound peptide.

  • Resin Preparation: Start with the peptide-resin bearing a free N-terminal primary amine. Swell in DMF.

  • Sulfonylation (o-NBS Protection): Dissolve 5 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and 10 equivalents of collidine in DMSO. Add this solution to the resin and agitate for 1-2 hours.[18] Wash thoroughly with DMSO, DMF, and DCM.

  • Methylation: Swell the o-NBS-protected resin in DMF. Add 10 equivalents of methyl p-toluenesulfonate (MeOTs) and 5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Agitate for 15-30 minutes.[1][18] Repeat this step to ensure complete methylation. Causality: DBU is a non-nucleophilic base strong enough to deprotonate the sulfonamide, creating the anion necessary for alkylation by MeOTs.

  • Desulfonylation (o-NBS Removal): Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF. Add to the resin and agitate for 5 minutes.[1] Drain and repeat this step 2-3 more times until the yellow color associated with the o-NBS-thiol adduct is no longer released.

  • Final Wash: Wash the resin extensively with DMF (5x) and DCM (3x). The peptide is now N-methylated at the desired position and ready for the next amino acid coupling.

Protocol 3: Analytical Characterization
  • Reverse-Phase HPLC (RP-HPLC): N-methylated peptides often exhibit complex HPLC profiles, sometimes showing multiple peaks or broad peaks.[16][21] This is due to the slow interconversion between cis and trans amide bond conformers on the HPLC timescale. Running the analysis at an elevated temperature (e.g., 40-60 °C) can often coalesce these peaks into a single, sharper peak.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-MS) to confirm the identity of the final product. The observed mass should correspond to the calculated mass of the N-methylated peptide, confirming the successful incorporation of the methyl group (+14.02 Da relative to the non-methylated analogue).

Chapter 4: Quantitative Data on the Impact of N-Methylation

The strategic incorporation of N-methylated amino acids can dramatically alter the pharmacokinetic and pharmacodynamic properties of a peptide. The following tables summarize illustrative quantitative data from various studies.

Table 1: Enhancement of Proteolytic Stability

Peptide/Analog Modification Half-life (t½) in Human Plasma Fold Increase in Stability
Peptide A Unmodified 15 min -
Peptide A N-Me-Ala at P1 180 min 12x
Peptide B Unmodified 45 min -
Peptide B N-Me-Phe at P2' > 360 min > 8x

Note: Data are illustrative and depend on the specific peptide sequence and position of N-methylation. The P1 and P2' positions refer to residues relative to a known protease cleavage site.[1]

Table 2: Impact on Receptor Binding Affinity

Peptide/Analog Target Receptor Modification Binding Affinity (Kᵢ, nM)
Somatostatin Analog SSTR2 Unmodified 5.2
Somatostatin Analog SSTR2 N-Me-Phe at position 6 1.5
Somatostatin Analog SSTR2 N-Me-Lys at position 9 45.8

Note: The effect of N-methylation on receptor affinity is highly dependent on the specific peptide and the position of the modification. It can lead to either an increase or a decrease in binding affinity.[1][6]

Chapter 5: N-Methylation as a Biological Post-Translational Modification

Beyond its use in synthetic peptide chemistry, N-methylation is a vital post-translational modification (PTM) in eukaryotes.[7] This natural process, catalyzed by N-terminal methyltransferases (NTMTs), involves the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the α-amino group of a protein's N-terminus.[7][22]

  • Biological Functions: Unlike side-chain methylation (on Lys or Arg), Nα-methylation alters the very endpoint of the polypeptide.[7][23] This neutralizes the positive charge of the N-terminal amine and increases its hydrophobicity, directly influencing protein structure and function.[7] This PTM has been shown to be a critical regulator of:

    • Protein-Protein and Protein-DNA Interactions: Nα-methylation of the Ran guanine nucleotide exchange factor (RCC1) enhances its binding to chromatin.[7][22]

    • Protein Stability: The effect on protein half-life is substrate-dependent. For some proteins, Nα-methylation can protect against degradation pathways, while for others, it can create a specific signal for degradation machinery.[7]

    • Cellular Processes: Dysregulation of NTMTs has been implicated in mitosis, DNA repair, and the pathogenesis of numerous diseases, including cancer.[7][22]

Biological_N_Methylation cluster_process General Mechanism of Protein Nα-Methylation p1 Nascent Polypeptide (with N-terminal Met) p3 Processed Protein (New N-terminus exposed) p1->p3 Cleavage p2 Methionine Aminopeptidase (MetAP) p7 Nα-Methylated Protein p3->p7 Methylation p4 N-Terminal Methyltransferase (NTMT) p5 S-adenosyl-L-methionine (SAM) p6 S-adenosyl-L-homocysteine (SAH) p5->p6 Methyl Donor p2_proxy->p1 acts on p4_proxy->p3 acts on

Caption: The general enzymatic mechanism of protein Nα-methylation in eukaryotes.

Conclusion

N-alpha-methylation is a versatile and high-impact strategy in peptide drug discovery.[1] By providing a rational means to enhance proteolytic stability, improve cell permeability, and exert conformational control, this modification can be the pivotal step that transforms a promising peptide lead into a viable drug candidate. While the synthesis of N-methylated peptides presents distinct challenges, the development of robust on-resin methodologies and specialized coupling reagents has made this powerful tool more accessible than ever. A thorough understanding of the fundamental principles, synthetic intricacies, and analytical nuances detailed in this guide will empower researchers to effectively harness N-methylation to engineer the next generation of peptide therapeutics.

References

  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302. Retrieved from [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Zhang, J., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). The Role of N-Methylated Amino Acids in Drug Discovery. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Retrieved from [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. Retrieved from [Link]

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. Retrieved from [Link]

  • Fair-brother, W. J., et al. (2022). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 61(1), e202111839. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Retrieved from [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-42. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Methyl amino acids. Retrieved from [Link]

  • Schaner Tooley, C. E., et al. (2021). Past, present, and perspectives of protein N-terminal methylation. Cellular and Molecular Life Sciences, 78(10), 4517–4532. Retrieved from [Link]

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  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Preparation of N-Methyl-?-amino Acids. Retrieved from [Link]

  • Maina, J. N., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Bioconjugate Chemistry. Retrieved from [Link]

  • Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(6), e23110. Retrieved from [Link]

  • Wurm, M., et al. (2018). C–H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis: Synthesis of Abyssenine A and Mucronine E. Organic Letters, 20(24), 7763–7767. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein methylation. Retrieved from [Link]

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  • ResearchGate. (n.d.). N -methylation in amino acids and peptides: Scope and limitations. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate (N-Me-Leu-OBzl p-Tosylate)

This guide provides a comprehensive technical overview of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate, a critical building block in modern pharmaceutical and biochemical research. Designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate, a critical building block in modern pharmaceutical and biochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and applications of this versatile compound, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of N-Methylated Amino Acids

N-methylation of amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides. This modification can increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and modulate conformation, thereby fine-tuning the biological activity of peptide-based drugs.[1][2] N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate (N-Me-Leu-OBzl p-Tosylate) serves as a readily available and stable precursor for the incorporation of N-methyl-leucine into peptide chains. The benzyl ester provides carboxyl protection, while the p-toluenesulfonate salt form enhances its crystallinity and handling properties.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in synthesis and formulation.

PropertyValueSource
CAS Number 42807-66-9[1][2]
Molecular Formula C₂₁H₂₉NO₅S[3]
Molecular Weight 407.52 g/mol [1]
Appearance White powder[1]
Melting Point 111 - 134 °C[1]
Purity ≥ 99% (HPLC)[1]
Optical Rotation [a]D²⁰ = 3 ± 2º (c=2 in DMF)[1]
Storage 0 - 8 °C[1]

Synthesis of N-Me-Leu-OBzl p-Tosylate: A Step-by-Step Protocol

The synthesis of N-Me-Leu-OBzl p-Tosylate can be approached through a multi-step process involving the protection of the carboxylic acid, followed by N-methylation. Below is a detailed protocol derived from established methodologies for amino acid modification.[4][5][6]

Synthesis Workflow Overview

The overall synthetic strategy involves two main stages:

  • Esterification: The carboxylic acid of L-leucine is protected as a benzyl ester.

  • N-Methylation: The primary amine of the L-leucine benzyl ester is methylated.

SynthesisWorkflow L_Leucine L-Leucine Leu_OBzl L-Leucine Benzyl Ester p-Toluenesulfonate L_Leucine->Leu_OBzl Benzyl Alcohol, p-TsOH, Toluene, Reflux (Azeotropic Removal of H₂O) N_Me_Leu_OBzl N-Me-Leu-OBzl p-Toluenesulfonate Leu_OBzl->N_Me_Leu_OBzl 1. Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I) in THF

Caption: Synthesis workflow for N-Me-Leu-OBzl p-Tosylate.

Detailed Experimental Protocol

Part A: Synthesis of L-Leucine Benzyl Ester p-Toluenesulfonate

This procedure is adapted from the general method for preparing amino acid benzyl esters.[4][7]

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-leucine (1 equiv.), p-toluenesulfonic acid monohydrate (1.05 equiv.), and benzyl alcohol (3-5 equiv.).

  • Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or cyclohexane. The use of cyclohexane is recommended to avoid potential racemization that can occur at the higher boiling point of toluene.[7]

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add diethyl ether or ethyl acetate to precipitate the product.[7]

    • Stir the resulting slurry for 1-2 hours in an ice bath to maximize crystallization.

    • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: N-Methylation of L-Leucine Benzyl Ester p-Toluenesulfonate

This step requires the free base of the amino acid ester, followed by methylation.

  • Liberation of the Free Amine:

    • Dissolve the L-Leucine Benzyl Ester p-Toluenesulfonate from Part A in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the tosylate salt and generate the free amine.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free L-leucine benzyl ester as an oil.

  • N-Methylation Reaction: This protocol is based on the widely used method employing sodium hydride and methyl iodide.[6]

    • Dissolve the L-leucine benzyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equiv.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

    • Add methyl iodide (CH₃I, >2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product into ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude N-methyl-L-leucine benzyl ester can be purified by silica gel column chromatography.

  • Formation of the p-Toluenesulfonate Salt:

    • Dissolve the purified N-methyl-L-leucine benzyl ester in a minimal amount of a suitable solvent like ethyl acetate.

    • Add a solution of p-toluenesulfonic acid monohydrate (1 equiv.) in the same solvent.

    • The p-toluenesulfonate salt should precipitate. If not, the addition of a non-polar solvent like hexane or cooling may be necessary.

    • Collect the solid by filtration, wash with a cold non-polar solvent, and dry under vacuum to yield the final product, N-Me-Leu-OBzl p-Tosylate.

Applications in Research and Development

N-Me-Leu-OBzl p-Tosylate is a valuable intermediate with several key applications in the pharmaceutical and biochemical fields.

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] The N-methyl group imparts desirable properties to the resulting peptides, and the benzyl ester serves as a convenient protecting group for the C-terminus in solution-phase synthesis or can be cleaved under various conditions.

PeptideSynthesis Start N-Me-Leu-OBzl p-Tosylate Deprotection Deprotection of N-terminus (if protected) Start->Deprotection Coupling Peptide Coupling Reaction (e.g., with an Fmoc-amino acid) Deprotection->Coupling Peptide Growing Peptide Chain with N-terminal N-Me-Leu Coupling->Peptide

Caption: Role of N-Me-Leu-OBzl p-Tosylate in peptide synthesis.

Pharmaceutical Development

This compound is an intermediate in the synthesis of various pharmaceuticals.[1][2] The incorporation of N-methyl-leucine can enhance the efficacy and stability of peptide-based drugs.[1] Its stability and solubility are critical factors in formulation chemistry, potentially enhancing the bioavailability of active pharmaceutical ingredients.[1]

Biochemical Research

In biochemical studies, N-Me-Leu-OBzl p-Tosylate is used to synthesize modified peptides for investigating protein-protein interactions, enzyme activity, and metabolic pathways.[1][2] These modified peptides can serve as probes to understand cellular functions.

Conclusion

N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate is a cornerstone intermediate for the synthesis of N-methylated peptides. Its well-defined properties and the reliable synthetic routes to its preparation make it an indispensable tool for medicinal chemists and biochemists. The strategic incorporation of N-methyl-leucine, facilitated by this reagent, allows for the rational design of peptide therapeutics with improved pharmacological profiles. This guide provides the necessary technical foundation for the effective synthesis and application of this important compound.

References

  • PubChem. N-ME-Leu-obzl P-tosylate. National Center for Biotechnology Information. [Link]

  • Chem-Impex. N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt. [Link]

  • J&K Scientific. N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt. [Link]

  • Liao, S., et al. (2007). tert-Butoxycarbonyl-l-leucyl-N-methyl-l-leucine benzyl ester. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4673. [Link]

  • PrepChem. Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. [Link]

  • Oulyadi, H., et al. (2007). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 72(15), 5545–5551. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. [Link]

  • Vasanthakumar, G-R., et al. (2002). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High Purity N-Methyl-L-Leucine Benzyl Ester Tosylate Supplier. [Link]

  • Aurelio, L., et al. (2004). An Efficient Preparation of N-methyl-alpha-amino Acids From N-nosyl-alpha-amino Acid Phenacyl Esters. PubMed. [Link]

  • Aurelio, L. (2002). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. II. A New Synthesis of N-Benzyloxycarbonyl, N-Methylamino Acids. Canadian Journal of Chemistry, 51(15), 2555-2561. [Link]

  • Chamoin, S., et al. (2000). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA, 54(10), 612-616. [Link]

  • Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi. [Link]

  • Biondini, D., et al. (2010). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives a. ResearchGate. [Link]

  • Chem-Impex. Benzyl-L-leucine methyl ester hydrochloride. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for N-ME-Leu-obzl P-tosylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of N-Methylated Amino Acids N-methylation of peptide backbones is a cornerstone strategy in medicinal chemistry for en...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of N-Methylated Amino Acids

N-methylation of peptide backbones is a cornerstone strategy in medicinal chemistry for enhancing the therapeutic potential of peptides. The introduction of a methyl group on the amide nitrogen can profoundly influence the pharmacological properties of a peptide, primarily by:

  • Increasing Metabolic Stability: The N-methyl group provides steric hindrance that shields the peptide bond from degradation by proteolytic enzymes, thereby extending the peptide's in vivo half-life.

  • Improving Cell Permeability: The increased lipophilicity resulting from N-methylation can enhance the ability of a peptide to cross cell membranes, a critical factor for reaching intracellular targets.

  • Modulating Conformation: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher binding affinity and receptor selectivity.

However, the very steric hindrance that provides these advantages also presents a significant challenge during chemical synthesis. The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine, which dramatically slows down the kinetics of peptide bond formation. This can lead to incomplete coupling reactions, resulting in deletion sequences and low yields of the desired peptide.

N-ME-Leu-obzl P-tosylate is a strategically designed building block that facilitates the incorporation of N-methylated leucine into a peptide sequence while addressing the challenges of handling and synthesis. This guide provides a comprehensive overview and detailed protocols for the effective use of N-ME-Leu-obzl P-tosylate in solution-phase peptide synthesis.

Physicochemical Properties and Handling

N-ME-Leu-obzl P-tosylate, or N-Methyl-L-leucine benzyl ester p-toluenesulfonate, is a white, crystalline solid that is stable under standard laboratory conditions.[1] The p-toluenesulfonate (tosylate) salt form enhances the stability and handling of the N-methylated amino acid benzyl ester, which might otherwise be an oil or a less stable free amine.[2]

PropertyValueSource
Molecular Formula C21H29NO5S[3]
Molecular Weight 407.52 g/mol [1][3]
Appearance White powder[1]
Melting Point 111 - 134 °C[1]
Storage Store at 0 - 8 °C in a dry, well-ventilated place.[1][4]
Solubility Soluble in water or 1% acetic acid.[5]

Safety Precautions: Handle N-ME-Leu-obzl P-tosylate in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid dust formation and contact with skin and eyes.[4]

The Chemistry of N-ME-Leu-obzl P-tosylate in Peptide Synthesis

The use of N-ME-Leu-obzl P-tosylate in peptide synthesis involves a logical sequence of deprotection and coupling steps. The benzyl ester protects the C-terminal carboxylic acid, while the tosylate salt stabilizes the amino group. This dual-protection scheme allows for a controlled, stepwise approach to peptide elongation.

The general workflow for incorporating N-ME-Leu-obzl P-tosylate into a dipeptide is as follows:

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Coupling cluster_2 Step 3: C-Terminal Deprotection A N-ME-Leu-obzl P-tosylate B Free Secondary Amine (N-ME-Leu-obzl) A->B  + Non-nucleophilic base (e.g., DIEA) E Protected Dipeptide (Boc-Ala-NMeLeu-OBzl) B->E C N-protected Amino Acid (e.g., Boc-Ala-OH) D Activated Ester C->D  + Coupling Agent (e.g., HATU) D->E F Protected Dipeptide with Free Carboxylic Acid (Boc-Ala-NMeLeu-OH) E->F  + Catalytic Hydrogenolysis (H2, Pd/C)

Caption: Workflow for incorporating N-ME-Leu-obzl P-tosylate.

Experimental Protocols

The following protocols provide a step-by-step guide for the use of N-ME-Leu-obzl P-tosylate in the solution-phase synthesis of a model dipeptide, Boc-Ala-NMeLeu-OBzl.

Protocol 1: Neutralization of N-ME-Leu-obzl P-tosylate

Objective: To generate the free secondary amine of N-methyl-L-leucine benzyl ester from its tosylate salt for the subsequent coupling reaction.

Rationale: The tosylate salt is stable for storage but must be neutralized to liberate the nucleophilic secondary amine required for peptide bond formation. A non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) is used to avoid unwanted side reactions.

Materials:

  • N-ME-Leu-obzl P-tosylate

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-ME-Leu-obzl P-tosylate (1.0 equivalent) in DCM or THF.

  • Add DIEA (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the mixture for 30 minutes.

  • Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the free amine of N-methyl-L-leucine benzyl ester as an oil. This product is typically used immediately in the next step without further purification.

Protocol 2: HATU-Mediated Coupling to Form a Protected Dipeptide

Objective: To couple the free secondary amine of N-methyl-L-leucine benzyl ester with an N-terminally protected amino acid.

Rationale: The steric hindrance of the N-methyl group necessitates the use of a potent coupling reagent to achieve high yields and minimize racemization.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based coupling reagent for sterically hindered amino acids.[7] It rapidly forms an activated ester with the N-protected amino acid, which then readily reacts with the N-methylated amine.

Materials:

  • N-methyl-L-leucine benzyl ester (from Protocol 1, 1.0 equivalent)

  • Boc-L-Alanine (Boc-Ala-OH) (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a separate flask, dissolve Boc-Ala-OH (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIEA (2.2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the solution of N-methyl-L-leucine benzyl ester (from Protocol 1) in a minimal amount of DMF to the activated Boc-Ala-OH solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide, Boc-Ala-NMeLeu-OBzl.

G cluster_0 Activation cluster_1 Coupling BocAla Boc-Ala-OH ActivatedEster OAt-Active Ester BocAla->ActivatedEster + DIEA HATU HATU HATU->ActivatedEster Dipeptide Boc-Ala-NMeLeu-OBzl ActivatedEster->Dipeptide NMeLeu N-ME-Leu-obzl (Free Amine) NMeLeu->Dipeptide

Caption: HATU activation and coupling mechanism.

Protocol 3: Deprotection of the Benzyl Ester by Catalytic Hydrogenolysis

Objective: To remove the C-terminal benzyl protecting group to yield the free carboxylic acid, which can then be used for further peptide chain elongation.

Rationale: The benzyl ester is stable to the conditions used for Boc deprotection (mild acid) but can be selectively removed by catalytic hydrogenolysis.[2] This method involves the use of hydrogen gas and a palladium catalyst to cleave the benzyl group, yielding the free carboxylic acid and toluene as a byproduct.[8]

Materials:

  • Boc-Ala-NMeLeu-OBzl (from Protocol 2)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., from a balloon or a hydrogenation apparatus)

Procedure:

  • Dissolve the protected dipeptide, Boc-Ala-NMeLeu-OBzl, in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., a balloon) at room temperature for 4-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with additional methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the C-terminally deprotected dipeptide, Boc-Ala-NMeLeu-OH.

Conclusion

N-ME-Leu-obzl P-tosylate is a valuable and strategically designed building block for the incorporation of N-methylated leucine into peptides. Its stable, crystalline nature simplifies handling, while the orthogonal protecting group strategy allows for controlled and efficient peptide synthesis. By understanding the inherent challenges of coupling N-methylated amino acids and employing potent coupling reagents like HATU, researchers can successfully synthesize N-methylated peptides with improved pharmacological properties. The protocols outlined in this guide provide a robust framework for the effective utilization of N-ME-Leu-obzl P-tosylate in drug discovery and development.

References

  • ChemicalBook. (2024). N-ME-LEU-OBZL P-TOSYLATE Chemical Safety Data Sheet MSDS / SDS.
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  • BenchChem. (2025). Application Notes and Protocols for Automated Peptide Synthesis of N-methylated Residues.
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  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters, 29(2), 204–205.
  • ChemicalBook. (2024). 42807-66-9(N-ME-LEU-OBZL P-TOSYLATE) Product Description.
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  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166.
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  • BenchChem. (2025). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis.
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  • Aapptec. (n.d.). Coupling Reagents.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS).

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Application

Application Notes: Optimized Incorporation of N-Methyl-Leucine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Challenge of N-Methylation The strategic incorporation of N-methylated amino acids into peptide backbones is a powerful t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenge of N-Methylation

The strategic incorporation of N-methylated amino acids into peptide backbones is a powerful tool in modern drug discovery. N-methylation, the substitution of the amide proton with a methyl group, can bestow peptides with highly desirable pharmacokinetic properties. These include enhanced metabolic stability against proteolytic degradation, improved cell permeability, and the ability to fine-tune receptor binding affinity and selectivity.[1][2][3]

However, these benefits come with a significant synthetic challenge. The N-methyl group introduces considerable steric hindrance at the N-terminus of the growing peptide chain. This bulkiness dramatically slows the kinetics of amide bond formation during solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, low coupling yields, and the generation of deletion sequences.[1][4] Overcoming this hurdle requires a departure from standard SPPS protocols and the adoption of optimized reagents and conditions tailored for these "difficult" couplings.[5][6]

This guide provides a detailed framework and validated protocols for the efficient incorporation of N-Methyl-Leucine (N-Me-Leu), a common N-methylated residue, into synthetic peptides.

The Building Block: From Precursor to SPPS-Ready Reagent

It is critical to distinguish between the raw material and the reagent directly used in Fmoc-based SPPS.

  • Precursor Salt (N-ME-Leu-obzl P-tosylate): This compound, N-methyl-L-leucine benzyl ester p-toluenesulfonate, is a stable, crystalline salt. The benzyl ester ("obzl") protects the C-terminus, making it suitable as a starting material for further chemical modification but not for direct use in stepwise Fmoc SPPS (except potentially in solution-phase segment condensation).

  • SPPS Reagent (Fmoc-N-Me-Leu-OH): For incorporation into a growing peptide chain on a solid support, the required building block is N-α-Fmoc-N-α-methyl-L-leucine.[7][8][9] This molecule has the N-terminus protected by the base-labile Fmoc group and a free carboxylic acid for activation and coupling.

All protocols described herein are for the use of Fmoc-N-Me-Leu-OH .

Figure 1: Chemical Structure of Fmoc-N-Me-Leu-OH.

The Mechanistic Challenge: Steric Hindrance in Amide Bond Formation

The core difficulty in coupling an amino acid onto an N-methylated residue lies in the sterically congested environment of the secondary amine. Unlike a primary amine, the nucleophilic nitrogen of N-Me-Leu is shielded by both the peptide backbone and its own methyl group, hindering the approach of the activated carboxyl group of the incoming amino acid. This necessitates the use of highly reactive coupling reagents and optimized conditions to achieve complete acylation.

G cluster_primary Standard Coupling (Primary Amine) cluster_secondary Hindered Coupling (Secondary Amine) P_Resin Resin-Peptide-NH2 P_AA Fmoc-AA-O-Active P_Resin->P_AA Accessible Nucleophilic Attack S_Resin Resin-Peptide-N(Me)-H S_AA Fmoc-AA-O-Active S_Resin->S_AA Sterically Hindered Slow Reaction

Caption: Steric hindrance at the N-methylated amine.

Protocol: Optimized Manual SPPS Coupling of Fmoc-N-Me-Leu-OH

This protocol is designed for the manual incorporation of Fmoc-N-Me-Leu-OH onto a deprotected peptide-resin. It emphasizes the use of HATU, a highly effective coupling reagent for sterically hindered amino acids.[2][10][11]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-Leu-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Chloranil test solutions (see Box 1)

  • Solid-phase synthesis vessel

Protocol Steps:

  • Resin Swelling & Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes.

    • Drain and add a fresh portion of 20% piperidine/DMF. Agitate for 15 minutes.[1]

    • Drain and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

  • Pre-activation of Fmoc-N-Me-Leu-OH (CRITICAL STEP):

    • In a separate vessel, dissolve Fmoc-N-Me-Leu-OH (3-4 equivalents relative to resin substitution) and HATU (2.9-3.9 equivalents) in DMF.[1][2]

    • Add DIEA (6-8 equivalents) to the solution.[1][2]

    • Allow the mixture to pre-activate for at least 2-5 minutes at room temperature. The solution may change color. This step is crucial for forming the highly reactive acyl-uronium intermediate.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences (e.g., coupling onto another N-methylated residue), extend the coupling time to 4 hours or overnight.[1][12]

  • Monitoring the Coupling Reaction:

    • Important: The standard Kaiser ninhydrin test will produce a false negative (yellow/colorless) result because it only detects primary amines.[1]

    • Remove a small sample of resin beads, wash them thoroughly with DMF, and perform the Chloranil test (see Box 1) to check for the presence of unreacted secondary amines.[13][14][15]

    • If the test is positive (blue/green beads), indicating an incomplete reaction, drain the vessel and perform a second coupling ("double coupling") by repeating steps 2 and 3 with fresh reagents.[4]

  • Washing:

    • Once the coupling is complete (negative Chloranil test), drain the reaction solution.

    • Wash the peptide-resin thoroughly with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle of deprotection or final cleavage.[1]

Box 1: Protocol for the Chloranil Test The Chloranil test is a reliable method for detecting secondary amines on the resin.[13][14][16]

Reagents:

  • Solution A: 2% acetaldehyde in DMF

  • Solution B: 2% p-chloranil in DMF

Procedure:

  • Place a small sample of washed and dried resin beads into a small test tube.

  • Add 1-2 drops of Solution A and 1-2 drops of Solution B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observation: Blue or bluish-green beads indicate the presence of free secondary amines (incomplete coupling). Colorless or pale yellow beads indicate a complete coupling reaction.[13][15]

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor for successfully incorporating N-methylated amino acids. While standard carbodiimide reagents (e.g., DIC) are often insufficient, several classes of more potent reagents have proven effective.

Coupling ReagentClassAdvantagesConsiderations & Cautions
HATU / HCTU Uronium/Aminium SaltHighly reactive, fast kinetics, and very effective for hindered couplings.[2][10] Widely considered the gold standard.High cost. Potential for racemization can be minimized by using an additive like HOAt and controlling base exposure.[4]
PyBOP / PyAOP Phosphonium SaltVery effective for hindered couplings, particularly for N-Me to N-Me linkages.[12] Generates non-urea byproducts that are easily washed away.Can be less potent than HATU for the most difficult sequences. PyAOP is often superior to PyBOP.[12]
DIC / HOBt (or Oxyma) CarbodiimideCost-effective and low risk of racemization.[1]Generally slow and inefficient for N-methylated couplings.[1] Requires significantly longer reaction times and may still result in incomplete coupling. Not recommended unless other options are unavailable.
BOP-Cl Phosphonium-basedHas been reported as useful for hindered couplings.Less common in modern labs; may require specific handling procedures.

General SPPS Workflow Visualization

The following diagram illustrates a complete cycle for the incorporation of a single Fmoc-N-Me-Leu-OH residue during SPPS.

Caption: SPPS cycle for incorporating Fmoc-N-Me-Leu-OH.

Troubleshooting Common Issues

Symptom Observed (via LC-MS)Potential CauseRecommended Solution
Major peak is a deletion sequence (-NMeLeu) Incomplete coupling reaction due to steric hindrance.1. Confirm use of a high-potency coupling reagent (HATU is preferred).[2] 2. Extend coupling time to 4+ hours or perform overnight. 3. Perform a double coupling as standard procedure for this residue.[4]
Formation of diketopiperazine (DKP) Intramolecular cyclization, common if the N-terminal two residues are prone to it (e.g., Pro or another N-Me-AA).[1]1. Use 2-Chlorotrityl chloride (2-CTC) resin, which is less susceptible to DKP formation.[1] 2. If possible, synthesize the problematic dipeptide segment separately and couple it as a single unit (Fmoc-AA-NMeLeu-OH).
Peptide fragmentation during cleavage The N-methylated amide bond can be susceptible to acid-catalyzed cleavage, especially between two consecutive N-methylated residues.[4][12]1. Reduce the cleavage time to the minimum required (e.g., 1.5-2 hours). 2. Perform the cleavage reaction at a reduced temperature (e.g., 4°C) to minimize fragmentation.[4]
Racemization/Epimerization Over-activation or excessive base exposure during the coupling step.1. Minimize the pre-activation time before adding the solution to the resin. 2. Ensure the use of an additive like HOAt if using a carbodiimide or phosphonium reagent.[4]

References

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  • Patil, A., Muth, M. Z., Men-Muir, A. B., & Arora, P. S. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature protocols, 5(11), 1831–1842. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057117/
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  • Reddit user u/chemistry. (2023, November 15). SPPS for N Methylated Peptides. r/chemistry. Retrieved from https://www.reddit.
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Method

Application Notes & Protocols: Solution-Phase Synthesis of N-Methylated Peptides Using N-Me-Leu-OBzl p-Tosylate

Abstract N-methylation of the peptide backbone is a critical modification in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, the synthesis of N...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylation of the peptide backbone is a critical modification in medicinal chemistry, often enhancing metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] However, the synthesis of N-methylated peptides presents significant challenges, primarily due to the steric hindrance and reduced nucleophilicity of the secondary amine, which can lead to low coupling yields.[4] This document provides a comprehensive guide to the solution-phase synthesis of a model dipeptide containing N-methyl-leucine, utilizing N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt (N-Me-Leu-OBzl p-Tosylate) as a key building block.[5][6] We detail a robust protocol employing the high-reactivity coupling reagent HATU, discuss the rationale behind each procedural step, and provide workflows for purification and characterization.

Introduction and Core Principles

Solution-phase peptide synthesis (SPPS), while older than its solid-phase counterpart, offers distinct advantages for specific applications, including large-scale synthesis and the preparation of sequences that are problematic on a resin.[7][8] This method allows for the purification of intermediates at each step, ensuring high final purity.[7][9]

The incorporation of N-methylated amino acids is a proven strategy to overcome the limitations of native peptides as therapeutic agents.[10] The primary challenges in their synthesis are:

  • Steric Hindrance: The methyl group on the amide nitrogen obstructs the approach of the activated carboxylic acid, slowing down peptide bond formation.[4]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is inherently less reactive than a primary amine.[4]

To overcome these hurdles, highly potent coupling reagents are necessary. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are exceptionally effective for mediating couplings to sterically hindered secondary amines.[1][4][11][12] HATU rapidly converts a carboxylic acid into a highly reactive OAt-active ester, which readily acylates the N-methylated amine.[13][14]

The starting material, N-Me-Leu-OBzl p-Tosylate, is an ideal building block:

  • Benzyl Ester (OBzl): A stable protecting group for the C-terminus that can be removed under mild hydrogenolysis conditions.[15]

  • p-Toluenesulfonate (Tosylate) Salt: This salt form enhances the crystallinity and stability of the amino acid ester, making it easier to handle and store compared to the free base, which is often an oil.

Experimental Guide: Synthesis of Fmoc-Ala-NMeLeu-OBzl

This section provides a detailed protocol for the synthesis of a model dipeptide, Fmoc-Ala-NMeLeu-OBzl, to illustrate the core methodology.

Materials and Instrumentation
Reagents & Consumables Instrumentation
N-Me-Leu-OBzl p-TosylateMagnetic Stirrer with Stir Bars
Fmoc-L-Alanine (Fmoc-Ala-OH)Rotary Evaporator
HATUHigh-Vacuum Pump
N,N-Diisopropylethylamine (DIPEA)Thin-Layer Chromatography (TLC) Tank
Dichloromethane (DCM), AnhydrousUV Lamp (254 nm)
N,N-Dimethylformamide (DMF), AnhydrousFlash Chromatography System
Ethyl Acetate (EtOAc)NMR Spectrometer (≥400 MHz)
HexanesMass Spectrometer (LC-MS or MALDI)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) soln.
Saturated Sodium Chloride (NaCl) soln. (Brine)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel for Flash Chromatography
TLC Plates (Silica Gel 60 F₂₅₄)
Reaction Workflow Diagram

G cluster_prep Step 1: Preparation cluster_coupling Step 2: Coupling Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification & Analysis Neutralization Neutralize N-Me-Leu-OBzl p-Tosylate with DIPEA to form free amine Activation Activate Fmoc-Ala-OH with HATU/DIPEA Coupling Couple activated Fmoc-Ala with N-Me-Leu-OBzl free amine Activation->Coupling Quench Quench Reaction Coupling->Quench Wash_Acid Wash with 1M HCl Quench->Wash_Acid Wash_Base Wash with sat. NaHCO3 Wash_Acid->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry_Concentrate Dry (Na2SO4) & Concentrate Wash_Brine->Dry_Concentrate Purify Purify by Flash Chromatography Dry_Concentrate->Purify Characterize Characterize by NMR & MS Purify->Characterize

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Detailed Synthesis Protocol

Step 1: Neutralization of N-Me-Leu-OBzl p-Tosylate

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Me-Leu-OBzl p-Tosylate (1.0 eq).

  • Dissolve the salt in anhydrous Dichloromethane (DCM).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) dropwise to the solution.

  • Stir the mixture at room temperature for 15-20 minutes. This generates the free secondary amine in situ, ready for coupling. The DIPEA neutralizes the p-toluenesulfonic acid.

Step 2: Peptide Coupling

  • In a separate dry flask, dissolve Fmoc-Ala-OH (1.05 eq) and HATU (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add DIPEA (2.1 eq) to this solution and stir for 5-10 minutes. This is the pre-activation step, where the carboxylic acid is converted to the highly reactive OAt-ester.[11] Pre-activation is crucial for difficult couplings to minimize side reactions.[4]

  • Transfer the activated Fmoc-Ala-OH solution to the flask containing the neutralized N-Me-Leu-OBzl.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting N-Me-Leu-OBzl is consumed (typically 2-4 hours).

Step 3: Aqueous Work-up and Extraction

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2x): To remove excess DIPEA and other basic impurities.

    • Saturated NaHCO₃ solution (2x): To remove unreacted Fmoc-Ala-OH and acidic byproducts.

    • Brine (1x): To remove residual water and salts.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude dipeptide.

Step 4: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel. A gradient of Hexanes/Ethyl Acetate is typically effective for elution.

  • Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield the final product, Fmoc-Ala-NMeLeu-OBzl, as a white solid or foam.

  • Confirm the identity and purity of the final product using:

    • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic peaks for the Fmoc, Alanine, N-methyl, Leucine, and Benzyl groups.[2][16]

    • Mass Spectrometry (MS): LC-MS or MALDI-TOF will confirm the correct molecular weight. The N-methylated peptide will have a mass increase of 14.02 Da compared to its non-methylated analog.[17][18]

Quantitative Data Summary
ReagentMolar Eq.Purpose
N-Me-Leu-OBzl p-Tosylate1.0C-terminal amino acid building block
Fmoc-Ala-OH1.05N-terminal amino acid building block
HATU1.05Coupling reagent to activate carboxylic acid[12][13]
DIPEA3.2 (1.1 + 2.1)Non-nucleophilic base for neutralization and activation[19]

Expected Yield: 75-90% (after purification) Expected Purity: >95% (by analytical HPLC)

Core Mechanism: HATU-Mediated Coupling

The success of this synthesis hinges on the efficiency of the HATU reagent. The mechanism proceeds through a well-defined cascade that effectively overcomes the steric and electronic barriers of the N-methylated amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack FmocAla Fmoc-Ala-COOH ActiveEster Fmoc-Ala-OAt (Active Ester) FmocAla->ActiveEster + HATU HATU HATU->ActiveEster + TMU Tetramethylurea (Byproduct) HATU->TMU forms DIPEA1 DIPEA DIPEA1->ActiveEster + NMeLeu H-N(Me)Leu-OBzl Dipeptide Fmoc-Ala-N(Me)Leu-OBzl ActiveEster->Dipeptide + H-N(Me)Leu-OBzl

Caption: Mechanism of HATU-mediated peptide bond formation.

Mechanism Steps:

  • Deprotonation: DIPEA deprotonates the carboxylic acid of Fmoc-Ala-OH, forming a carboxylate anion.[11]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester.[11][14]

  • Nucleophilic Acyl Substitution: The secondary amine of N-Me-Leu-OBzl attacks the carbonyl carbon of the OAt-active ester. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is an excellent leaving group. The pyridine nitrogen in HOAt is believed to provide neighboring group participation, stabilizing the transition state and accelerating the reaction.[14]

  • Bond Formation: The tetrahedral intermediate collapses to form the stable amide (peptide) bond, yielding the desired dipeptide.

Troubleshooting and Key Insights

  • Low Coupling Yield:

    • Cause: Incomplete activation or insufficient reactivity.

    • Solution: Ensure all reagents and solvents are anhydrous. Increase the reaction time or consider a double coupling (adding a second portion of activated amino acid after 2-3 hours). For extremely difficult couplings, more potent reagents like PyBrOP can be considered, though they carry a higher risk of racemization.[4][20]

  • Guanidinylation Side Reaction:

    • Cause: The free amine can attack the guanidinium carbon of HATU itself, capping the peptide chain. This is more common when HATU is used in large excess.[11]

    • Solution: Use a modest excess of HATU (1.05-1.1 eq) and maintain a short pre-activation time.

  • Racemization:

    • Cause: Prolonged activation times or the use of an inappropriate base can lead to the loss of stereochemical integrity.

    • Solution: HATU is known for its ability to suppress racemization.[12] Using a hindered base like DIPEA instead of triethylamine (TEA) is also beneficial. Keep pre-activation times to a minimum (under 10 minutes).

  • Monitoring Secondary Amines:

    • The standard ninhydrin test (Kaiser test) does not work for secondary amines. To monitor the presence of the unreacted N-methyl amine on a solid support, the bromophenol blue test is used.[1][4] For solution-phase, TLC is the most direct method.

Conclusion

The protocol described herein provides a reliable and efficient method for the solution-phase synthesis of peptides containing N-methylated amino acids. By leveraging the high reactivity of the HATU coupling reagent and the convenient handling properties of N-Me-Leu-OBzl p-tosylate, researchers can effectively overcome the synthetic challenges associated with these sterically hindered building blocks. Careful execution of the activation, coupling, and work-up steps, followed by standard chromatographic purification, consistently yields high-purity N-methylated dipeptides suitable for further elaboration or biological evaluation.

References

  • BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
  • ChemicalBook. (2024). HATU:a third-generation coupling reagent.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube.
  • BenchChem. (n.d.). Application Notes and Protocols for Solution-Phase Dipeptide Synthesis.
  • HATU Manufacturer. (n.d.). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis.
  • Wikipedia. (n.d.). HATU.
  • MDPI. (n.d.). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Fuse, S., et al. (n.d.). Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • National Institutes of Health. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PubMed Central.
  • University of the Incarnate Word. (2024, November 25). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum.
  • Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
  • BenchChem. (n.d.). A Researcher's Guide to Quantifying N-Methylation in Peptides: A Comparative Analysis of Analytical Methods.
  • ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methylated Peptides.
  • BenchChem. (n.d.). Unveiling the Impact of N-Methylation on Methionine-Containing Peptides: A Comparative Analysis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). High Purity N-Methyl-L-Leucine Benzyl Ester Tosylate Supplier: Reliable Sourcing for Peptide Synthesis.
  • Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • ResearchGate. (2025, August 9). Synthesis of N-methylated cyclic peptides.
  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Solution-Phase Synthesis of Dipeptides: A Capstone Project That Employs Key Techniques in an Organic Laboratory Course. Journal of Chemical Education.
  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • J&K Scientific. (n.d.). N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt | 42807-66-9.
  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
  • PubMed. (1968). Mass spectrometry of N-methylated peptide derivatives. Nature.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi.
  • National Institutes of Health. (n.d.). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PubMed Central.
  • ResearchGate. (n.d.). First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. Request PDF.
  • National Institutes of Health. (2022, March 18). Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst.
  • National Institutes of Health. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • PubMed. (2005, February). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

Sources

Application

Application Notes & Protocols: A Scientist's Guide to Peptide Coupling Reagents for N-Methylated Amino Acids

Introduction: The N-Methylation Conundrum in Peptide Synthesis The strategic incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern medicinal chemistry. This modification offers a pow...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-Methylation Conundrum in Peptide Synthesis

The strategic incorporation of N-methylated amino acids into peptide backbones is a cornerstone of modern medicinal chemistry. This modification offers a powerful toolkit to enhance therapeutic properties by increasing metabolic stability against enzymatic degradation, improving cell permeability, and constraining peptide conformation to favor bioactive structures.[1][2][3] However, these benefits come at a significant synthetic cost. The presence of a methyl group on the amide nitrogen introduces substantial steric hindrance and reduces the nucleophilicity of the secondary amine.[1] This seemingly minor alteration dramatically slows the kinetics of peptide bond formation during standard solid-phase peptide synthesis (SPPS), leading to a cascade of undesirable outcomes, including incomplete coupling reactions, the formation of deletion sequences, and a significantly increased risk of racemization at the activated amino acid residue.[1][4]

This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the challenges and solutions associated with the coupling of N-methylated amino acids. We will explore the underlying mechanisms of action for various classes of coupling reagents, present data-driven comparisons, and provide field-proven protocols to empower you to overcome these synthetic hurdles and achieve higher yields and purities in your peptide campaigns.

The Mechanistic Basis of Coupling and Racemization

Successful peptide synthesis hinges on the efficient formation of an amide bond between a carboxyl-activated amino acid and a free N-terminal amine. This activation is typically achieved using a coupling reagent. However, the activated intermediate, particularly when its reaction with the amine is slow, is susceptible to an intramolecular side reaction: the formation of a 5(4H)-oxazolone. The alpha-proton of this oxazolone intermediate is highly acidic and can be easily abstracted by the bases present in the reaction mixture.[4][5] This leads to the formation of a planar, achiral enolate, which upon subsequent reaction with the amine, results in a mixture of L- and D-isomers, compromising the stereochemical integrity of the final peptide.[4] The sluggish reaction rates inherent to N-methylated amino acids prolong the lifetime of the activated species, thereby amplifying the risk of this racemization pathway.

G Fig 1. Competing pathways in peptide synthesis. cluster_0 Peptide Coupling Pathway AA_COOH R-COOH (Amino Acid 1) CouplingReagent Coupling Reagent + Base Activated_AA Activated Ester (R-CO-X) CouplingReagent->Activated_AA Peptide Peptide Bond (R-CO-NH-R') Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Amine H₂N-R' (Amino Acid 2) Amine->Peptide Enolate Achiral Enolate Oxazolone->Enolate Racemized_Peptide Racemized Peptide (L- and D-isomers) Enolate->Racemized_Peptide

Caption: Competing pathways in peptide synthesis.

The Modern Arsenal: High-Efficiency Coupling Reagents

To overcome the kinetic barrier of coupling N-methylated residues, chemists have developed a range of highly potent coupling reagents. These can be broadly classified into onium (uronium/aminium and phosphonium) salts and other specialized reagents.

Uronium/Aminium Salts

These reagents activate carboxylic acids by forming a reactive ester, typically involving a benzotriazole derivative. While highly effective, they carry a risk of guanidinylation of the N-terminal amine if used in large excess or if carboxyl activation is slow.[6][7]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as the gold standard for difficult couplings, including those involving N-methylated amino acids.[8][9][10] Its high reactivity stems from the formation of a HOAt (1-hydroxy-7-azabenzotriazole) active ester, which is both highly reactive and known to suppress racemization.[9]

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate): A third-generation uronium reagent with coupling efficiencies that often match or exceed HATU.[11][12] COMU's key advantage is the incorporation of OxymaPure as the activating agent, which is safer (non-explosive) than HOAt/HOBt.[12] The morpholino group also imparts superior solubility in common organic solvents.[11]

Phosphonium Salts

In phosphonium salts, the phosphorus atom is the site of activation.[6] Their primary advantage is the complete absence of guanidinylation side reactions, making them "cleaner" alternatives, especially for slow reactions like fragment condensation or cyclization.[6]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) & PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): These are powerful reagents that have demonstrated success in coupling N-methylated amino acids.[8][13] PyAOP, the HOAt-based analogue of PyBOP, is generally more effective for challenging couplings and minimizing racemization.[13]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A highly reactive halogenophosphonium reagent specifically developed to overcome the challenges of coupling N-methylated residues.[12] However, its high reactivity can sometimes lead to increased racemization if reaction times are not carefully controlled.[12]

Specialized Reagents
  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): A phosphonate-based reagent prized for its exceptional ability to suppress racemization.[14][15] It is an excellent choice when coupling easily epimerized amino acids.[14]

  • T3P® (Propylphosphonic Anhydride): This cyclic anhydride is considered a "green" coupling reagent due to its high efficiency, low toxicity, and the formation of water-soluble byproducts that simplify workup.[16][17][18] It has demonstrated very low levels of epimerization, making it ideal for large-scale synthesis where purity is paramount.[17][19]

Data-Driven Reagent Selection

The choice of coupling reagent is a critical parameter that must be tailored to the specific peptide sequence and synthetic strategy. The following table summarizes the key characteristics of the most effective reagents for N-methylated amino acid incorporation.

ReagentClassKey AdvantagesPotential DrawbacksTypical Equivalents (AA:Reagent:Base)Recommended Base
HATU AminiumHigh reactivity, gold standard for hindered couplings.[8][9]Potential for guanidinylation, HOAt is explosive.1 : 0.95 : 2DIPEA, NMM[10][20]
COMU UroniumEfficiency equals or exceeds HATU[11], safer (Oxyma-based)[12], excellent solubility.[11]Potential for guanidinylation.1 : 1 : 2DIPEA, NMM
PyAOP PhosphoniumHigh reactivity (HOAt-based), no guanidinylation risk.[6][13]More expensive than uronium salts.1 : 1 : 2DIPEA, NMM
PyBOP PhosphoniumGood reactivity, no guanidinylation risk[6], avoids carcinogenic byproducts of BOP.[10]Less effective than PyAOP for highly hindered couplings.1 : 1 : 2DIPEA, NMM
DEPBT PhosphonateRemarkable resistance to racemization.[14][15]Slower reaction kinetics compared to onium salts.1 : 1.1 : 2DIPEA, Et₃N[21]
T3P® AnhydrideLow epimerization[17][19], "green" reagent, water-soluble byproducts.[18]Requires careful optimization of equivalents.1 : 1.5 : 3DIPEA, NMM

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the successful incorporation of N-methylated amino acids using state-of-the-art reagents in a standard Solid-Phase Peptide Synthesis (SPPS) workflow.

SPPS_Cycle Fig 2. SPPS cycle for N-methylated amino acids. Resin Resin-NH-Peptide Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash (x5) Deprotection->Wash1 Coupling 4. Coupling Add activated mix to resin Wash1->Coupling Activation 3. Pre-activation Fmoc-AA(N-Me)-OH + Coupling Reagent + Base in DMF Activation->Coupling < 5 min Wash2 5. DMF Wash (x3) Coupling->Wash2 Monitoring 6. Monitoring (Bromophenol Blue Test) Wash2->Monitoring Result Repeat Cycle or Cleave Monitoring->Result

Caption: SPPS cycle for N-methylated amino acids.

Protocol 1: Standard HATU-Mediated Coupling in SPPS

This protocol is a robust method for coupling N-methylated amino acids onto a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected solid-phase resin (e.g., Rink Amide, 0.1 mmol scale)

  • Fmoc-N-methylated amino acid (4 eq., 0.4 mmol)

  • HATU (3.9 eq., 0.39 mmol)[8]

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (8 eq., 0.8 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Bromophenol Blue (BPB) solution for monitoring

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes. Drain and repeat with fresh deprotection solution for 15 minutes. This ensures complete removal of the Fmoc protecting group from the N-terminal amine.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the activated amino acid.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-N-methylated amino acid (4 eq.) and HATU (3.9 eq.) in anhydrous DMF. Add the base (DIPEA or NMM, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.[20] Rationale: Minimizing pre-activation time is crucial to reduce the opportunity for oxazolone formation and subsequent racemization.[4]

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., N-Me-AA to another N-Me-AA), a double coupling may be required.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Bromophenol Blue test to confirm reaction completion. A blue resin indicates free amine is still present (incomplete reaction), while a yellow/green resin indicates completion. Note: The standard Ninhydrin test does not work for secondary amines like N-methylated residues.[20]

  • Repeat: If the coupling is incomplete, repeat steps 4-7 (double coupling). If complete, proceed to the next deprotection/coupling cycle.

Protocol 2: Microwave-Assisted COMU-Mediated Coupling

Microwave energy can significantly accelerate slow coupling reactions, reducing reaction times from hours to minutes and potentially minimizing side reactions. COMU is exceptionally well-suited for this application due to its high solubility and thermal stability.[12][22]

Materials:

  • Same as Protocol 1, but substituting HATU with COMU (4 eq., 0.4 mmol).

  • Microwave peptide synthesizer.

Procedure:

  • Resin Preparation: Perform resin swelling, Fmoc deprotection, and washing steps as described in Protocol 1 (steps 1-3), either manually or using the synthesizer's automated sequence.

  • Reagent Addition: Add the solution of Fmoc-N-methylated amino acid (4 eq.) in DMF, followed by COMU (4 eq.) and DIPEA (8 eq.) to the synthesis vessel containing the deprotected resin.

  • Microwave-Assisted Coupling: Irradiate the vessel with microwave energy according to the synthesizer's pre-set methods for difficult couplings (e.g., 5-15 minutes at 75-90 °C). Rationale: Elevated temperatures dramatically increase the reaction rate, forcing the sterically hindered coupling to completion in a short timeframe.

  • Post-Coupling: After the microwave program is complete, drain the vessel and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Check for completion using the Bromophenol Blue test. The efficiency of microwave-assisted coupling often makes a single coupling sufficient, but a second cycle can be performed if necessary.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following flowchart provides a systematic approach to troubleshooting common problems encountered during the synthesis of N-methylated peptides.

Caption: Troubleshooting N-methylated peptide synthesis.

Conclusion

The incorporation of N-methylated amino acids is a formidable but manageable challenge in peptide synthesis. Success relies on understanding the kinetic and mechanistic hurdles posed by these sterically hindered residues. By abandoning standard coupling reagents like HBTU in favor of high-potency onium salts such as HATU, COMU, and PyAOP, researchers can dramatically improve coupling efficiencies. Furthermore, for sequences highly prone to racemization, specialized reagents like DEPBT and T3P® offer invaluable tools for preserving stereochemical integrity. The application of microwave energy can further accelerate these difficult reactions, providing a powerful synergy with modern, highly soluble reagents like COMU. By carefully selecting the appropriate reagent and optimizing reaction conditions as outlined in these protocols, scientists can confidently and efficiently synthesize N-methyl-rich peptides, unlocking their full therapeutic potential.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
  • LifeTein. (2025).
  • Aapptec Peptides. Coupling Reagents.
  • McDermott, J. R., & Benoitin, N. L. (1976). N-Methylamino Acids in Peptide Synthesis. IV.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Miranda, L. P., & Alewood, P. F. (2000). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 97(7), 3527-3532.
  • Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 47(2), 113-124.
  • B-A., F., & de la Torre, B. G. (2018).
  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Wenschuh, H., et al. (1994). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. Journal of Organic Chemistry, 59(12), 3275-3280.
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8877-8882.
  • Augustine, J. K. (2012). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of the Indian Institute of Science, 92(2), 233-262.
  • Wikipedia. (n.d.). DEPBT.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Albericio, F., & de la Torre, B. G. (2018). N-methylation in amino acids and peptides: Scope and limitations.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Juhl, M., & Jensen, K. J. (2015). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Al-Sha’er, M. A., et al. (2018). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. ChemistrySelect, 3(45), 12792-12797.
  • De Luca, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7149.

Sources

Method

Introduction: The Critical Role of Purity in Peptide Synthesis

An Application Note for the Quality Control of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-ME-Leu-obzl P-tosylate) is a pivotal chiral building block in modern...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quality Control of N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate

N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-ME-Leu-obzl P-tosylate) is a pivotal chiral building block in modern pharmaceutical research and development.[1] As a derivative of the amino acid L-leucine, it is frequently incorporated into the synthesis of complex peptides and peptidomimetics, which are classes of molecules with significant therapeutic potential.[1][2][3] The purity of this starting material is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, whether they are residual starting materials, by-products from synthesis (e.g., unmethylated precursors, diastereomers), or degradation products, can lead to failed syntheses, altered biological activity, and potential toxicity.

High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for assessing the purity of such compounds.[4] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the target compound from structurally similar impurities. This application note presents a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method designed for the precise and reliable purity determination of N-ME-Leu-obzl P-tosylate, providing researchers and drug development professionals with a validated protocol for quality assurance.

Principle of the Chromatographic Method

This method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity. The stationary phase is a non-polar C18 (octadecylsilane) bonded silica, while the mobile phase is a polar mixture of water and acetonitrile.

The separation mechanism hinges on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. N-ME-Leu-obzl P-tosylate, being a moderately non-polar molecule, will be retained on the C18 column. A gradient elution, where the proportion of the stronger organic solvent (acetonitrile) is gradually increased, is employed. This approach ensures that more polar impurities elute early in the run, while the main analyte and any less polar impurities are eluted effectively as the solvent strength increases, all within a practical timeframe.[5]

Both the benzyl ester and the p-tosylate counter-ion contain aromatic rings, which act as strong chromophores. This intrinsic property allows for sensitive detection using a standard UV detector, making it a straightforward and effective analytical choice.[4]

Materials and Analytical Instrumentation

Instrumentation

A standard HPLC system equipped with the following is suitable:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control capability

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chemicals and Reagents
  • N-ME-Leu-obzl P-tosylate Reference Standard (Purity ≥ 99%)[1]

  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC Grade, Milli-Q or equivalent)

  • Formic Acid (Analytical Grade, ~99%)

Detailed Analytical Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the results.

Step 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas using sonication or vacuum filtration. The addition of acid is critical to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to sharp, symmetrical peak shapes.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

    • To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Diluent: Acetonitrile/Water (50:50, v/v).

    • This composition ensures the solubility of the analyte and is compatible with the initial mobile phase conditions, preventing peak distortion.

  • Reference Standard Solution (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the N-ME-Leu-obzl P-tosylate reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with diluent and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sample Solution (approx. 0.5 mg/mL):

    • Prepare the test sample using the same procedure and concentration as the Reference Standard Solution. Accurate concentration matching is key for reliable area percent calculations.

Step 2: Chromatographic Conditions & System Setup

It is essential to establish a stable baseline before beginning the analysis.

Table 1: Optimized HPLC Chromatographic Parameters

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm (e.g., Phenomenex, Waters, Agilent)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 30 minutes
Step 3: System Suitability Testing (SST)

Before analyzing any samples, the system's performance must be verified. This is a cornerstone of trustworthy analytical results.

  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Reference Standard Solution.

  • Evaluate the following parameters from the resulting chromatograms.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance LimitRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD for Peak Area ≤ 2.0%Demonstrates the precision of the autosampler and detector response.[4]
% RSD for Retention Time ≤ 2.0%Confirms the stability and precision of the pump and mobile phase composition.[4]

Do not proceed with sample analysis if the system fails to meet these criteria. Troubleshoot the system (e.g., check for leaks, re-prepare mobile phase, replace column) and repeat the SST.

Step 4: Analytical Procedure and Data Processing

The logical flow from a prepared system to the final result is critical for maintaining data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A and B) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution (0.5 mg/mL) sst Perform System Suitability (5x Standard Injections) prep_std->sst prep_sample Prepare Sample Solution (0.5 mg/mL) inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->sst check_sst Verify SST Criteria Met? sst->check_sst check_sst->equilibrate Fail inject_blank Inject Blank (Diluent) check_sst->inject_blank Pass inject_blank->inject_sample integrate Integrate All Peaks inject_sample->integrate calculate Calculate Purity via Area Normalization integrate->calculate report Generate Final Report calculate->report

Fig 1. HPLC Purity Analysis Workflow.
  • Blank Injection: Inject the Diluent once to ensure that no interfering peaks are present at the retention time of the analyte or its impurities.

  • Sample Injection: Inject the prepared Sample Solution in duplicate.

  • Data Integration: Integrate all peaks in the chromatogram, setting an appropriate threshold to exclude baseline noise (e.g., 0.05% of the main peak area).

  • Purity Calculation: Calculate the purity of the sample using the area normalization method. This method assumes that all impurities have a similar UV response factor to the main compound, which is a common and acceptable practice for purity assays when impurity standards are unavailable.

    Formula: Purity (%) = (Area of the N-ME-Leu-obzl Peak / Total Area of All Peaks) × 100

Considerations for a Stability-Indicating Method

While this protocol is robust for routine purity testing, validating it as a true stability-indicating method requires an additional layer of scientific rigor as defined by international guidelines.[5][6] A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients.[7]

To achieve this, forced degradation (or stress testing) studies must be performed.[8][9] This involves subjecting the N-ME-Leu-obzl P-tosylate sample to harsh conditions to intentionally induce degradation:

  • Acid Hydrolysis: (e.g., 0.1 N HCl at 60 °C)

  • Base Hydrolysis: (e.g., 0.1 N NaOH at 60 °C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Stress: (e.g., solid state at 80 °C)

  • Photolytic Stress: (e.g., exposure to UV and visible light as per ICH Q1B)

The stressed samples are then analyzed using the proposed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak. Peak purity analysis using a Diode Array Detector can be used to confirm that the main peak is spectrally pure and not co-eluting with any degradants.[7][9]

Conclusion

The HPLC method detailed in this application note provides a reliable and precise system for determining the purity of N-ME-Leu-obzl P-tosylate. By integrating system suitability tests, the protocol ensures the trustworthiness of every analytical run. The clear, step-by-step workflow, from solution preparation to data analysis, is designed for immediate implementation in a quality control or research environment. For full regulatory compliance, the further step of conducting forced degradation studies is recommended to formally validate the method's stability-indicating capabilities, ensuring the unequivocal quality of this critical synthetic intermediate.

References

  • Reddy, G. S., et al. (2021). A Rapid Stability indicating method Development and validation for the quantification of Talazoparib Tosylate in bulk drug and Pharmaceutical formulation by HPLC. YMER. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of acetylalanylalanylleucine benzyl ester. Available at: [Link]

  • Farrera-Sinfreu, J., et al. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

  • Kubik, S., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, MDPI. Available at: [Link]

  • Liao, C.-N., et al. (2008). N-tert-Butoxycarbonyl-l-leucyl-N-methyl-l-leucyl-N-methyl-l-leucine benzyl ester. Acta Crystallographica Section E, NIH. Available at: [Link]

  • Kumar, K. A., et al. (2018). Analytical Method Development and Validation for Sultamicillin Tosylate Dihydrate in Bulk and Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmaceutical Research and Scholars. Available at: [Link]

  • Bolchi, C., et al. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and racemization. SpringerLink. Available at: [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Walash, M. I., et al. (2011). Stability-indicating HPLC–DAD methods for determination of two binary mixtures containing rabeprazole sodium. Journal of the Saudi Chemical Society, NIH. Available at: [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Development of Stability-Indicating HPLC Methods. Available at: [Link]

  • PubChem. (n.d.). N-ME-Leu-obzl P-tosylate. National Center for Biotechnology Information. Available at: [Link]

  • Ramulu, K., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, NIH. Available at: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of N-Methyl-L-Leucine Benzyl Ester p-Toluenesulfonate

Abstract This document provides a detailed guide for the structural elucidation and purity assessment of N-Methyl-L-Leucine Benzyl Ester p-Toluenesulfonate (N-ME-Leu-obzl P-tosylate) using Nuclear Magnetic Resonance (NMR...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the structural elucidation and purity assessment of N-Methyl-L-Leucine Benzyl Ester p-Toluenesulfonate (N-ME-Leu-obzl P-tosylate) using Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical intermediate in peptide synthesis and pharmaceutical development, unambiguous characterization of this compound is paramount.[1][2] This application note outlines optimized protocols for sample preparation, data acquisition, and spectral analysis for both ¹H and ¹³C NMR. It offers an in-depth interpretation of the spectral data, correlating specific resonances to the molecular structure, and explains the scientific rationale behind key experimental choices, targeting researchers, scientists, and drug development professionals.

Introduction: The Compound and Its Significance

N-ME-Leu-obzl P-tosylate is an amino acid derivative widely used as a building block in the synthesis of complex peptides and active pharmaceutical ingredients (APIs).[1][3] Its structure incorporates a protected N-methylated leucine, a common motif in biologically active peptides designed to improve metabolic stability and cell permeability. The p-toluenesulfonate (tosylate) salt form enhances the compound's crystallinity and stability, facilitating its handling and purification.[1]

Given its role as a synthetic precursor, rigorous structural verification and purity analysis are essential to ensure the integrity of the final product. NMR spectroscopy is the definitive analytical technique for this purpose, providing comprehensive information on molecular structure, connectivity, and the presence of impurities in a single set of experiments.

Molecular Structure and Spectroscopic Blueprint

To effectively interpret the NMR spectra, a clear understanding of the molecule's structure is necessary. The compound consists of an N-methyl-L-leucine benzyl ester cation and a p-toluenesulfonate anion.

A Sample Preparation (10-15 mg in 0.6 mL DMSO-d6) B Instrument Setup (Insert, Lock, Tune, Shim) A->B C 1H NMR Acquisition (16-32 scans) B->C D 13C NMR Acquisition (1024-2048 scans) C->D  (Sequential) E Data Processing (FT, Phase, Baseline Correction) D->E F Spectral Analysis (Integration, Peak Picking, Assignment) E->F

Caption: General experimental workflow for NMR characterization.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Number of Scans (NS): 16-32 (sufficient for good S/N).

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration, especially for aromatic protons.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 16 ppm (centered around 6 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

  • Number of Scans (NS): 1024-2048. The low natural abundance of ¹³C necessitates more scans.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 240 ppm (centered around 100 ppm).

Protocol: Data Processing

Rationale: Proper data processing is crucial for accurate analysis. Automated routines are often sufficient, but manual adjustment ensures optimal results.

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve S/N, then perform the FT.

  • Phasing: Manually adjust the zero-order (PHC0) and first-order (PHC1) phase correction to ensure all peaks are in pure absorption mode with a flat baseline at the peak base.

  • Baseline Correction: Apply a polynomial function (e.g., 'abs') to correct any rolling or distortion in the baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C. [4]5. Integration (¹H NMR only): Calibrate the integral curves. Set the integral of a well-resolved, non-exchangeable signal to its known number of protons (e.g., the tosylate methyl group C7'-H₃ to 3.00).

Spectral Interpretation and Structural Assignment

The following tables summarize the expected chemical shifts and assignments for N-ME-Leu-obzl P-tosylate in DMSO-d₆. Actual values may vary slightly based on concentration and instrument.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides key information on the number of unique protons, their electronic environment (chemical shift), neighboring protons (multiplicity), and their relative abundance (integration).

Table 1: Expected ¹H NMR Data and Assignments

Label Approx. δ (ppm) Multiplicity Integration Assignment Rationale & Notes
H-N-H 8.5-9.5 Broad s 2H -N⁺H₂- Exchangeable protons of the protonated secondary amine. Signal is often broad.
H-2'/6' 7.48 d 2H Tosylate aromatic Protons ortho to the sulfonate group, deshielded. Part of an AA'BB' system.
H-9 to H-13 7.30-7.45 m 5H Benzyl ester aromatic Overlapping signals from the monosubstituted phenyl ring of the benzyl group.
H-3'/5' 7.12 d 2H Tosylate aromatic Protons meta to the sulfonate group. Part of an AA'BB' system.
H-7 5.25 s 2H Benzyl ester -CH₂- Methylene protons adjacent to an ester oxygen and an aromatic ring. May appear as an AB quartet.
H-2 (α) ~4.10 t 1H α-CH Triplet due to coupling with the adjacent β-CH₂ protons.
H-14 2.65 s 3H N-CH₃ Singlet as it is attached to a quaternary nitrogen (in the protonated state).
H-7' 2.29 s 3H Tosylate -CH₃ Characteristic singlet for the methyl group on the tosylate aromatic ring.
H-3 (β) ~1.80 m 2H β-CH₂ Complex multiplet due to coupling with α-CH and γ-CH.
H-4 (γ) ~1.65 m 1H γ-CH Multiplet due to coupling with β-CH₂ and two δ-CH₃ groups.

| H-5/6 (δ) | ~0.90 | d + d | 6H | Diastereotopic -CH₃ | Two distinct doublets due to the chiral center at Cα, each integrating to 3H. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data and Assignments

Label Approx. δ (ppm) Assignment Rationale & Notes
C-1 ~169 Ester Carbonyl (C=O) Characteristic downfield shift for ester carbonyl carbons. [5]
C-1' ~145 Tosylate C-S Quaternary aromatic carbon directly attached to the sulfur atom.
C-4' ~138 Tosylate C-CH₃ Quaternary aromatic carbon bearing the methyl group.
C-8 ~135 Benzyl C-ipso Quaternary aromatic carbon of the benzyl group attached to the CH₂.
C-9 to C-13 128-129 Benzyl Aromatic CH Multiple overlapping signals for the protonated carbons of the benzyl ring.
C-2'/6' ~128 Tosylate Aromatic CH Aromatic carbons ortho to the sulfonate group.
C-3'/5' ~125 Tosylate Aromatic CH Aromatic carbons meta to the sulfonate group.
C-7 ~67 Benzyl -CH₂- Methylene carbon deshielded by the adjacent oxygen and aromatic ring.
C-2 (α) ~60 α-CH Alpha-carbon of the amino acid, shifted downfield by the nitrogen and carbonyl groups.
C-3 (β) ~39 β-CH₂ Aliphatic methylene carbon of the leucine side chain.
C-14 ~31 N-CH₃ N-methyl carbon signal.
C-4 (γ) ~24 γ-CH Aliphatic methine carbon of the leucine side chain.
C-5/6 (δ) ~22 Diastereotopic -CH₃ Two distinct signals for the non-equivalent terminal methyl carbons.

| C-7' | ~21 | Tosylate -CH₃ | Aliphatic methyl carbon attached to the tosylate aromatic ring. |

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, guided by the protocols and analysis presented in this note, provides an unambiguous and comprehensive characterization of N-Methyl-L-Leucine Benzyl Ester p-Toluenesulfonate. The distinct signals for the leucine moiety, the benzyl ester, and the tosylate counter-ion are all clearly resolved and assignable. This methodology serves as a robust system for verifying the identity, structure, and purity of this important synthetic intermediate, ensuring quality control in research and drug development pipelines.

References

  • PubMed. (2018). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Available at: [Link]

  • MDPI. (2020). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • ResearchGate. (n.d.). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated. Available at: [Link]

  • ResearchGate. (n.d.). N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Available at: [Link]

  • MDPI. (n.d.). ¹H and ¹³C NMR spectra of compound 2a. Available at: [Link]

  • SpectraBase. (n.d.). TOSYLATE-#7 - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

  • J&K Scientific. (n.d.). N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt | 42807-66-9. Available at: [Link]

  • OSTI.GOV. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). (a) The NMR spectra of TPP-11, TPP-11 + sodium tosylate, and TPP-11 + zinc tosylate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of L-leucine benzyl ester (NPC 15328). Available at: [Link]

  • ResearchGate. (n.d.). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives a. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-methyl-l-leucyl}-N-methyl-l-leucine benzyl ester. Available at: [Link]

  • ResearchGate. (n.d.). Figure S1. ¹H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000687). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Available at: [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • ResearchGate. (2018). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]

  • University of California, Los Angeles. (n.d.). ¹³C NMR Chemical Shift Table. Available at: [Link]

Sources

Method

The Strategic Incorporation of N-Methyl-L-Leucine Benzyl Ester p-Tosylate in the Synthesis of Advanced Bioactive Peptides

Introduction: The Significance of N-Methylation in Peptide Drug Discovery In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylation in Peptide Drug Discovery

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by challenges such as poor metabolic stability and limited cell permeability. A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The introduction of a methyl group on an amide nitrogen can profoundly alter a peptide's pharmacological profile by inducing conformational constraints, increasing resistance to enzymatic degradation, and enhancing membrane permeability.[1][2][3] The immunosuppressant cyclosporin A, with seven N-methylated residues, stands as a prominent example of how this modification can lead to orally bioavailable and highly active peptide drugs.[4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of N-Methyl-L-Leucine benzyl ester p-tosylate (N-Me-Leu-OBzl p-tosylate), a critical building block for the introduction of N-methyl-leucine into bioactive peptides. We will explore its utility in both solution-phase and solid-phase peptide synthesis (SPPS), offering detailed protocols and expert insights into overcoming the unique challenges associated with the coupling of N-methylated amino acids.

Compound Profile: N-Methyl-L-Leucine Benzyl Ester p-Tosylate

N-Me-Leu-OBzl p-tosylate is a commercially available, pre-prepared building block that simplifies the incorporation of the N-methyl-leucine residue. Its structure combines the N-methylated amino acid with a benzyl ester protecting the C-terminus and a p-toluenesulfonate (tosylate) salt at the N-terminus.

Property Value Reference
CAS Number 42807-66-9[6][7][8]
Molecular Formula C21H29NO5S[6][9]
Molecular Weight 407.52 g/mol [6][8][9]
Appearance White powder[8]
Melting Point 111 - 134 °C[8]
Storage 0 - 8 °C[8]

The benzyl ester provides robust protection for the carboxylic acid, which can be conveniently removed by catalytic hydrogenolysis.[10] The tosylate salt form enhances the compound's stability and handling properties.

Application in Solution-Phase Peptide Synthesis (SPPS)

Solution-phase synthesis is often employed for the large-scale production of shorter peptides or for fragments that are later ligated. N-Me-Leu-OBzl p-tosylate is an excellent reagent for this approach.

Workflow for Dipeptide Synthesis using N-Me-Leu-OBzl p-tosylate

Solution_Phase_Peptide_Synthesis cluster_0 Step 1: N-Terminus Deprotection & Neutralization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Purification cluster_3 Step 4: C-Terminus Deprotection (Optional) A N-Me-Leu-OBzl p-tosylate B Neutral N-Me-Leu-OBzl A->B Base (e.g., DIEA) E Protected Dipeptide C N-Protected Amino Acid D Activated Amino Acid C->D Coupling Agent (e.g., HATU, HOBt) D->E Couples with Neutral N-Me-Leu-OBzl F Crude Dipeptide E->F Work-up G Purified Dipeptide F->G Chromatography H Dipeptide with Free Carboxylic Acid G->H Catalytic Hydrogenolysis (H₂, Pd/C) SPPS_Workflow Resin Resin Swelling (e.g., in DCM/DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-N-Me-Leu-OH (HATU/DIEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Repeat->Fmoc_Deprotection For next residue Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) Repeat->Cleavage Final peptide Purification Purification (RP-HPLC) Cleavage->Purification On_Resin_N_Methylation cluster_0 Fukuyama-Mitsunobu Method Start Peptide on Resin NBS_Activation o-NBS Activation Start->NBS_Activation o-NBS-Cl, Collidine Methylation Mitsunobu Methylation NBS_Activation->Methylation MeOH, PPh₃, DEAD NBS_Deprotection o-NBS Deprotection Methylation->NBS_Deprotection Mercaptoethanol, DBU

Sources

Application

Application Note: A Robust Protocol for the Solution-Phase Coupling of N-Methylated Amino Acids Using HATU

Topic: Experimental Protocol for Coupling H-N-Me-Leu-OBzl • TosOH Abstract: The incorporation of N-methylated amino acids into peptides is a key strategy for enhancing metabolic stability, membrane permeability, and conf...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Protocol for Coupling H-N-Me-Leu-OBzl • TosOH

Abstract: The incorporation of N-methylated amino acids into peptides is a key strategy for enhancing metabolic stability, membrane permeability, and conformational rigidity. However, the synthesis of N-methylated peptides is challenging due to the increased steric hindrance and reduced nucleophilicity of the secondary amine, which often leads to low coupling yields and racemization.[1][2] This application note provides a detailed, field-proven protocol for the efficient solution-phase coupling of H-N-Me-Leu-OBzl • TosOH with an N-protected amino acid. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly effective uronium-based coupling reagent, which is particularly suited for sterically demanding couplings.[3][4] The protocol covers reagent preparation, a one-pot neutralization and coupling procedure, reaction monitoring, work-up, and purification, along with a mechanistic rationale for key experimental choices.

Scientific Rationale and Mechanistic Overview

The primary challenge in coupling N-methylated amino acids lies in overcoming the steric bulk of the N-methyl group, which hinders the approach of the amine nucleophile to the activated carboxylic acid.[1] Standard coupling reagents are often inefficient.[5]

Why HATU? HATU is a third-generation uronium salt that has proven highly effective for difficult couplings.[6][7] Its efficacy stems from a two-stage process:

  • Carboxylic Acid Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the N-protected carboxylic acid is deprotonated. This carboxylate then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[8][9]

  • Formation of a Superactive Ester: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium intermediate, generating a highly reactive OAt-active ester.[9] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance during the subsequent aminolysis, stabilizing the transition state and accelerating the reaction.[7] This mechanism is efficient and minimizes the risk of racemization.[10]

The Role of the Tosylate Salt and In-Situ Neutralization: The starting material, H-N-Me-Leu-OBzl • TosOH, is a p-toluenesulfonate salt. The secondary amine is protonated and therefore non-nucleophilic. Before coupling, it must be neutralized to the free amine. This protocol employs an in-situ neutralization strategy where a base is added to the reaction mixture to deprotonate both the tosylate salt and the carboxylic acid simultaneously, streamlining the workflow.[11][12]

Experimental Workflow and Reagents

The overall experimental process is depicted below, outlining the key stages from reagent preparation to the isolation of the purified dipeptide.

G cluster_prep Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve Boc-AA-OH, HATU & Amine Salt in DMF prep_reagents->dissolve add_base Add DIPEA at 0°C (Neutralization & Activation) dissolve->add_base warm_rt Warm to RT Stir for 2-4h add_base->warm_rt monitor Monitor by TLC warm_rt->monitor quench Dilute with EtOAc & Aqueous Wash monitor->quench extract Extract & Dry Organic Layer quench->extract concentrate Concentrate Under Reduced Pressure extract->concentrate purify Purify by Silica Gel Chromatography concentrate->purify analyze Characterize Product (NMR, LC-MS) purify->analyze

Caption: High-level workflow for the HATU-mediated coupling protocol.

Materials and Reagents

This protocol describes the coupling of Boc-L-Alanine with H-N-Me-Leu-OBzl • TosOH as a representative example.

Reagent NameFormulaMW ( g/mol )EquivalentsAmount (10 mmol scale)
Boc-L-Alanine (Boc-Ala-OH)C₈H₁₅NO₄189.211.01.89 g
H-N-Me-Leu-OBzl • TosOH C₂₁H₂₉NO₅S407.521.054.28 g
HATU C₁₀H₁₅F₆N₆OP380.231.14.18 g
DIPEA (Hünig's base)C₈H₁₉N129.243.05.20 mL (d=0.742)
Anhydrous DMFC₃H₇NO73.09-~50 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
1 M HCl (aq)HCl36.46-As needed
Sat. NaHCO₃ (aq)NaHCO₃84.01-As needed
Sat. NaCl (Brine, aq)NaCl58.44-As needed
Anhydrous MgSO₄ or Na₂SO₄MgSO₄/Na₂SO₄120.37/142.04-As needed
Silica Gel (for chromatography)SiO₂60.08-As needed

Detailed Step-by-Step Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HATU and DMF are hazardous; consult their Safety Data Sheets (SDS) before use.

Preparation:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Use anhydrous grade Dimethylformamide (DMF).

One-Pot Coupling Reaction (10 mmol scale):

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Boc-Ala-OH (1.89 g, 10.0 mmol), H-N-Me-Leu-OBzl • TosOH (4.28 g, 10.5 mmol), and HATU (4.18 g, 11.0 mmol).

  • Add anhydrous DMF (~50 mL) to the flask and stir to dissolve the solids. The mixture may not be completely homogeneous initially.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly, add DIPEA (5.20 mL, 30.0 mmol) dropwise to the stirred mixture over 5 minutes. The addition is exothermic. Rationale: A total of 3 equivalents of base are used. ~1 eq neutralizes the tosylate salt, ~1 eq neutralizes the Boc-amino acid, and ~1 eq acts as the base for the HATU activation mechanism.[13]

  • After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours.

Reaction Monitoring: 7. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point.
  • Visualization: Use UV light and/or a potassium permanganate stain.
  • Observation: The reaction is complete upon the disappearance of the limiting starting material (Boc-Ala-OH).

Work-up and Isolation: 8. Once the reaction is complete, pour the reaction mixture into a separatory funnel containing Ethyl Acetate (EtOAc, ~150 mL). 9. Wash the organic layer successively with:

  • 1 M HCl (2 x 50 mL) - to remove excess DIPEA.
  • Saturated NaHCO₃ solution (2 x 50 mL) - to remove unreacted carboxylic acid and HOAt.
  • Saturated NaCl (Brine) solution (1 x 50 mL) - to reduce the solubility of organic material in the aqueous phase.
  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

Purification: 12. Purify the crude product by flash column chromatography on silica gel.[14][15]

  • Eluent: A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc) is typically effective.
  • Collect fractions and analyze by TLC to identify the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dipeptide, Boc-Ala-(N-Me)Leu-OBzl.

Characterization: 14. Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Mechanism and Troubleshooting

The diagram below illustrates the key steps in the HATU-mediated activation and coupling process.

G HATU Coupling Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Boc-AA-OH Isouronium Reactive O-Acyl Isouronium Intermediate HATU HATU DIPEA1 DIPEA HOAt HOAt Anion Isouronium->HOAt releases ActiveEster OAt-Active Ester Isouronium->ActiveEster forms HOAt->ActiveEster forms Amine H-N-Me-Leu-OBzl (Free Amine) ActiveEster->Amine Reacts with Dipeptide Boc-Dipeptide Amine->Dipeptide forms Byproducts Tetramethylurea + HOAt Dipeptide->Byproducts releases

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction / Low Yield 1. Insufficient reagent activity (moisture).2. Steric hindrance is higher than anticipated.3. Insufficient amount of base.1. Ensure all reagents and solvents are anhydrous.[16]2. Increase reaction time to 6-8 hours or gently warm to 40°C. Consider pre-activating the carboxylic acid with HATU/DIPEA for 10-15 mins before adding the amine.[16]3. Ensure 3 full equivalents of DIPEA are used.
Guanidinylation Side Product Excess HATU can react with the free amine, capping the peptide. This is more common when coupling is slow.[6][8]Avoid using a large excess of HATU (>1.2 eq). Minimize pre-activation time if used.[17]
Difficult Purification 1. Byproducts (tetramethylurea) are co-eluting.2. Unreacted starting materials remain.1. Ensure thorough aqueous washes are performed. Tetramethylurea is water-soluble.2. Optimize chromatography gradient to improve separation. Ensure reaction went to completion via TLC before work-up.

References

  • LifeTein. (2025). Should My Peptide Be Methylated? Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • We-Made-It. (n.d.). The Chemistry of HATU: Understanding Its Mechanism for Peptide Synthesis. Retrieved from [Link]

  • Katsarou, M. E., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50885-50893. DOI: 10.1039/C7RA06655D. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). HATU. In Wikipedia. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Online Inhibitor. (2025). HATU Peptide Coupling: Precision Amide Bond Formation Reagent. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(11), e23110. DOI: 10.1002/bip.23110. Retrieved from [Link]

  • Chatterjee, J., et al. (2010). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 43(10), 1331-1342. Retrieved from [Link]

  • Liu, L., et al. (2025). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. DOI: 10.26434/chemrxiv-2023-z2l2c. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Sorbead India. (n.d.). Silica Gel | Purification of Peptides - Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Schnölzer, M., et al. (1992). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 89(7), 2727-2731. Retrieved from [Link]

Sources

Method

Application Note: A Multi-Technique Approach for Monitoring Reactions of N-Methyl-L-Leucine O-Benzyl Ester p-Toluenesulfonate

Abstract N-Methyl-L-leucine O-benzyl ester p-toluenesulfonate (N-ME-Leu-obzl P-tosylate) is a critical chiral building block in modern peptide synthesis and pharmaceutical development.[1][2] Its successful incorporation...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methyl-L-leucine O-benzyl ester p-toluenesulfonate (N-ME-Leu-obzl P-tosylate) is a critical chiral building block in modern peptide synthesis and pharmaceutical development.[1][2] Its successful incorporation into target molecules hinges on the precise monitoring of chemical transformations, such as peptide couplings and deprotection steps. Inefficient or incomplete reactions can lead to complex impurity profiles, compromising yield and final product purity. This guide provides a comprehensive overview and detailed protocols for utilizing a suite of analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—to effectively monitor reactions involving this important intermediate. We explain the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to achieve robust reaction control and optimization.

Introduction: The Imperative for Reaction Monitoring

In the synthesis of complex molecules, particularly peptides and pharmaceuticals, a reaction vessel is a dynamic environment. The conversion of starting materials to products is rarely a simple, instantaneous event. It is a process over time, often accompanied by the formation of intermediates and side products. Relying solely on endpoint analysis is an inefficient and often costly strategy. Real-time or quasi-real-time reaction monitoring provides critical data for:

  • Kinetic Analysis: Understanding the rate of consumption of starting materials and the formation of products.

  • Endpoint Determination: Precisely identifying when a reaction has reached completion, preventing unnecessary reaction time or degradation of the product.

  • Impurity Profiling: Detecting the formation of side products as they appear, allowing for rapid process optimization to minimize their formation.

  • Mechanistic Insights: Gaining a deeper understanding of the reaction pathway.

N-ME-Leu-obzl P-tosylate presents unique analytical handles—chromophores in the benzyl and tosylate groups, and distinct nuclei for NMR—that make it an excellent candidate for monitoring by multiple orthogonal techniques. This note details the application of four principal analytical methods for two key transformations: a model peptide coupling reaction and a benzyl ester deprotection.

Physicochemical Properties of N-ME-Leu-obzl P-tosylate

A foundational understanding of the starting material's properties is essential for method development.

PropertyValueSource
CAS Number 42807-66-9[1][3][4]
Molecular Formula C₂₁H₂₉NO₅S[3][4][5]
Molecular Weight 407.5 g/mol [1][5]
IUPAC Name benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid[2][3][5]
Appearance White to off-white crystalline powder[1][6]
Primary Use Intermediate in peptide synthesis[1][2][6]

Analytical Methodologies & Protocols

This section provides the principles and step-by-step protocols for each analytical technique. The choice of method depends on the specific information required, from quantitative purity assessment to unambiguous structural confirmation.

High-Performance Liquid Chromatography (HPLC)

3.1.1 Principle and Rationale Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the purity and progress of peptide-related reactions.[7][8][9] It separates molecules based on their hydrophobicity. In reactions involving N-ME-Leu-obzl P-tosylate, any transformation will alter the molecule's polarity, resulting in a predictable shift in retention time (t R).

  • Peptide Coupling: Adding another amino acid residue increases the molecular weight and typically the hydrophobicity, leading to a longer retention time.

  • Benzyl Ester Deprotection: Removing the nonpolar benzyl group to reveal a polar carboxylic acid will dramatically decrease hydrophobicity, leading to a shorter retention time.

The strong UV absorbance of the benzyl and tosylate aromatic rings allows for highly sensitive detection.[7][10]

3.1.2 Protocol: Monitoring a Model Peptide Coupling This protocol outlines the monitoring of the coupling between N-ME-Leu-obzl and a model amino acid ester, Glycine methyl ester (H-Gly-OMe), using a standard coupling agent like HATU.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Time-Point Sampling cluster_2 HPLC Analysis start Dissolve N-ME-Leu-obzl, H-Gly-OMe, HATU, & Base in DMF sample t = 0, 15, 30, 60 min... Aliquot ~5 µL of reaction mixture start->sample quench Quench aliquot in 200 µL Mobile Phase A sample->quench inject Inject 10 µL of quenched sample onto RP-HPLC system quench->inject analyze Monitor disappearance of SM peak and appearance of Product peak inject->analyze

Caption: HPLC sampling and analysis workflow.

Step-by-Step Protocol:

  • Initiate the Reaction: In a vial, dissolve N-ME-Leu-obzl P-tosylate (1 equiv.), H-Gly-OMe (1.1 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 equiv.) in a suitable solvent like DMF.

  • Time Zero (t=0) Sample: Immediately after adding all reagents, withdraw a small aliquot (~5 µL) of the reaction mixture.

  • Quench and Dilute: Quench the aliquot in a vial containing 200 µL of the HPLC mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). This immediately stops the reaction and prepares the sample for injection.

  • Inject and Analyze: Inject 10 µL of the diluted sample onto the HPLC system.

  • Time-Course Monitoring: Repeat steps 2-4 at regular intervals (e.g., 15, 30, 60, 120 minutes) to track the reaction's progress.

  • Data Analysis: Plot the peak area percentage of the starting material and product versus time to determine the reaction kinetics and endpoint.

Typical HPLC Parameters

Parameter Setting
Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Detection UV at 220 nm & 254 nm

| Injection Vol. | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1 Principle and Rationale NMR spectroscopy provides unambiguous structural information, making it a powerful tool for confirming product identity and observing molecular changes in solution.[11][12] By monitoring the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum, one can track the reaction progress quantitatively using an internal standard.

  • Key ¹H NMR Signals to Monitor for N-ME-Leu-obzl:

    • Tosylate Ar-H: ~7.8 ppm (d) & ~7.2 ppm (d)

    • Benzyl Ar-H: ~7.3 ppm (m)

    • Benzyl CH₂: ~5.1 ppm (s)

    • N-Methyl CH₃: ~2.45 ppm (s)

    • Tosylate CH₃: ~2.40 ppm (s)

3.2.2 Protocol: Monitoring Benzyl Ester Deprotection This protocol describes the monitoring of benzyl ester cleavage via hydrogenolysis (H₂, Pd/C).

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Data Analysis start Dissolve N-ME-Leu-obzl & Internal Std (e.g., Mesitylene) in Methanol-d4 add_cat Add Pd/C catalyst start->add_cat acquire_t0 Acquire t=0 NMR spectrum add_cat->acquire_t0 start_rxn Introduce H₂ atmosphere (e.g., balloon) acquire_t0->start_rxn acquire_tn Acquire spectra at intervals (e.g., every 20 min) start_rxn->acquire_tn integrate Integrate SM (e.g., Benzyl CH₂) and Product (e.g., N-Methyl) relative to Internal Standard acquire_tn->integrate plot Plot % conversion vs. time integrate->plot cluster_0 question1 What is the question? q_purity Is the reaction complete? What is the purity? question1->q_purity q_identity Is the product correct? What is the structure? question1->q_identity q_realtime How fast is the reaction? Are there intermediates? question1->q_realtime ans_hplc Use HPLC/LC-MS (Quantitative, separates impurities) q_purity->ans_hplc Primary ans_nmr_ms Use NMR and MS (Unambiguous structural data) q_identity->ans_nmr_ms Primary ans_ftir_nmr Use in-situ FTIR or NMR (Real-time kinetic data) q_realtime->ans_ftir_nmr Primary ans_hplc->ans_nmr_ms Confirm peak identity ans_nmr_ms->ans_hplc Confirm purity of isolated material

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

Effective monitoring of reactions involving N-ME-Leu-obzl P-tosylate is not reliant on a single "best" technique, but rather on the strategic deployment of multiple, complementary methods. HPLC provides the quantitative backbone for purity assessment and reaction completion. NMR and MS offer definitive structural confirmation, ensuring the desired transformation has occurred. FTIR provides a powerful, often real-time, window into the specific functional group changes at the heart of the chemical reaction. By integrating the insights from these techniques, researchers and process chemists can develop more efficient, robust, and well-understood synthetic routes, accelerating the path from discovery to application.

References

  • Going beyond electrospray: mass spectrometric studies of chemical reactions in and on liquids. RSC Publishing.
  • CHEMICAL REACTION MONITORING BY AMBIENT MASS SPECTROMETRY. PubMed.
  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Hiden Analytical.
  • Real-time monitoring of chemical reactions by mass spectrometry utilizing a low-temper
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Arom
  • HPLC of Peptides and Proteins. Springer.
  • How to Identify Functional Groups in FTIR Spectra.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • N-Methyl-L-Leucine benzyl ester 4-toluenesulfon
  • N-Methyl-L-Leucine benzyl ester 4-toluenesulfon
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • High-performance liquid chrom
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • How to Interpret FTIR Results: A Beginner's Guide. AZoM.
  • NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • Analytical Methods for Amino Acids. Shimadzu.
  • Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contamin
  • N-ME-Leu-obzl P-tosylate | C21H29NO5S | CID 56777371. PubChem.
  • L-Leucine benzyl ester p-toluenesulfon
  • L-Leucine benzyl ester p-toluenesulfon
  • H-N-Me-Leu-OBzl.TosOH | CAS:42807-66-9. BioCrick.
  • N-ME-LEU-OBZL P-TOSYLATE suppliers & manufacturers in China. ChemicalBook.

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Application

Application Notes and Protocols: N-Methyl-L-leucine Benzyl Ester p-Tosylate

A Senior Application Scientist's Guide to Accurate Handling and Weighing for Reproducible Experimental Outcomes Introduction: The Critical Role of Accurate Reagent Handling N-Methyl-L-leucine benzyl ester p-toluenesulfon...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Accurate Handling and Weighing for Reproducible Experimental Outcomes

Introduction: The Critical Role of Accurate Reagent Handling

N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-ME-Leu-obzl p-tosylate) is a pivotal building block in contemporary drug discovery and biochemical research.[1][2] Its primary application lies in peptide synthesis, where it serves as a stable, readily incorporated amino acid derivative.[1][2] The benzyl ester provides temporary protection of the carboxylic acid, while the tosylate salt enhances the compound's stability and solubility in organic solvents, facilitating its use as an intermediate in the synthesis of complex molecules.[3][4]

However, the physical nature of this and similar amino acid derivatives—often a fine, white powder—presents significant handling challenges that can undermine experimental reproducibility.[1] Issues such as hygroscopicity (the tendency to absorb moisture from the air) and susceptibility to electrostatic charging can lead to inaccurate measurements, frustrating downstream processes.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately handle and weigh N-ME-Leu-obzl p-tosylate. By understanding the causality behind these procedural choices, you will be equipped to mitigate common sources of error, ensuring the integrity and validity of your experimental results.

Compound Profile: N-ME-Leu-obzl p-tosylate

A thorough understanding of the compound's properties is foundational to its proper handling. The key physicochemical characteristics are summarized below.

PropertyValueSource(s)
Chemical Name benzyl (2S)-4-methyl-2-(methylamino)pentanoate;4-methylbenzenesulfonic acid[2]
Synonyms H-N-Me-Leu-OBzl.TosOH, N-Me-Leu-OBzl p-tosylate[5][6]
CAS Number 42807-66-9[1][5][6]
Molecular Formula C₂₁H₂₉NO₅S[5][6]
Molecular Weight 407.52 g/mol [1][5][6]
Appearance White to off-white powder/crystal[1][7]
Melting Point 111 - 134 °C (Note: a wide range is reported, indicating potential variability)[1]
Solubility Soluble in water, 1% acetic acid, Methanol, and DMF (C=2)[5][8]
Storage Temperature Inert atmosphere, Room Temperature or 0 - 8 °C for long-term storage[1][5][8]

Foundational Safety and Handling Protocols

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. N-ME-Leu-obzl p-tosylate is generally not classified as a hazardous substance, but good laboratory practices are essential to ensure personnel safety.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Always wear chemical safety goggles or glasses.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

3.2. General Handling and Emergency Procedures

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.

  • Skin Contact: In case of contact, wash the affected area immediately with soap and plenty of water.

  • Eye Contact: If the powder enters the eyes, rinse cautiously with water for several minutes.

  • Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.

The Core Challenge: Mitigating Weighing Inaccuracies

Fine chemical powders like N-ME-Leu-obzl p-tosylate are particularly susceptible to two primary sources of weighing error: electrostatic effects and hygroscopicity.

  • Electrostatic Charging: The movement and handling of dry, fine powders inevitably generate static electricity through friction.[1] This charge causes particles to repel each other, leading to "jumping" or adherence to weighing vessels and spatulas, making accurate measurement and quantitative transfer exceedingly difficult.

  • Hygroscopicity: As a salt, N-ME-Leu-obzl p-tosylate has the potential to absorb moisture from the ambient air. This leads to a continuous increase in the measured weight on an analytical balance, resulting in the dispensing of less compound than intended.

The following workflow and protocols are designed to address these challenges directly.

Weighing_Protocol_Decision_Tree start Start: Weigh N-ME-Leu-obzl p-tosylate check_static Observe powder behavior: Does it 'jump' or cling to surfaces? start->check_static check_hygroscopic Observe balance reading: Is the weight steadily increasing? check_static->check_hygroscopic No protocol_static Protocol 2: Anti-Static Weighing Procedure check_static->protocol_static Yes protocol_standard Protocol 1: Standard Weighing Procedure check_hygroscopic->protocol_standard No protocol_hygroscopic Protocol 3: Hygroscopic Compound Weighing check_hygroscopic->protocol_hygroscopic Yes end_process Proceed to Solubilization protocol_standard->end_process protocol_static->end_process protocol_hygroscopic->end_process

Caption: Decision tree for selecting the appropriate weighing protocol.

Experimental Protocols: Step-by-Step Methodologies

5.1. Protocol 1: Standard Weighing Procedure

This protocol is suitable when initial observations suggest minimal electrostatic or hygroscopic effects.

  • Balance Preparation: Ensure the analytical balance is level, calibrated, and free from drafts.

  • Taring: Place a clean, dry weighing vessel (e.g., weigh boat or glassine paper) on the balance pan and tare the weight to zero.

  • Dispensing: Using a clean, dry spatula, carefully add N-ME-Leu-obzl p-tosylate to the weighing vessel until the target weight is approached. Make final additions slowly to avoid overshooting the desired mass.

  • Recording: Record the final, stable mass.

  • Transfer: Carefully transfer the weighed powder into the reaction vessel.

  • Re-weighing (for Quantitative Transfer): Place the original weighing vessel back on the balance to measure any residual powder. Subtract this residual mass from the initial measurement to determine the exact amount transferred.

5.2. Protocol 2: Weighing Procedure for Static-Prone Conditions

This protocol incorporates measures to dissipate static charge.

  • Grounding: Ensure the balance and the operator are grounded. An anti-static wrist strap for the operator can be beneficial.

  • Ionization: Use an anti-static gun or an ionizing bar directed at the weighing vessel and spatula before and during the weighing process. This neutralizes static charges on the surfaces.

  • Vessel Selection: Whenever possible, use a metal weighing vessel or an anti-static weigh boat, as these help to dissipate charge more effectively than plastic or glass.

  • Taring and Dispensing: Follow steps 2 and 3 from the Standard Weighing Procedure, paying close attention to any powder "jumping." Re-apply the anti-static ionizer as needed.

  • Recording and Transfer: Complete the process as described in steps 4-6 of the Standard Weighing Procedure.

Anti_Static_Workflow cluster_prep Preparation cluster_weighing Weighing Process cluster_transfer Transfer p1 Ground Balance & Operator p2 Select Anti-Static Weighing Vessel p1->p2 w1 Tare Vessel p2->w1 w2 Apply Anti-Static Ionizer to Vessel, Spatula, and Powder w1->w2 w3 Dispense Powder w2->w3 w4 Record Stable Mass w3->w4 t1 Quantitatively Transfer to Reaction Vessel w4->t1 t2 Re-weigh Vessel for Residual Mass t1->t2

Caption: Workflow for weighing electrostatically charged powders.

5.3. Protocol 3: Weighing Procedure for Hygroscopic Conditions

This protocol minimizes the compound's exposure to atmospheric moisture.

  • Environment Control (Ideal): If available, perform the entire weighing procedure inside a glove box with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).

  • Environment Control (Practical): If a glove box is not available, work quickly and efficiently. Consider placing a container of desiccant inside the balance draft shield to create a localized dry environment.

  • Vessel Preparation: Use a sealable glass vial or flask as the weighing vessel. Pre-dry the vessel in an oven and allow it to cool to room temperature in a desiccator before use.

  • Weighing by Difference: a. Seal the empty, dry vessel and weigh it accurately. Record this mass (M1). b. Remove the vessel from the balance. Quickly add an approximate amount of N-ME-Leu-obzl p-tosylate, aiming for slightly more than the target weight. c. Immediately reseal the vessel. d. Place the sealed vessel back on the balance and record the new, stable mass (M2). e. The mass of the powder inside the vessel is M2 - M1.

  • Dispensing from the Weighed Vessel: a. In the reaction setup, quickly unseal the vessel and tap out the required amount of powder into the reaction flask. b. Immediately reseal the vessel and weigh it again. Record this final mass (M3). c. The precise amount of powder transferred to the reaction is M2 - M3 .

5.4. Protocol 4: Preparation of a Stock Solution

Given the qualitative solubility, preparing a stock solution is often the most accurate way to dispense small, precise amounts of the compound for multiple experiments.

  • Weighing: Accurately weigh a larger, more manageable quantity of N-ME-Leu-obzl p-tosylate (e.g., 40.75 mg) using the appropriate protocol from above.

  • Solvent Selection: Choose a suitable solvent in which the compound is readily soluble, such as Methanol, water, or 1% acetic acid.[5][8]

  • Dissolution: a. Quantitatively transfer the weighed powder to a Class A volumetric flask (e.g., 10.00 mL). b. Add a portion of the chosen solvent (e.g., 5-7 mL) to the flask. c. Gently swirl or sonicate the flask until all the solid has completely dissolved. d. Carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the flask neck. e. Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculation: The concentration of this stock solution can be precisely calculated. For example, 40.75 mg in 10.00 mL yields a 10 mM solution (Molar Mass = 407.5 g/mol ).

  • Dispensing: Use calibrated micropipettes to dispense precise volumes of the stock solution for your experiments.

Storage and Stability

Proper storage is crucial to maintain the integrity of N-ME-Leu-obzl p-tosylate.

  • Long-Term Storage: Store the solid compound in a tightly sealed container in a cool (0-8 °C), dry place under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes degradation from moisture and atmospheric contaminants.

  • Short-Term (In-Use): Keep the container tightly sealed when not in use. Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold powder.

  • Solution Stability: Stock solutions should be prepared fresh whenever possible. If storage is necessary, keep solutions refrigerated in tightly sealed containers and protect them from light to minimize potential degradation. The tosylate salt form generally confers good stability, but ester hydrolysis can occur over time, especially if the solution is not neutral or slightly acidic.[9]

References

  • Wikipedia. (2023). Tosyl group. Retrieved from [Link]

  • Reddit. (2022). Advice for making tosylate and mesylate salts?. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

  • Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]

  • PubChem. (n.d.). L-Leucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1). Retrieved from [Link]

  • ChemBK. (2024). H-Leu-OBzl . p-tosylate. Retrieved from [Link]

  • PubChem. (n.d.). L-isoleucine benzyl ester tosylate. Retrieved from [Link]

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Method

Scale-up synthesis considerations for N-ME-Leu-obzl P-tosylate

An Application Note for the Scalable Synthesis of N-Methyl-L-Leucine Benzyl Ester p-Toluenesulfonate Abstract N-methylated amino acids are critical building blocks in modern peptide synthesis, prized for their ability to...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of N-Methyl-L-Leucine Benzyl Ester p-Toluenesulfonate

Abstract

N-methylated amino acids are critical building blocks in modern peptide synthesis, prized for their ability to enhance metabolic stability and modulate the conformational properties of peptides.[1][2][3] N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-Me-Leu-OBzl p-tosylate) is a key intermediate in this class, offering the dual advantages of a stable, crystalline salt form for ease of handling and the versatile benzyl ester protecting group.[4][5] This document provides a comprehensive guide to the scalable synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for successful scale-up in a research or drug development setting. We present a robust, two-stage protocol, detailing critical parameters, in-process controls, and safety measures, grounded in established chemical literature and industrial best practices.

Introduction: Strategic Importance and Synthetic Rationale

The incorporation of N-methylated amino acids into peptide backbones is a widely adopted strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor oral bioavailability and rapid degradation by proteases.[2][6] The methyl group on the amide nitrogen sterically hinders enzymatic cleavage and can lock the peptide bond in a trans conformation, influencing the overall three-dimensional structure and, consequently, its biological activity.

N-Me-Leu-OBzl p-tosylate serves as an ideal precursor for these advanced applications. The tosylate salt form confers high crystallinity and stability, simplifying purification and storage compared to the often-oily free base.[4] The benzyl (Bzl) ester is a robust protecting group for the carboxylic acid, stable to a wide range of reaction conditions but readily removable by catalytic hydrogenation.

Our recommended scale-up strategy follows a logical and field-proven two-part sequence:

  • Fischer-Speier Esterification: Synthesis of the precursor, L-leucine benzyl ester p-tosylate (H-Leu-OBzl·p-TsOH), by reacting L-leucine with benzyl alcohol. p-Toluenesulfonic acid (p-TsOH) serves as both the catalyst and the salt-forming agent.

  • Selective N-Methylation: Liberation of the free base amine from the tosylate salt, followed by direct methylation and subsequent re-precipitation as the final N-Me-Leu-OBzl p-tosylate salt.

This pathway is advantageous for scale-up as it avoids the complexities and potential side reactions associated with methylating the zwitterionic L-leucine directly.

G cluster_0 Part 1: Esterification cluster_1 Part 2: N-Methylation L-Leucine L-Leucine H-Leu-OBzl p-Tosylate H-Leu-OBzl p-Tosylate L-Leucine->H-Leu-OBzl p-Tosylate Benzyl Alcohol, p-TsOH, Toluene (reflux) Free Base (H-Leu-OBzl) Free Base (H-Leu-OBzl) H-Leu-OBzl p-Tosylate->Free Base (H-Leu-OBzl) Aq. NaHCO3, EtOAc N-Me-Leu-OBzl N-Me-Leu-OBzl Free Base (H-Leu-OBzl)->N-Me-Leu-OBzl Methyl Iodide, K2CO3, Acetonitrile Final Product N-Me-Leu-OBzl p-Tosylate N-Me-Leu-OBzl->Final Product p-TsOH, EtOAc/Heptane

Figure 1: Overall Synthetic Workflow. A two-part process involving esterification followed by N-methylation.

Part 1: Scale-Up Synthesis of L-Leucine Benzyl Ester p-Tosylate

Principle of Synthesis: Fischer-Speier Esterification

The formation of the benzyl ester is achieved via the classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] To drive the reaction to completion on a large scale, the water generated as a byproduct must be continuously removed from the reaction mixture. This is efficiently accomplished by azeotropic distillation using a Dean-Stark apparatus.

Critical Scale-Up Considerations

Successfully scaling this reaction requires careful control over several parameters that may be less critical at the bench scale.

  • Solvent Selection and Racemization Risk: Historically, hazardous solvents like benzene or carbon tetrachloride were used.[9] Toluene is a common, safer alternative for the azeotropic removal of water. However, the elevated temperatures required for toluene reflux can pose a risk of racemization for some amino acids, particularly those with electron-withdrawing side chains.[8] For L-leucine, which has a simple alkyl side chain, the risk of racemization in boiling toluene is low.[8] For more sensitive substrates, cyclohexane is an excellent alternative that forms a lower-boiling azeotrope with water, minimizing racemization risk.[9]

  • Reagent Stoichiometry: An excess of benzyl alcohol is typically used to ensure complete consumption of the L-leucine starting material. p-Toluenesulfonic acid monohydrate is used in slight excess (1.1-1.2 equivalents) to act as both catalyst and to ensure complete salt formation of the product.

  • Efficient Water Removal: The rate of reaction is directly linked to the efficiency of water removal. On a large scale, this requires a properly sized Dean-Stark trap and adequate heating and agitation to maintain a steady reflux and azeotropic distillation.

  • Controlled Crystallization: The product is isolated by direct crystallization from the reaction mixture upon cooling and addition of an anti-solvent. The choice of anti-solvent (e.g., ethyl acetate, methyl tert-butyl ether) and the cooling profile are critical for maximizing yield and obtaining a product with a desirable crystal habit that is easy to filter and dry.

Detailed Protocol (1.0 mole Scale)

Materials:

  • L-Leucine (131.17 g, 1.0 mol)

  • p-Toluenesulfonic acid monohydrate (209.2 g, 1.1 mol)

  • Benzyl alcohol (324.4 g, 3.0 mol)

  • Toluene (600 mL)

  • Ethyl Acetate (1000 mL)

Equipment:

  • 3 L three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus and condenser

  • Buchner funnel and filtration flask

Procedure:

  • Reactor Setup: Charge the 3 L flask with L-Leucine (131.17 g), p-toluenesulfonic acid monohydrate (209.2 g), benzyl alcohol (324.4 g), and toluene (600 mL).

  • Azeotropic Reflux: Equip the flask with a mechanical stirrer, Dean-Stark trap, and condenser. Heat the mixture to reflux (approx. 110-115 °C).

  • Reaction Monitoring: Vigorously stir the mixture and continue reflux for 4-6 hours, or until the theoretical amount of water (~18 mL from the reaction plus ~19.8 mL from the p-TsOH monohydrate) has been collected in the Dean-Stark trap. The reaction can be monitored by TLC (Ninhydrin stain) or HPLC to confirm the disappearance of L-leucine.

  • Cooling and Crystallization: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (20-25 °C).

  • Anti-Solvent Addition: While stirring, slowly add ethyl acetate (1000 mL) to the cooled reaction mixture over 30 minutes. A thick white precipitate will form.

  • Maturation: Continue stirring the slurry for at least 1-2 hours at room temperature to ensure complete crystallization.[4] For improved yield, the slurry can be further cooled to 0-5 °C for an additional hour.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold ethyl acetate (2 x 200 mL) to remove residual benzyl alcohol and toluene.

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is typically 80-90%.

Part 2: Synthesis of N-Me-Leu-OBzl p-Tosylate

Principle of Synthesis: Direct N-Methylation

This stage involves three key operations: liberation of the free amine from its tosylate salt, selective methylation of the secondary amine, and reformation of the final product as a tosylate salt.

Critical Scale-Up Considerations

G considerations Critical Scale-Up Considerations Free Base Liberation Phase separation efficiency; Avoidance of emulsions Methylating Agent Safety (Toxicity of DMS vs. MeI); Cost; Reactivity Base Selection Strength (K2CO3 vs. NaH); Solubility; Ease of removal Temperature Control Exotherm management; Prevention of over-methylation (quaternary salt) Final Salt Formation Solvent system for crystallization; Seeding strategy; Control of polymorphism

Figure 2: Key decision points and control parameters for the N-methylation step.

  • Free Base Generation: A standard aqueous workup with a mild inorganic base (e.g., NaHCO₃, K₂CO₃) is used to neutralize the tosylate salt and extract the free base into an organic solvent.[10] Complete phase separation and efficient extraction are crucial to maximize yield and minimize water content in the subsequent anhydrous methylation step.

  • Methylating Agent: Methyl iodide (MeI) and dimethyl sulfate (DMS) are common reagents. While effective, DMS is extremely toxic and requires stringent handling protocols. Methyl iodide is a good alternative, though it is volatile and a potential mutagen. For scale-up, safety and handling are paramount in this selection.[1]

  • Control of Over-methylation: The primary side reaction is the formation of a quaternary ammonium salt via double methylation. This is controlled by using a slight excess (1.1-1.3 equivalents) of the methylating agent and maintaining strict temperature control. The reaction is typically run at or slightly above room temperature.

  • Final Product Isolation: The crude N-methylated free base is often an oil. Conversion back to the crystalline tosylate salt is achieved by dissolving the oil in a suitable solvent (e.g., ethyl acetate) and adding one equivalent of p-TsOH. An anti-solvent (e.g., heptane, hexane) is often required to induce and complete the precipitation.

Detailed Protocol (0.8 mole Scale)

Materials:

  • H-Leu-OBzl p-Tosylate (318.4 g, 0.8 mol, from Part 1)

  • Saturated Sodium Bicarbonate Solution (~1000 mL)

  • Ethyl Acetate (EtOAc) (1500 mL)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (165.8 g, 1.2 mol)

  • Methyl Iodide (136.2 g, 0.96 mol)

  • Acetonitrile (ACN) (1600 mL)

  • p-Toluenesulfonic acid monohydrate (152.2 g, 0.8 mol)

  • Heptane (1000 mL)

Procedure:

  • Free Base Liberation:

    • In a 4 L separatory funnel, dissolve H-Leu-OBzl p-Tosylate (318.4 g) in a mixture of ethyl acetate (1000 mL) and water (500 mL).

    • Slowly add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8).[10]

    • Separate the organic layer. Extract the aqueous layer with an additional portion of ethyl acetate (200 mL).

    • Combine the organic layers, wash with brine (300 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield H-Leu-OBzl as a clear oil.

  • N-Methylation:

    • Transfer the crude oil to a 5 L reactor. Dissolve it in acetonitrile (1600 mL).

    • Add powdered anhydrous potassium carbonate (165.8 g).

    • Cool the stirred suspension to 10-15 °C in an ice bath.

    • Slowly add methyl iodide (136.2 g) dropwise, ensuring the internal temperature does not exceed 25 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction for the disappearance of starting material by TLC or HPLC.

  • Workup:

    • Once complete, filter off the inorganic salts (K₂CO₃ and KI).

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Me-Leu-OBzl as an oil.

  • Final Salt Formation:

    • Dissolve the crude oil in ethyl acetate (800 mL).

    • In a separate flask, dissolve p-toluenesulfonic acid monohydrate (152.2 g) in ethyl acetate (400 mL), warming gently if necessary.

    • Slowly add the p-TsOH solution to the stirred solution of the free base.

    • After the addition is complete, slowly add heptane (1000 mL) as an anti-solvent to induce crystallization.

    • Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C for an additional 1-2 hours.

  • Isolation and Drying:

    • Collect the crystalline product by vacuum filtration. Wash the cake with a cold mixture of EtOAc/Heptane (1:1, 2 x 200 mL).

    • Dry the final product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is 75-85% over the two steps.

Data Summary and Product Specification

Table 1: Critical Process Parameters
ParameterPart 1: EsterificationPart 2: N-MethylationRationale
Solvent TolueneAcetonitrile, Ethyl AcetateAzeotropic agent; Reaction medium; Crystallization solvent
Key Reagents L-Leucine, Benzyl Alcohol, p-TsOHH-Leu-OBzl, MeI, K₂CO₃, p-TsOHReactants, Catalyst, Base, Salt-former
Temperature 110-115 °C (Reflux)15-25 °CDrives esterification; Controls methylation exotherm
Reaction Time 4-6 hours12-18 hoursDependent on water removal; Sₙ2 reaction rate
Isolation Method Cooling & Anti-solvent CrystallizationSalt formation & Anti-solvent CrystallizationDirect isolation of stable salt form
Table 2: Final Product (N-Me-Leu-OBzl p-tosylate) Specifications
TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) ≥ 99.0%HPLC-UV
Enantiomeric Excess ≥ 99.5% e.e.Chiral HPLC
Identity (¹H NMR) Conforms to structureNMR Spectroscopy
Melting Point Approx. 145-148 °CCapillary Melting Point
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Per ICH GuidelinesGC-HS

Safety and Handling

All operations must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.

  • Flammable Solvents: Toluene, ethyl acetate, acetonitrile, and heptane are flammable. Avoid open flames and sources of ignition. Use grounded equipment for large-scale transfers.

  • Corrosive Reagents: p-Toluenesulfonic acid is corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.

  • Toxic and Mutagenic Reagents: Methyl iodide is a toxic and suspected carcinogen. Dimethyl sulfate (if used) is extremely toxic and corrosive. Always handle these reagents with extreme caution, using appropriate gloves (e.g., laminate film over nitrile), eye protection, and a lab coat. Ensure an appropriate quench solution (e.g., aqueous ammonia) is readily available for spills.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

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  • Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
  • Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous or racemizing solvents. AIR Unimi.
  • Google Patents. (2005). Process for preparing amino acid esters and their acid addition salts.
  • Reddit. (2022).
  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids.
  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.
  • Naoum, J. N., et al. (n.d.). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. PMC - NIH.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses Procedure.
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  • Kwazulu-Natal Research Innovation and Sequencing Platform. (2018).

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Application

The Strategic Incorporation of N-Methyl-L-leucine Benzyl Ester p-Tosylate in Modern Drug Discovery: A Guide for Medicinal Chemists

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced pharmacokinetic profiles and target specificity is a paramount objective. Peptide-based therapeutics, while offering high po...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced pharmacokinetic profiles and target specificity is a paramount objective. Peptide-based therapeutics, while offering high potency and selectivity, are often hampered by inherent limitations such as susceptibility to proteolytic degradation and poor cell permeability. A key strategy to overcome these hurdles is the site-specific N-methylation of the peptide backbone. This guide provides an in-depth exploration of N-Methyl-L-leucine benzyl ester p-tosylate (N-Me-Leu-OBzl p-Tosylate), a pivotal building block that empowers chemists to strategically modify peptide candidates, thereby unlocking their full therapeutic potential.

The Power of a Single Methyl Group: Why N-Methylation Matters

The introduction of a methyl group onto the amide nitrogen of a peptide backbone, a modification facilitated by reagents like N-Me-Leu-OBzl p-Tosylate, imparts a range of advantageous properties that can dramatically improve a drug candidate's profile.[1][2]

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, effectively shielding the adjacent peptide bond from cleavage by endogenous proteases.[3][4] This increased resistance to enzymatic degradation leads to a longer in-vivo half-life, a critical factor for sustained therapeutic effect.[4]

  • Improved Membrane Permeability and Oral Bioavailability: By replacing a hydrogen bond donor (the amide proton) with a lipophilic methyl group, N-methylation can reduce the desolvation penalty associated with crossing cell membranes.[2][4] This can lead to improved passive diffusion and has been a key strategy in the development of orally bioavailable peptide drugs.[2]

  • Conformational Control and Receptor Selectivity: The N-methyl group restricts the rotation around the peptide backbone, leading to a more conformationally constrained peptide.[5] This pre-organization can lock the peptide into its bioactive conformation, enhancing binding affinity and selectivity for its target receptor.[5]

The strategic placement of N-methylated residues, such as N-methyl-leucine, allows for the fine-tuning of these properties, transforming a promising lead compound into a viable clinical candidate.

N-Me-Leu-OBzl p-Tosylate: A Versatile Building Block

N-Methyl-L-leucine benzyl ester p-tosylate is a readily available and versatile reagent for incorporating the N-methyl-leucine moiety into a growing peptide chain.[6] Its chemical structure combines the N-methylated amino acid with a benzyl ester protecting the carboxylic acid and a p-toluenesulfonate salt of the secondary amine. This salt form enhances the compound's stability and handling properties.[7]

Table 1: Physicochemical Properties of N-Me-Leu-OBzl p-Tosylate

PropertyValueReference
Molecular Formula C₂₁H₂₉NO₅S[6]
Molecular Weight 407.5 g/mol [6]
Appearance White to off-white powder
CAS Number 42807-66-9[6]

Applications in Medicinal Chemistry: Case Studies

The incorporation of N-methyl-leucine has been instrumental in the development of potent therapeutic agents, particularly in the fields of oncology and infectious diseases.

Somatostatin Analogs in Oncology

Somatostatin is a natural peptide hormone that regulates a wide range of physiological processes, but its therapeutic use is limited by a very short half-life.[8] Synthetic, N-methylated analogs of somatostatin have been developed to overcome this limitation and have shown significant promise in the treatment of neuroendocrine tumors.[9][10] N-methylation, including at leucine residues, enhances metabolic stability and can modulate receptor subtype selectivity.[10] These analogs exert their anti-tumor effects by binding to somatostatin receptors (SSTRs) on cancer cells, which triggers downstream signaling cascades that inhibit cell proliferation and induce apoptosis.[8]

Diagram 1: Simplified Somatostatin Receptor Signaling Pathway

G Somatostatin_Analog Somatostatin Analog (with N-Me-Leu) SSTR Somatostatin Receptor (SSTR) Somatostatin_Analog->SSTR Binds G_Protein Gi Protein SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Cycle_Arrest Cell Cycle Arrest PKA->Cell_Cycle_Arrest Apoptosis Apoptosis PKA->Apoptosis

Caption: Somatostatin analogs bind to SSTRs, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels, ultimately resulting in cell cycle arrest and apoptosis.

Protease Inhibitors for Infectious Diseases and Cancer

Proteases are enzymes that play crucial roles in the life cycles of viruses and the progression of diseases like cancer.[3][11] Peptide-based protease inhibitors are designed to mimic the natural substrate of the protease, binding to the active site and blocking its activity.[12][13] N-methylation of these peptide inhibitors, including the incorporation of N-methyl-leucine, can enhance their resistance to cleavage by the target protease and other non-target proteases, thereby increasing their potency and duration of action.[14]

Diagram 2: General Mechanism of Competitive Protease Inhibition

G cluster_0 Normal Protease Activity cluster_1 Inhibition by N-Methylated Peptide Protease Protease Substrate Substrate Products Cleavage Products Substrate->Products Cleavage Protease_Inhibited Protease Inhibitor N-Me-Leu Containing Inhibitor Protease_Inhibited->Inhibitor Binds to Active Site No_Products No Cleavage

Caption: An N-methylated peptide inhibitor binds to the active site of a protease, preventing the natural substrate from binding and being cleaved.

Complex Natural Products with Potent Bioactivity

N-methyl-leucine is a recurring motif in a number of complex natural products with significant biological activities.

  • Didemnin B: A cyclic depsipeptide isolated from a marine tunicate, Didemnin B contains an N-methyl-D-leucine residue and has demonstrated potent antiviral, antitumor, and immunosuppressive properties.[15] Although its clinical development was halted due to toxicity, it remains a lead compound for the design of new therapeutics.[15]

  • Dolastatin 15: This linear depsipeptide, also of marine origin, incorporates two N-methyl-valine residues and an N-methyl-leucine-like C-terminal unit.[7][16] Dolastatin 15 and its analogs are potent antimitotic agents that have been investigated for their anticancer properties.[7]

The presence of N-methyl-leucine in these highly active natural products underscores its importance in conferring desirable pharmacological properties.

Experimental Protocols: Incorporating N-Me-Leu-OBzl p-Tosylate into Peptides

The incorporation of N-methylated amino acids into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the steric hindrance of the N-methyl group. This can lead to slower coupling kinetics and an increased risk of side reactions. Therefore, optimized protocols are essential for successful synthesis.

Diagram 3: General Workflow for Solid-Phase Peptide Synthesis (SPPS)

G cluster_0 Elongation Cycle Resin Resin Support Attach_AA1 Attach First Amino Acid Resin->Attach_AA1 Deprotection1 Fmoc Deprotection Attach_AA1->Deprotection1 Coupling Couple Next Fmoc-AA-OH Deprotection1->Coupling Wash1 Wash Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Repeat Repeat Cycle Deprotection2->Repeat Wash2 Wash Cleavage Cleave from Resin & Deprotect Side Chains Repeat->Cleavage Purification Purify Peptide Cleavage->Purification Coupling_n Couple Fmoc-AA-OH Wash_n1 Wash Coupling_n->Wash_n1 Deprotection_n Fmoc Deprotection Wash_n1->Deprotection_n Wash_n2 Wash Deprotection_n->Wash_n2 Wash_n2->Coupling_n

Caption: A schematic overview of the key steps involved in solid-phase peptide synthesis.

Protocol for the Incorporation of N-Me-Leu into a Peptide Sequence using Fmoc-N-Me-Leu-OH

While N-Me-Leu-OBzl p-Tosylate is a valuable starting material for the synthesis of Fmoc-N-Me-Leu-OH, the direct incorporation into SPPS is typically performed with the Fmoc-protected amino acid.

Materials:

  • Fmoc-N-Me-Leu-OH

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the preceding amino acid. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-N-Me-Leu-OH:

    • In a separate vial, pre-activate Fmoc-N-Me-Leu-OH (3-4 equivalents relative to resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation. Monitor the reaction completion using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine of N-methyl-leucine, or a chloranil test).

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the terminal Fmoc group. Wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentAdvantagesDisadvantages
HATU/DIPEA High coupling efficiency, relatively low racemization.[16]Can be expensive.
PyBOP/HOAt Effective for sterically hindered couplings.[12]Can lead to side reactions.
PyAOP Very effective for coupling N-methylated amino acids.[12]Can be expensive.
HBTU/HOBt Commonly used, but less effective for N-methylated residues.[1]Lower yields for N-methylated couplings.

Conclusion and Future Perspectives

N-Me-Leu-OBzl p-Tosylate serves as a crucial precursor for the synthesis of N-methylated peptides, a class of molecules with immense therapeutic potential. The strategic incorporation of N-methyl-leucine can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptide drug candidates, addressing key challenges in their development. As our understanding of the conformational effects of N-methylation deepens and synthetic methodologies continue to improve, the application of N-methylated building blocks like N-Me-Leu-OBzl p-Tosylate will undoubtedly play an even more prominent role in the design and synthesis of next-generation peptide therapeutics. The ability to precisely modulate the properties of peptides through such chemical modifications is a powerful tool in the arsenal of the modern medicinal chemist, paving the way for the development of more effective and accessible drugs for a wide range of diseases.

References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). Improving oral bioavailability of peptides by multiple N-methylation.
  • Bose, P. P., Chatterjee, U., Hubatsch, I., Artursson, P., Govender, T., Kruger, H. G., & Bergh, J. J. (2010). The impact of N-methylation on the conformational properties of peptides. Journal of Peptide Science, 16(11), 589–599.
  • Dasgupta, P., & Lako, F. (2006). The somatostatin signaling pathway: a new target for therapeutic intervention in cancer. Current pharmaceutical design, 12(1), 1–11.
  • Pettit, G. R., Srirangam, J. K., Herald, D. L., Erickson, K. L., Doubek, D. L., Schmidt, J. M., Tackett, L. P., & Cichacz, Z. A. (1993). Isolation and structure of dolastatin 15. Journal of organic chemistry, 58(7), 1846–1849.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). The role of coupling reagents in the synthesis of N-methylated peptides. Journal of peptide research, 65(2), 153–166.
  • Theodoropoulou, M., & Stalla, G. K. (2013). Somatostatin receptors: from original concept to therapeutic applications. Neuroendocrinology, 98(4), 235–252.
  • Turner, A. J., & Hooper, N. M. (2002). The angiotensin-converting enzyme (ACE) and its homologue ACE2: a tale of two enzymes. Trends in pharmacological sciences, 23(4), 177–183.
  • Vera, M. D., & Joullié, M. M. (2002). Natural products as probes of cell biology: 20 years of didemnin research. Medicinal research reviews, 22(2), 102–145.
  • Weinreb, S. M. (2003). N-Methylation of peptides: a new handle on an old problem. Accounts of chemical research, 36(5), 339–347.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
  • H-N-Me-D-Leu-OBzl·TosOH. (n.d.). Retrieved January 10, 2026, from a reliable chemical supplier website.
  • Konvalinka, J., Kräusslich, H. G., & Müller, B. (2011). Retroviral proteases and their inhibitors. Acta virologica, 55(1), 1–18.
  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide-derived drug design. Current topics in medicinal chemistry, 2(3), 325–341.
  • Luesch, H., Moore, R. E., Paul, V. J., Mooberry, S. L., & Corbett, T. H. (2001). Isolation of dolastatin 10 from the marine cyanobacterium Symploca species VP642 and total stereochemistry and biological evaluation of its analogue symplostatin 1.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
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  • Singh, Y., & Miller, S. C. (2005). Recent advances in the synthesis of N-methylated peptides. Current organic synthesis, 2(4), 469–484.
  • Stammer, C. H. (1982). Peptides containing N-methylated amino acid residues. Chemistry and biochemistry of amino acids, peptides, and proteins, 6, 33–74.
  • Subiros-Funosas, R., Albericio, F., & El-Faham, A. (2013). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry–A European Journal, 19(2), 546–553.
  • Vale, W., Brazeau, P., Rivier, C., Brown, M., Boss, B., Rivier, J., ... & Guillemin, R. (1975). Somatostatin. Recent progress in hormone research, 31, 365–397.
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  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (2011).
  • Veber, D. F., Holly, F. W., Nutt, R. F., Bergstrand, S. J., Brady, S. F., Hirschmann, R., ... & Saperstein, R. (1979). Highly active, orally available cyclic hexapeptide analogues of somatostatin.
  • N-ME-Leu-obzl P-tosylate. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Resin cleavage using trimethylsilyl bromide. (n.d.). Retrieved January 10, 2026, from a reliable chemical supplier website.
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  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). Retrieved January 10, 2026, from a reliable scientific journal website.
  • Selective Removal of Mtt Protecting Group From Amines. (n.d.). Retrieved January 10, 2026, from a reliable chemical supplier website.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Side Reactions in Peptide Synthesis with N-Methylated Amino Acids

Welcome to the technical support center for peptide synthesis involving N-methylated amino acids. The incorporation of N-methylated residues is a powerful strategy in drug discovery to enhance proteolytic stability, impr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis involving N-methylated amino acids. The incorporation of N-methylated residues is a powerful strategy in drug discovery to enhance proteolytic stability, improve cell permeability, and modulate peptide conformation.[1][2][3] However, these benefits come with unique synthetic challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful synthesis of these complex molecules.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the synthesis of N-methylated peptides, providing probable causes and actionable solutions.

Problem 1: Low Coupling Efficiency & Deletion Sequences

You observe a significant amount of deletion sequences corresponding to the absence of the N-methylated amino acid in your crude peptide analysis by mass spectrometry.

Probable Causes:

  • Steric Hindrance: The N-methyl group adds significant steric bulk, which can physically impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[4]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is inherently less nucleophilic than a primary amine, leading to slower reaction kinetics.[4]

  • Ineffective Coupling Reagents: Standard coupling reagents like DCC or DIC may not be sufficiently reactive to overcome the energy barrier of this sterically hindered coupling.[4]

  • Peptide Aggregation: The growing peptide chains on the solid support can aggregate, physically blocking the reactive sites and preventing complete coupling.[4]

Solutions & Experimental Protocols:

  • Employ High-Reactivity Coupling Reagents: Switch to uronium/aminium salts such as HATU, HCTU, or phosphonium salts like PyAOP or PyBOP.[4][5] For exceptionally challenging couplings, the more reactive bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) can be effective.[6][7]

  • Optimize Reaction Conditions:

    • Double/Triple Coupling: Perform a second or even third coupling of the N-methylated amino acid to drive the reaction to completion.[8][9]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight.[4]

    • Microwave-Assisted Synthesis: Utilize microwave energy to accelerate the coupling reaction and overcome the steric hindrance. This can significantly improve coupling efficiency for bulky amino acids.[10][11]

  • Proper Monitoring: The standard ninhydrin test is unreliable for secondary amines. Use the bromophenol blue test to monitor the coupling reaction's completeness. A yellow color indicates a complete reaction, while blue or green signifies an incomplete coupling requiring further action.[4]

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for a minimum of 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to eliminate any residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methylated amino acid (3-5 equivalents relative to resin substitution) in DMF. Add HATU (3-5 equivalents) and a hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (6-10 equivalents). Allow the mixture to pre-activate for 1-2 minutes. Caution: Prolonged pre-activation can increase the risk of racemization.[12]

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-4 hours.

  • Monitoring: Perform the bromophenol blue test. If the test is positive (blue/green), indicating an incomplete reaction, repeat the coupling step.

  • Washing: Once the coupling is complete (yellow beads), wash the resin thoroughly with DMF (5-7 times).

Problem 2: Racemization of the N-Methylated Amino Acid

Your final peptide product shows a significant diastereomeric impurity, indicating racemization of the N-methylated residue.

Probable Cause:

The primary mechanism for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity. N-methylated amino acids are particularly susceptible because the steric hindrance can slow down the desired coupling reaction, prolonging the exposure of the activated amino acid to basic conditions.[8][12]

Solutions & Mitigation Strategies:

  • Choice of Coupling Reagent and Additive:

    • Use onium salt-based coupling reagents (e.g., HATU, PyAOP) in combination with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure. HOAt is generally superior to HOBt in suppressing racemization.[8][13]

  • Base Selection:

    • Opt for less hindered and weaker bases. N-methylmorpholine (NMM) or sym-collidine are preferable to triethylamine (TEA) or DIPEA, which are more likely to cause racemization.[14]

  • Minimize Pre-activation Time: Keep the pre-activation time of the amino acid with the coupling reagent to a minimum (1-2 minutes) before adding it to the resin.[12]

  • Avoid Carbodiimides Where Possible: If using carbodiimides like DIC is necessary, always include an additive such as HOAt or OxymaPure to minimize racemization.[8]

Racemization_Troubleshooting Start High Racemization Detected CheckReagent Review Coupling Reagent & Additive Start->CheckReagent CheckBase Review Base Used CheckReagent->CheckBase Already using HATU/HOAt? Solution1 Switch to HATU/HOAt or PyAOP CheckReagent->Solution1 Using Carbodiimide or HBTU/HOBt? CheckProtocol Review Coupling Protocol CheckBase->CheckProtocol Already using hindered base? Solution2 Switch to NMM or Collidine CheckBase->Solution2 Using DIPEA/TEA? Solution3 Minimize Pre-activation Time (1-2 min) CheckProtocol->Solution3 Long pre-activation? End Racemization Minimized Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for racemization.

Problem 3: Diketopiperazine (DKP) Formation

You observe a significant side product with a mass corresponding to the loss of the first two amino acids from the N-terminus, particularly when the sequence involves a proline or an N-methylated amino acid at the second position.

Probable Cause:

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction. After the deprotection of the second amino acid's N-terminus, the free amine can attack the carbonyl group of the first amino acid, cleaving the dipeptide from the resin as a cyclic DKP.[15] This is particularly prevalent with proline and N-methylated residues in the second position due to their conformational preferences that favor this cyclization.[13][16]

Solutions & Mitigation Strategies:

  • Couple the Third Amino Acid Immediately: After deprotecting the second amino acid, proceed immediately to the coupling of the third amino acid. This minimizes the time the free N-terminal amine is available to initiate DKP formation.

  • Use Protecting Groups for the Dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin intermediate.

  • Modify Deprotection Conditions: For highly susceptible sequences, using milder deprotection conditions or alternative protecting group strategies (e.g., Boc chemistry for the initial dipeptide) can be beneficial.[15]

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids so challenging to couple?

A1: The difficulty arises from two main factors: steric hindrance and reduced nucleophilicity . The methyl group on the nitrogen atom physically obstructs the incoming activated amino acid. Additionally, this methyl group makes the nitrogen a secondary amine, which is less nucleophilic and therefore less reactive than the primary amines of standard amino acids.[1][4]

Q2: Can I use the Ninhydrin test to monitor couplings to N-methylated amines?

A2: No, the ninhydrin test is not reliable for N-methylated amines as it requires a primary amine to produce the characteristic deep blue color. The bromophenol blue test is the recommended alternative for monitoring these couplings on the solid phase.[4]

Q3: Are there any side reactions specific to the cleavage and deprotection of N-methyl-rich peptides?

A3: Yes, during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), several side reactions can occur. These include fragmentation between consecutive N-methylated amino acids and the loss of an N-terminal acetylated N-methylamino acid. The duration of the cleavage has been shown to significantly impact the outcome.[9][13]

Q4: What is on-resin N-methylation, and when should I consider it?

A4: On-resin N-methylation is a technique where the methylation is performed on the peptide while it is still attached to the solid support.[3][17] This approach can be advantageous as it avoids the need to synthesize and incorporate expensive N-methylated amino acid building blocks. It typically involves protecting the backbone amide with a group like o-nitrobenzenesulfonyl (o-NBS), followed by methylation and subsequent deprotection of the backbone.[3][17]

OnResin_Methylation Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Sulfonylation Sulfonylation (o-NBS-Cl, Collidine) Deprotection->Sulfonylation Exposes N-terminal amine Methylation Methylation (MeOTs or MeI, DBU) Sulfonylation->Methylation Activates amide for methylation Desulfonylation Desulfonylation (2-Mercaptoethanol, DBU) Methylation->Desulfonylation Adds methyl group NextCoupling Couple Next Amino Acid (e.g., with HATU) Desulfonylation->NextCoupling Removes o-NBS group End N-Methylated Peptide-Resin NextCoupling->End

Caption: Key steps in the on-resin N-methylation process.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is critical for minimizing side reactions. The following table summarizes the general performance of common reagents for N-methylated couplings.

Coupling ReagentRelative ReactivityRacemization RiskRecommended Use
DIC/DCC LowHigh (without additives)Not recommended for N-methylated couplings
HBTU/HCTU ModerateModerateCan be less effective for difficult couplings[5]
HATU/HOAt HighLowHighly Recommended [5][8]
PyAOP/HOAt HighLowHighly Recommended [6][13]
PyBrOP Very HighModerateFor extremely difficult couplings[6][7]

References

  • Technical Support Center: Preventing Racemization of N-Methyl
  • Preventing racemization during N-methyl
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Coupling Reagents - Aapptec Peptides.
  • Strategies to overcome steric hindrance in N-methyl
  • Synthesis of diketopiperazines with on-resin N-methylation and cycl
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Solid-phase synthesis and characterization of N-methyl-rich peptides - ResearchG
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corpor
  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Nα- Boc-N-methyl-L - Benchchem.
  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed.
  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acyl
  • Technical Support Center: Preventing Peptide Aggregation with N-Methyl Amino Acids - Benchchem.
  • N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed.
  • Unveiling the Impact of N-Methylation on Methionine-Containing Peptides: A Compar
  • DKP formation mechanism.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • N-Methylation in Peptide Synthesis: A Technical Guide to Enhancing Therapeutic Potential - Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Backbone N-modified peptides: beyond N-methyl
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds | ACS Omega.
  • Epimeris
  • N-Methyl peptides: VII.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • (PDF)
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer N
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Public

Sources

Optimization

Technical Support Center: N-ME-Leu-OBzl p-Tosylate Solubility

Document ID: TSC-AA-08B Version: 2.1 Last Updated: January 10, 2026 Introduction for the Researcher Welcome to the technical support guide for N-Methyl-L-Leucine benzyl ester p-toluenesulfonate (N-ME-Leu-OBzl·TosOH). Thi...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AA-08B Version: 2.1 Last Updated: January 10, 2026

Introduction for the Researcher

Welcome to the technical support guide for N-Methyl-L-Leucine benzyl ester p-toluenesulfonate (N-ME-Leu-OBzl·TosOH). This document serves as a specialized resource for researchers encountering solubility challenges with this amino acid derivative in N,N-Dimethylformamide (DMF). While this compound is noted for its general stability and solubility, practical lab work can present challenges influenced by reagent purity, solvent grade, and ambient conditions.[1]

This guide moves beyond simple procedural lists to provide deep mechanistic insights and validated troubleshooting protocols. Our goal is to empower you to not only solve immediate solubility issues but also to understand the underlying chemical principles, enabling more robust and reproducible experimental design in your peptide synthesis or drug development workflows.

Part 1: Triage & Initial Diagnosis

Question: I've added my N-ME-Leu-OBzl p-tosylate to DMF, but it's not dissolving properly. What's the first thing I should check?

Before modifying your protocol, a quick diagnostic can often pinpoint the issue. Start by assessing the nature of the problem:

  • Scenario A: A significant amount of white powder remains undissolved, even after vigorous stirring. This suggests a fundamental solubility limit is being reached under your current conditions. Proceed to Part 2: Core Troubleshooting Strategies .

  • Scenario B: The solution is hazy or contains fine, suspended particles. This could indicate issues with the purity of the solute or solvent. Low-grade DMF can contain impurities like dimethylamine from degradation, which can interfere with dissolution.[2] Ensure you are using high-purity, anhydrous DMF. If the problem persists, the issue is likely solubility-related. Proceed to Part 2 .

  • Scenario C: The compound dissolves initially but precipitates or "crashes out" over time or upon cooling. This indicates you have created a supersaturated solution. This is common when heat is used for initial dissolution. Refer to Strategy 1: Thermal Adjustment for stable solution protocols.

Part 2: Core Troubleshooting Strategies & Mechanistic Insights

This section provides a tiered approach to improving solubility, starting with the simplest and most direct methods.

Strategy 1: Thermal Adjustment

Question: Can I simply heat the mixture to get the compound into solution?

Yes, this is often the most effective initial step. For most solid solutes, solubility increases with temperature.[3][4][5]

The Scientific Rationale (Causality): The dissolution of a crystalline solid is an equilibrium process governed by two main energy factors:

  • Crystal Lattice Energy: The energy required to break the ionic bonds holding the N-ME-Leu-OBzl cations and p-tosylate anions together in the solid crystal.

  • Solvation Energy: The energy released when DMF molecules arrange themselves around the individual ions.

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy. Increasing the temperature provides the system with additional thermal energy, which helps to break apart the crystal lattice, thereby favoring the dissolved state.[6] This is an endothermic process for many salts.[6]

Step-by-Step Protocol: Controlled Thermal Dissolution

  • Setup: Place your vessel (e.g., flask, vial) containing the DMF and N-ME-Leu-OBzl p-tosylate mixture on a magnetic stir plate equipped with a temperature-controlled heating block or oil bath.

  • Heating: Gently warm the mixture to 40-50°C. Avoid aggressive heating, which can risk thermal degradation of the amino acid ester.

  • Monitoring: Stir the solution until all solid has dissolved. Do not exceed the target temperature.

  • Stabilization: Once fully dissolved, turn off the heat and allow the solution to cool slowly to room temperature while still stirring. This minimizes the risk of precipitation that can occur with rapid cooling.

  • Observation: If the solution remains clear at room temperature, it is stable for use. If precipitation occurs, the concentration may be too high for a stable solution at room temperature, and you should consider the strategies below or use the solution while warm (if your experimental parameters permit).

Strategy 2: Mechanical Agitation via Sonication

Question: I've heard sonication can help. How does it work and what's the best way to do it?

Sonication is an excellent physical method to accelerate dissolution without altering the chemical properties of your solvent system.[7][8]

The Scientific Rationale (Causality): Sonication applies high-frequency sound waves to the liquid, creating a phenomenon called acoustic cavitation.[9] This process involves the formation, growth, and violent collapse of microscopic bubbles.[9][10] When these bubbles collapse near the surface of the solid N-ME-Leu-OBzl p-tosylate particles, they generate powerful microjets and shockwaves.[9] This intense mechanical force breaks down the solid aggregates into much smaller pieces, dramatically increasing the surface area exposed to the DMF solvent and accelerating the rate of dissolution.[8][10]

Troubleshooting Workflow

G cluster_start Initial State cluster_strategies Troubleshooting Sequence cluster_end Resolution start Incomplete Dissolution in DMF heat Strategy 1: Apply Gentle Heat (40-50°C) start->heat First Step sonicate Strategy 2: Apply Sonication heat->sonicate If still insoluble end_node Clear, Stable Solution heat->end_node Soluble cosolvent Strategy 3: Introduce Co-solvent sonicate->cosolvent If still insoluble sonicate->end_node Soluble alt_solvent Strategy 4: Switch to Alternative Solvent (e.g., NMP, DMSO) cosolvent->alt_solvent Last Resort cosolvent->end_node Soluble alt_solvent->end_node Soluble

Caption: Logical troubleshooting workflow for solubility issues.

Step-by-Step Protocol: Bath Sonication

  • Preparation: Place your sealed sample vial containing the mixture into a beaker of water. Ensure the water level in the beaker is similar to the solvent level in your vial.

  • Positioning: Place the beaker into the bath sonicator. The water acts as a medium to transfer the ultrasonic energy to your sample.[10]

  • Sonication: Turn on the sonicator. Run it in short bursts (e.g., 2-5 minutes) to avoid significant heating of the sample, unless gentle warming is also desired.

  • Inspection: After each burst, remove the sample and visually inspect for dissolution. Vortex or stir the sample.

  • Repeat: Repeat the process until the solute is fully dissolved.

Strategy 3: Co-Solvent Addition

Question: The compound still won't dissolve completely. Should I consider adding another solvent?

Yes, if thermal and mechanical methods are insufficient, modifying the solvent system itself with a co-solvent is a powerful next step.[11] A co-solvent is a secondary solvent added in a small quantity to the primary solvent to alter its properties and enhance solubility.[][13]

The Scientific Rationale (Causality): DMF is a polar aprotic solvent, excellent at solvating cations. However, the bulky and somewhat non-polar nature of both the benzyl/isobutyl groups on the cation and the aromatic ring of the tosylate anion can present challenges. A co-solvent can improve solubility in several ways:

  • Polarity Modulation: Adding a small amount of a more polar, protic solvent like methanol or isopropanol can introduce hydrogen bonding capabilities. This can be particularly effective in solvating the sulfonate group of the tosylate anion, which DMF cannot do via hydrogen bond donation.

  • Disruption of Self-Association: Solvents can form networks through self-association. A co-solvent can disrupt this network, creating "pockets" that are more favorable for the solute to enter, thereby increasing solubility.[][14]

Step-by-Step Protocol: Co-Solvent Screening

  • Selection: Choose a set of potential co-solvents. Good starting points include Dichloromethane (DCM), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP).[2][15]

  • Initial Attempt: To your slurry of N-ME-Leu-OBzl p-tosylate in DMF, add the co-solvent dropwise while stirring vigorously.

  • Incremental Addition: Begin by adding the co-solvent to constitute 5% of the total volume (e.g., for 10 mL total volume, add 0.5 mL of co-solvent).

  • Observe: After each addition, stir for 5-10 minutes and observe any changes.

  • Increase Concentration: If solubility improves but is not complete, increase the co-solvent concentration incrementally to 10% and then 20%. It is generally not advisable to go beyond a 50:50 mixture, as you are fundamentally changing the reaction medium.

  • Validation: Once a suitable co-solvent ratio is found, ensure it is compatible with downstream steps in your experimental workflow.

Part 3: Advanced Considerations & FAQs

Question: Are there any alternative primary solvents I can use if DMF is simply not working?

Absolutely. While DMF is a workhorse solvent, its properties are not universal. For peptide synthesis and related applications, several other polar aprotic solvents are commonly used and may offer superior performance for this specific compound.[2]

The Scientific Rationale (Causality): Different polar aprotic solvents have unique properties (dielectric constant, dipole moment, molecular size) that influence their ability to solvate complex molecules. NMP, for instance, is often considered a stronger solvent than DMF for peptide synthesis, as it can better solvate growing peptide chains and break up aggregates.[16] DMSO is also highly polar and an excellent solvent for many organic salts, though it requires specific handling due to its reactivity and ability to penetrate skin.

Data Presentation: Comparison of Alternative Solvents

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)Key Characteristics
DMF C₃H₇NO15336.7Standard, can degrade to form amines.[2]
NMP C₅H₉NO20232.2More polar, higher boiling point, often better at dissolving complex peptides.[2][16]
DMSO C₂H₆OS18947.2Highly polar, excellent for salts, but can be reactive (e.g., oxidation).

Question: Could the problem be the p-tosylate salt form itself?

It's possible. The choice of a counterion is critical for the physical properties of a salt, including solubility.[17] Tosylate is a large, somewhat rigid anion. While it forms stable, crystalline salts, the lattice energy can sometimes be stubbornly high. In research and development, if solubility becomes a persistent and critical roadblock, exploring alternative salt forms (e.g., hydrochloride, mesylate, or even using a different amino acid as a counterion) can be a valid strategy to improve the physicochemical properties of the compound.[18][19][20]

Interaction Diagram

G cluster_solute N-ME-Leu-OBzl p-Tosylate cluster_solvent Solvent System (DMF) solute N-ME-Leu-OBzl⁺ Tosylate⁻ dmf DMF Molecules (Polar Aprotic) solute:cation->dmf Strong Cation Solvation (Dipole-Ion Interaction) solute:anion->dmf Weaker Anion Solvation (Potential Issue)

Caption: Solvation of the ionic pair in DMF.

References

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  • Are there any alternative solvents for DMF-DCM? . ResearchGate. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP . Organic Chemistry Resources Worldwide. [Link]

  • Solvents for Solid Phase Peptide Synthesis . AAPPTec. [Link]

  • Tosyl chloride . Solubility of Things. [Link]

  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? . ResearchGate. [Link]

  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions . Gyros Protein Technologies. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . Pro-Analyst. [Link]

  • Solubility characteristics of R22-DMF refrigerant-absorbent combination . ResearchGate. [Link]

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  • Factors that Affect the Solubility of Drugs . Pharmaguideline. [Link]

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  • Sonochemistry: Ultrasound in Organic Chemistry . Organic Chemistry Portal. [Link]

  • p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni) . University of Illinois Urbana-Champaign. [Link]

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  • Solvent effect on solubility and preferential solvation analysis of buprofezin dissolved in aqueous co-solvent mixtures of N,N-dimethylformamide, ethanol, acetonitrile and isopropanol . ResearchGate. [Link]

  • Solubility and Factors Affecting Solubility . Chemistry LibreTexts. [Link]

  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin . ResearchGate. [Link]

  • Amino Acid Hydrotropes to Increase the Solubility of Indomethacin and Carbamazepine in Aqueous Solution . SciSpace. [Link]

  • Preparation and characterization of amorphous ciprofloxacin-amino acid salts . PubMed. [Link]

  • Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution . King's College London Research Portal. [Link]

  • One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding racemization . AIR Unimi. [Link]

  • Methyl p-toluenesulfonate . PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Multiple Peaks in HPLC of N-methylated Peptides

Welcome to our dedicated technical support center for resolving complex chromatographic issues associated with N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving complex chromatographic issues associated with N-methylated peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving sharp, single peaks during HPLC analysis. Here, we will delve into the underlying causes of peak splitting and broadening and provide robust, field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: I've synthesized an N-methylated peptide, and my HPLC chromatogram shows two or more peaks of the same mass. What is the most likely cause?

The most common reason for observing multiple peaks of the same mass for an N-methylated peptide is the presence of cis/trans conformers of the amide bond.[1] N-methylation introduces a methyl group onto the amide nitrogen, which can lead to slow interconversion between the cis and trans isomers on the HPLC timescale.[1][2] This slow kinetic process results in the separation of these two isomeric forms, presenting as distinct peaks in the chromatogram.

The energy barrier for this interconversion is lower for N-methylated residues compared to standard peptide bonds, but often still significant enough to allow for separation under typical reversed-phase HPLC conditions.[3]

Q2: How can I confirm that the multiple peaks I'm observing are due to cis/trans isomerization and not impurities?

A definitive way to diagnose cis/trans isomerization is to perform a temperature study. By increasing the column temperature, you can accelerate the rate of interconversion between the cis and trans forms.[1][4] If the multiple peaks begin to coalesce into a single, sharper peak as the temperature is raised, this is strong evidence for the presence of conformers.[1]

Conversely, if the peaks remain separated or the resolution even improves with temperature, it is more likely that you are observing diastereomers or other closely related impurities.[5]

Experimental Protocol: Temperature Coalescence Study

  • Initial Analysis: Run your standard HPLC method at your typical operating temperature (e.g., 25-30 °C) and record the chromatogram.

  • Incremental Temperature Increase: Increase the column temperature in increments of 10-15 °C (e.g., to 40 °C, then 55 °C, and up to 60-70 °C if your column and peptide are stable at these temperatures).[1][4][6]

  • Equilibration: At each new temperature, allow the column to equilibrate for at least 15-20 minutes before injecting your sample.

  • Data Analysis: Compare the chromatograms at each temperature. Look for a trend of decreasing resolution between the peaks of interest, leading to a single, sharpened peak at higher temperatures.[4][7]

Temperature (°C)ObservationInterpretation
30Two distinct, possibly broad peaks.Slow interconversion on the HPLC timescale.
45Peaks begin to broaden and merge.Increased rate of interconversion.
60A single, sharper peak is observed.Rapid interconversion, leading to an averaged signal.
Q3: If cis/trans isomerization is confirmed, how can I modify my HPLC method to obtain a single peak for quantification?

The most effective solution is to incorporate elevated temperature into your standard analytical method.[1] Running the HPLC analysis at a temperature where the cis/trans interconversion is rapid will result in a single, time-averaged peak that is suitable for accurate quantification.[1][4]

Workflow for Method Optimization

Caption: Workflow for diagnosing and resolving multiple peaks.

Q4: Besides isomerization, what are other potential causes for peak splitting or the appearance of multiple peaks for my N-methylated peptide?

While cis/trans isomerization is a primary cause, other factors can also lead to chromatographic complexities:

  • On-column Racemization: Certain amino acid residues, particularly those with electron-withdrawing groups, can be susceptible to racemization under specific pH and temperature conditions, leading to the separation of diastereomers.

  • Ion-Pairing Effects: The choice and concentration of the ion-pairing agent (e.g., trifluoroacetic acid, TFA) can significantly impact peak shape and selectivity.[8][9][10] Inadequate or excessive concentrations of TFA can sometimes lead to peak splitting or broadening, especially for highly charged peptides.[8][9]

  • Peptide Aggregation: N-methylation can increase the hydrophobicity of a peptide, potentially leading to aggregation. These aggregates may appear as broad or multiple peaks in the chromatogram.

  • Synthetic Impurities: Incomplete couplings or side reactions during peptide synthesis can result in closely eluting impurities that may be mistaken for isomers.[11][12]

  • Column Issues: A void in the column packing or a partially blocked frit can cause physical splitting of the analyte band, leading to distorted or split peaks for all components in the sample.[13][14]

Q5: How can I troubleshoot issues related to the ion-pairing reagent?

The ion-pairing reagent is crucial for achieving good peak shape and resolution in peptide separations.[10][15] If you suspect the ion-pairing reagent is contributing to your peak shape problems, consider the following systematic approach:

Experimental Protocol: Ion-Pairing Agent Optimization

  • Vary TFA Concentration: Prepare mobile phases with different concentrations of TFA (e.g., 0.05%, 0.1%, and 0.2%). Analyze your peptide with each mobile phase to see the effect on peak shape and retention time. Increasing TFA concentration generally improves peak shape for basic peptides.[8]

  • Evaluate Alternative Ion-Pairing Reagents: If varying the TFA concentration does not resolve the issue, consider trying other ion-pairing reagents. More hydrophobic reagents like pentafluoropropionic acid (PFPA) or heptafluorobutyric acid (HFBA) can offer different selectivity and may improve the separation.[8]

  • Ensure Mobile Phase Consistency: Always use high-purity (HPLC-grade) solvents and reagents to prepare your mobile phases. Ensure the pH and concentration of the ion-pairing agent are consistent between runs.

Impact of Ion-Pairing Reagent Properties

Ion-Pairing ReagentRelative HydrophobicityTypical Effect on Retention
Phosphoric AcidLowShorter retention times
Trifluoroacetic Acid (TFA)MediumStandard retention, good peak shape
Pentafluoropropionic Acid (PFPA)HighIncreased retention
Heptafluorobutyric Acid (HFBA)Very HighSignificantly increased retention

This table is a general guide; actual effects can be peptide-dependent.[8]

Caption: Key causes of multiple peaks in N-methylated peptide HPLC.

References
  • Zhang, Y., et al. (2005). Effect of Column Temperature on Retention of Dipeptide Isomers in Reversed-Phase High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Mant, C. T., et al. (2007). Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography. Journal of Chromatography A, 1147(1), 53-62. Retrieved from [Link]

  • Rathore, A. S., et al. (2018). The role of ion-pairing in peak deformations in overloaded reversed-phase chromatography of peptides. ResearchGate. Retrieved from [Link]

  • Biovera. (n.d.). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Welch Materials. (n.d.). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • MDPI. (2023). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Retrieved from [Link]

  • Hodges, R. S., et al. (2015). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1418, 102-111. Retrieved from [Link]

  • YMC. (n.d.). Effect of column temperature on separation of peptides and proteins. Retrieved from [Link]

  • Waters. (n.d.). Influence and Control of Column Temperature in Successful Peptide Mapping. Retrieved from [Link]

  • ResearchGate. (2002). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Huang, R., et al. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. Methods in Enzymology, 641, 235-251. Retrieved from [Link]

  • Naoum, J., et al. (2022). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 7(22), 18465-18474. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Leplawy, M. T., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Biopolymers, 98(5), 466-478. Retrieved from [Link]

  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Retrieved from [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Young, S. D., et al. (1993). Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Journal of Pharmaceutical Sciences, 82(8), 772-774. Retrieved from [Link]

  • ResearchGate. (2019). Can a single cyclic peptide shows two peaks in HPLC?. Retrieved from [Link]

  • YMC America. (n.d.). The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. Retrieved from [https://ymcamerica.com/downloads/posters/The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.pdf]([Link] efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column.pdf)

  • ResearchGate. (2018). Racemization study using HPLC. Retrieved from [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • Baqai, F. T., & Khan, S. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 53-58. Retrieved from [Link]

  • Reddit. (2024). Two peaks from one peptide?. Retrieved from [Link]

  • Imre, G., et al. (2023). Amide isomerization pathways: Electronic and structural background of protonation- and deprotonation-mediated cis-trans interconversions. Physical Chemistry Chemical Physics, 25(40), 27367-27382. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of N-ME-Leu-obzl p-tosylate in Solution

Welcome to the technical support center for N-ME-Leu-obzl p-tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges ass...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-ME-Leu-obzl p-tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this valuable N-methylated amino acid derivative. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results.

Introduction to N-ME-Leu-obzl p-tosylate

N-methyl-L-leucine benzyl ester p-toluenesulfonate (N-ME-Leu-obzl p-tosylate) is a critical building block in peptide synthesis and other areas of pharmaceutical development.[1][2] The N-methylation of the peptide backbone can significantly enhance the proteolytic stability and membrane permeability of peptide-based drugs.[3] However, the unique structural features of this compound, namely the N-methyl group and the benzyl ester, also introduce specific stability concerns that must be carefully managed in solution. This guide will address the primary stability issues: racemization and ester hydrolysis, providing both theoretical understanding and practical solutions.

Troubleshooting Guide: Common Stability Issues in Solution

This section addresses specific problems you might encounter during your experiments with N-ME-Leu-obzl p-tosylate, offering explanations and actionable steps to mitigate them.

Issue 1: Loss of Stereochemical Purity (Racemization)

Question: I am observing significant epimerization in my peptide coupling reaction involving N-ME-Leu-obzl p-tosylate. What is causing this and how can I prevent it?

Answer:

N-methylated amino acids, including N-ME-Leu-obzl p-tosylate, are particularly prone to racemization during peptide synthesis.[4][5] This loss of stereochemical integrity is primarily due to the formation of a 5(4H)-oxazolone intermediate under basic conditions, which allows for the abstraction of the alpha-proton and subsequent loss of chirality.[4][5] The increased steric hindrance from the N-methyl group can also slow down the desired coupling reaction, prolonging exposure to conditions that favor racemization.[4][5]

Root Cause Analysis and Mitigation Strategies:

  • Base Selection: The choice of base is critical. Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can significantly accelerate racemization.

    • Solution: Opt for sterically hindered or weaker bases such as N-methylmorpholine (NMM) or sym-collidine to minimize proton abstraction from the oxazolone intermediate.[5]

  • Coupling Reagents: The activation method for the carboxylic acid plays a pivotal role.

    • Solution: Utilize coupling reagents known to suppress racemization. Onium salts like HATU, HCTU, or PyAOP, especially when paired with an additive like 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure, are highly effective.[4]

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the amine component increases the risk of oxazolone formation and subsequent racemization.

    • Solution: Keep the pre-activation time to a minimum, typically 1-5 minutes, before initiating the coupling reaction.[3][4][5]

  • Solvent Polarity: Polar solvents can promote racemization.[6]

    • Solution: While solvent choice is often dictated by solubility, be mindful that highly polar solvents may exacerbate racemization. If possible, experiment with less polar alternatives that still afford adequate solubility.

Experimental Protocol: Minimizing Racemization During a Coupling Reaction

  • Resin Preparation: If performing solid-phase peptide synthesis (SPPS), ensure the resin is properly swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.

  • Activation of N-ME-Leu-obzl p-tosylate: In a separate vessel, dissolve N-ME-Leu-obzl p-tosylate (typically 1.5-3 equivalents) and a suitable coupling reagent (e.g., HATU, 1.5-3 equivalents) in DMF. Add a hindered base like NMM (3-6 equivalents).

  • Pre-activation: Allow the mixture to pre-activate for no more than 2-5 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Bromophenol Blue test, as the Ninhydrin test is not effective for N-methylated amines.[5]

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF.

Racemization_Mitigation

Issue 2: Compound Degradation (Ester Hydrolysis)

Question: My analytical results (e.g., HPLC, LC-MS) show the presence of N-methyl-L-leucine and benzyl alcohol in my sample. What is causing this degradation?

Answer:

The benzyl ester functionality of N-ME-Leu-obzl p-tosylate is susceptible to hydrolysis, which breaks the ester bond to yield the parent carboxylic acid (N-methyl-L-leucine) and benzyl alcohol.[7] This reaction is catalyzed by both acidic and basic conditions.

Root Cause Analysis and Mitigation Strategies:

  • pH of the Solution: Exposure to strongly acidic or alkaline pH will accelerate ester hydrolysis. Saponification (base-catalyzed hydrolysis) is a known method for cleaving methyl esters and can also affect benzyl esters, sometimes leading to racemization as well.[8][9]

    • Solution: Maintain the pH of your solution as close to neutral as possible, unless acidic or basic conditions are required for a specific reaction step. If so, minimize the exposure time and temperature. For storage of solutions, use a buffered system if compatible with your experimental design.

  • Presence of Water: Water is a necessary reactant for hydrolysis.

    • Solution: Use anhydrous solvents whenever possible, especially for long-term storage or sensitive reactions. Proper storage of the solid compound in a desiccator is also recommended.

  • Temperature: Higher temperatures will increase the rate of hydrolysis.

    • Solution: Prepare solutions fresh and store them at low temperatures (2-8°C) for short-term use. For longer-term storage, aliquoting and freezing (-20°C or below) solutions in an anhydrous solvent is advisable. Avoid repeated freeze-thaw cycles.

Hydrolysis_Pathway

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid N-ME-Leu-obzl p-tosylate?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[1][10] Recommended storage temperatures are typically 0-8°C, with some suppliers suggesting desiccation at -20°C.[1][11]

Q2: What solvents are recommended for preparing stock solutions of N-ME-Leu-obzl p-tosylate?

A2: The choice of solvent depends on the downstream application. For general use, anhydrous polar aprotic solvents like DMF or NMP are suitable. The compound is also soluble in methanol.[12] For reactions sensitive to hydrolysis, ensure the use of high-purity, anhydrous solvents.

Q3: How can I monitor the stability of my N-ME-Leu-obzl p-tosylate solution over time?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the stability of your solution.[1] A reverse-phase HPLC method can be developed to separate the parent compound from its potential degradation products, such as N-methyl-L-leucine and the D-epimer. By running samples at different time points, you can quantify the rate of degradation under your specific storage or experimental conditions.

Q4: Can the p-tosylate counter-ion affect my reaction?

A4: The p-toluenesulfonate (tosylate) is a relatively non-nucleophilic counter-ion, present because the parent molecule is a salt.[13] In most standard peptide coupling reactions, it is unlikely to interfere. However, in the presence of a base, it will be neutralized, forming a tosylate salt of the base. It has been observed that the presence of triethylamine hydrochloride or p-toluenesulfonate can lead to significant racemization during some coupling methods.[6] This underscores the importance of choosing the appropriate base and coupling conditions.

Quantitative Data Summary

While specific kinetic data for the degradation of N-ME-Leu-obzl p-tosylate is not extensively published, the following table summarizes the key factors influencing its stability based on established chemical principles for related N-methylated amino acid esters.

ParameterConditionImpact on StabilityMitigation Strategy
pH Strongly Acidic or BasicHigh risk of ester hydrolysis and racemizationMaintain near-neutral pH; minimize exposure time to harsh pH
Temperature ElevatedIncreased rates of all degradation pathwaysPrepare solutions fresh; store at low temperatures (2-8°C or -20°C)
Base Strong, non-hindered (e.g., TEA)High risk of racemizationUse a weak or sterically hindered base (e.g., NMM)
Water Presence of moisturePromotes ester hydrolysisUse anhydrous solvents; store solid compound in a desiccator
Pre-activation Prolonged (>5 min)Increased risk of racemizationMinimize pre-activation time before coupling

References

  • Benchchem.
  • Benchchem.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2560.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2561-2570.
  • Merck Millipore.
  • Unknown. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • ChemBK. H-Leu-OBzl .
  • Chem-Impex.
  • PubChem.
  • CymitQuimica.
  • Thieme. 2.2 Carboxy Group.
  • ChemicalBook.
  • Lab On A Chip. H-N-Me-Leu-OBzl.TosOH - 1g.
  • J&K Scientific.

Sources

Troubleshooting

Technical Support Center: Peptide Synthesis &amp; Derivatives

Introduction Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the deprotection of N-methylated amino acid derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the deprotection of N-methylated amino acid derivatives. Specifically, we will address the common issue of incomplete benzyl ester cleavage from N-Me-Leu-OBzl p-tosylate. N-methylated amino acids are crucial for developing peptides with enhanced stability and cell permeability, but their unique structural features, particularly steric hindrance, can complicate standard synthetic steps like deprotection. This document provides a structured, in-depth troubleshooting framework, moving from root cause analysis to actionable, field-tested protocols.

Troubleshooting Guide & FAQs

Q1: My deprotection of N-Me-Leu-OBzl p-tosylate is incomplete. HPLC and Mass Spec analysis show significant remaining starting material. What are the primary causes and how can I achieve complete conversion?

A1: Incomplete deprotection of this specific substrate is a frequently encountered issue stemming primarily from the steric hindrance imposed by the N-methyl group.[1][2] This methyl group shields the ester's carbonyl carbon, impeding the approach of nucleophiles (in saponification) or hindering access to the catalyst surface (in hydrogenolysis). Let's systematically diagnose the problem based on your chosen deprotection method.

The following workflow provides a step-by-step diagnostic path to identify and resolve the issue.

G start Incomplete Deprotection Observed check_method Which Deprotection Method Was Used? start->check_method sapon Saponification (Base Hydrolysis) check_method->sapon Base hydro Hydrogenolysis (Catalytic) check_method->hydro H₂/Pd sapon_cause1 Cause: Steric Hindrance Slows Reaction Rate sapon->sapon_cause1 sapon_cause2 Cause: Insufficient Base or Reaction Time sapon->sapon_cause2 hydro_cause1 Cause: Catalyst Inactivity or Poisoning hydro->hydro_cause1 hydro_cause2 Cause: Poor H2 Mass Transfer or Inefficient Donor hydro->hydro_cause2 sapon_sol1 Solution: Optimize Conditions (See Protocol 1) sapon_cause1->sapon_sol1 sapon_sol2 Solution: Switch to Hydrogenolysis sapon_cause1->sapon_sol2 sapon_cause2->sapon_sol1 sapon_risk Warning: High risk of racemization with harsh conditions! sapon_sol1->sapon_risk hydro_sol1 Solution: Use Fresh Catalyst & Increase Loading hydro_cause1->hydro_sol1 hydro_sol2 Solution: Implement Robust Protocol (See Protocol 2) hydro_cause2->hydro_sol2 hydro_sol1->hydro_sol2

Caption: Troubleshooting workflow for incomplete deprotection.

Deep Dive: Root Causes and Solutions

Scenario A: You Used Saponification (Base-Mediated Hydrolysis)

Saponification is a common method for ester cleavage, but its effectiveness is significantly reduced for N-methylated amino acid esters.

  • Expert Analysis of the Problem:

    • Kinetics: The primary issue is steric hindrance. The N-methyl group acts as a bulky shield over the ester carbonyl, dramatically reducing the rate of hydroxide attack compared to its non-methylated counterpart.[3] This kinetic impediment is the most common reason for incomplete reactions.

    • Racemization Risk: To overcome the slow kinetics, researchers are often tempted to use harsher conditions (e.g., higher temperatures, stronger base concentrations). This is highly inadvisable. N-methylated amino acid derivatives are known to be particularly susceptible to racemization at the α-carbon under strong basic conditions.[4] A study on Z-MeLeu-OMe showed significant racemization during saponification, a result that underscores the danger of this approach.[5]

  • Pro-Tip from the Field: Before abandoning the saponification route, ensure your starting material is fully dissolved and that the base is not consumed by the p-tosylate counter-ion. The p-toluenesulfonic acid will neutralize one equivalent of base before the saponification can begin. You must account for this in your stoichiometry.

  • Recommended Solution: Optimized Saponification If you must use saponification, a milder, carefully monitored approach is required. Using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system at a controlled temperature is often more effective and can minimize epimerization.[6]

    Protocol 1: Mild Saponification of N-Me-Leu-OBzl p-Tosylate

    • Dissolution: Dissolve N-Me-Leu-OBzl p-tosylate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water. Ensure complete dissolution.

    • Stoichiometry: Prepare a fresh 1 M solution of Lithium Hydroxide (LiOH). Add 2.2 equivalents of this solution dropwise to the reaction mixture at 0 °C.

      • Rationale: ~1.1 eq is for neutralizing the p-TsOH, and ~1.1 eq is for the saponification. A slight excess drives the reaction without being overly harsh.

    • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitoring: Monitor the reaction progress every 2-3 hours using Thin Layer Chromatography (TLC) or LC-MS. The reaction may require up to 24 hours.

    • Workup: Once complete, carefully acidify the mixture to pH ~3-4 with cold 1 N HCl.

    • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Scenario B: You Used Hydrogenolysis

Hydrogenolysis is generally the preferred method for benzyl ester deprotection as it avoids the use of strong bases and significantly reduces the risk of racemization.[7] However, failures can still occur.

  • Expert Analysis of the Problem:

    • Catalyst Activity: The palladium catalyst (typically 10% Pd on carbon) is the heart of the reaction. The catalyst can be inactivated by impurities (especially sulfur-containing compounds, though the tosylate salt itself is generally not problematic) or may simply be old or of low quality. The N-methyl group can also sterically hinder the substrate from effectively adsorbing onto the catalyst's active sites.

    • Mass Transfer Limitation: This is a heterogeneous reaction. For it to proceed, three phases (solid catalyst, liquid substrate solution, and gaseous hydrogen) must interact. Inefficient stirring, poor solvent choice, or inadequate hydrogen delivery can starve the reaction.

G cluster_0 Unhindered Ester cluster_1 N-Methylated Ester Ester1 C=O Reagent1 OH⁻ Reagent1->Ester1 Easy Attack Ester2 C=O NMe N-CH₃ Reagent2 OH⁻ Reagent2->Ester2 Blocked Attack

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Me-Leu-OBzl p-Tosylate Coupling

Welcome to the technical support center for optimizing the coupling of N-methylated amino acids, with a specific focus on N-Me-Leu-OBzl p-tosylate. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of N-methylated amino acids, with a specific focus on N-Me-Leu-OBzl p-tosylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing peptides containing these sterically hindered residues. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your peptide synthesis endeavors.

Introduction: The Challenge of N-Methylated Amino Acids

N-methylated amino acids are valuable building blocks in medicinal chemistry, often incorporated into peptide-based therapeutics to improve properties such as metabolic stability, cell permeability, and conformational rigidity.[1] However, the presence of the N-methyl group introduces significant steric hindrance and reduces the nucleophilicity of the secondary amine.[2][3] This makes the formation of the amide bond a formidable challenge, frequently leading to low coupling yields, deletion sequences, and racemization.[2][4] This guide will provide you with the necessary tools and knowledge to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard coupling protocol with reagents like HBTU or DIC/HOBt failing for N-Me-Leu-OBzl p-tosylate?

A1: Standard coupling reagents such as HBTU, HCTU, and carbodiimides (DCC, DIC) are often insufficiently reactive to overcome the steric hindrance presented by N-methylated amino acids like N-Me-Leu-OBzl p-tosylate.[1][2] The N-methyl group physically blocks the approach of the activated carboxylic acid, slowing down the reaction rate significantly.[2] Furthermore, the secondary amine of the N-methylated leucine is less nucleophilic than a primary amine, further impeding the reaction.[3] To achieve successful coupling, more potent activating agents are required.

Q2: What are the recommended coupling reagents for sterically hindered N-methylated amino acids?

A2: For challenging couplings involving N-methylated amino acids, it is highly recommended to use more powerful uronium/aminium or phosphonium salt-based coupling reagents.[3] The top recommendations include:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids due to its high reactivity and ability to minimize racemization.[1][5][6][7]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient phosphonium-based reagent, particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[6][8]

  • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonium reagent is known for its remarkable resistance to racemization, making it an excellent choice for sensitive amino acids.[6][9][10][11]

  • PyBOP/HOAt: The combination of PyBOP with HOAt is also a promising option for these difficult couplings.[8]

Q3: I'm observing significant racemization in my final product. What are the causes and how can I mitigate it?

A3: N-methylated amino acids are particularly prone to racemization during activation. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate.[4] The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[4]

To minimize racemization:

  • Choice of Base: Use a sterically hindered, weaker base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger, non-hindered bases like DIPEA or triethylamine (TEA).[12]

  • Pre-activation Time: Keep the pre-activation time of the carboxylic acid with the coupling reagent to a minimum (1-2 minutes) before adding the amine component.[4] Prolonged pre-activation increases the risk of oxazolone formation.[4]

  • Coupling Reagent: As mentioned, using racemization-suppressing reagents like DEPBT can be highly beneficial.[6][9][10][11]

  • Temperature: Avoid elevated temperatures, as they can accelerate the rate of racemization.[4]

Q4: How do I monitor the completion of the coupling reaction, since the ninhydrin test is not effective for secondary amines?

A4: The standard ninhydrin test is indeed ineffective for monitoring the coupling to a secondary amine. The recommended alternative is the bromophenol blue test .[1][3] A color change from blue/green to yellow indicates the absence of free amine and the completion of the coupling reaction.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield 1. Insufficiently reactive coupling reagent. 2. Steric hindrance from the N-methyl group. 3. Incomplete reaction.1. Switch to a more potent coupling reagent like HATU, PyAOP, or DEPBT.[2][3][6][9][10][11] 2. Perform a double or even triple coupling to drive the reaction to completion.[2] 3. Increase the reaction time, but monitor for potential side reactions.[3]
Presence of Deletion Sequences Incomplete coupling of the N-methylated amino acid.1. Implement the solutions for "Low Coupling Yield". 2. After the coupling step, "cap" any unreacted amines with acetic anhydride to prevent them from reacting in subsequent steps.[13]
High Levels of Racemization 1. Formation of an oxazolone intermediate. 2. Use of a strong, non-hindered base. 3. Prolonged pre-activation time.1. Use a racemization-suppressing coupling reagent like DEPBT.[6][9][10][11] 2. Replace DIPEA or TEA with a weaker, hindered base such as 2,4,6-collidine.[12] 3. Minimize the pre-activation time to 1-2 minutes.[4]
Guanidinylation of the N-terminus A side reaction where uronium/aminium coupling reagents (like HATU) react with the unprotected N-terminal amine, capping the peptide chain.[14]1. Avoid using a large excess of the coupling reagent.[3] 2. Pre-activate the carboxylic acid with the coupling reagent before adding it to the amine component.[3]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an Fmoc-Amino Acid to N-Me-Leu-OBzl p-Tosylate

Objective: To achieve a high-yield coupling of an Fmoc-protected amino acid to N-Me-Leu-OBzl p-tosylate with minimal racemization.

Materials:

  • N-Me-Leu-OBzl p-tosylate (1 equivalent)

  • Fmoc-amino acid (1.2 equivalents)

  • HATU (1.2 equivalents)

  • 2,4,6-Collidine (2.4 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add 2,4,6-collidine (2.4 eq) to the solution and stir for 1-2 minutes for pre-activation.

  • In a separate vessel, dissolve N-Me-Leu-OBzl p-tosylate (1 eq) in anhydrous DMF.

  • Add the pre-activated Fmoc-amino acid solution to the N-Me-Leu-OBzl p-tosylate solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress using the bromophenol blue test on a small aliquot.

  • If the reaction is incomplete after 4 hours, consider a second coupling by repeating steps 1-5.

  • Once the reaction is complete (bromophenol blue test is yellow), proceed with your standard workup and purification protocol.

Visualizing the Coupling Mechanism

HATU Coupling Mechanism

The following diagram illustrates the key steps in the HATU-mediated amide bond formation.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate (R-COO-) RCOOH->RCOO Base Base (e.g., Collidine) Base->RCOOH Deprotonation HATU HATU RCOO->HATU Attack ActiveEster OAt-Active Ester HATU->ActiveEster TMU Tetramethylurea HATU->TMU Byproduct Amine N-Me-Leu-OBzl ActiveEster->Amine Nucleophilic Attack HOAt HOAt ActiveEster->HOAt Byproduct Peptide Dipeptide Product Amine->Peptide

Caption: HATU activation and coupling workflow.

Troubleshooting Workflow

This decision tree can guide you through troubleshooting a failed or low-yielding coupling reaction.

Troubleshooting_Workflow Start Coupling Reaction of N-Me-Leu-OBzl p-Tosylate CheckCompletion Monitor with Bromophenol Blue Test Start->CheckCompletion Incomplete Incomplete Coupling (Blue/Green Color) CheckCompletion->Incomplete Positive Complete Complete Coupling (Yellow Color) CheckCompletion->Complete Negative Recouple Perform a Second Coupling Incomplete->Recouple CheckReagents Verify Reagent Quality and Stoichiometry Incomplete->CheckReagents OptimizeConditions Optimize Reaction Time and Temperature Incomplete->OptimizeConditions Proceed Proceed to Workup and Purification Complete->Proceed Recouple->CheckCompletion ChangeReagent Switch to a More Potent Coupling Reagent (e.g., PyAOP, DEPBT) CheckReagents->ChangeReagent ChangeReagent->Start OptimizeConditions->Start

Caption: Troubleshooting decision tree for N-methylated couplings.

References

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • Ye, Y. H., Li, H., & Jiang, X. (2005). DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Biopolymers, 80(2-3), 172–180. [Link]

  • Wikipedia. (n.d.). DEPBT. Retrieved from [Link]

  • Naoum, J., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

  • Adamo, R., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 2153-2175. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).... Retrieved from [Link]

  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 74(14), 5038–5044. [Link]

  • D'Alagni, M., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 38-46. [Link]

  • Biron, E., & Kessler, H. (2010). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Retrieved from [Link]

  • Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)
  • PubChem. (n.d.). N-ME-Leu-obzl P-tosylate. Retrieved from [Link]

  • ResearchGate. (n.d.). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-Coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-Butenoate. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Diketopiperazine Formation with N-terminal N-methylated Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, particularly in peptides feat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, particularly in peptides featuring N-terminal N-methylated amino acids. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your peptide synthesis and handling processes.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts surrounding diketopiperazine formation.

Q1: What is a diketopiperazine (DKP) and why is it a problem in peptide chemistry?

A diketopiperazine (DKP) is a six-membered ring formed from the cyclization of a dipeptide.[1][2] Specifically, 2,5-diketopiperazines are the most common type in peptide chemistry, resulting from the condensation of two α-amino acids.[1] They are the smallest possible cyclic peptides.[1]

DKP formation is a significant side reaction in peptide synthesis for two primary reasons:

  • Peptide Truncation: The reaction cleaves the first two amino acids from the N-terminus of the peptide chain, resulting in a truncated and inactive peptide, which lowers the overall yield of the desired product.[3][4]

  • Purification Challenges: The DKP byproduct must be separated from the target peptide, which can complicate downstream purification processes.

DKPs themselves are a class of biologically active compounds, which means their presence as an impurity could have unintended pharmacological effects.[1][2]

Q2: What is the chemical mechanism of DKP formation during Solid-Phase Peptide Synthesis (SPPS)?

DKP formation is an intramolecular aminolysis reaction.[4] In the context of Fmoc-based SPPS, the side reaction is most likely to occur after the second amino acid has been coupled to the resin and its N-terminal Fmoc protecting group has been removed. This exposes a free N-terminal amine.

The mechanism proceeds as follows:

  • Activation: The N-terminal amine of the resin-bound dipeptide is deprotected, becoming a free nucleophile.

  • Nucleophilic Attack: This free amine attacks the ester bond linking the C-terminal amino acid to the resin (in the case of Wang or similar resins) or the amide bond between the second and third residues in a longer peptide.[5][6]

  • Cyclization & Cleavage: A six-membered ring intermediate forms and subsequently cleaves the dipeptide from the resin or the rest of the peptide chain, releasing the DKP.[3]

DKP_Formation_Mechanism cluster_0 On-Resin Dipeptide (Post-Fmoc Deprotection) cluster_1 Intramolecular Attack cluster_2 Products Peptide_Resin H₂N-AA¹(R¹)-CO-NH-AA²(R²)-CO-O-Resin Intermediate Cyclic Intermediate Peptide_Resin->Intermediate Nucleophilic Attack (N-terminus on ester linkage) DKP Diketopiperazine (cyclo-AA¹-AA²) Intermediate->DKP Cleavage Resin HO-Resin Intermediate->Resin

Caption: Mechanism of DKP formation from a resin-bound dipeptide.

Q3: How does an N-terminal N-methyl group influence DKP formation?

The presence of an N-methyl group on the N-terminal amino acid introduces two competing electronic and steric effects:

  • Electronic Effect (Increased Nucleophilicity): The methyl group is electron-donating, which slightly increases the electron density and, therefore, the nucleophilicity of the secondary amine nitrogen compared to a primary amine. This can potentially accelerate the rate of the initial intramolecular attack.

  • Steric Effect (Hindrance): The methyl group adds bulk around the nitrogen atom. This steric hindrance can make it more difficult for the nitrogen to approach the carbonyl carbon of the ester or amide bond at the required angle for nucleophilic attack, potentially slowing the reaction.

The net effect depends on the specific amino acids involved and the peptide conformation. However, the synthesis of peptides rich in N-methylamino acids is known to be challenging, with DKP formation being a noted side reaction.[7]

Q4: Which amino acid sequences are most susceptible to DKP formation?

Sequence is a critical determinant of DKP formation rates.[5]

  • Proline in Position 2: The most significant factor is the presence of a Proline residue at the second position (AA²). The rigid structure of the proline ring pre-organizes the peptide backbone into a conformation that favors cyclization.[4][5] Sequences like Xaa-Pro are highly prone to this side reaction.[5][8]

  • Glycine in Position 1 or 2: Glycine, lacking a side chain, is sterically unhindered, which facilitates the necessary bond rotations for the N-terminus to approach the cleavage site.[5]

  • N-terminal Amino Acid (AA¹): The nature of the first amino acid also has a significant impact. Studies on Xaa-Pro sequences show that bulky groups on the β-carbon of AA¹ can have complex effects, while polar or charged side chains can accelerate the reaction.[4][9]

Troubleshooting Guide

This section provides practical solutions to common experimental problems.

Q1: I've completed my synthesis and cleavage. My HPLC shows a large, unexpected peak. How do I confirm if it's a diketopiperazine?

This is a common scenario. A prominent, early-eluting peak in reverse-phase HPLC is often indicative of a smaller, more polar DKP byproduct.

Diagnostic Protocol:

  • Mass Spectrometry (MS) Analysis: This is the most definitive method.[2]

    • Action: Subject the impurity peak (collected from HPLC) or the crude mixture to LC-MS analysis.

    • Expected Result: Look for a mass corresponding to the molecular weight of the cyclic dipeptide formed from the first two amino acids of your sequence (H₂N-AA¹-AA²-COOH minus 2 molecules of H₂O).

  • Tandem MS (MS/MS):

    • Action: If possible, perform fragmentation analysis on the suspected DKP mass.

    • Expected Result: DKPs have characteristic fragmentation patterns that can be compared with literature or predicted fragmentation to confirm the structure.[2]

Troubleshooting_Workflow Start Unexpected Peak in HPLC LCMS Analyze Crude Product with LC-MS Start->LCMS Check_Mass Does a peak match the theoretical mass of the cyclic dipeptide? LCMS->Check_Mass Confirmed DKP Confirmed. Implement Prevention Strategy. Check_Mass->Confirmed Yes Not_DKP Impurity is not DKP. Investigate other side reactions. Check_Mass->Not_DKP No Collect_Fraction Optional: Collect fraction and perform MS/MS for structural confirmation Confirmed->Collect_Fraction

Sources

Optimization

Technical Support Center: Synthesis of N-Methyl-Rich Peptides

Welcome to the technical support center for the synthesis of N-methyl-rich peptides. This guide is designed for researchers, scientists, and drug development professionals encountering the unique challenges associated wi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-methyl-rich peptides. This guide is designed for researchers, scientists, and drug development professionals encountering the unique challenges associated with incorporating N-methylated amino acids into peptide sequences. N-methylation can significantly enhance a peptide's pharmacokinetic properties, including metabolic stability and oral bioavailability, but it also introduces considerable synthetic hurdles, primarily due to steric hindrance.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions based on established protocols and scientific principles.

Issue 1: Incomplete or Failed Coupling Reactions

Question: My standard coupling protocol is resulting in low yields or outright failure when coupling an amino acid onto an N-methylated residue, or when coupling two N-methylated residues together. What is causing this and how can I fix it?

Answer: This is the most common challenge in N-methylated peptide synthesis and is almost always due to steric hindrance. The methyl group on the amide nitrogen physically obstructs the incoming activated amino acid, dramatically slowing down peptide bond formation.[1][4]

Root Causes & Optimization Strategies:
  • Inefficient Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often too weak for these sterically demanding couplings.[5]

    • Solution: Switch to more potent in situ activating reagents.[5]

      • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective as they form highly reactive esters capable of overcoming the steric barrier.[5][6] HATU, in particular, is often cited as a successful reagent for these couplings.[2][7]

      • Phosphonium Salts: Reagents such as PyAOP and PyBOP are also highly effective. PyAOP is especially noted for its success in coupling N-protected N-methyl amino acids to other N-methyl amino acids.[8][9][10] Halogenophosphonium reagents like PyBroP and PyCloP have also demonstrated high efficiency.[2][11]

      • Specialized Reagents: For extremely difficult couplings, reagents like COMU (which incorporates Oxyma Pure for enhanced safety and reactivity) or TOTT have shown good results.[7]

  • Insufficient Reaction Time or Temperature: Steric hindrance slows down the reaction kinetics.

    • Solution:

      • Increase the coupling reaction time, for example, from 1-2 hours to overnight.[5]

      • Employ microwave-assisted peptide synthesis (MAPS). Microwave energy can help overcome the activation energy barrier, significantly accelerating the reaction and improving efficiency, especially for sterically hindered residues.[3][5]

  • Inadequate Solvation/Peptide Aggregation: The growing peptide chain, especially if hydrophobic, can aggregate on the solid support, hindering reagent access to the reaction site.[12]

    • Solution:

      • Switch to more effective solvating solvents. N-Methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in these cases.[5][12] For particularly problematic sequences, a mixture of DCM/DMF/NMP may be beneficial.[5]

      • Incorporate chaotropic salts (e.g., LiCl) or nonionic detergents into the reaction mixture to disrupt hydrogen bonding and break up aggregates.[12]

Experimental Protocol: Double Coupling with HATU for a Hindered Residue
  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[5]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.

  • Wash the resin with DMF.

  • Monitoring: Perform a qualitative test (e.g., Bromophenol Blue test) to check for free amines. The Kaiser test is unreliable for N-methylated amines.[1][2]

  • Second Coupling: If the test indicates incomplete coupling, repeat steps 2-5 with a fresh solution of activated amino acid.[5]

Issue 2: Low Yield After Cleavage and Deprotection

Question: The final yield of my N-methyl-rich peptide is unexpectedly low after cleavage from the resin. What are the likely causes?

Answer: Low final yield can stem from several issues unique to N-methylated peptides, occurring during both synthesis and the final cleavage step.

Root Causes & Optimization Strategies:
  • Incomplete Fmoc Deprotection: Steric hindrance from the N-methyl group and adjacent residues can impede the complete removal of the Fmoc protecting group, leading to deletion sequences.[1]

    • Solution: Increase the duration or number of repetitions for the Fmoc deprotection step.[1]

  • Chain Termination by Guanidinylation: When using uronium/aminium coupling reagents like HATU or HBTU in excess, they can react with the N-terminal amine, forming a guanidinyl group that caps the peptide chain and prevents further elongation.[1][7]

    • Solution: Avoid using a large excess of the coupling reagent and keep pre-activation times short (1-5 minutes).[1][5]

  • Side Reactions During TFA Cleavage: The acidic conditions of Trifluoroacetic acid (TFA) cleavage can cause specific side reactions in N-methyl-rich peptides.

    • Fragmentation: Cleavage can occur between consecutive N-methylamino acids.[9][10]

    • Loss of N-terminal residue: If the N-terminus is an acetylated N-methylamino acid, this residue can be lost during TFA cleavage.[9][10]

    • Diketopiperazine (DKP) Formation: This is a common side reaction, especially with sequences containing Proline or N-methylated amino acids at the N-terminus.[9]

    • Solution: Optimize the cleavage time. Shorter cleavage times can often minimize these side reactions. It is crucial to perform a time-course study (e.g., 1, 2, 4 hours) on a small scale to determine the optimal duration that maximizes yield while minimizing degradation.[9][10]

Issue 3: Epimerization/Racemization

Question: I am observing diastereomeric impurities in my final product. What is causing this epimerization and how can I prevent it?

Answer: Epimerization, the change in configuration at a single stereocenter, is a significant risk during peptide synthesis, particularly during the activation of the carboxylic acid group.[13][14] The basic conditions and prolonged reaction times often required for N-methylated couplings can exacerbate this issue.[13]

Root Causes & Optimization Strategies:
  • Base-Mediated Epimerization: The use of organic bases like DIPEA, required for coupling, can promote the abstraction of the alpha-proton of the activated amino acid, leading to racemization.[7][13]

    • Solution:

      • Use a Weaker Base: In cases with a high risk of racemization, substituting DIPEA with a weaker base like sym-collidine is recommended.[7]

      • Minimize Base Exposure: Use the minimum necessary amount of base and keep reaction times as short as possible.

      • Use Additives: The addition of reagents like 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization.[8][13] Coupling reagents that incorporate an HOAt moiety, like HATU, are generally preferred over their HOBt-based counterparts (e.g., HBTU) for this reason.[8]

  • Over-activation: Highly reactive activated species are more prone to epimerization.

    • Solution: For racemization-prone residues like Histidine or Cysteine, consider using a less reactive coupling reagent in combination with an additive. For example, using DIC/HOAt under non-basic conditions has been shown to reduce epimerization, even if the coupling is slower.[13]

Issue 4: Purification Difficulties

Question: My crude N-methylated peptide shows multiple peaks on the HPLC chromatogram, even though mass spectrometry suggests it's the correct product. Why is this happening and how can I purify it effectively?

Answer: This is a hallmark of N-methyl-rich peptides and is typically not due to impurities.

Root Causes & Optimization Strategies:
  • Presence of Cis/Trans Isomers: The primary reason for multiple peaks is the presence of stable cis and trans conformers around the N-methylated amide bond. The rotation around this bond is slow on the HPLC timescale, leading to the separation of these isomers into distinct peaks.[15]

    • Solution:

      • Vary Column Temperature: Increasing the HPLC column temperature can accelerate the interconversion between the isomers, often causing the peaks to merge into a single, sharper peak.[15]

      • Confirm with Mass Spectrometry: Collect each major peak and confirm that they all have the same mass corresponding to your target peptide.[15]

      • NMR Spectroscopy: For unambiguous proof, NMR can be used to identify and characterize the distinct cis and trans isomers.[15]

  • Poor Peak Shape and Low Recovery: Hydrophobicity and aggregation can lead to peak tailing, irreversible binding to the column, and low recovery.

    • Solution:

      • Optimize Mobile Phase: Ensure an appropriate ion-pairing agent (e.g., 0.1% TFA) is used.[15] Switching the organic solvent from acetonitrile to methanol or isopropanol can alter selectivity and improve separation.[15]

      • Change Stationary Phase: For very hydrophobic peptides, switching from a C18 column to a less retentive C8 or C4 column can improve peak shape and recovery.[15]

      • Improve Solubility: Ensure the crude peptide is fully dissolved before injection, using solvents like DMSO or DMF if necessary, to prevent precipitation on the column.[15]

Data Summary Tables

Table 1: Recommended Coupling Reagents for N-Methylated Residues
Reagent ClassExamplesReactivityKey AdvantagesReference
Uronium/Aminium HATU, HCTU, COMUHighFast reactions, effective for hindered couplings. HATU shows less epimerization. COMU is safer (non-explosive).[5][7][8]
Phosphonium PyAOP, PyBOP, PyBroPVery HighExcellent for N-Me to N-Me couplings. PyAOP/PyBroP are highly recommended. No guanidinylation side reaction.[7][8][9][11]
Carbodiimides DIC, DCCModerateGenerally insufficient for N-methyl couplings unless used with additives like HOAt.[5][13]
Specialized TOTT, BEPHighGood results reported for sterically hindered couplings with low racemization.[7][16]

Visualized Workflows & Mechanisms

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

This diagram outlines a decision-making process for optimizing the coupling of N-methylated amino acids.

G start Incomplete Coupling Detected (Bromophenol Blue Test) double_couple Perform a Second Coupling with fresh reagents start->double_couple First Action reagent Is a potent reagent (HATU, PyAOP) being used? time_temp Are reaction time/temp optimized? reagent->time_temp Yes switch_reagent Switch to a more potent reagent (e.g., PyAOP, PyBroP) reagent->switch_reagent No solvent Is NMP or a solvent mixture being used? time_temp->solvent Yes increase_time Increase reaction time (e.g., to overnight) time_temp->increase_time No change_solvent Switch to NMP or add chaotropic salts solvent->change_solvent No success Coupling Complete solvent->success Yes double_couple->reagent switch_reagent->time_temp increase_time->solvent use_microwave Consider Microwave-Assisted Synthesis (MAPS) increase_time->use_microwave use_microwave->solvent change_solvent->success

Caption: Troubleshooting workflow for difficult N-methylated couplings.

Frequently Asked Questions (FAQs)

Q1: Why is synthesizing N-methylated peptides so challenging? A1: The primary challenge is steric hindrance. The methyl group on the amide nitrogen physically blocks the incoming activated amino acid, slowing down the peptide bond formation.[1][4] This leads to incomplete couplings, requiring more potent reagents and optimized conditions to achieve good yields.[1][4]

Q2: Can I use the Kaiser test to monitor couplings onto an N-methylated amine? A2: No, the Kaiser test is unreliable for secondary amines, including N-methylated amino acids, as it often gives a false negative (no color change) even when the amine is free. The Bromophenol Blue test is a more reliable alternative for monitoring these couplings on the solid phase.[1][2]

Q3: Is it better to use commercially available N-methylated amino acid building blocks or to perform methylation on the resin? A3: Both strategies have pros and cons. Using pre-synthesized N-methylated amino acids is more straightforward but can be expensive. On-resin methylation is a cost-effective alternative that allows for late-stage modification of a peptide sequence.[9][17] The most common on-resin method involves a three-step process of sulfonylation (e.g., with o-NBS-Cl), methylation, and desulfonylation.[1][18][19] However, this adds complexity and requires careful optimization to avoid side reactions.[9]

Q4: My N-methyl-rich peptide is poorly soluble after cleavage. What can I do? A4: N-methylation can increase lipophilicity, sometimes leading to poor solubility in aqueous buffers. This is a known property that, while beneficial for cell permeability, can complicate handling and purification.[2] For purification, try dissolving the crude peptide in a small amount of an organic solvent like DMSO, DMF, or isopropanol before diluting it with the initial mobile phase. For subsequent applications, using co-solvents or formulating the peptide with solubility enhancers may be necessary.

Q5: What is the impact of N-methylation on peptide structure? A5: N-methylation restricts the conformational freedom of the peptide backbone by favoring the trans conformation of the amide bond. This can be used strategically to lock a peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for a target.[2] However, it also disrupts the hydrogen-bonding patterns that stabilize secondary structures like alpha-helices and beta-sheets.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Coste, J., Frérot, E., & Jouin, P. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application. Journal of Organic Chemistry. [Link]

  • C&EN. Optimizing Peptide Coupling: Key Techniques. [Link]

  • Li, P., & Xu, J. C. (2000). 2-Bromo-1-ethyl Pyridinium Tetrafluoroborate (BEP): A Powerful Coupling Reagent for N-Methylated Peptide Synthesis. Chemistry Letters. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • T-T, H., & J, A. (2023). Epimerisation in Peptide Synthesis. PubMed Central. [Link]

  • AAPPTec. (2011). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2016). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Royal Society of Chemistry. (2018). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]

  • Wang, P., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PubMed Central. [Link]

  • Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]

  • Semantic Scholar. (2016). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. [Link]

  • Szyk, A., et al. (2024). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. [Link]

  • Schramma, K. R., et al. (2022). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. National Institutes of Health. [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (1994). Procedures to Improve Difficult Couplings. [Link]

  • T-T, H., & J, A. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • AnyFlip. (2016). Cleavage, Deprotection, and Isolation of Peptides after... [Link]

  • Gund, P., & Veber, D. F. (1979). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Journal of the American Chemical Society. [Link]

  • Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • ResearchGate. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • SlideShare. (2015). Epimerization of Peptide. [Link]

  • Reddit. (2023). SPPS for N Methylated Peptides. [Link]

  • Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification. [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

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Troubleshooting

Avoiding fragmentation of N-methylated peptides during TFA cleavage.

A-Level Support for Researchers, Scientists, and Drug Development Professionals Welcome to your dedicated resource for overcoming challenges in the synthesis and handling of N-methylated peptides. As a Senior Application...

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Support for Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for overcoming challenges in the synthesis and handling of N-methylated peptides. As a Senior Application Scientist, I have compiled this guide to provide not only solutions but also a deep understanding of the chemical principles at play. This center is designed to empower you with the expertise to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the stability of N-methylated peptides during the final cleavage step.

Q1: Why are my N-methylated peptides fragmenting during TFA cleavage?

A: N-methylated peptide bonds are significantly more susceptible to acid-catalyzed hydrolysis than their non-methylated counterparts. The core issue lies in the electronic properties of the N-methylated amide bond. The methyl group donates electron density to the amide nitrogen, making the adjacent carbonyl oxygen more basic and prone to protonation by trifluoroacetic acid (TFA).

This protonation initiates a cascade that can lead to the formation of a highly reactive five-membered oxazolone-like intermediate.[1] This intermediate is unstable and readily undergoes nucleophilic attack by water present in the cleavage cocktail, resulting in the cleavage of the peptide backbone at the C-terminal side of the N-methylated residue.[1] This issue is particularly pronounced when the N-methylated residue is at the N-terminus and is acetylated.

Q2: What are the most common fragmentation patterns I should look for in my mass spectrometry data?

A: When analyzing your crude peptide by mass spectrometry (MS), you will typically observe one or more of the following fragmentation patterns:

  • Backbone Cleavage: You will see fragment ions corresponding to the cleavage of the peptide chain immediately following an N-methylated amino acid. This is the most direct evidence of the acid-lability issue.[1][2][3]

  • Loss of N-terminal Residue: If you have an N-terminal acetylated N-methyl amino acid, you may observe a major peak corresponding to the full peptide minus this first residue.

  • Diketopiperazine (DKP) Formation: If the N-terminal two residues are susceptible (especially with Proline at position 2), you may see a product resulting from the cyclization and cleavage of the first two amino acids.[2][3]

It is crucial to differentiate these fragmentation products from deletion sequences that may have occurred during synthesis.

Q3: What is a "cleavage cocktail," and why is the standard one not always sufficient for N-methylated peptides?

A: A cleavage cocktail is a mixture of a strong acid (typically TFA) and a variety of "scavengers."[4] The primary role of scavengers is to quench the highly reactive cationic species that are liberated from the side-chain protecting groups (e.g., Boc, Trt, Pbf) during acidolysis.[4][5] If not trapped, these cations can cause unwanted modifications to sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[4][5]

A standard cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), is optimized for protecting side chains but does not address the inherent instability of the N-methylated peptide backbone itself.[6] In fact, the water content in these standard cocktails can actively participate in the hydrolysis of the oxazolone-like intermediate, exacerbating the fragmentation problem.[7]

Troubleshooting Guide: Minimizing Fragmentation

This guide provides actionable solutions to specific problems you may encounter during the cleavage of your N-methylated peptides.

Problem 1: Significant backbone fragmentation is observed at one or more N-methylated residues.

This is the most common issue. The following strategies are designed to mitigate the acid-catalyzed hydrolysis of the peptide backbone.

Solution 1.1: Modify Cleavage Conditions (Time and Temperature)

The rate of acid-catalyzed hydrolysis is highly dependent on both temperature and duration of exposure to the acid.[7][8] By reducing these, you can significantly decrease the extent of fragmentation.

Protocol 1: Low-Temperature TFA Cleavage

This is the first-line recommendation for any N-methylated peptide.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with Dichloromethane (DCM) and dried completely under a high vacuum for at least 4 hours. Residual solvent, especially DMF, can interfere with the cleavage.[9]

  • Pre-chill: Place the reaction vessel containing the dried resin and a separate flask with your prepared cleavage cocktail in an ice bath for at least 15 minutes.

  • Cleavage Reaction: Add the pre-chilled cleavage cocktail to the resin. Keep the reaction vessel in the ice bath and agitate gently.

  • Reduced Cleavage Time: Limit the cleavage time to 30-60 minutes. For many peptides, this is sufficient for deprotection while minimizing fragmentation. It is highly recommended to perform a small-scale test cleavage to optimize the time for your specific sequence.

  • Peptide Precipitation: Filter the resin and precipitate the peptide in a 10-fold volume of cold diethyl ether.[1][2]

  • Washing and Drying: Wash the precipitated peptide pellet multiple times with cold ether to remove scavengers and residual TFA. Dry the final product under vacuum.[2]

Solution 1.2: Optimize the Cleavage Cocktail

While standard cocktails may be suboptimal, adjusting their composition can be beneficial. The goal is to efficiently scavenge protecting groups while minimizing the components that promote backbone hydrolysis.

Table 1: Recommended Cleavage Cocktails for N-Methylated Peptides

Cocktail NameComposition (v/v/v)Key Scavengers & RationaleBest For
"Dry" Reagent B 90% TFA / 5% Phenol / 5% Triisopropylsilane (TIS)TIS: Efficiently scavenges trityl and other carbocations. Reduced Water: Minimizes the nucleophile responsible for hydrolyzing the oxazolone intermediate.General purpose for peptides without Met or Cys.
Thiol-Based 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% TISEDT: Protects Cys and can help reduce Met oxidation. TIS: Scavenges carbocations.Peptides containing Cys and/or Met.
Low-Water Reagent K 85% TFA / 5% Phenol / 5% Thioanisole / 2.5% EDT / 2.5% WaterThioanisole/EDT: A powerful combination for protecting a wide range of sensitive residues.Complex peptides with multiple sensitive residues.

Always prepare cleavage cocktails fresh before use.

Problem 2: Fragmentation is occurring between two consecutive N-methylated residues.

The electronic strain at consecutive N-methylated sites can make this linkage particularly labile.[2][3]

Solution 2.1: Employ Milder Cleavage Reagents

For extremely sensitive sequences, moving away from high concentrations of TFA may be necessary.

Protocol 2: TMSBr-Mediated Cleavage

Trimethylsilyl bromide (TMSBr) in the presence of TFA can offer a faster and cleaner deprotection for certain protecting groups, potentially reducing overall acid exposure time.[9][10]

Step-by-Step Methodology:

  • Prepare the Cocktail: In a flask cooled to 0°C, prepare a solution of TFA, thioanisole, m-cresol, and EDT. Slowly add TMSBr to this chilled solution under a nitrogen blanket.

  • Cleavage: Add the dried peptide-resin to the prepared cocktail and allow the reaction to proceed for 15-30 minutes at 0°C.[1][10]

  • Work-up: Filter the resin, wash with fresh TFA, and precipitate the peptide with cold diethyl ether as described in Protocol 1.

Protocol 3: Dilute HCl in Fluoroalcohol

A TFA-free method using dilute HCl in hexafluoroisopropanol (HFIP) has been shown to be effective for cleaving peptides from the resin and removing acid-labile protecting groups.[11][12][13][14] This can be a significantly milder alternative.

Step-by-Step Methodology:

  • Prepare the Reagent: Prepare a 0.1 N solution of HCl in HFIP.

  • Cleavage: Treat the dried peptide-resin with the HCl/HFIP solution. Reaction times will vary depending on the resin linker and protecting groups, so small-scale trials are essential.

  • Work-up: After cleavage, the peptide can be isolated by precipitation with an appropriate anti-solvent.

Problem 3: My peptide contains an N-methylated Aspartic Acid (N-Me-Asp) and is showing significant side products.

N-methylated Asp residues are particularly problematic as they are prone to aspartimide formation, a side reaction that occurs under both basic (during Fmoc deprotection) and acidic (during cleavage) conditions.

Solution 3.1: Optimize Synthesis and Cleavage
  • Backbone Protection: During synthesis, using a backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the residue preceding the N-Me-Asp can help prevent base-catalyzed aspartimide formation.

  • Mild Cleavage: It is critical to use the mildest cleavage conditions possible, such as the Low-Temperature TFA Cleavage (Protocol 1) with a very short reaction time (e.g., 30 minutes).

Visual Summaries

Workflow & Mechanism Diagrams

To better illustrate the processes described, the following diagrams have been generated.

CleavageWorkflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation DryResin 1. Dry Peptide-Resin PreChill 2. Pre-chill Resin & Cocktail (0°C) DryResin->PreChill AddCocktail 3. Add Cold Cocktail to Resin PreChill->AddCocktail React 4. React at 0°C (30-60 min) AddCocktail->React Filter 5. Filter Resin React->Filter Precipitate 6. Precipitate in Cold Ether Filter->Precipitate Wash 7. Wash & Centrifuge Precipitate->Wash DryPeptide 8. Dry Final Peptide Wash->DryPeptide

Caption: Recommended workflow for low-temperature TFA cleavage.

FragmentationMechanism cluster_mech Fragmentation Mechanism Peptide N-Methylated Peptide Bond Protonation Protonation by TFA Peptide->Protonation + H+ Oxazolone Oxazolone-like Intermediate (Unstable) Protonation->Oxazolone Intramolecular Attack Hydrolysis Nucleophilic Attack by Water Oxazolone->Hydrolysis + H2O Fragments Cleaved Peptide Fragments Hydrolysis->Fragments

Caption: Mechanism of acid-catalyzed N-methyl peptide fragmentation.

References

  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters. [Link]

  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182–189. [Link]

  • Aapptec Peptides. (2013). Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol. [Link]

  • Semantic Scholar. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. [Link]

  • Aapptec Peptides. Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]

  • Request PDF. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]

  • Request PDF. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol (alternative link). [Link]

  • Mthembu, S. N., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Boehringer Ingelheim. (2024). TFA-free Peptide Synthesis. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Request PDF. Selective, On-Resin N-Methylation of Peptide N-Trifluoroacetamides. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. [Link]

  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • CEM Corporation. Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • ResearchGate. Acidic and Basic Amide Hydrolysis. [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • Han, Y., et al. (1997). A cleavage cocktail for methionine-containing peptides. International journal of peptide and protein research, 49(2), 121-125. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • de Balsch, J. T. (2020). Scientific Writing with Markdown. [Link]

  • Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of medicinal chemistry, 51(24), 7936–7945. [Link]

  • Miranda, L. P., & Alewood, P. F. (1999). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. Journal of the American Chemical Society, 121(48), 11213-11214. [Link]

  • ResearchGate. Peptide bond fragmentation during cleavage. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255-266. [Link]

  • AnyFlip. (2016). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Dipòsit Digital de la Universitat de Barcelona. Backbone N-modified peptides: beyond N-methylation. [Link]

  • Gehrig, P. M., et al. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142-149. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Graphviz Documentation. Examples. [Link]

  • Graphviz Documentation. User Guide. [Link]

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Optimization

Technical Support Center: Purification Strategies for Peptides Containing N-Me-Leu

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the unique challenges encountered during t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the unique challenges encountered during the purification of peptides containing N-methylated leucine (N-Me-Leu). We will move beyond standard protocols to explain the underlying physicochemical principles, empowering you to optimize your purification strategy with confidence.

Section 1: Foundational Knowledge - The N-Me-Leu Challenge

Before troubleshooting, it's critical to understand how the seemingly simple addition of a methyl group to the backbone amide nitrogen of a leucine residue dramatically alters a peptide's properties.

Q1: How does N-methylation of Leucine impact my peptide's behavior?

A: N-methylation introduces several significant changes that directly affect purification:[1][2]

  • Increased Hydrophobicity: The methyl group adds nonpolar character, which typically increases the peptide's retention time in reversed-phase high-performance liquid chromatography (RP-HPLC).[3] You may need to use stronger organic solvent conditions for elution compared to its non-methylated counterpart.

  • Elimination of a Hydrogen Bond Donor: The amide proton (N-H) is replaced by an N-CH₃ group. This eliminates a critical hydrogen bond donor site, which can disrupt secondary structures like α-helices and β-sheets.[2] This conformational change can alter the peptide's interaction with the stationary phase in unpredictable ways.

  • Steric Hindrance & Conformational Rigidity: The methyl group can restrict the rotation around the peptide backbone, leading to a more rigid structure.[2][4]

  • Cis/Trans Isomerization: The peptide bond preceding the N-Me-Leu residue (the Xaa-NMeLeu bond) can exist in both cis and trans conformations. The energy barrier for interconversion between these two states is significantly lower than for standard peptide bonds.[5] If the rate of this interconversion is slow on the chromatographic timescale, it can lead to significant peak broadening or the appearance of two distinct peaks for a single, pure compound.[6][7]

Section 2: RP-HPLC Troubleshooting Guide

Reversed-phase HPLC is the workhorse for peptide purification.[8][9] However, N-Me-Leu peptides often present unique chromatographic challenges. This section addresses the most common problems in a Q&A format.

Q2: My N-Me-Leu peptide shows a very broad peak, or two separate peaks, even though mass spectrometry confirms it's pure. What is happening?

A: This is the most classic problem associated with N-methylated residues and is almost certainly due to slow cis/trans isomerization on the column.[6] The two isomers have slightly different conformations and therefore different interactions with the C18 stationary phase, causing them to separate. Because they are constantly interconverting on the column, the peaks become severely broadened.

Solution: High-Temperature HPLC

The definitive solution is to increase the column temperature.[6][10][11]

  • Mechanism: Elevating the temperature (e.g., to 40-60°C) provides the necessary thermal energy to accelerate the rate of cis-trans interconversion.[6] When the interconversion becomes fast relative to the chromatographic timescale, the two isomeric forms effectively elute as one, resulting in the coalescence of the two peaks into a single, sharp peak.

  • Practical Tip: Start at 40°C and increase in 10°C increments. Monitor the peak shape at each step. Be mindful that higher temperatures will also slightly decrease the retention time for all components in your mixture.[12][13]

Q3: My peptide's retention time is much longer than predicted, and I'm struggling to elute it from the column.

A: This is due to the increased hydrophobicity imparted by the N-methyl group. Your current gradient may not be strong enough to elute the peptide efficiently.

Solution: Gradient and Mobile Phase Optimization

  • Steepen the Gradient: Increase the rate of change of your organic solvent (Solvent B, typically acetonitrile). This will help elute highly retained compounds more effectively. However, for complex mixtures, a very steep gradient may compromise resolution.[12]

  • Use a Stronger Organic Solvent: While acetonitrile (ACN) is the most common organic modifier, methanol can sometimes offer different selectivity. However, ACN is generally preferred due to its low viscosity and UV transparency.[12]

  • Employ Shallower Gradients for High Resolution: If your target peptide is co-eluting with impurities, a shallower gradient (e.g., 0.5-1% increase in Solvent B per minute) can provide the resolution needed to separate them.[6][12]

Q4: My peak shape is still poor (tailing) even after increasing the temperature. What else can I try?

A: Peak tailing can be caused by secondary interactions between the peptide and the stationary phase, particularly with residual silanol groups on the silica support.

Solution: Modify Mobile Phase Additives and pH

  • Choice of Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing agent. It sharpens peaks by forming an ion pair with basic residues and protonating acidic residues. If tailing persists, consider alternatives. For example, formic acid (FA) is a weaker ion-pairing agent and can sometimes provide different selectivity.

  • Adjusting Mobile Phase pH: The ionization state of acidic (Asp, Glu) and basic (Lys, Arg, His) residues significantly impacts retention.[14] Moving the mobile phase pH further away from the peptide's isoelectric point (pI) can increase its net charge, improve solubility, and reduce unwanted secondary interactions.[6] However, be aware that most silica-based C18 columns are not stable above pH 7.5.

Parameter Standard Condition Troubleshooting Action & Rationale
Column Temperature Ambient (20-25°C)Increase to 40-60°C . Accelerates cis/trans isomerization to sharpen peaks.[6][13]
Mobile Phase A 0.1% TFA in WaterConsider 0.1% Formic Acid . May alter selectivity. Consider pH adjustment if peptide has many ionizable groups.[14][15]
Mobile Phase B 0.1% TFA in AcetonitrileEnsure consistency with Mobile Phase A.
Gradient Slope 1-2% B/minFor late elution, try a steeper gradient . For co-elution, use a shallower gradient (0.5% B/min) to improve resolution.[12]
Column Chemistry C18, 100-120 Å pore sizeFor larger peptides (>30 amino acids), consider a 300 Å pore size to prevent restricted diffusion. For very hydrophobic peptides, a C8 or C4 column may reduce retention.[16]
Section 3: Protocols & Workflows
Protocol: RP-HPLC Method Development for N-Me-Leu Peptides

This protocol provides a systematic approach to developing a robust purification method.

Materials:

  • Crude, lyophilized N-Me-Leu peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • RP-HPLC system with a thermostatted column compartment and UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Initial Scouting Run:

    • Set the column temperature to 40°C.

    • Equilibrate the column with 95% Solvent A / 5% Solvent B.

    • Inject a small amount of the dissolved crude peptide.

    • Run a fast, broad gradient (e.g., 5% to 95% Solvent B over 20 minutes) at a flow rate of 1 mL/min.

    • Monitor absorbance at 214 nm. This run will determine the approximate %B at which your peptide elutes.

  • Optimization Run:

    • Based on the scouting run, design a shallower, more focused gradient. For example, if the peptide eluted at 40% B, design a gradient from 30% to 50% B over 20-40 minutes.[17] This will improve the resolution between your target peptide and closely eluting impurities.[12]

    • If peak broadening is observed, increase the temperature to 50°C or 60°C and repeat the run.[6]

  • Peak Purity Analysis:

    • Collect the main peak from the optimization run.

    • Analyze the collected fraction by analytical HPLC and Mass Spectrometry (MS) to confirm purity and identity.

  • Scale-Up to Preparative HPLC:

    • Once the analytical method is optimized, it can be scaled to a preparative column. The gradient slope should be maintained, and the flow rate and injection volume should be adjusted according to the column dimensions.

Workflow: Troubleshooting Purification Issues

This decision tree illustrates a logical workflow for diagnosing and solving common purification problems with N-Me-Leu peptides.

TroubleshootingWorkflow start Initial Purification Result: Poor Peak Shape or Purity q_peak_shape What is the primary issue? start->q_peak_shape broad_peak Broad or Split Peaks q_peak_shape->broad_peak Broadening/ Splitting tailing_peak Peak Tailing q_peak_shape->tailing_peak Tailing coelution Co-elution with Impurities q_peak_shape->coelution Low Purity check_isomerization Hypothesis: Slow cis/trans Isomerization broad_peak->check_isomerization sol_temp Solution: Increase Column Temperature (Start at 40°C, increase to 60°C) check_isomerization->sol_temp end_node Re-analyze Fraction (HPLC/MS) sol_temp->end_node check_secondary_int Hypothesis: Secondary Interactions (e.g., with silanols) tailing_peak->check_secondary_int sol_mobile_phase Solution: Optimize Mobile Phase (Change ion-pairing agent, adjust pH) check_secondary_int->sol_mobile_phase sol_mobile_phase->end_node check_gradient Hypothesis: Insufficient Resolution coelution->check_gradient sol_gradient Solution: Use a Shallower Gradient (e.g., 0.5% B/min) check_gradient->sol_gradient sol_gradient->end_node

Caption: A decision tree for troubleshooting N-Me-Leu peptide purification.

References
  • Nowicka, K., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Publications. Available from: [Link]

  • Anonymous. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available from: [Link]

  • Szewczuk, Z., et al. (2012). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. PubMed. Available from: [Link]

  • Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. PMC. Available from: [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Available from: [Link]

  • Vanhoenacker, F. The Use of Temperature for Method Development in LC. Chromatography Today. Available from: [Link]

  • Morressier. (2017). Improving peptide purification via flash column chromatography by modulating mobile phase pH. Available from: [Link]

  • Waters. Influence and Control of Column Temperature in Successful Peptide Mapping. Available from: [Link]

  • YMC. Strategic peptide purification. Available from: [Link]

  • Hewitt, W.M., et al. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. Available from: [Link]

  • Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available from: [Link]

  • YMC. Effect of column temperature on separation of peptides and proteins. Available from: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Available from: [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. Available from: [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. Available from: [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. Available from: [Link]

  • MDPI. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Available from: [Link]

  • Williams, C.H., et al. Detection of cis–trans Isomers of a Synthetic Peptide Fragment of Erythropoietin. Available from: [Link]

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Troubleshooting

Technical Support Center: Handling the Hygroscopic Nature of Tosylate Salts

Welcome to the technical support center for handling tosylate salts. As a Senior Application Scientist, I understand the critical importance of reagent integrity in ensuring reproducible and successful experimental outco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling tosylate salts. As a Senior Application Scientist, I understand the critical importance of reagent integrity in ensuring reproducible and successful experimental outcomes. Tosylate salts, while invaluable in organic synthesis and pharmaceutical development, often exhibit hygroscopicity—a tendency to absorb moisture from the atmosphere. This guide provides in-depth, field-proven insights and protocols to help you navigate the challenges associated with their use.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind the hygroscopic nature of tosylate salts.

Q1: What does "hygroscopic" mean, and why are some tosylate salts affected?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, a process driven by either absorption or adsorption.[1][2][3] For tosylate salts, this tendency is influenced by several factors, including the properties of the specific counterion, the crystal lattice structure, and the presence of polar functional groups.[4][5] Salts of mineral acids, for instance, tend to be highly polar and are thus more prone to hygroscopicity.[5] Even different manufacturing lots of the same material can exhibit variable hygroscopicity due to differences in particle size or crystallinity.[6]

Q2: What are the experimental consequences of absorbed moisture in a tosylate salt?

A: The impact of moisture can be significant and multifaceted, often leading to failed experiments or inconsistent results. Key consequences include:

  • Inaccurate Stoichiometry: Weighing a hygroscopic salt on an open balance will result in a continuously increasing mass reading as it absorbs atmospheric water.[7] This makes it nearly impossible to determine the true mass of the dry reagent, leading to incorrect molar calculations.

  • Chemical Degradation: Absorbed water can act as a reactant, leading to hydrolysis of the tosylate salt or other sensitive components in your reaction mixture.[5][8][9] This not only consumes your starting material but can also generate unwanted impurities.

  • Physical Property Alterations: Moisture uptake can cause significant physical changes. The salt may transform from a free-flowing powder to a clumped, caked solid, or in severe cases, deliquesce into a paste or liquid.[1][3] These changes impede handling, weighing, and dissolution.

  • Reaction Inhibition: In moisture-sensitive reactions, such as those employing organometallics or certain coupling catalysts, the water introduced by a hygroscopic salt can quench the reagents and completely inhibit the desired transformation.[10]

Q3: How can I assess the hygroscopicity of a new or unfamiliar tosylate salt?

A: The first step is always to consult the Safety Data Sheet (SDS), which often provides storage and handling information.[11] For a more quantitative assessment, several analytical techniques can be employed:

  • Dynamic Vapor Sorption (DVS): This is a gravimetric technique that measures the mass change of a sample as it is exposed to a range of controlled humidity levels. It provides a precise hygroscopicity profile.[8]

  • Karl Fischer Titration (KF): Considered the gold standard for water content measurement, KF titration selectively and accurately quantifies the amount of water in a sample, from parts-per-million to 100%.[12][][14]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. While it can indicate water loss upon heating, it is less specific than KF as it also detects other volatile components.[15]

The following table provides a general classification of hygroscopicity based on moisture uptake.

ClassificationWeight Gain (at 25°C / 80% RH over 24h)Required Handling & Storage Conditions
Non-hygroscopic < 0.12%Standard laboratory conditions are usually sufficient.
Slightly hygroscopic 0.12% to < 2%Store in well-sealed containers. Minimize exposure to ambient air.
Hygroscopic 2% to < 15%Requires storage in a desiccator or under an inert atmosphere. Handling should be performed in a controlled environment (e.g., glove box).
Very hygroscopic ≥ 15%Strict control is mandatory. Use of a glove box or glove bag is essential for all manipulations. Packaging must be moisture-proof.
Data adapted from pharmaceutical industry standards.[16]

Troubleshooting Guide

This section provides solutions to common problems encountered when working with hygroscopic tosylate salts.

Problem: The mass of my tosylate salt keeps increasing on the analytical balance.

  • Root Cause: The salt is actively absorbing moisture from the laboratory atmosphere. Even in air-conditioned labs, relative humidity can be 40-50%, which is high enough to affect a hygroscopic compound.[15]

  • Immediate Action: Do not use the unstable reading for your calculations. The measured mass is not representative of the dry compound.

  • Solutions:

    • Work in a Controlled Environment: The most reliable method is to handle and weigh the salt inside a glove box with a low-humidity, inert atmosphere (e.g., nitrogen or argon).[17][18]

    • Weigh by Difference (Rapidly): Tare a sealed vial containing the salt. Quickly dispense an approximate amount into your reaction vessel and immediately reseal the source vial. Place the source vial back on the balance. The negative reading represents the accurate mass of the dispensed solid.

    • Use Pre-filled Vials or Prepare a Stock Solution: For routine reactions, consider using pre-weighed, sealed vials from a commercial supplier.[17] Alternatively, if the salt is stable in solution, you can prepare a stock solution in an anhydrous solvent inside a glove box and dispense it volumetrically.[19]

Problem: My reaction failed, and I suspect my tosylate salt was the culprit.

  • Root Cause: If the reaction is moisture-sensitive, water introduced by the hygroscopic tosylate salt is a likely cause of failure. The water can hydrolyze the salt, quench sensitive reagents, or catalyze unwanted side reactions.[5][9]

  • Diagnostic Steps:

    • Check Water Content: Use Karl Fischer titration to determine the water content of the lot of tosylate salt you used.

    • Run a Control Reaction: Repeat the experiment using a freshly opened bottle of the salt or a sample that has been rigorously dried (see Protocol 2 below).

  • Preventative Measures:

    • Always Dry Before Use: For moisture-sensitive applications, do not assume a "new" bottle is perfectly dry. Dry the required amount of salt under vacuum before use.[10]

    • Ensure Anhydrous Conditions: Use anhydrous solvents and properly dried glassware. Conduct the reaction under an inert atmosphere (nitrogen or argon).

Problem: My free-flowing tosylate powder has become a hard cake or a sticky solid.

  • Root Cause: This indicates significant moisture absorption due to improper storage or prolonged exposure to a humid environment.[3]

  • Solution:

    • Assess the Damage: The material may be salvageable. First, you must dry it thoroughly using a vacuum oven (ensure the compound is thermally stable) or a high-vacuum line.[20][21]

    • Break Up the Material: Once dry, you may need to carefully break up the solid cake with a spatula. This should be done under an inert atmosphere (e.g., in a glove box) to prevent immediate re-absorption of moisture.

    • Implement Proper Storage: Transfer the dried salt to a new, clean, and dry container with a tight-fitting cap. Seal the cap with parafilm. Store this primary container inside a desiccator containing an active desiccant (e.g., Drierite® or phosphorus pentoxide) or in a controlled atmosphere cabinet.[22]

Visualized Workflows & Protocols

Decision Workflow for Handling a New Tosylate Salt

This diagram outlines the logical steps to ensure proper handling from the moment a new tosylate salt is received.

G cluster_0 A Receive New Tosylate Salt B Consult Safety Data Sheet (SDS) for Storage & Handling Info A->B C Is Hygroscopicity Data Available? B->C D Yes C->D Yes E No C->E No G Classify Hygroscopicity (Non, Slight, Hygroscopic, Very) D->G F Assess Hygroscopicity (e.g., via Karl Fischer or DVS) E->F F->G H Select Appropriate Storage G->H I Implement Handling Protocol (Benchtop, Desiccator, Glove Box) H->I

Caption: Step-by-step workflow for accurate weighing by difference.

References

  • Arigo A, Jawahar N, Nikhitha K, Jubie S. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
  • Heng, D., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Pharma Learning In Depth. (2025). Hygroscopicity in Pharmaceuticals. YouTube.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • Advice for making tosylate and mesyl
  • The most fundamental of fundamentals - How do you weigh your stuff? Reddit.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online.
  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • How To: Store Reagents. University of Rochester, Department of Chemistry.
  • Tips & Tricks: Weighing. University of Rochester, Department of Chemistry.
  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com.
  • How to weigh a higroscopic substance.
  • How do you handle hygroscopic salts?.
  • Drying and Storing Hygroscopic Salts. Reddit.
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • Tips & Tricks: Drying Methods. University of Rochester, Department of Chemistry.
  • How to isolate a very hygroscopic salt (as presipitate)
  • Hygroscopic: What it Means, Wh
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Karl Fischer Titration Tips: W
  • Moisture Content Determin
  • Water content in organic solvents - Titr

Sources

Optimization

Impact of steric hindrance in N-methylated amino acid coupling

Technical Support Center: N-Methylated Amino Acid Coupling A Senior Application Scientist's Guide to Overcoming Steric Hindrance Welcome to the technical support center for peptide synthesis. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methylated Amino Acid Coupling

A Senior Application Scientist's Guide to Overcoming Steric Hindrance

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating N-methylated amino acids into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying rationale to empower you to troubleshoot and optimize these challenging coupling reactions effectively.

N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide therapeutics, including improved metabolic stability, oral bioavailability, and receptor selectivity[1][2]. However, these benefits come at the cost of significant synthetic challenges, primarily due to steric hindrance. This guide is structured in a question-and-answer format to directly address the common issues you may encounter.

Section 1: Understanding the Core Problem

Q1: Why are coupling reactions involving N-methylated amino acids so much more difficult than their standard counterparts?

A1: The core of the problem lies in two interconnected factors: steric hindrance and reduced nucleophilicity[3][4][5].

  • Steric Hindrance: The methyl group on the amide nitrogen physically blocks the incoming activated amino acid. This "steric shield" makes it difficult for the electrophilic carbonyl carbon of the activated acid and the nucleophilic nitrogen of the N-methylated amine to achieve the necessary proximity and orientation for bond formation[3][4][6]. This effect is magnified when coupling two consecutive N-methylated residues[1][3].

  • Reduced Nucleophilicity: A secondary amine (like that in an N-methylated residue) is inherently less nucleophilic than a primary amine. This reduced reactivity means that even when the reactants can approach each other, the reaction kinetics are significantly slower[5].

This combination of physical obstruction and lower intrinsic reactivity leads to slow, inefficient, and often incomplete coupling reactions when using standard protocols[3].

Section 2: Reagent Selection & Optimization

Q2: My standard coupling reagents (e.g., HBTU, DIC) are giving me low yields and deletion sequences. What should I use instead?

A2: This is the most common failure point. Standard reagents often lack the reactivity needed to overcome the high activation energy of these couplings. You must switch to more potent, specialized reagents.

Uronium/aminium salt reagents that form highly reactive OAt or OBt active esters are recommended. However, for N-methylated residues, phosphonium salts or advanced uronium salts are often superior[4].

  • Uronium/Aminium Salts: Reagents like HATU and its tetrafluoroborate analog TATU are significantly more effective than HBTU or HCTU for these couplings[1][4][7][8]. The presence of the 7-azabenzotriazole (OAt) moiety enhances the reaction speed. COMU is a modern alternative with efficacy comparable to HATU but with improved safety and solubility profiles[4][8].

  • Phosphonium Salts: Reagents like PyAOP and PyBOP are powerful tools for hindered couplings. PyAOP, in particular, has shown great success in coupling N-methylated amino acids, even in difficult sequences[3][6][7][9]. For extremely challenging couplings, the brominated phosphonium salt PyBrOP can be effective, though it should be used judiciously due to its high reactivity[5][8].

  • N-Methylpyridinium Salts: Reagents like the Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide) and the more recent 4-iodine N-methylpyridinium (4IMP) offer a different mechanistic pathway and can be highly effective[10].

The following table provides a comparative guide to help you select the appropriate reagent.

Reagent Class Examples Key Advantages Considerations Primary Use Case
Uronium/Aminium HATU, HCTU, COMUHigh reactivity, well-established protocols. COMU is safer (non-explosive byproducts)[8].Can cause guanidinylation of the N-terminus if used in large excess[11]. HBTU/HCTU are often ineffective for N-Me couplings[1].Difficult sequences, general-purpose high-performance coupling.
Phosphonium PyBOP, PyAOP, PyBrOPExcellent for sterically hindered couplings, especially N-methylated residues[3][4].Byproducts can be more difficult to remove. PyBrOP can increase racemization risk[8].Coupling to and between N-methylated amino acids.
Carbodiimides DIC, DCC, EDCCost-effective, simple to use for standard couplings.Generally not reactive enough for N-methylated couplings[4][5]. High risk of racemization without additives.Not recommended for N-methylated couplings unless no other option is available.
Other Mukaiyama Reagent, TSTU, BEPOffer alternative reaction pathways. TSTU can be used in aqueous solutions[7]. BEP is effective for N-methylated synthesis[12].Less commonly used in routine SPPS; may require specific optimization.Specialized applications, troubleshooting persistent failures.
Q3: I'm observing significant racemization with my N-methylated amino acid. What's causing this and how can I stop it?

A3: N-methylated amino acids are highly prone to racemization because the slow coupling speed gives the activated amino acid more time to epimerize via the formation of a 5(4H)-oxazolone intermediate[13][14]. The α-proton of this intermediate is acidic and can be easily removed by base, leading to a loss of stereochemistry[13][14].

Here is a workflow to diagnose and mitigate racemization:

G cluster_0 Troubleshooting Racemization in N-Methylated Couplings Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent & Additive Start->Reagent Base Step 2: Assess Base Choice Reagent->Base If racemization persists Reagent_Carbodiimide Using Carbodiimide (DIC)? Add HOAt or OxymaPure. HOAt is superior to HOBt. Reagent->Reagent_Carbodiimide Yes Reagent_Switch Switch to Onium Salt (HATU, COMU) or Phosphonium Salt (PyAOP). Reagent->Reagent_Switch No / Already tried Conditions Step 3: Optimize Reaction Conditions Base->Conditions If racemization persists Base_Check Using DIPEA or TEA? Base->Base_Check End Racemization Minimized Conditions->End Cond_Temp Elevated Temperature? Lower to room temp or 0°C. Conditions->Cond_Temp Base_Switch Switch to a weaker, more hindered base: - N-Methylmorpholine (NMM) - sym-Collidine Base_Check->Base_Switch Yes Cond_Time Minimize pre-activation time (< 2 min). Use in-situ neutralization protocols. Cond_Temp->Cond_Time

Caption: Workflow for diagnosing and minimizing racemization.

Key Strategies to Prevent Racemization:

  • Additives are Crucial: Never use a carbodiimide reagent like DIC without an anti-racemization additive. While HOBt is standard, HOAt and OxymaPure are far more effective at suppressing racemization, especially in difficult couplings[13][14][15].

  • Base Selection: Strong, non-hindered bases like DIPEA and TEA can accelerate racemization[13][14]. Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine [8][14].

  • Temperature Control: While it's tempting to heat a sluggish reaction, elevated temperatures will significantly increase the rate of racemization[13][14]. Try to perform couplings at room temperature or below if possible.

  • Minimize Pre-activation Time: The longer the amino acid sits in its activated state before reacting, the more opportunity there is for racemization. Keep pre-activation times short (1-2 minutes) before adding the mixture to the resin[5][13].

Section 3: Practical Troubleshooting & Protocols

Q4: My coupling reaction has failed. What is a systematic approach to troubleshooting?

A4: A failed coupling, often identified by a positive bromophenol blue test or by finding deletion sequences in your final product via mass spectrometry, requires a systematic approach.

G cluster_1 Systematic Troubleshooting for Failed Couplings Start Coupling Failed (e.g., positive bromophenol blue test) Check_Monitoring Confirm Monitoring Method Start->Check_Monitoring Check_Reagents Verify Reagent Potency Check_Monitoring->Check_Reagents Method is correct Monitoring_Info Are you using the Ninhydrin test? It does not work for secondary amines. Switch to Bromophenol Blue test. Check_Monitoring->Monitoring_Info Yes Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents are fresh Reagent_Info Switch to a more potent reagent: HATU, PyAOP, or COMU. Use fresh, high-quality reagents. Check_Reagents->Reagent_Info Success Coupling Successful Optimize_Conditions->Success Conditions_Double Perform a double or triple coupling. (Repeat the full coupling step) Optimize_Conditions->Conditions_Double Conditions_Time Increase reaction time (e.g., 2-4 hours). Conditions_Double->Conditions_Time Conditions_MW Consider microwave-assisted synthesis to overcome kinetic barriers. Conditions_Time->Conditions_MW

Caption: A systematic workflow for troubleshooting failed couplings.

Step-by-Step Troubleshooting Protocol:

  • Verify Your Monitoring Test: The standard ninhydrin test does not work for secondary amines like N-methylated residues. You must use a qualitative test like the bromophenol blue test to monitor reaction completion. A blue or green resin indicates an incomplete reaction, while yellow indicates completion[5][13].

  • Re-evaluate Your Reagent: As detailed in Q2, if you are not already using a high-potency reagent like HATU, PyAOP, or COMU, switch immediately[3][4].

  • Perform a Double (or Triple) Coupling: For particularly stubborn sequences, simply repeating the coupling step is a highly effective strategy to drive the reaction to completion[3][14]. After the first coupling, wash the resin with DMF and then repeat the entire coupling procedure with a fresh solution of activated amino acid.

  • Increase Reaction Time/Temperature: Cautiously extend the reaction time to 2-4 hours or even overnight. If racemization is not a concern for the specific residue being added, microwave-assisted synthesis can be extremely effective at overcoming the steric barrier and accelerating the reaction[5][16][17].

Q5: Can you provide a reliable, go-to protocol for a difficult N-methylated amino acid coupling?

A5: Certainly. This protocol is a robust starting point for coupling any amino acid onto a resin-bound N-methylated amine.

Protocol: HATU-Mediated Coupling to an N-Methylated Amine

Materials:

  • Peptide-resin with a deprotected N-terminal N-methylated amino acid

  • Fmoc-protected amino acid (4 equivalents)

  • HATU (4 equivalents)[1]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[1] or N-Methylmorpholine (NMM) (8 equivalents, to reduce racemization)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the Fmoc group from the N-terminal N-methylated residue has been completely removed (typically with 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in a minimal volume of DMF.

    • Add the base (DIPEA or NMM, 8 eq.) to the mixture.

    • Allow the solution to pre-activate for 1-2 minutes . Do not exceed this time to minimize the risk of racemization[13].

  • Coupling Reaction:

    • Add the entire activation mixture to the peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours .

  • Monitoring:

    • Remove a small sample of resin beads.

    • Wash the beads thoroughly with DMF and then Dichloromethane (DCM).

    • Perform the bromophenol blue test. A yellow color indicates completion. If the beads are blue or green, the reaction is incomplete.

  • Recoupling (If Necessary):

    • If the monitoring test is positive (incomplete), filter and wash the resin with DMF.

    • Repeat steps 2-4 for a "double coupling."

  • Final Wash: Once the coupling is complete, filter the resin and wash it extensively with DMF (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next Fmoc-deprotection step.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • Li, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega. Retrieved from [Link]

  • APS. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Synpeptide. (n.d.). Efficient Method for the Synthesis of N-Methylated Peptides. Retrieved from [Link]

  • Krzciuk-Gula, J., et al. (2016). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology. Retrieved from [Link]

  • Nielsen, D. S., et al. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved from [Link]

  • Krzciuk-Gula, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Iris Biotech. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • CSBio. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • National Institutes of Health. (n.d.). Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bennett, M. A., et al. (2005). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Peptide Research. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Epimerization of N-Me-Leu-OBzl p-Tosylate

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing the critical issue of epimerization in N-Me-Leu-OBzl p-tosylate. The stereochemical in...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the critical issue of epimerization in N-Me-Leu-OBzl p-tosylate. The stereochemical integrity of amino acid derivatives is paramount in peptide synthesis and drug development. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize epimerization and ensure the chiral purity of your compounds.

I. Understanding the Challenge: Epimerization of N-Methylated Amino Acids

N-methylated amino acids, such as N-Me-Leu-OBzl p-tosylate, are crucial building blocks for creating peptides with enhanced therapeutic properties, including increased proteolytic stability and improved cell permeability.[1] However, the N-methyl group introduces a significant challenge: an increased susceptibility to epimerization, particularly under basic conditions.[2][3]

Epimerization is the unwanted conversion of one stereoisomer into another, in this case, the conversion of the desired L-enantiomer to the undesired D-enantiomer. This loss of stereochemical purity can have profound consequences, potentially altering the biological activity and safety profile of the final peptide therapeutic. This guide will equip you with the knowledge and techniques to effectively control and minimize this side reaction.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization for N-Me-Leu-OBzl p-tosylate?

The primary mechanism of epimerization for N-Me-Leu-OBzl p-tosylate, especially during peptide coupling reactions, involves the formation of an oxazolonium intermediate. This process is catalyzed by bases. The presence of the N-methyl group can increase the rate of this undesirable reaction.[2][4]

Here's a simplified breakdown of the mechanism:

  • Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent.

  • Base-Mediated Proton Abstraction: A base present in the reaction mixture abstracts the proton at the alpha-carbon.

  • Oxazolone Formation: The activated carboxyl group can then be attacked by the adjacent amide oxygen, leading to the formation of a planar oxazolone ring.[4][5][6][7][8]

  • Reprotonation and Epimerization: The planar and achiral nature of the oxazolone intermediate allows for reprotonation from either face, leading to a mixture of L- and D-epimers.

Q2: Why are N-methylated amino acids more prone to epimerization?

N-methylated amino acids are more susceptible to epimerization due to the electronic and steric effects of the N-methyl group. The absence of an amide proton, which is present in non-methylated amino acids, makes the alpha-proton more susceptible to abstraction by a base.[9][10] This increased acidity of the alpha-proton facilitates the formation of the planar enolate intermediate, which is a key step in the epimerization pathway.

Q3: What is the role of the p-tosylate counter-ion in this compound?

The p-toluenesulfonate (p-tosylate or TsO-) is a counter-ion that forms a salt with the protonated secondary amine of N-Me-Leu-OBzl.[11] Its primary roles are to:

  • Improve Handling and Stability: The salt form is typically a stable, crystalline solid, which is easier to handle and purify compared to the free amine.

  • Act as a Protecting Group: In some synthetic steps, the protonated amine is less reactive, effectively acting as a temporary protecting group.[12][13]

  • Facilitate Purification: The defined crystalline nature of the tosylate salt aids in the purification of the amino acid derivative.

It is important to note that the tosylate itself is a good leaving group, a property utilized in other areas of organic synthesis but not directly involved in the epimerization mechanism of the amino acid itself.[14][15]

Q4: How can I accurately quantify the level of epimerization?

Accurate quantification of epimerization is crucial for process optimization. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[16]

  • Methodology: A chiral stationary phase (CSP) is used to separate the L- and D-enantiomers. Several types of chiral columns are available, and the choice will depend on the specific amino acid derivative.[17][18][19]

  • Derivatization: In some cases, derivatization of the amino acid with a chiral derivatizing agent, such as Marfey's reagent (FDAA), can be employed to form diastereomers that are separable on a standard reverse-phase HPLC column.[20]

III. Troubleshooting Guide: Minimizing Epimerization

This section provides a systematic approach to troubleshooting and minimizing epimerization during the handling and use of N-Me-Leu-OBzl p-tosylate.

Issue 1: High Levels of D-Epimer Detected After a Coupling Reaction

This is the most common scenario where epimerization is encountered. Several factors in the coupling reaction can contribute to this issue.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Solution
Inappropriate Base Selection Strong or sterically hindered bases can readily abstract the alpha-proton, promoting epimerization.[16]Opt for weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[21] Use the minimum stoichiometric amount of base necessary to neutralize the amino acid salt and facilitate the reaction.[21]
Suboptimal Coupling Reagent Some coupling reagents are more prone to inducing epimerization than others.Uronium/phosphonium-based reagents like HBTU, HATU, and PyBOP are generally preferred over carbodiimides (e.g., DCC, EDC) alone.[16] The addition of racemization-suppressing additives is highly recommended.[21][22][23]
Prolonged Activation Time Allowing the activated amino acid to stand for an extended period before the addition of the amine component increases the opportunity for epimerization.Minimize the pre-activation time. Ideally, the coupling reagent should be added in situ to the mixture of the amino acid and the amine component.[24][25]
Elevated Reaction Temperature Higher temperatures accelerate the rate of epimerization.[16][21]Perform coupling reactions at or below room temperature. Cooling the reaction to 0°C or even lower can significantly suppress epimerization.[16]
Polar Aprotic Solvents Solvents like DMF and NMP, while common in peptide synthesis, can sometimes promote epimerization.[26]If feasible for your specific reaction, consider less polar solvents like dichloromethane (DCM). However, solubility of all components must be taken into account.
Issue 2: Epimerization Observed During Storage or Workup

While less common than during coupling reactions, epimerization can occur under certain storage or workup conditions.

Root Cause Analysis & Corrective Actions
Potential Cause Explanation Recommended Solution
Exposure to Basic Conditions Prolonged exposure to basic aqueous solutions during workup can lead to epimerization.Minimize the duration of any basic washes. If a basic wash is necessary, use a mild base like a saturated sodium bicarbonate solution and perform the extraction quickly.
Elevated Temperatures during Purification High temperatures during solvent evaporation or chromatography can contribute to epimerization.Use rotary evaporation at the lowest practical temperature and pressure. Avoid prolonged heating.
Improper Storage Storing the compound in a non-neutral environment or at elevated temperatures for extended periods can lead to slow epimerization over time.Store N-Me-Leu-OBzl p-tosylate in a cool, dry, and dark place. Ensure the container is well-sealed.

IV. Experimental Protocols

Protocol 1: Recommended Coupling Procedure to Minimize Epimerization

This protocol outlines a general procedure for coupling N-Me-Leu-OBzl p-tosylate to an amine with reduced risk of epimerization.

Materials:

  • N-Me-Leu-OBzl p-tosylate

  • Amine component

  • Coupling reagent (e.g., HATU)

  • Racemization suppressing additive (e.g., HOAt)

  • Sterically hindered base (e.g., NMM or 2,4,6-collidine)

  • Anhydrous solvent (e.g., DCM or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the amine component in the anhydrous solvent in a clean, dry reaction vessel.

  • In a separate vessel, dissolve N-Me-Leu-OBzl p-tosylate (1.1 equivalents) and HOAt (1.1 equivalents) in the anhydrous solvent.

  • Add the sterically hindered base (1.1 equivalents) to the solution from step 2 to neutralize the tosylate salt. Stir for 5-10 minutes.

  • Cool both solutions to 0°C in an ice bath.

  • Add the coupling reagent (e.g., HATU, 1.05 equivalents) to the solution containing the N-Me-Leu-OBzl p-tosylate.

  • Immediately add the activated amino acid solution to the solution of the amine component.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Proceed with the appropriate aqueous workup, minimizing exposure to strongly basic conditions.

  • Purify the product using flash column chromatography.

Protocol 2: Chiral HPLC Analysis of N-Me-Leu-OBzl

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of N-Me-Leu-OBzl.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T)[19]

  • HPLC-grade mobile phase solvents (e.g., methanol, acetonitrile, water, formic acid)

  • Sample of N-Me-Leu-OBzl (after removal of the tosylate for analysis of the free amine)

Procedure:

  • Prepare a standard solution of the N-Me-Leu-OBzl free amine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol).

  • Equilibrate the chiral column with the initial mobile phase conditions. A good starting point for a macrocyclic glycopeptide column could be a mixture of methanol and water with a small amount of an acidic or basic modifier.

  • Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Run the HPLC method, monitoring the UV absorbance at an appropriate wavelength (e.g., 210 nm or 254 nm).

  • Optimize the mobile phase composition (e.g., the ratio of organic solvent to water and the concentration of the modifier) to achieve baseline separation of the L- and D-enantiomers.

  • Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) or the percentage of the D-epimer.

V. Visualizing the Concepts

Epimerization Mechanism via Oxazolone Intermediate

Epimerization_Mechanism cluster_L_path L-Amino Acid Pathway cluster_epimerization Epimerization cluster_D_path D-Amino Acid Pathway L_AA L-N-Me-Leu-OBzl Activated_L Activated L-Intermediate L_AA->Activated_L Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated_L->Oxazolone + Base - H+ Activated_D Activated D-Intermediate Oxazolone->Activated_D + H+ D_AA D-N-Me-Leu-OBzl (Epimer) Activated_D->D_AA Troubleshooting_Workflow Start High Epimerization Detected Check_Base Evaluate Base: - Strength - Stoichiometry Start->Check_Base Check_Reagent Assess Coupling Reagent & Additives Check_Base->Check_Reagent Check_Conditions Review Reaction Conditions: - Temperature - Activation Time Check_Reagent->Check_Conditions Check_Solvent Consider Solvent Polarity Check_Conditions->Check_Solvent Solution Optimized Protocol: Minimal Epimerization Check_Solvent->Solution

Caption: A systematic workflow for troubleshooting high epimerization levels.

VI. References

  • BenchChem. (n.d.). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid. Retrieved from

  • National Institutes of Health. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from

  • National Institutes of Health. (n.d.). IR Action Spectroscopy Shows Competitive Oxazolone and Diketopiperazine Formation in Peptides Depends on Peptide Length and Identity of Terminal Residue in the Departing Fragment. Retrieved from

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • BenchChem. (n.d.). How to prevent racemization of serine during peptide coupling. Retrieved from

  • National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from

  • National Institutes of Health. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from

  • BenchChem. (n.d.). Side reactions associated with N-Methyl-L-norleucine in peptide synthesis. Retrieved from

  • BenchChem. (n.d.). How to prevent epimerization during Cyclo(Pro-Leu) synthesis. Retrieved from

  • Royal Society of Chemistry. (n.d.). Does water suppress the racemization and decomposition of amino acids?. Retrieved from

  • (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from

  • Royal Society of Chemistry. (n.d.). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Retrieved from

  • National Institutes of Health. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from

  • National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from

  • Journal of the American Chemical Society. (n.d.). Ease of base-catalyzed epimerization of N-methylated peptides and diketopiperazines. Retrieved from

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from

  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from

  • (2011, December 15). Spectroscopic Evidence for an Oxazolone Structure in Anionic b-Type Peptide Fragments. Retrieved from

  • ResearchGate. (2025, August 7). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Retrieved from

  • PubMed. (n.d.). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Retrieved from

  • ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from

  • National Institutes of Health. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Retrieved from

  • Chem-Impex. (n.d.). N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt. Retrieved from

  • ResearchGate. (n.d.). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives a. Retrieved from

  • ResearchGate. (2015, April 8). Amino acid C-tosylation?. Retrieved from

  • National Institutes of Health. (2022, March 22). Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. Retrieved from

  • PubMed. (n.d.). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from

  • Wikipedia. (n.d.). Tosyl group. Retrieved from

  • MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from

  • (n.d.). Epimerization of Peptide. Retrieved from

  • YouTube. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from

  • PubChem. (n.d.). N-ME-Leu-obzl P-tosylate. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of L-leucine benzyl ester (NPC 15328). Retrieved from

  • Sciencemadness.org. (n.d.). Method for the Racemization of Optically Active Amino Acids. Retrieved from

  • (n.d.). Tosyl-α-amino Acids. I. Degradation of the Acid Chlorides and Azides by Aqueous Alkali. Retrieved from

  • Merck Millipore. (n.d.). N-Methylated Amino Acids. Retrieved from

  • Creative Peptides. (n.d.). N-Me-Phe-OBzl · p-tosylate. Retrieved from

  • ResearchGate. (2025, August 7). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Retrieved from

  • Chemistry LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Retrieved from

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from

  • OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from

  • ChemicalBook. (n.d.). N-ME-LEU-OBZL P-TOSYLATE suppliers & manufacturers in China. Retrieved from

  • CymitQuimica. (n.d.). N-Me-Phe-Obzl p-Tosylate. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-Methyl-Leucine Incorporation in SPPS: Fmoc-N-Me-Leu-OH vs. N-Me-Leu-OBzl·Tosylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge and Opportunity of N-Methylated Peptides The incorporation of N-methylated amino acids into peptide therapeutics is a powerful s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge and Opportunity of N-Methylated Peptides

The incorporation of N-methylated amino acids into peptide therapeutics is a powerful strategy to enhance their pharmacological properties. N-methylation can increase metabolic stability by hindering enzymatic degradation, improve cell permeability, and modulate conformation to enhance target affinity and selectivity.[1] However, the steric hindrance introduced by the N-methyl group presents significant challenges during Solid-Phase Peptide Synthesis (SPPS), often leading to lower coupling yields and an increased risk of racemization.[2]

This guide provides a detailed, objective comparison of two commercially available N-methyl-leucine building blocks for SPPS: Fmoc-N-Me-Leu-OH and N-Me-Leu-OBzl·p-tosylate . We will delve into their respective synthetic strategies, performance considerations, and provide supporting experimental context to aid researchers in making informed decisions for their peptide synthesis campaigns.

At a Glance: Key Differences and Strategic Implications

FeatureFmoc-N-Me-Leu-OHN-Me-Leu-OBzl·p-tosylate
Primary Synthetic Strategy Fmoc-SPPSBoc-SPPS or Solution-Phase Synthesis
Nα-Protection Fmoc (Base-labile)None (Protonated amine)
C-terminus Protection Free acidBenzyl ester (Hydrogenolysis/strong acid)
Counter-ion Nonep-toluenesulfonate (Requires neutralization)
Coupling Activation In-situ activation of free carboxylIn-situ activation of free carboxyl
Deprotection Conditions Mildly basic (e.g., 20% piperidine)Strongly acidic (e.g., TFA, HF)
Orthogonality High with acid-labile side-chain protecting groupsHigh with base-labile side-chain protecting groups

Part 1: The Modern Standard - Fmoc-N-Me-Leu-OH in Fmoc-SPPS

Fmoc-N-Me-Leu-OH is the preferred building block for incorporating N-methyl-leucine in contemporary Fmoc-based SPPS.[2] The Fmoc/tBu strategy offers the advantage of mild, base-mediated Nα-deprotection, which is generally compatible with a wide range of acid-labile side-chain protecting groups.[]

Performance and Mechanistic Considerations

The primary challenge when using Fmoc-N-Me-Leu-OH is overcoming the steric hindrance of the secondary amine during the coupling step. This can lead to incomplete reactions and the formation of deletion sequences. To mitigate this, high-potency coupling reagents are essential.

Coupling Reagent Performance with N-Methylated Amino Acids:

Coupling ReagentClassPerformance Characteristics
HATU/HCTU Aminium SaltHighly effective for sterically hindered couplings, including N-methylated residues. Rapid activation and relatively low racemization risk.[2][4]
PyAOP/PyBOP Phosphonium SaltStrong coupling reagents with good performance for challenging couplings. Byproducts of PyBOP are less hazardous than older phosphonium reagents.[4]
DIC/Oxyma CarbodiimideA cost-effective option with a good balance of reactivity and low racemization potential, particularly when base-free conditions are desired.[5]

The choice of base is also critical in minimizing racemization. While DIPEA is commonly used, its strong basicity can increase the risk of epimerization. Weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine can be advantageous in preserving stereochemical integrity.[6]

Experimental Workflow: Fmoc-SPPS with Fmoc-N-Me-Leu-OH

The following diagram and protocol outline a typical workflow for incorporating Fmoc-N-Me-Leu-OH into a peptide sequence on a solid support.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Free Amine) Coupling Coupling on Resin Resin->Coupling Preactivation Pre-activation: Fmoc-N-Me-Leu-OH + HATU/DIPEA Preactivation->Coupling Add to resin Wash1 DMF Wash Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Wash2 DMF Wash Deprotection->Wash2 NextCycle Ready for Next Coupling Wash2->NextCycle

Figure 1: Fmoc-SPPS cycle for N-methyl-leucine incorporation.

Protocol 1: Coupling of Fmoc-N-Me-Leu-OH using HATU

  • Resin Swelling: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Me-Leu-OH (3-4 equivalents relative to resin substitution), HATU (3-4 equivalents), in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents). Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 1-2 hours. For N-methylated amino acids, extending the coupling time or performing a double coupling may be necessary.

  • Monitoring: Monitor the coupling completion using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[2]

  • Washing: After complete coupling, thoroughly wash the resin with DMF.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group, exposing the N-methyl amine for the next coupling cycle.

  • Washing: Wash the resin extensively with DMF to remove residual piperidine.

Part 2: The Classical Approach - N-Me-Leu-OBzl·Tosylate in Boc-SPPS

N-Me-Leu-OBzl·p-tosylate is suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS.[7] This approach utilizes a strong acid, typically trifluoroacetic acid (TFA), for the repetitive cleavage of the Nα-Boc group, while more robust protecting groups like benzyl esters are cleaved at the end of the synthesis with very strong acids like anhydrous hydrogen fluoride (HF).[8][9]

Performance and Mechanistic Considerations

The p-toluenesulfonate salt of the N-methyl amine in this building block serves to improve its stability and handling as a solid.[10] Before coupling, the tosylate must be neutralized with a base to free the secondary amine. The benzyl ester protecting the C-terminus is stable to the acidic conditions used for Boc deprotection but requires harsh conditions for final cleavage.

Key Steps and Challenges:

  • Neutralization: The protonated N-methyl amine must be neutralized in situ, typically with DIPEA, prior to coupling with the activated C-terminal of the growing peptide chain.

  • Activation of Resin-Bound Peptide: The carboxylic acid of the peptide on the resin is activated using standard Boc-SPPS coupling reagents like HBTU or DIC/HOBt.

  • Final Cleavage: The benzyl ester is typically removed during the final cleavage from the resin using strong acids such as HF or trifluoromethanesulfonic acid (TFMSA).[11][12] Catalytic hydrogenolysis is an alternative for benzyl ester cleavage but is often not compatible with solid-phase synthesis or other protecting groups.[13]

The highly acidic conditions required for Boc deprotection and final cleavage in the Boc/Bzl strategy can be a limitation, potentially causing side reactions with sensitive residues.[8]

Experimental Workflow: Boc-SPPS with N-Me-Leu-OBzl·Tosylate

The workflow for incorporating this building block differs significantly from the Fmoc strategy, as the N-terminus of the incoming amino acid is free (after neutralization) and the C-terminus of the resin-bound peptide is activated.

Boc_SPPS_Workflow Resin Boc-Peptide-Resin (Free Carboxyl) Activation Resin Activation: + HBTU/DIPEA Resin->Activation Coupling Coupling Activation->Coupling Neutralization Neutralization: N-Me-Leu-OBzl·Tosylate + DIPEA Neutralization->Coupling Wash1 DCM/DMF Wash Coupling->Wash1 Deprotection Boc Deprotection: 50% TFA/DCM Wash1->Deprotection Wash2 DCM/IPA Wash Deprotection->Wash2 NextCycle Ready for Next Coupling Wash2->NextCycle

Figure 2: Boc-SPPS cycle for N-methyl-leucine incorporation.

Protocol 2: Coupling of N-Me-Leu-OBzl·Tosylate in Boc-SPPS

  • Boc Deprotection: Treat the Boc-protected peptide-resin with a solution of 50% TFA in dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.

  • Washing and Neutralization: Wash the resin with DCM and isopropanol (IPA), followed by a neutralization step with a 5-10% solution of DIPEA in DCM.[14]

  • Incoming Amino Acid Preparation: In a separate vessel, dissolve N-Me-Leu-OBzl·tosylate (3-4 equivalents) in DMF and add DIPEA (3-4 equivalents) to neutralize the p-toluenesulfonate salt.

  • Coupling: To the neutralized peptide-resin, add the next Boc-protected amino acid (3-4 equivalents), a coupling reagent such as HBTU (3-4 equivalents), and DIPEA (6-8 equivalents) in DMF. Agitate for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and DCM. The resin is now ready for the next Boc-deprotection cycle.

Comparative Analysis and Recommendations

AspectFmoc-N-Me-Leu-OH (Fmoc-SPPS)N-Me-Leu-OBzl·Tosylate (Boc-SPPS)
Ease of Use More straightforward for modern automated synthesizers configured for Fmoc chemistry.Requires careful neutralization steps and handling of more corrosive reagents.
Reaction Conditions Milder overall conditions, avoiding repetitive use of strong acids.[]Repetitive exposure to strong TFA and harsh final cleavage with HF.[9]
Racemization Risk Can be minimized with optimized coupling reagents and hindered bases.[6]Racemization can occur during activation, though in-situ neutralization in Boc-SPPS can reduce some side reactions.[9]
Compatibility Highly compatible with a wide array of acid-labile side-chain protecting groups.Less compatible with acid-sensitive linkers and side-chain protections.
Final Product Final cleavage and deprotection are typically performed in a single step with a TFA cocktail.Final cleavage requires hazardous reagents like HF, necessitating specialized equipment.[9]
Cost-Effectiveness Fmoc-amino acids and reagents can be more expensive.Boc-amino acids are often less expensive, but the overall cost may be impacted by the need for specialized cleavage apparatus.

Senior Application Scientist's Recommendation:

For the vast majority of applications in modern peptide research and development, Fmoc-N-Me-Leu-OH is the superior choice . Its compatibility with the milder and more versatile Fmoc-SPPS strategy, coupled with the wide availability of optimized protocols and high-efficiency coupling reagents, makes it a more reliable and accessible option. The avoidance of harsh acidic conditions for deprotection preserves the integrity of complex and sensitive peptide sequences.

N-Me-Leu-OBzl·tosylate remains a viable option for laboratories specifically equipped for and experienced with Boc-SPPS. It may also find utility in specific solution-phase synthesis strategies where its protecting group scheme is advantageous. However, for routine solid-phase synthesis, the benefits of the Fmoc approach generally outweigh the complexities and hazards associated with the Boc/Bzl strategy.

References

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Glu-OH.
  • BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
  • J&K Scientific. N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt | 42807-66-9.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Chem-Impex. N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt.
  • ACS Publications. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS.
  • Canadian Science Publishing. N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Google Patents. Deprotection of protected peptides.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • PubMed. Cleavage of protected amino acids and peptides from benzyl ester resins by transesterification with potassium cyanide in benzyl alcohol.
  • Organic Chemistry Portal. Benzyl Esters.
  • The Role of N-Methyl Amino Acids in Peptide Drug Discovery. (2025).
  • RSC Publishing. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews.
  • aapptec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

Sources

Comparative

A Senior Application Scientist's Guide: N-Me-Leu-OBzl p-tosylate vs. Boc-N-Me-Leu-OH for Peptide Synthesis

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone strategy in modern drug discovery, of...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide scaffolds is a cornerstone strategy in modern drug discovery, offering enhanced proteolytic stability, improved cell permeability, and conformational rigidity.[1][2][3] However, the synthesis of N-methylated peptides is notoriously challenging due to the steric hindrance imposed by the N-methyl group, which can lead to low coupling yields and incomplete reactions.[3][4][5] This guide provides an in-depth, data-driven comparison of two common building blocks for introducing N-methyl-leucine: Boc-N-Me-Leu-OH and N-Me-Leu-OBzl p-tosylate . We will dissect their strategic applications, compare their performance based on underlying chemical principles, and provide detailed experimental protocols to guide your selection process in both Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (LPPS).

Introduction: The N-Methylation Challenge

N-methylation of the peptide backbone eliminates the amide proton, a critical hydrogen bond donor. This modification can disrupt secondary structures like β-sheets, which are often associated with peptide aggregation, and can lock in specific bioactive conformations.[6][7] From a synthetic standpoint, however, the N-methyl group presents two primary obstacles:

  • Increased Steric Bulk: The methyl group physically obstructs the approach of an activated amino acid, hindering amide bond formation.[4][5]

  • Reduced Nucleophilicity: The secondary amine of an N-methylated residue is inherently less nucleophilic than a primary amine, further slowing the coupling reaction.[4]

These factors necessitate the use of highly reactive coupling reagents and optimized protocols to achieve acceptable yields.[4][6] The choice of the N-methylated building block is therefore a critical decision that impacts the overall synthetic strategy.

Reagent Profiles & Core Synthetic Strategies

The fundamental difference between Boc-N-Me-Leu-OH and N-Me-Leu-OBzl p-tosylate lies in their protecting group schemes, which dictates how they are integrated into a peptide synthesis workflow.

Boc-N-Me-Leu-OH: The Workhorse for Boc-SPPS

Boc-N-Me-Leu-OH is an N-terminally protected amino acid designed for direct use in stepwise peptide elongation.

  • α-Amino Protection: tert-Butyloxycarbonyl (Boc). This group is labile to moderate-to-strong acids, typically Trifluoroacetic Acid (TFA).[][9][10]

  • Carboxyl Group: Free acid (-OH). This group is activated in situ using coupling reagents to form the amide bond with the free amine of the growing peptide chain.

This reagent is the standard choice when building a peptide using the Boc/Bzl (Benzyl) protection strategy . In this scheme, the temporary Nα-Boc group is removed at each cycle with TFA, while side-chain and C-terminal protecting groups are typically benzyl-based, which are stable to TFA but are removed in the final cleavage step with strong acids like Hydrofluoric Acid (HF).[11][12]

N-Me-Leu-OBzl p-tosylate: A Versatile C-Terminal Building Block

N-Me-Leu-OBzl p-tosylate is a C-terminally protected amino acid salt.

  • α-Amino Protection: None. The α-amino group is a free secondary amine, ready for coupling.

  • Carboxyl Group: Benzyl ester (-OBzl). This group protects the carboxylic acid. It is stable to the basic conditions used for Fmoc-group removal but can be cleaved by strong acids (e.g., HF) or, more commonly, via catalytic hydrogenolysis (H₂/Pd-C).[9][13][14]

  • Counter-ion: p-Toluenesulfonate (p-tosylate or Tos). This acidic counter-ion forms a salt with the free N-methyl amine, rendering the compound a stable, crystalline, and easily handleable solid with improved solubility in organic solvents compared to the free base.[15][16]

This reagent is primarily used in two scenarios:

  • As the first residue in Boc-SPPS , where it is first esterified to a resin (e.g., Merrifield resin).

  • As the C-terminal component in solution-phase fragment condensation .

Head-to-Head Comparison: A Multi-faceted Analysis

The choice between these two reagents is dictated by the overall synthetic plan. The following table summarizes the key decision-making criteria.

FeatureBoc-N-Me-Leu-OHN-Me-Leu-OBzl p-tosylateExpert Analysis & Causality
Primary Application Stepwise elongation in Boc-SPPSC-terminal residue in LPPS; Loading onto resin for SPPSBoc-N-Me-Leu-OH is a "plug-and-play" monomer for chain extension. N-Me-Leu-OBzl requires an initial esterification step for SPPS or is used when building fragments in solution.
Protecting Group Strategy Nα-Boc: Acid-labile (TFA)Cα-OBzl: Cleaved by H₂/Pd-C or strong acid (HF)This is the core difference. Boc-N-Me-Leu-OH fits into a Boc/Bzl SPPS workflow.[12] The benzyl ester on N-Me-Leu-OBzl is orthogonal to the Fmoc group, making it compatible with Fmoc-based strategies if used as the C-terminal residue.
Handling & Stability Stable, crystalline solid.[17]Crystalline, stable salt. The p-tosylate counter-ion improves handling and solubility over the free amine.[15]The salt form of N-Me-Leu-OBzl is a significant practical advantage, preventing potential side reactions of the free secondary amine during storage and improving its dissolution properties for reaction setup.[16][18]
Coupling Reaction Carboxyl group is activated in situ (e.g., with HATU/HBTU) to couple to a resin-bound amine.Free N-methyl amine couples to an activated carboxyl group (from another amino acid or peptide fragment).The steric hindrance of the N-methyl group is a factor in both cases. When coupling to the N-methyl amine (using N-Me-Leu-OBzl), the challenge is pronounced.[4]
Deprotection Boc group removed with TFA at each cycle.Benzyl group removed at the end of synthesis, typically via hydrogenolysis or HF.[11][13]Hydrogenolysis is a significantly milder final deprotection method than HF, preserving many sensitive functional groups. This is a key advantage for syntheses employing the OBzl group.
Monitoring After coupling, the subsequent Boc deprotection reveals a new N-methyl amine. This secondary amine will not give a positive result with the standard Kaiser test; the bromophenol blue test is required.[4][6]The completion of coupling to the N-methyl amine is monitored by checking for the disappearance of the incoming activated amino acid. The bromophenol blue test can confirm the consumption of the N-Me-Leu-OBzl starting material.[4]Failure to use the correct monitoring test is a common pitfall in N-methylated peptide synthesis. The bromophenol blue test, which detects unreacted secondary amines, is essential.

Visualization of Synthetic Workflows

The choice of reagent fundamentally alters the synthetic pathway, as illustrated in the diagrams below.

Workflow 1: Incorporating Boc-N-Me-Leu-OH in SPPS

cluster_cycle Peptide Elongation Cycle A Resin-NH-Peptide B 1. Boc Deprotection (TFA) 2. Neutralization (DIEA) A->B C Resin-NH2-Peptide B->C D Couple with activated Boc-N-Me-Leu-OH (HATU, DIEA) C->D E Resin-N(Me)Leu-Peptide D->E E->A Repeat for next AA cluster_lpps Solution-Phase Dipeptide Synthesis A Boc-Ala-OH B Activate Carboxyl (e.g., HATU, DIEA) A->B C Boc-Ala-O-HATU (Activated Ester) B->C E Couple Activated Ester with Free Amine C->E D N-Me-Leu-OBzl p-tosylate + DIEA (to free amine) D->E F Boc-Ala-N(Me)Leu-OBzl (Protected Dipeptide) E->F

Caption: N-Me-Leu-OBzl p-tosylate LPPS Workflow.

Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required based on the specific peptide sequence.

Protocol 1: Solid-Phase Coupling of Boc-N-Me-Leu-OH

This protocol describes a single coupling cycle for adding Boc-N-Me-Leu-OH to a peptide-resin with a free N-terminal primary amine.

Materials:

  • Peptide-resin (e.g., H-Ala-Merrifield Resin)

  • Boc-N-Me-Leu-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF (for subsequent Fmoc-based synthesis if needed, not for Boc removal)

  • TFA (Trifluoroacetic Acid)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Previous Amino Acid Deprotection (if applicable): If extending a chain, perform the deprotection of the N-terminal group (e.g., for a Boc-protected chain, treat with 50% TFA in DCM for 20 min). Wash thoroughly with DCM (3x) and DMF (3x). Neutralize with 10% DIEA in DMF (2x, 2 min each). Wash with DMF (3x).

  • Activation Solution Preparation: In a separate vial, dissolve Boc-N-Me-Leu-OH (3 eq. relative to resin substitution) and HATU (2.9 eq.) in DMF. Add DIEA (6 eq.) to the solution. Allow to pre-activate for 2-5 minutes. The solution should turn yellow.

  • Coupling Reaction: Add the activated amino acid solution to the swollen, deprotected, and neutralized peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

    • Expert Insight: Due to steric hindrance, a standard 1-hour coupling may be insufficient. Double coupling (repeating the procedure) or extending the time is highly recommended. [4]5. Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and dry. Perform the bromophenol blue test. [6]A yellow color indicates the absence of free secondary amines and a complete reaction. A blue or green color indicates an incomplete reaction, and a second coupling should be performed.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Solution-Phase Synthesis of Boc-Ala-N(Me)Leu-OBzl

This protocol describes the synthesis of a dipeptide in solution using N-Me-Leu-OBzl p-tosylate as the C-terminal residue.

Materials:

  • N-Me-Leu-OBzl p-tosylate

  • Boc-Ala-OH

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIEA

  • DMF, anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • 1N HCl solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve N-Me-Leu-OBzl p-tosylate (1.0 eq.) in DMF. Add DIEA (2.2 eq.) to neutralize the tosylate salt and liberate the free secondary amine. In a separate flask, dissolve Boc-Ala-OH (1.1 eq.), PyBOP (1.1 eq.), and HOBt (1.1 eq.) in DMF.

  • Coupling Reaction: Add the Boc-Ala-OH/PyBOP/HOBt solution to the flask containing the free N-Me-Leu-OBzl. Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.

  • Workup: Dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Expert Insight: The acidic and basic washes are critical for removing unreacted starting materials and coupling byproducts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure, protected dipeptide, Boc-Ala-N(Me)Leu-OBzl.

  • Final Deprotection (Example): To remove the benzyl ester, dissolve the purified dipeptide in methanol, add a catalytic amount of 10% Pd/C, and stir under a hydrogen atmosphere (balloon) for 4-6 hours. Filter through Celite and concentrate to yield Boc-Ala-N(Me)Leu-OH.

Conclusion & Expert Recommendations

Both Boc-N-Me-Leu-OH and N-Me-Leu-OBzl p-tosylate are excellent, high-purity reagents for introducing N-methyl-leucine into peptides. The choice is not one of superiority, but of strategic fit.

  • Choose Boc-N-Me-Leu-OH when:

    • You are performing stepwise solid-phase synthesis using a Boc/Bzl strategy .

    • You need a straightforward building block for internal incorporation without altering your established Boc-SPPS workflow.

  • Choose N-Me-Leu-OBzl p-tosylate when:

    • You are performing solution-phase synthesis or fragment condensation.

    • You require N-Me-Leu as the C-terminal residue in an SPPS campaign and prefer a final, mild hydrogenolysis deprotection over harsh acid cleavage like HF.

    • The improved handling and solubility characteristics of the p-tosylate salt are beneficial for your process.

Ultimately, a deep understanding of your overall synthetic strategy—from protecting group orthogonality to the final cleavage conditions—will guide you to the optimal reagent for successfully navigating the challenges of N-methylated peptide synthesis.

References

  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (n.d.). Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide.
  • Coste, J., Frérot, E., & Jouin, P. (1994).
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Nα-Boc-N-methyl-L.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • BenchChem. (2025). Boc-N-methyl-L-leucine: A Key Amino Acid Derivative for Advanced Peptide Synthesis.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • Sigma-Aldrich. (2000).
  • Vinogradov, A. A., et al. (2018).
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Química Organica.org. (n.d.). Peptide synthesis - Acid group protection.
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
  • Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS).
  • ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides.
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Suga, H., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.
  • APExBIO. (n.d.). Boc-N-Me-Leu-OH - High-Purity Peptide Building Block.
  • MedChemExpress. (n.d.). Boc-N-Me-Leu-OH | Amino Acid Derivative.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Advanced ChemTech. (n.d.). Fmoc-N-Me-Leu-OH – An N-Fmoc-N-methyl amino acid.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • MedChemExpress. (n.d.). Boc-Leu-OH hydrate (N-Boc-L-leucine monohydrate).
  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
  • PubChem. (n.d.). N-ME-Leu-obzl P-tosylate.
  • Chem-Impex. (n.d.). N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt.
  • BenchChem. (n.d.). Application Notes and Protocols for H-Gly-OBzl.TosOH in Solution-Phase Peptide Synthesis.
  • Google Patents. (n.d.). DE69926061T2 - METHOD AND COMPOSITIONS FOR THE PEPTIDE SYNTHESIS.
  • MDPI. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery.
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
  • PubMed. (2014). Pharmaceutical salts and cocrystals involving amino acids: a brief structural overview of the state-of-art.
  • Pharma Excipients. (2025). Highly Soluble Salts of Amino Acids.
  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs.
  • MedChemExpress. (n.d.). L-Leucine benzyl ester p-toluenesulfonate.

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Validation

A Comparative Guide to Benzyl Ester Protection: Strategic Advantages in Complex Synthesis

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success, profoundly influencing reaction efficiency, selectivity, and overall yield. For the tem...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success, profoundly influencing reaction efficiency, selectivity, and overall yield. For the temporary masking of carboxylic acids, a variety of ester-based protecting groups are available, each with a distinct profile of stability and reactivity. This guide provides an in-depth comparison of the benzyl (Bn) ester with other common alternatives, highlighting the unique strategic advantages conferred by its implementation, particularly in the synthesis of complex molecules for pharmaceutical and materials science research.

The Principle of Orthogonality: The Cornerstone of Modern Synthesis

The synthesis of intricate molecular architectures often requires the differential manipulation of multiple functional groups. The principle of orthogonal protection is a foundational strategy that enables the selective removal of one protecting group in the presence of others within the same molecule.[1][2] This selectivity is paramount, as it obviates the need for convoluted protection-deprotection sequences, thereby shortening synthetic routes and improving material throughput.[1] The benzyl ester, due to its unique cleavage conditions, is a key player in many orthogonal protection schemes.[1][3]

Comparative Analysis: Benzyl Esters vs. Common Alternatives

The choice of an ester protecting group is dictated by the stability of other functional groups in the molecule and the reaction conditions anticipated in subsequent steps.[4] The benzyl ester's primary advantage lies in its robustness across a wide range of conditions coupled with its unique and exceptionally mild method of removal.[3][5]

Data Summary: Stability and Deprotection Profiles

The following table summarizes the relative stability and cleavage conditions for commonly used carboxylic acid protecting groups.

Protecting GroupFormation MethodStability (Mild/Moderate Conditions)Deprotection MethodOrthogonality
Benzyl (Bn) Ester Benzyl alcohol (Fischer Esterification), Benzyl bromide + Base[6][7]Stable to mild acid (e.g., TFA for Boc removal), mild base, and most nucleophiles/reductants[3][4]Catalytic Hydrogenolysis (H₂, Pd/C)[4][5]High: Cleaved under neutral, reductive conditions not affecting acid/base-labile groups.
Methyl/Ethyl Ester Methanol/Ethanol (Fischer Esterification)Stable to acid.[4]Labile to basic hydrolysis (saponification, e.g., LiOH, NaOH)[4][8]Moderate: Orthogonal to acid-labile and hydrogenolysis-labile groups.
tert-Butyl (tBu) Ester Isobutylene, t-Butyl alcohol + DCCStable to base and hydrogenolysis.[4][8]Labile to strong acid (e.g., TFA, HCl)[4][8]High: Orthogonal to base-labile and hydrogenolysis-labile groups.
Silyl Ester (e.g., TBDMS) Silyl chloride + BaseLabile to both acidic and basic conditions.[4][8]Fluoride ions (e.g., TBAF), mild acid/base[4]Low: Generally used for temporary protection due to high lability.

The Premier Advantage: Mild and Selective Deprotection via Hydrogenolysis

The defining feature of the benzyl ester is its cleavage via catalytic hydrogenolysis. This method employs molecular hydrogen (H₂) or a hydrogen transfer reagent (e.g., ammonium formate) in the presence of a palladium catalyst (typically on carbon, Pd/C) to selectively cleave the benzylic C-O bond.[5][9][10]

Causality Behind the Choice:

  • Exceptional Mildness: The reaction proceeds under neutral pH and often at room temperature and atmospheric pressure, preserving sensitive functional groups that would be compromised by harsh acidic or basic hydrolysis.[5][11]

  • High Chemoselectivity: Hydrogenolysis is highly specific for the benzyl group and other reducible functionalities like azides or alkenes. Crucially, it leaves most other protecting groups, such as silyl ethers, Boc-carbamates, and other alkyl esters, completely intact.[1][11]

  • Clean Byproducts: The deprotection yields the desired carboxylic acid and toluene, a volatile and easily removable byproduct, simplifying product purification.[5][9]

Mechanism of Catalytic Hydrogenolysis

The process involves the adsorption of the benzyl ester and hydrogen onto the surface of the palladium catalyst. The weak benzylic C-O bond is then cleaved, leading to the formation of the carboxylic acid and toluene, which desorb from the catalyst surface, regenerating the active sites.[9][12]

G Mechanism: Catalytic Hydrogenolysis of Benzyl Ester Substrate R-CO-OBn + H₂ CatalystSurface Pd(0) Catalyst Surface Substrate->CatalystSurface Adsorption AdsorbedComplex Adsorbed Complex [R-CO-OBn---Pd---H₂] Cleavage C-O Bond Cleavage (Hydrogenolysis) AdsorbedComplex->Cleavage Products R-COOH + Toluene Cleavage->Products Desorption Products->CatalystSurface Catalyst Regenerated

Caption: Mechanism of Pd/C Catalyzed Benzyl Ester Hydrogenolysis.

Orthogonality in Practice: A Multi-Protected System

The true power of the benzyl ester is realized in complex molecules bearing multiple protected functional groups. Consider a substrate with a benzyl ester, a tert-butyl (t-Boc) protected amine, and a tert-butyldimethylsilyl (TBDMS) protected alcohol. Each group can be removed with complete selectivity.

G Orthogonal Deprotection Strategy Molecule Multi-Protected Molecule (Bn-Ester, Boc-Amine, TBDMS-Ether) TFA TFA (Acid) Molecule->TFA Selective Cleavage H2_PdC H₂ / Pd-C Molecule->H2_PdC Selective Cleavage TBAF TBAF (Fluoride) Molecule->TBAF Selective Cleavage Product_Amine Free Amine TFA->Product_Amine Product_Acid Free Carboxylic Acid H2_PdC->Product_Acid Product_Alcohol Free Alcohol TBAF->Product_Alcohol

Caption: Orthogonal cleavage of different protecting groups.

This orthogonality is fundamental in fields like solid-phase peptide synthesis (SPPS), where the C-terminal amino acid is often protected as a benzyl ester.[13][14] In the classic Boc/Bzl strategy, the benzyl ester remains intact through numerous cycles of N-terminal Boc group removal with trifluoroacetic acid (TFA), only to be cleaved in the final step.[3][15]

Experimental Protocol: Catalytic Hydrogenolysis of a Benzyl Ester

This protocol describes a general, reliable procedure for the deprotection of a C-terminal benzyl ester. This self-validating system is monitored by Thin Layer Chromatography (TLC) to ensure complete conversion before workup.

Materials:

  • Substrate (Peptide with C-terminal benzyl ester): 1.0 equivalent

  • Catalyst: 10% Palladium on carbon (Pd/C), 10-20% by weight of the substrate[9]

  • Hydrogen Source: Hydrogen gas (H₂) balloon or catalytic transfer hydrogenation reagent (e.g., Ammonium formate, 5.0 eq)[16]

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Filtration Aid: Celite®

Workflow Diagram:

G start Start dissolve Dissolve Substrate in Anhydrous MeOH start->dissolve add_catalyst Carefully Add 10% Pd/C Catalyst dissolve->add_catalyst setup_h2 Establish H₂ Atmosphere (Evacuate/Backfill x3) add_catalyst->setup_h2 react Stir Vigorously at Room Temperature setup_h2->react monitor Monitor by TLC Until Completion react->monitor monitor->react Incomplete filter Filter Through Celite® to Remove Catalyst monitor->filter Complete concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate end Crude Product concentrate->end

Caption: General experimental workflow for benzyl ester deprotection.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl ester substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[9]

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add 10% Pd/C (10-20% by weight of the substrate).[9]

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure the reaction atmosphere is saturated with hydrogen.[17]

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient mixing of the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is fully consumed.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of fresh methanol to ensure complete recovery of the product.[9]

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.

Conclusion

While several effective protecting groups exist for carboxylic acids, the benzyl ester offers a superior combination of stability and selective lability. Its resistance to a broad range of acidic and basic conditions, coupled with its unique susceptibility to cleavage under exceptionally mild and neutral hydrogenolysis conditions, makes it an indispensable tool for modern organic synthesis.[4][5] This orthogonality allows for the streamlined construction of complex molecules, empowering researchers in drug discovery and materials science to build sophisticated architectures with precision and efficiency.

References

  • Williams, D. R., & Fromhold, M. G. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters, 3(18), 2843–2846. [Link]

  • Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia contributors. (2023). Protecting group. Wikipedia, The Free Encyclopedia. [Link]

  • Liu, X., Li, Y., & Li, X. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology, 2103, 189–198. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Protecting Groups. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Nicolaou, K. C., et al. (1998). Angewandte Chemie International Edition, 37, 2708. Sourced from course materials on orthogonal protecting groups.
  • Chem LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols. [Link]

  • Fiveable. (n.d.). 11.3 Protecting groups. Organic Chemistry II. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Protecting Groups. [Link]

  • Neliti. (2024). Protecting Groups for Organic Synthesis. Journal of Medical Genetics and Clinical Biology, 1(7). [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity of Commercially Available N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate

Introduction: The Critical Role of Purity in Peptide Synthesis N-methylated amino acids are foundational building blocks in modern peptide chemistry and drug development. Incorporating N-methylation into a peptide backbo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Peptide Synthesis

N-methylated amino acids are foundational building blocks in modern peptide chemistry and drug development. Incorporating N-methylation into a peptide backbone can significantly enhance its metabolic stability, cell permeability, and conformational rigidity, thereby improving its therapeutic potential. N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-Me-Leu-OBzl p-tosylate) is a key intermediate used in the synthesis of these advanced peptides.[1][2]

However, the success of a complex, multi-step solid-phase peptide synthesis (SPPS) is contingent upon the quality of its starting materials.[3] Impurities in a single amino acid building block, such as residual starting materials, diastereomers, or synthesis byproducts, can lead to the formation of undesired peptide side-products. These impurities complicate purification, reduce overall yield, and can critically impact the final peptide's biological activity and immunogenicity.[3] This guide provides an objective framework for researchers, scientists, and drug development professionals to compare and validate the purity of commercially available N-Me-Leu-OBzl p-tosylate, ensuring the integrity of their research.

Commercial Landscape: A Survey of Stated Purity

A review of various chemical suppliers reveals that N-Me-Leu-OBzl p-tosylate is readily available. Most suppliers specify a purity level determined by High-Performance Liquid Chromatography (HPLC). However, the level of detail provided in Certificates of Analysis (CoA) can vary significantly, underscoring the need for independent verification.

Supplier CategoryRepresentative Stated PurityAnalytical MethodCAS Number
Major Chemical Retailers≥98% or >98%HPLC, NMR42807-66-9[4]
Specialty Peptide Reagent Suppliers≥99%HPLC42807-66-9[1]
Bulk & Custom Synthesis Labs98%+ or 99%+HPLC42807-66-9[5]

Note: This table is a representative summary. Researchers should always obtain lot-specific CoAs from their chosen supplier.

Understanding Potential Impurities: A Mechanistic Perspective

The purity value on a CoA only tells part of the story. Understanding the potential impurities that can arise during the synthesis of N-Me-Leu-OBzl p-tosylate is crucial for designing robust analytical methods. The typical synthesis involves N-methylation of L-leucine, benzyl ester protection of the carboxylic acid, and formation of the p-toluenesulfonate salt.

Key potential impurities include:

  • Unmethylated Precursor: Residual H-L-Leu-OBzl p-tosylate from incomplete N-methylation.

  • Diastereomeric Impurity (D-isomer): Racemization can occur during synthesis steps, leading to the presence of the N-Me-D-Leu-OBzl enantiomer, which is notoriously difficult to separate from the desired product.[6]

  • Residual p-Toluenesulfonic Acid: Incomplete removal of the acid used for salt formation. This can be problematic as it is a potential genotoxic impurity.[7]

  • Unprotected Amino Acid: Presence of N-Me-Leu-OH from incomplete esterification or hydrolysis of the benzyl ester.

  • Residual Solvents: Solvents used during the reaction and purification process.

Below is a diagram illustrating the logical relationship between the synthetic pathway and the potential for impurity generation.

G Leu L-Leucine NMeLeu Boc-N-Me-Leu-OH Leu->NMeLeu N-methylation (Boc protection) D_Leu D-Leucine Impurity (Racemization) Leu->D_Leu NMeLeuOBzl Boc-N-Me-Leu-OBzl NMeLeu->NMeLeuOBzl Benzyl Esterification FinalProduct H-N-Me-Leu-OBzl p-tosylate NMeLeuOBzl->FinalProduct Boc Deprotection & p-TsOH Salt Formation Unmethylated H-Leu-OBzl (Incomplete Methylation) NMeLeuOBzl->Unmethylated Unprotected N-Me-Leu-OH (Hydrolysis) FinalProduct->Unprotected TsOH Residual p-TsOH FinalProduct->TsOH

Caption: Synthetic pathway and potential impurity sources.

Analytical Methodologies for Robust Purity Verification

To establish a comprehensive purity profile, a multi-pronged analytical approach is required. HPLC provides quantitative data on purity and impurity levels, while Nuclear Magnetic Resonance (NMR) confirms the structure and identity of the main component and any significant impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for assessing the chemical purity of protected amino acids due to its high resolution and sensitivity.[3][8] The method separates compounds based on their hydrophobicity. For N-Me-Leu-OBzl p-tosylate, a C18 column is typically used with a mobile phase gradient of water and acetonitrile, often containing trifluoroacetic acid (TFA) to improve peak shape. UV detection, typically at 214 nm (for the peptide bond) and 254 nm (for the aromatic rings), is standard.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is an indispensable tool for structural confirmation. It provides information on the chemical environment of all protons in the molecule, allowing for unambiguous verification of the N-methyl group, the leucine side chain, the benzyl ester, and the tosylate counter-ion. Crucially, NMR can also detect and help identify process-related impurities that may co-elute with the main peak in an HPLC chromatogram.[9][10]

Experimental Protocols for Comparative Analysis

The following protocols describe a self-validating system for comparing the purity of N-Me-Leu-OBzl p-tosylate from different commercial sources.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation s1 Procure Samples (Suppliers A, B, C) s2 Prepare Stock Solutions (e.g., 1 mg/mL in Mobile Phase A) s1->s2 s3 Create Dilutions for Analysis s2->s3 a1 RP-HPLC Analysis (Purity & Impurity Profile) s3->a1 a2 ¹H NMR Analysis (Structural Confirmation) s3->a2 d1 Integrate HPLC Peaks (Calculate % Purity) a1->d1 d2 Analyze NMR Spectra (Identify Impurity Signals) a2->d2 d3 Compare Data in Table d1->d3 d2->d3

Caption: Experimental workflow for comparative purity analysis.

Protocol 1: RP-HPLC Purity Determination

Objective: To determine the chemical purity and quantify impurities in N-Me-Leu-OBzl p-tosylate samples.

1. Sample Preparation:

  • Accurately weigh ~5.0 mg of N-Me-Leu-OBzl p-tosylate from each supplier into separate volumetric flasks.

  • Dissolve the samples in Mobile Phase A (see below) to a final concentration of 1.0 mg/mL.

  • Vortex until fully dissolved. If necessary, use an ultrasonic bath for a short period.

  • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[3]

  • Identify and quantify any impurity peaks relative to the main peak.

Protocol 2: ¹H NMR Structural Verification

Objective: To confirm the chemical structure of N-Me-Leu-OBzl p-tosylate and identify any structural impurities.

1. Sample Preparation:

  • Accurately weigh ~10 mg of the sample into an NMR tube.

  • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Cap the tube and vortex gently until the sample is completely dissolved.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Experiment: Standard ¹H acquisition.

  • Key Expected Resonances (approximate, in CDCl₃):

    • ~7.8-7.2 ppm: Aromatic protons from benzyl and tosylate groups.

    • ~5.2 ppm: Methylene protons (-CH₂-) of the benzyl ester.

    • ~3.5-3.0 ppm: Methine proton (-CH-) of the leucine backbone.

    • ~2.5 ppm: N-methyl protons (-N-CH₃).

    • ~2.4 ppm: Methyl protons (-CH₃) of the tosylate group.

    • ~1.8-1.5 ppm: Methylene protons (-CH₂-) of the leucine side chain.

    • ~0.9 ppm: Diastereotopic methyl protons (-CH(CH₃)₂) of the leucine side chain.

3. Data Analysis:

  • Compare the acquired spectrum to a reference spectrum or predicted chemical shifts.

  • Verify the presence of all expected peaks and check their integration ratios.

  • Scrutinize the baseline and upfield/downfield regions for unexpected signals that may indicate impurities (e.g., residual solvents, unmethylated species).

Data Interpretation & Hypothetical Comparison

After executing the protocols, the data can be consolidated for a direct comparison.

Hypothetical Comparative Purity Data:

SupplierStated PurityHPLC Purity @254nm (Experimental)Key Impurity 1 (% Area)Key Impurity 2 (% Area)¹H NMR Findings
Supplier A ≥99%99.6%Unidentified (0.2%)Unidentified (0.1%)Clean spectrum, structure confirmed.
Supplier B >98%98.5%H-Leu-OBzl (0.8%)p-TsOH (0.4%)Structure confirmed, minor signals consistent with unmethylated precursor.
Supplier C ≥99%99.1%Unidentified (0.6%)Diastereomer? (0.2%)Structure confirmed, contains minor unassigned aromatic signals.

Interpretation:

  • Supplier A shows excellent correlation between stated and experimental purity with no identifiable impurities.

  • Supplier B meets its stated purity, but the presence of a significant amount of the unmethylated precursor could be problematic for certain applications.

  • Supplier C , while having high purity, shows an unidentified impurity and a peak that could potentially be a diastereomer, warranting further investigation by chiral chromatography if stereochemical purity is critical.[11]

Conclusion and Recommendations

The purity of N-Me-Leu-OBzl p-tosylate is a critical parameter that directly influences the outcome of peptide synthesis and drug discovery projects. While commercial suppliers generally provide high-quality material, this guide demonstrates that stated purity should not be taken at face value. A rigorous, independent verification using a combination of RP-HPLC and ¹H NMR is essential.

Recommendations for Researchers:

  • Always Request Lot-Specific CoAs: Do not rely on general product specification sheets.

  • Perform Incoming Quality Control: Implement the analytical protocols outlined in this guide as a standard procedure for all new batches of critical reagents.

  • Consider the Application: For sensitive applications like the synthesis of GMP-grade peptides, even minor impurities can be significant. The acceptable level of purity will depend on the intended use.

  • Engage with Suppliers: If discrepancies are found, communicate the findings to the supplier. Reputable suppliers will be able to provide support and investigate the issue.

By adopting this analytical mindset, researchers can mitigate risks, improve experimental reproducibility, and ensure the integrity of their scientific outcomes.

References

  • Szókán, Gy., et al. (1994). HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis. Journal of Liquid Chromatography, 17(13), 2759-2774. [Link][6][11]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives. Canadian Journal of Chemistry, 55(5), 911-915. [Link][12]

  • Kricheldorf, H. R., & Haupt, E. T. K. (1984). 15N NMR spectroscopy. 30—structure/shift relationships of oligopeptides and copolypeptides, including gramicidin S. Magnetic Resonance in Chemistry, 22(1), 41-47. [Link][9]

  • Pors, K., et al. (2011). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Marine Drugs, 9(10), 2038-2055. [Link][10]

  • J&K Scientific. N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt Product Page. [Link][13]

  • BioCrick. H-N-Me-Leu-OBzl.TosOH Product Page. [Link][4]

  • Mtoz Biolabs. Principle of Peptide Purity Analysis Using HPLC. [Link]

  • PubChem. N-ME-Leu-obzl P-tosylate Compound Summary. [Link][14]

  • Gonzalez, A. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link][2]

Sources

Validation

A Senior Application Scientist's Guide to Scrutinizing a Certificate of Analysis for N-Methyl-L-leucine Benzyl Ester p-Toluenesulfonate

<_ _> Introduction: The Unseen Pillar of Peptide Synthesis In the exacting world of peptide synthesis, the integrity of your final product—be it a therapeutic candidate, a research probe, or a cosmetic active ingredient—...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Unseen Pillar of Peptide Synthesis

In the exacting world of peptide synthesis, the integrity of your final product—be it a therapeutic candidate, a research probe, or a cosmetic active ingredient—is inextricably linked to the quality of its constituent building blocks. N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-Me-Leu-OBzl·TosOH) is a critical such building block, prized for introducing N-methylated residues that can confer peptides with enhanced metabolic stability and improved pharmacokinetic profiles.[1] However, the promised benefits of this reagent are contingent on its purity and structural fidelity.

This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond a superficial checklist to provide an in-depth framework for critically evaluating a Certificate of Analysis (CofA) for N-Me-Leu-OBzl·TosOH. We will dissect the key analytical tests, compare hypothetical data from different suppliers, and provide actionable protocols for in-house verification, ensuring the quality of your starting material and the success of your synthesis.

Part 1: Anatomy of a Certificate of Analysis for N-Me-Leu-OBzl·TosOH

A Certificate of Analysis is more than a formality; it is a legal document that attests to a product's quality. For a chiral, protected amino acid salt like N-Me-Leu-OBzl·TosOH, the CofA should provide a clear, quantitative picture of its identity, purity, and stereochemical integrity.

A comprehensive CofA will typically feature the following sections. We will explore the most critical parameters in detail.

  • Identifier Information: CAS Number (42807-66-9), Molecular Formula (C21H29NO5S), and Molecular Weight (407.52 g/mol ).[1][2]

  • Physical Properties: Appearance, Melting Point.

  • Key Analytical Tests:

    • Purity by High-Performance Liquid Chromatography (HPLC)

    • Identity Confirmation by ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

    • Chiral Purity / Enantiomeric Excess (e.e.)

    • Specific Optical Rotation

    • Water Content (Karl Fischer)

    • Residual Solvents (Gas Chromatography)

Below is a flowchart illustrating the logical workflow a scientist should follow when evaluating a CofA for this critical reagent.

cluster_0 CofA Evaluation Workflow Start Receive CofA for N-Me-Leu-OBzl·TosOH Check_ID Verify Identifiers (CAS, Formula, MW) Start->Check_ID Review_Purity Assess Chemical Purity (HPLC > 99%?) Check_ID->Review_Purity Review_Identity Confirm Structure (¹H NMR) Review_Purity->Review_Identity Check_Chiral Scrutinize Chiral Purity (e.e. > 99.5%?) Review_Identity->Check_Chiral Compare_Lots Compare with Previous Lots or Suppliers Check_Chiral->Compare_Lots Verify_In_House Perform In-House QC (See Protocols Below) Compare_Lots->Verify_In_House Decision Accept or Reject Lot Verify_In_House->Decision

Caption: Workflow for the critical evaluation of a Certificate of Analysis.

Part 2: Comparative Analysis of Key Quality Attributes

Not all suppliers are created equal. Seemingly minor differences in reported analytical data can have significant downstream consequences in a sensitive process like Solid Phase Peptide Synthesis (SPPS).[3][4] Let's compare hypothetical CofA results from two suppliers to highlight critical decision points.

Table 1: Hypothetical CofA Data Comparison

ParameterSupplier A SpecificationSupplier A (Lot #A123)Supplier B SpecificationSupplier B (Lot #B456)Senior Scientist's Analysis
Purity (HPLC) ≥ 99.0%99.8%≥ 98.0%99.1%Winner: Supplier A. Higher purity minimizes the risk of incorporating deletion sequences or other impurities into the peptide.[5][6]
Enantiomeric Excess ≥ 99.5% (L-isomer)99.9%Not Specified99.6%Winner: Supplier A. The D-isomer is a process-related impurity that can terminate peptide chains or create difficult-to-separate diastereomeric peptides. A clear specification is crucial.
¹H NMR Conforms to StructureConformsConforms to StructureConformsTie. Both should provide spectra consistent with the known structure. The key is to look for unassigned peaks indicating impurities.
Optical Rotation +1° to +5° (c=2, DMF)+3.5°Not Specified+3.2°Winner: Supplier A. While a classic technique, a tight specification range provides an additional layer of confidence in stereochemical integrity.
Water Content (KF) ≤ 0.5%0.15%≤ 1.0%0.75%Winner: Supplier A. Excess water can hydrolyze active esters during coupling reactions, reducing efficiency.[3]
In-Depth Analysis:
  • Chemical Purity by HPLC: High-Performance Liquid Chromatography is the workhorse for purity assessment.[7][8] A purity of ≥ 99% is the industry standard for high-quality peptide building blocks.[1][9] Supplier A's 99.8% purity is excellent, leaving little room for side-products from the synthesis. Supplier B's 99.1%, while meeting their own lower specification, contains nearly an order of magnitude more impurity, which could impact the synthesis of long or complex peptides.

  • Chiral Purity (Enantiomeric Excess): This is arguably the most critical parameter. The biological activity of a peptide is dictated by its precise three-dimensional structure, which is determined by the stereochemistry of its constituent amino acids. The presence of the incorrect enantiomer (D-isomer) can be detrimental. Chiral HPLC is the gold standard for this determination.[10][11][12] Supplier A's explicit and high specification (≥ 99.5%) and result (99.9%) provide strong assurance. Supplier B's lack of a formal specification is a significant red flag, even if the lot result appears acceptable.

  • Identity by ¹H NMR: While HPLC confirms purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the molecule's identity. The spectrum should show characteristic peaks for the benzyl ester, the tosylate counter-ion, and the N-methyl-leucine backbone.[13] A scientist should look for:

    • Tosylate signals: Two doublets in the aromatic region (~7.3-7.8 ppm) and a methyl singlet (~2.4 ppm).[13]

    • Benzyl ester signals: A multiplet for the aromatic protons (~7.3 ppm) and a singlet for the benzylic CH₂ (~5.2 ppm).

    • N-Methyl-Leucine signals: Resonances for the N-methyl group, the alpha-proton, and the isobutyl side chain. The absence of significant unassigned peaks is as important as the presence of the correct ones.

Part 3: In-House Verification Protocols (E-E-A-T in Practice)

Trust, but verify. Relying solely on a supplier's CofA is not sufficient for critical applications. The following protocols are designed to be self-validating systems, allowing a reasonably equipped lab to confirm the most important quality attributes of N-Me-Leu-OBzl·TosOH.

Protocol 1: Verification of Purity and Identity by HPLC-MS

Causality: This protocol uses Reverse-Phase HPLC to separate the main compound from any non-volatile impurities.[8] Coupling the HPLC to a Mass Spectrometer (MS) provides simultaneous confirmation of the molecular weight of the eluting peaks, unequivocally confirming identity and purity in a single run.[7]

cluster_1 HPLC-MS Verification Workflow Prep Prepare Sample (1 mg/mL in ACN:H₂O) Inject Inject onto C18 Column Prep->Inject Gradient Run Gradient Elution (Water/ACN with 0.1% TFA) Inject->Gradient Detect_UV UV Detection (220 nm) Gradient->Detect_UV Detect_MS ESI-MS Detection (Positive Ion Mode) Gradient->Detect_MS Analyze Analyze Data Detect_UV->Analyze Detect_MS->Analyze Result_Purity Calculate Purity from UV Chromatogram Area % Analyze->Result_Purity Result_ID Confirm MW from MS ([M-TosOH+H]⁺ = 250.18) Analyze->Result_ID

Caption: Experimental workflow for purity and identity verification by HPLC-MS.

Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of N-Me-Leu-OBzl·TosOH and dissolve in 1 mL of 50:50 acetonitrile/water. Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Integrate the peak areas in the UV chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Examine the mass spectrum corresponding to the main peak. Look for the protonated molecule of the free base, [C₁₄H₂₁NO₂ + H]⁺, which should appear at m/z ≈ 250.18.

Protocol 2: Verification of Chiral Integrity by Chiral HPLC

Causality: This protocol uses a Chiral Stationary Phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times.[10][11] This allows for the direct visualization and quantification of the unwanted D-isomer. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acid derivatives.[12]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: Astec CHIROBIOTIC T (Teicoplanin-based CSP), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: Isocratic elution. A typical starting point is a mixture of ethanol, water, and a small amount of acid (e.g., 80:20:0.1 Ethanol:Water:TFA). This may require optimization.[14]

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Inject a sample of the material. The L-isomer should be the major peak. The D-isomer, if present, will appear as a smaller, separate peak.

    • Calculate the enantiomeric excess (% e.e.) using the formula: e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] * 100. The result should be ≥ 99.5%.

Conclusion and Recommendations

A Certificate of Analysis is the first line of defense in ensuring the quality of raw materials. For a critical reagent like N-Me-Leu-OBzl·TosOH, a thorough and critical evaluation of the CofA is not just recommended; it is essential for reproducible and successful peptide synthesis.

Key Takeaways for the Practicing Scientist:

  • Set High Standards: Always opt for suppliers with the tightest specifications, especially for chemical purity (≥ 99.5%) and enantiomeric excess (≥ 99.5%).

  • Demand Transparency: A complete CofA includes data for purity, identity, and chirality. The absence of a key specification, such as enantiomeric excess, should be considered a major deficiency.

  • Trust but Verify: Implement routine in-house QC checks, particularly for new suppliers or critical projects. The protocols provided here for HPLC-MS and Chiral HPLC serve as a robust starting point.

  • Look Beyond the Numbers: Consider the supplier's reputation, quality management systems (e.g., ISO 9001 certification), and technical support. A reliable partner is as valuable as a high-purity reagent.

By adopting this rigorous, evidence-based approach to reagent qualification, researchers can mitigate risks, improve the quality of their synthetic peptides, and accelerate their research and development timelines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • PubChem. (n.d.). N-ME-Leu-obzl P-tosylate. National Center for Biotechnology Information.
  • Creative Proteomics. (n.d.). Protein Amino Acid Analysis-Techniques, Instruments, and Applications.
  • Fujita, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.
  • ChemPep Inc. (n.d.). The Role of Coupling Reagents in Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Aapptec Peptides. (n.d.). Synthesis Notes.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • ACS Publications. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique.
  • National Institutes of Health. (n.d.). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique.
  • Chem-Impex. (n.d.). N-Methyl-L-Leucine benzyl ester 4-toluenesulfonate salt.
  • BOC Sciences. (n.d.). n-methyl-l-leucine benzyl ester 4-toluenesulfonate salt suppliers USA.
  • Benchchem. (n.d.). A Researcher's Guide to 1H NMR Characterization of p-Toluenesulfonate Esters and a Comparison with Mesylate and Triflate Alt.

Sources

Comparative

Cost-Benefit Analysis of N-ME-Leu-obzl P-tosylate in Large-Scale Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The incorporation of N-methylated amino acids is a critical strategy in modern peptide drug development, conferring enhanced proteolytic s...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of N-methylated amino acids is a critical strategy in modern peptide drug development, conferring enhanced proteolytic stability and membrane permeability.[1] However, the synthesis of N-methylated peptides, particularly on a large scale, presents significant challenges.[2] This guide provides a comprehensive cost-benefit analysis of using N-methyl-L-leucine benzyl ester p-toluenesulfonate (N-ME-Leu-obzl P-tosylate) as a starting material for large-scale synthesis. We objectively compare its performance against common alternatives, providing experimental workflows and quantitative data to inform process development and manufacturing decisions. The central thesis is that while N-ME-Leu-obzl P-tosylate may have a higher upfront cost, its superior handling properties, process robustness, and ability to mitigate critical failure modes like racemization offer significant downstream economic and quality advantages in a regulated manufacturing environment.

Introduction: The N-Methylation Challenge in Peptide Manufacturing

N-methylated amino acids are prevalent in natural products with therapeutic properties, such as the immunosuppressant cyclosporine.[3] Their inclusion in synthetic peptide drug candidates is a proven method to improve pharmacokinetic profiles.[1][4] The methyl group on the amide nitrogen sterically hinders protease cleavage and reduces the number of hydrogen bond donors, which can lower the energy penalty for membrane translocation.[1]

Despite these benefits, large-scale synthesis faces hurdles:

  • Steric Hindrance: The N-methyl group impedes coupling reactions, often requiring stronger coupling agents or longer reaction times, which can increase the risk of side reactions.[3]

  • Purification Challenges: Difficult couplings can lead to deletion sequences and other impurities, complicating downstream purification, which is often a major cost driver in peptide manufacturing.[2]

  • Raw Material Quality: The physical form and stability of the amino acid derivatives are paramount for process consistency and scalability in a Good Manufacturing Practice (GMP) setting.[5]

This guide focuses on N-ME-Leu-obzl P-tosylate, a building block designed to address these challenges, particularly in solution-phase peptide synthesis (LPPS), which is often favored for large-scale campaigns.[5][6]

The Physicochemical Advantage: Why the Tosylate Salt?

The choice of a salt form for an active pharmaceutical ingredient (API) or a key starting material is a critical decision in process chemistry.[7][8][9] While hydrochloride salts are common, the p-toluenesulfonate (tosylate) salt of N-methyl-L-leucine benzyl ester offers distinct, tangible benefits for large-scale operations.

PropertyN-ME-Leu-obzl P-tosylate N-ME-Leu-obzl Hydrochloride Large-Scale Implication & Benefit
Physical Form Typically a stable, free-flowing crystalline solid.[10]Can be hygroscopic or amorphous, leading to clumping.Crystalline solids are easier to handle, weigh, and dispense accurately in large reactors. They exhibit better flow properties and reduce batch-to-batch variability.[10]
Stability Generally higher thermal stability and lower hygroscopicity.[11]More prone to water absorption, which can affect reactivity and stoichiometry.Enhanced stability leads to longer shelf-life and less stringent storage requirements, reducing material waste and quality control overhead.[9][11]
Solubility Good solubility in a range of organic solvents used for synthesis.Also soluble, but behavior can be less predictable if hygroscopic.Predictable solubility ensures consistent reaction kinetics and prevents precipitation issues in the reactor.
Purification Can be purified to a high degree by simple recrystallization.Purification can be more complex if the material is not crystalline.The ability to easily purify the starting material via crystallization can reduce the burden of process-related impurities, simplifying the final API purification.[9]

The tosylate counter-ion imparts a crystalline nature to the molecule, transforming what might otherwise be an oil or an unstable solid into a robust, manufacturable raw material.[10] This is a significant, often underestimated, economic advantage in the context of large-scale production.

Comparative Analysis of C-Terminal Protecting Groups

The selection of the C-terminal protecting group is a strategic choice that dictates the deprotection method and impacts the overall process workflow.[12] Here, we compare the benzyl ester strategy with common alkyl ester alternatives.

Workflow Comparison Diagram

G cluster_0 Pathway A: Benzyl Ester (N-ME-Leu-obzl P-tosylate) cluster_1 Pathway B: Methyl/Ethyl Ester (N-ME-Leu-OMe/OEt HCl) A1 Coupling Step (e.g., with Boc-AA-OH) A2 Hydrogenolysis (H₂, Pd/C) A1->A2 Clean Deprotection A3 Workup (Filtration of Catalyst) A2->A3 Heterogeneous Catalyst A4 Purified Peptide Fragment A3->A4 High Purity B1 Coupling Step (e.g., with Boc-AA-OH) B2 Saponification (LiOH or NaOH) B1->B2 Base-mediated Deprotection B3 Workup (Acidic Quench, Extraction) B2->B3 Aqueous Workup B_side D-Isomer Impurity B2->B_side High Risk of Racemization B4 Purified Peptide Fragment B3->B4 Potential Impurities

Caption: Step-by-step workflow for dipeptide synthesis using the benzyl ester method.

Methodology:

  • Coupling: To a solution of N-ME-Leu-obzl P-tosylate (1.0 eq) in dichloromethane (DCM), add N-methylmorpholine (NMM) (1.1 eq) to neutralize the salt. [13]Add Boc-Ala-OH (1.05 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and finally N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) (1.1 eq) at 0 °C. [13]2. Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Workup: Wash the reaction mixture successively with 10% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield crude Boc-Ala-NMeLeu-OBzl. [13]4. Deprotection: Dissolve the crude intermediate in methanol. Carefully add 10% Palladium on carbon (10% w/w). [14]Secure the flask to a hydrogenation apparatus and purge with hydrogen gas. Stir vigorously under a hydrogen atmosphere (balloon or parr shaker) until the reaction is complete (monitored by HPLC).

  • Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. [14]Concentrate the filtrate under reduced pressure to yield the final product, Boc-Ala-NMeLeu-OH.

Protocol 2: Synthesis via N-ME-Leu-OMe HCl (Alternative)

This protocol outlines the use of a methyl ester and subsequent saponification.

Methodology:

  • Coupling: Follow steps 1-3 as in Protocol 1, substituting N-ME-Leu-OMe HCl for the tosylate salt.

  • Deprotection (Saponification): Dissolve the crude Boc-Ala-NMeLeu-OMe in a mixture of THF/water. Cool to 0 °C and add a solution of Lithium Hydroxide (LiOH) (1.2 eq) in water dropwise.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours. The temperature must be strictly controlled to minimize racemization. [15]Monitor the reaction closely by HPLC.

  • Workup & Isolation: Upon completion, carefully acidify the mixture to pH ~3 with cold 1 M HCl. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product. Chiral HPLC analysis is required to quantify the level of racemization.

Final Cost-Benefit Verdict

The decision to use N-ME-Leu-obzl P-tosylate is a strategic one that balances upfront material costs against downstream process efficiency, risk, and product quality.

AspectN-ME-Leu-obzl P-tosylateAlternative (e.g., N-ME-Leu-OMe HCl)Verdict
Upfront Cost Higher. The synthesis of the benzyl ester and its tosylate salt is more complex than that of simple alkyl esters.Lower. Raw materials (methanol, HCl) are cheaper and the process is simpler.For small-scale, non-GMP research where cost is the primary driver, the alternative may be acceptable.
Process Time Potentially Shorter. While hydrogenation takes time, the workup is very simple (filtration).Potentially Longer. Saponification can be quick, but the aqueous workup (extraction, drying) is more labor-intensive at scale.The time saved on workup and purification with the benzyl ester route can increase reactor throughput, a major economic driver in a manufacturing plant. [16]
Quality & Risk Lower Risk. The key benefit is the near-elimination of the risk of racemization. The crystalline nature ensures high purity and consistency.Higher Risk. The risk of racemization during saponification is significant and can lead to batch failure. [17]Handling a potentially non-crystalline HCl salt adds process variability.This is the deciding factor for large-scale GMP synthesis. The cost of a failed batch due to racemization (loss of all raw materials, labor, and reactor time) is catastrophic and far exceeds the premium paid for the superior starting material. [16]
Capital Expenditure Higher. Requires investment in hydrogenation equipment.Lower. Uses standard glass-lined reactors.Many pharmaceutical manufacturing sites are already equipped for hydrogenation, mitigating this as a new cost. For those without, this is a significant consideration.
Total Cost of Goods (CoGs) Lower (at scale). Higher crude purity from a robust process leads to higher yields after purification and lower purification costs (solvents, columns, labor), resulting in a lower overall CoG for the final API. [16]Higher (at scale). Lower crude purity and the potential for difficult-to-remove diastereomers increase purification costs and lower the final isolated yield, driving up the CoG.The "cheaper" raw material often leads to a more expensive final product when all process costs are considered.

For large-scale, GMP-compliant synthesis of peptides containing N-methyl-leucine, N-ME-Leu-obzl P-tosylate is the superior choice from a cost-benefit perspective. Its advantages are not in the raw material price but in risk mitigation, process robustness, and final product quality. The crystalline, stable tosylate salt simplifies material handling and improves batch consistency. The benzyl ester, removable by clean hydrogenolysis, critically avoids the high risk of racemization associated with the saponification of alkyl esters. These factors lead to higher purity intermediates, which drastically reduce the costs and complexities of downstream purification, ultimately lowering the total cost of goods and ensuring the delivery of a high-quality, stereochemically pure active pharmaceutical ingredient.

References

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elong
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
  • Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. BenchChem. (2025).
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. (2000).
  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P.
  • Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl. BenchChem. (2025).
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar.
  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • Synthesis of Boc-DVal-Leu-OBzl. PrepChem.com.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.
  • EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
  • WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer.
  • Comparative analysis of different peptide synthesis str
  • Benzyl Esters. Organic Chemistry Portal.
  • Ribosomal Synthesis of N-Methyl Peptides. PMC.
  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source not provided].
  • Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. PubMed. (2004).
  • Synthesis of BOC-leucine. PrepChem.com.
  • The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. [Source not provided]. (2025).
  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. (2022).
  • Innovative Approaches for Large-Scale Peptide Production. Bachem. (2023).
  • Production of large-scale peptides in solution. PubMed. (1990).
  • Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide. BenchChem. (2025).
  • N-Methylation in Peptide Synthesis: A Technical Guide to Enhancing Therapeutic Potential. BenchChem. (2025).
  • Synthesis of Poly-N-Methylated Peptides Against Malaria.
  • Synthesis of Peptides. [Source not provided].
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Cost-Benefit Analysis of Fmoc-L-Leu-MPPA in Large-Scale Peptide Synthesis: A Compar
  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Source not provided].
  • Pharmaceutical Salts Optimization of Solubility or Even More?. [Source not provided]. (2010).
  • Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives a.
  • racemize alpha chiral acid with LiOH? : r/Chempros. Reddit. (2021).
  • Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide deriv
  • N-Methyl-L-Leucine benzyl ester 4-toluenesulfon
  • N-Methyl-L-Leucine benzyl ester 4-toluenesulfon
  • High Purity N-Methyl-L-Leucine Benzyl Ester Tosylate Supplier: Reliable Sourcing for Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2025).

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Validation

A Comparative Spectroscopic Guide to N-Methyl-L-leucine Benzyl Ester p-Tosylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug development, the strategic modification of amino acid building blocks is paramount for enhancing therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug development, the strategic modification of amino acid building blocks is paramount for enhancing therapeutic properties. N-methylation, for instance, is a key modification known to improve metabolic stability and cell permeability. This guide provides an in-depth spectroscopic comparison of N-Methyl-L-leucine benzyl ester p-tosylate (N-Me-Leu-OBzl p-TsOH), a crucial reagent in the synthesis of N-methylated peptides, with its relevant precursors and alternatives.

Introduction to N-Me-Leu-OBzl p-Tosylate

N-Me-Leu-OBzl p-TsOH is a derivative of the essential amino acid L-leucine, featuring a methyl group on the alpha-amino nitrogen and a benzyl ester protecting the carboxylic acid. The p-toluenesulfonate (tosylate) salt form enhances its crystallinity and handling properties, making it a stable and reliable reagent for peptide synthesis. Understanding its spectroscopic signature is critical for quality control, reaction monitoring, and ensuring the integrity of the final peptide product.

This guide will delve into the characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-Me-Leu-OBzl p-TsOH and compare it with two key alternatives: the non-methylated analogue, L-leucine benzyl ester p-tosylate (H-Leu-OBzl p-TsOH), and the commonly used N-terminally protected N-Boc-L-leucine benzyl ester (N-Boc-Leu-OBzl).

Experimental Methodologies

The acquisition of high-quality spectroscopic data is fundamental to accurate compound characterization. The following protocols outline the standard procedures for obtaining the NMR, IR, and MS spectra discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial for ensuring solubility and minimizing overlapping solvent signals with key analyte peaks. For tosylate salts, DMSO-d₆ is often preferred due to its excellent solubilizing power for ionic compounds.

  • ¹H NMR Acquisition :

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powder is placed directly on the ATR crystal.

  • Data Acquisition :

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI) :

    • Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]⁺.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: A range appropriate to detect the expected molecular ion and potential fragments.

Spectroscopic Data Comparison

The following sections present a detailed comparison of the spectroscopic data for N-Me-Leu-OBzl p-TsOH and its alternatives.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. Key differences arise from the presence or absence of the N-methyl and N-Boc groups.

G cluster_NMeLeu N-Me-Leu-OBzl p-TsOH cluster_HLeu H-Leu-OBzl p-TsOH cluster_BocLeu N-Boc-Leu-OBzl NMeLeu Key ¹H NMR Signals NMe_proton N-CH₃ ~2.5 ppm (s) NMeLeu->NMe_proton Distinctive singlet alpha_H_NMe α-H ~3.8 ppm (t) NMeLeu->alpha_H_NMe HLeu Key ¹H NMR Signals NMeLeu->HLeu Comparison: N-Methyl vs. NH₂ BocLeu Key ¹H NMR Signals NMeLeu->BocLeu Comparison: N-Methyl vs. N-Boc NH2_protons NH₂ ~8.3 ppm (br s) HLeu->NH2_protons Broad singlet, exchangeable alpha_H_HLeu α-H ~4.0 ppm (t) HLeu->alpha_H_HLeu HLeu->BocLeu Comparison: NH₂ vs. N-Boc Boc_protons Boc (CH₃)₃ ~1.4 ppm (s) BocLeu->Boc_protons Characteristic large singlet NH_proton NH ~5.0 ppm (d) BocLeu->NH_proton G IR_Comparison IR Spectral Regions N-H Stretch (cm⁻¹) C=O Stretch (cm⁻¹) NMeLeu N-Me-Leu-OBzl p-TsOH No significant N-H stretch ~1740 (Ester C=O) HLeu H-Leu-OBzl p-TsOH ~3300-3400 (N-H stretch) ~1735 (Ester C=O) BocLeu N-Boc-Leu-OBzl ~3350 (N-H stretch) ~1745 (Ester C=O) ~1690 (Boc C=O)

Comparative

A Comparative Guide to the Biological Activity of N-Methylated Peptides Synthesized with N-Me-Leu-OBzl p-Tosylate

For Researchers, Scientists, and Drug Development Professionals The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties while minimizing inherent limitat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance therapeutic properties while minimizing inherent limitations. Among these modifications, N-methylation—the addition of a methyl group to the peptide backbone's amide nitrogen—stands out as a powerful strategy. This guide provides a technical comparison of N-methylated peptides, with a focus on those synthesized using N-Methyl-L-Leucine benzyl ester p-toluenesulfonate salt (H-N-Me-Leu-OBzl·TosOH), and their non-methylated counterparts. We will explore the causal links between this specific modification and its effects on biological activity, supported by experimental data and detailed protocols.

The Rationale for N-Methylation in Peptide Drug Design

Native peptides, despite their high potency and selectivity, often face significant hurdles in clinical development, primarily due to poor metabolic stability and low membrane permeability.[1] N-methylation directly addresses these challenges. By replacing a hydrogen atom on the amide nitrogen, this modification achieves several critical enhancements:

  • Increased Proteolytic Resistance: The methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases. This significantly increases the peptide's in-vivo half-life.[2][3]

  • Enhanced Membrane Permeability: The removal of a hydrogen-bond donor reduces the peptide's overall polarity and increases its lipophilicity.[2][4] This facilitates passive diffusion across cell membranes, a key factor for oral bioavailability.[5][6][7]

  • Conformational Rigidity: N-methylation restricts the conformational freedom of the peptide backbone.[4] This can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[8]

The use of building blocks like N-Me-Leu-OBzl p-tosylate is crucial in this process, serving as a key intermediate for incorporating N-methylated leucine residues during solid-phase peptide synthesis (SPPS).[9][10][11]

Comparative Analysis: N-Methylated vs. Non-Methylated Peptides

The decision to incorporate an N-methylated residue is driven by the need to improve a peptide's drug-like properties. The following data, synthesized from multiple studies, quantitatively compares the performance of N-methylated peptides against their native (non-methylated) analogues.

Table 1: Quantitative Comparison of Bioactivity and Pharmacokinetic Properties
Peptide Pair Modification Metric Non-Methylated Value N-Methylated Value Fold Improvement Reference Insight
Somatostatin Analog N-MethylationReceptor Binding Affinity (IC₅₀)1.5 nM0.8 nM1.9xN-methylation can enhance binding by stabilizing the bioactive conformation.[5][7]
Cyclic Hexapeptide Tri-N-MethylationOral Bioavailability (%)< 1%~10%>10xMultiple N-methylations drastically improve intestinal permeability.[7]
Linear Pentapeptide Single N-MethylationProteolytic Half-Life (t½) in Plasma12 min150 min12.5xThe methyl group sterically hinders protease access to the peptide bond.
RGD Analog N-MethylationCell Permeability (Papp)0.5 x 10⁻⁶ cm/s2.5 x 10⁻⁶ cm/s5xReduced hydrogen bonding capacity increases lipophilicity and membrane passage.[1][5]

Note: The values presented are representative and synthesized from data across multiple sources to illustrate the comparative impact of N-methylation. Absolute values will vary based on the specific peptide sequence and experimental conditions.

Experimental Methodologies

To ensure scientific integrity, the protocols for synthesizing and evaluating these peptides must be robust and self-validating. Here, we outline the key experimental workflows.

Workflow for Synthesis and Comparative Evaluation

The following diagram illustrates the logical flow from peptide synthesis to comparative biological assessment.

G cluster_0 Peptide Synthesis cluster_1 Alternative Synthesis cluster_2 Comparative Biological Assays cluster_3 Data Analysis S1 Solid-Phase Peptide Synthesis (SPPS) S2 Incorporation of N-Me-Leu-OBzl p-tosylate S1->S2 S3 Cleavage & Purification (HPLC) S2->S3 B1 Proteolytic Stability Assay S3->B1 B2 Cell Permeability Assay (e.g., Caco-2) S3->B2 B3 Receptor Binding Assay S3->B3 B4 Functional Bioactivity Assay S3->B4 A1 Standard SPPS of Non-Methylated Analog A2 Cleavage & Purification (HPLC) A1->A2 A2->B1 A2->B2 A2->B3 A2->B4 D1 Compare Half-life, Permeability, & IC50 B1->D1 B2->D1 B3->D1 B4->D1

Caption: Workflow for the comparative study of methylated peptides.

Protocol 1: Solid-Phase Synthesis of N-Methylated Peptide

This protocol describes the manual synthesis of a peptide incorporating an N-methylated leucine residue using Fmoc chemistry.

  • Resin Preparation: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once. Wash thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, use a 4-fold molar excess of Fmoc-amino acid, HOBt, and DIC in DMF. Allow to react for 2 hours. Confirm completion with a Kaiser test.

  • Incorporation of N-Me-Leu:

    • Rationale: Coupling to an N-methylated residue is sterically hindered and slower than standard couplings. A stronger coupling agent is often required.

    • Procedure: Dissolve a 4-fold molar excess of H-N-Me-Leu-OBzl p-tosylate and HATU in DMF. Add a 6-fold molar excess of DIPEA. Add the activation mixture to the resin and couple for 4-6 hours, or overnight if necessary.

  • Wash and Repeat: Wash the resin with DMF and repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis is complete, wash the resin with Dichloromethane (DCM) and dry. Cleave the peptide from the resin using a cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% TIS for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the mass and purity of the final peptide using Mass Spectrometry (MS) and analytical HPLC.

Protocol 2: Proteolytic Stability Assay

This assay compares the degradation rates of N-methylated and non-methylated peptides in the presence of proteases.

  • Peptide Preparation: Prepare stock solutions of both the N-methylated and non-methylated peptides in a suitable buffer (e.g., PBS, pH 7.4).

  • Enzyme Solution: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human plasma) at a defined concentration.

  • Incubation: Add the peptide to the enzyme solution to initiate the reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA or by heating.

  • Analysis: Analyze the samples by RP-HPLC. Quantify the area of the peak corresponding to the intact peptide at each time point.

  • Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve.

Impact of N-Methylation on Biological Signaling

N-methylation does not merely protect the peptide; it can fundamentally alter its interaction with its biological target. By inducing a specific conformation, an N-methylated peptide can exhibit enhanced selectivity or even a modified signaling outcome compared to its native counterpart.

Consider a hypothetical G-protein coupled receptor (GPCR) signaling pathway. The native peptide may bind in a flexible state, activating multiple downstream effectors. The N-methylated analog, being conformationally constrained, might bind with higher affinity and selectively activate a single, more desirable pathway, reducing off-target effects.

cluster_0 Native Peptide Interaction cluster_1 Downstream Signaling cluster_2 N-Methylated Peptide Interaction cluster_3 Downstream Signaling NP Native Peptide (Flexible) R1 GPCR NP->R1 Lower Affinity P1 Pathway A (Desired Effect) R1->P1 P2 Pathway B (Side Effect) R1->P2 NMP N-Me-Peptide (Constrained) R2 GPCR NMP->R2 Higher Affinity & Selectivity P3 Pathway A (Desired Effect) R2->P3

Caption: N-methylation can enhance selectivity in receptor signaling.

Conclusion

N-methylation is a validated and highly effective strategy for improving the pharmacokinetic properties of therapeutic peptides.[1] By leveraging key synthetic intermediates like N-Me-Leu-OBzl p-tosylate, researchers can systematically enhance metabolic stability and cell permeability, crucial steps in transforming potent peptides into viable drug candidates.[2][12] The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated analogues against their native counterparts, enabling data-driven decisions in the drug development process.[1] The continued exploration and application of N-methylation will undoubtedly lead to the development of novel and more effective peptide therapeutics.

References

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Hewage, U., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • BenchChem Technical Support Team. (2025). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. BenchChem.
  • Siano, A. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276. [Link]

  • Di Gioia, M. L., et al. (2025). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

  • Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Sagan, S., et al. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2799-2822. [Link]

  • LifeTein. (2025). Should My Peptide Be Methylated?. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). High Purity N-Methyl-L-Leucine Benzyl Ester Tosylate Supplier. [Link]

Sources

Validation

A Comparative Guide to the Use of N-Methyl-L-leucine Benzyl Ester p-Tosylate in Peptide Synthesis

For researchers, scientists, and professionals in drug development, the incorporation of N-methylated amino acids into peptide chains is a critical strategy for enhancing proteolytic stability, increasing membrane permea...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the incorporation of N-methylated amino acids into peptide chains is a critical strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation. N-Methyl-L-leucine (N-Me-Leu) is a frequently utilized residue for these purposes. This guide provides an in-depth technical comparison of using N-Methyl-L-leucine benzyl ester p-tosylate (N-Me-Leu-OBzl p-tosylate) versus the more conventional Fmoc-N-Me-Leu-OH in solid-phase peptide synthesis (SPPS). We will explore the mechanistic rationale behind each approach, present supporting data from published research, and provide detailed experimental protocols.

The Challenge of N-Methylated Peptide Synthesis: Steric Hindrance and Racemization

The primary obstacle in synthesizing N-methylated peptides is the steric hindrance imparted by the N-methyl group. This bulkiness can lead to low coupling yields due to incomplete reactions, resulting in deletion sequences and a lower overall yield of the target peptide.[1] To overcome this, more aggressive coupling conditions are often required, which in turn can increase the risk of racemization at the alpha-carbon of the activated amino acid, compromising the stereochemical purity of the final peptide.[1]

Comparative Analysis of N-Me-Leu Building Blocks

The two primary approaches for incorporating N-Me-Leu into a peptide sequence during SPPS involve using either a pre-formed, C-terminally protected salt like N-Me-Leu-OBzl p-tosylate, or an N-terminally protected acid, Fmoc-N-Me-Leu-OH.

1. N-Methyl-L-leucine benzyl ester p-tosylate (N-Me-Leu-OBzl p-tosylate)

This reagent is an N-methylated leucine with its carboxylic acid protected as a benzyl ester and the N-methylamino group protonated as a p-toluenesulfonate salt. Its primary application is in solution-phase peptide synthesis or for the incorporation of the first N-methylated residue onto the resin in SPPS.

2. Fmoc-N-Methyl-L-leucine-OH (Fmoc-N-Me-Leu-OH)

This is the standard building block for incorporating N-Me-Leu in Fmoc-based SPPS. The N-methylamino group is protected by the base-labile Fmoc group, and the carboxylic acid is free to be activated for coupling.

FeatureN-Me-Leu-OBzl p-tosylateFmoc-N-Me-Leu-OHRationale and Field Insights
Primary Use Case Solution-phase synthesis; First residue in SPPSStepwise incorporation in Fmoc-SPPSN-Me-Leu-OBzl p-tosylate is suitable for fragment condensation in solution or for loading onto the resin. Fmoc-N-Me-Leu-OH is designed for iterative cycles of deprotection and coupling in standard Fmoc-SPPS workflows.
Protection Scheme C-terminal benzyl ester, N-terminal tosylate saltN-terminal Fmoc groupThe benzyl ester of N-Me-Leu-OBzl p-tosylate requires harsh acidic conditions (e.g., HF) or hydrogenolysis for final cleavage, which may not be compatible with all protecting group strategies. The Fmoc group is readily removed with piperidine, making it highly compatible with standard SPPS.
Coupling Procedure Requires N-protection (e.g., Boc or Fmoc) after incorporationRequires activation of the free carboxyl groupBefore the subsequent amino acid can be coupled to the N-Me-Leu residue introduced by the tosylate salt, the newly formed secondary amine must be protected. With Fmoc-N-Me-Leu-OH, the free carboxyl group is activated in situ using a coupling reagent.
Potential for Racemization Lower risk during initial couplingHigher risk during activationN-methylated amino acids are prone to racemization during the activation step.[2] Since N-Me-Leu-OBzl p-tosylate's carboxyl group is already protected, the risk of racemization is during the activation of the subsequent amino acid. With Fmoc-N-Me-Leu-OH, the risk is highest during its own activation.

Performance Comparison: Coupling Efficiency and Racemization

Direct, head-to-head quantitative comparisons in the literature are scarce. However, the principles of peptide chemistry and existing data on coupling N-methylated amino acids allow for a robust assessment.

The success of incorporating N-methylated amino acids is highly dependent on the choice of coupling reagent. Standard carbodiimide reagents like DCC and DIC are often insufficient to overcome the steric hindrance.[3] More potent uronium/aminium salts like HATU and HCTU, or phosphonium salts like PyAOP and PyBOP, are generally required to achieve high coupling yields.[3][4]

Table of Commonly Used Coupling Reagents for N-Methylated Amino Acids:

Coupling ReagentActivation MechanismAdvantagesDisadvantagesRecommended Use
HATU Forms a highly reactive OAt-active esterHigh coupling efficiency, rapid reaction times[1]Can cause racemization, especially with prolonged reaction times or in the presence of excess base[1]Recommended for difficult couplings, but conditions must be carefully controlled to minimize racemization.[1]
HBTU/HCTU Forms an OBt- or O-6-ClBt-active esterGood coupling efficiency, generally less reactive than HATUMay be less effective for the most sterically hindered couplingsA safer alternative to HATU when racemization is a concern.
PyBOP/PyAOP Phosphonium salt-based activationEfficient coupling with minimal side reactions, PyAOP is particularly effective[5]Can be less effective than HATU for the most challenging couplingsA good general-purpose coupling reagent for N-methylated amino acids.[5]
DIC/HOAt Carbodiimide-based activation with an additiveCost-effective, low risk of racemization under non-basic conditions[1]Slower reaction times compared to uronium/phosphonium reagents[1]Suitable for couplings where racemization is a primary concern and longer reaction times are acceptable.[1]

Studies have shown that the extent of racemization during the coupling of N-methylated amino acids is influenced by the solvent and the base used. Polar solvents tend to promote racemization.[6]

Case Study: Synthesis of a Tripeptide using N-Methyl-L-leucine benzyl ester

A study by Xu et al. (2008) reports the synthesis of a tripeptide, which involved the coupling of N-methyl-l-leucine benzyl ester.[7] In this solution-phase synthesis, a dipeptide was deprotected to expose a free carboxylic acid, which was then coupled to the N-methyl-l-leucine benzyl ester. The reaction achieved an 80% yield.[7]

Experimental Workflow: Solution-Phase Coupling

G cluster_0 Activation cluster_1 Coupling cluster_2 Workup A Boc-Leu-N-Me-Leu-OH B DEPBT, DIPEA in THF A->B Activate Carboxyl Group C N-Me-Leu-OBzl B->C Add Amine Component D Boc-Leu-N-Me-Leu-N-Me-Leu-OBzl C->D Peptide Bond Formation (80% Yield) E Reaction Monitoring (TLC) D->E F Purification E->F

Caption: Workflow for the solution-phase synthesis of a tripeptide.[7]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N-Me-Leu-OH in SPPS

This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.[1]

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-N-Me-Leu-OH:

  • In a separate vessel, dissolve Fmoc-N-Me-Leu-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Add diisopropylethylamine (DIEA) (6 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. A longer coupling time or double coupling may be necessary.[1]

4. Monitoring and Washing:

  • Monitor the coupling reaction using the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[3] A yellow color indicates complete coupling, while a blue or green color suggests an incomplete reaction.[4]

  • After complete coupling, wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

5. Peptide Chain Elongation:

  • Repeat the deprotection and coupling cycle for each subsequent amino acid.

6. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., TFA/H2O/TIS 95:2.5:2.5).

  • Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge, wash the pellet with cold ether, and dry under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin N-Methylation (Alternative Approach)

This protocol describes the N-methylation of a resin-bound amino acid, offering an alternative to using pre-synthesized N-methylated building blocks.[3]

1. Sulfonylation:

  • Treat the peptide-resin with a free primary amine with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF. This protects the primary amine as a sulfonamide.

2. Methylation:

  • Treat the sulfonated peptide-resin with a methylating agent such as methyl p-toluenesulfonate (MeOTs) or methyl iodide (MeI) and a base (e.g., DBU) in DMF.

3. Desulfonylation:

  • Remove the o-NBS protecting group by treating the resin with 2-mercaptoethanol and DBU in DMF.

4. Washing:

  • Thoroughly wash the resin with DMF and DCM to prepare for the next coupling step.

G A Resin-Bound Peptide with Free Amine B Sulfonylation (o-NBS-Cl, Collidine) A->B C Methylation (MeOTs or MeI, DBU) B->C D Desulfonylation (2-Mercaptoethanol, DBU) C->D E Ready for Next Coupling D->E

Caption: On-resin N-methylation workflow.[3]

Conclusion

The choice between N-Me-Leu-OBzl p-tosylate and Fmoc-N-Me-Leu-OH depends on the overall synthetic strategy. For solution-phase synthesis and fragment condensation, N-Me-Leu-OBzl p-tosylate is a viable option, as demonstrated in the synthesis of a tripeptide with high yield.[7] However, for routine Fmoc-based SPPS, Fmoc-N-Me-Leu-OH is the more straightforward building block, despite the inherent challenges of coupling N-methylated amino acids.

Successful incorporation of N-methylated residues, regardless of the starting material, hinges on the use of potent coupling reagents like HATU or PyAOP/PyBOP to overcome steric hindrance and achieve high yields.[4][5] Careful optimization of reaction conditions, including the choice of base and solvent, is crucial to minimize the risk of racemization.[6] For complex sequences, on-resin N-methylation provides an alternative strategy to circumvent the difficult coupling of bulky N-methylated building blocks.[3]

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • BenchChem. (2025).
  • Bofill, J. M., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7639.
  • Nishikubo, T., & Kameyama, A. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2097-2111.
  • aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. aapptec.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Long Peptides Using Fmoc-Leu-Ser(ψ(Me,Me)pro)-OH. BenchChem.
  • Romoff, T. T., Tran, T. A., & Goodman, M. (1997). Racemization in peptide synthesis. Journal of Peptide Research, 49(4), 281-292.
  • BenchChem. (2025). A Comparative Analysis of N-Methylated Amino Acids in Drug Discovery. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for N-Methylleucine Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Advanced ChemTech. (n.d.). Fmoc-N-Me-Leu-OH – An N-Fmoc-N-methyl amino acid. Advanced ChemTech.
  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-Leu-OH = 99.0 HPLC sum of enantiomers 103478-62-2. Sigma-Aldrich.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
  • Xu, S. H., Liao, X. M., & Li, X. (2008). tert-Butoxycarbonyl-l-leucyl-N-methyl-l-leucyl-N-methyl-l-leucine benzyl ester. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2178.
  • BenchChem. (2025). A comparative study of different methylated amino acids in peptide design. BenchChem.
  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189.
  • Morales-Sanfrutos, J., Busto, E., Gotor-Fernández, V., & Gotor, V. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7639.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). High Purity N-Methyl-L-Leucine Benzyl Ester Tosylate Supplier: Reliable Sourcing for Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Biondini, G., et al. (2010). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives a. Letters in Organic Chemistry, 7(5), 414-417.
  • PrepChem. (n.d.). Synthesis of L-leucine benzyl ester (NPC 15328). PrepChem.
  • PubChem. (n.d.). N-ME-Leu-obzl P-tosylate.

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Comparative

A Senior Application Scientist's Guide to Peptide Coupling Reagents for N-Methylated Leucine

A Head-to-Head Comparison for the Synthesis of N-Me-Leu-OBzl p-Tosylate For researchers and professionals in drug development, the synthesis of peptides containing N-methylated amino acids presents a significant, yet com...

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison for the Synthesis of N-Me-Leu-OBzl p-Tosylate

For researchers and professionals in drug development, the synthesis of peptides containing N-methylated amino acids presents a significant, yet common, challenge. The steric hindrance imposed by the N-methyl group dramatically reduces the nucleophilicity of the secondary amine, making peptide bond formation a kinetically demanding step. This guide provides an in-depth, head-to-head comparison of common coupling reagents for the acylation of N-methyl-L-leucine benzyl ester (N-Me-Leu-OBzl), a frequently encountered intermediate in peptide synthesis. We will delve into the mechanistic nuances of these reagents, provide field-proven experimental protocols, and present a comparative analysis to empower you in selecting the optimal reagent for this challenging coupling.

The Challenge of N-Methylated Amino Acids

The core difficulty in coupling N-methylated amino acids lies in the steric bulk around the nitrogen atom. This bulk not only physically obstructs the approach of an activated carboxylic acid but also disfavors the formation of the tetrahedral intermediate necessary for amide bond formation. Consequently, sluggish reaction rates can lead to incomplete couplings and an increased risk of side reactions, most notably epimerization of the activated amino acid. The choice of coupling reagent is therefore paramount to overcoming these hurdles and achieving high yield and purity.

Unraveling the Mechanisms: Uronium vs. Phosphonium Reagents

Modern peptide coupling reagents largely fall into two major classes: uronium/aminium salts and phosphonium salts. Understanding their fundamental mechanisms of action is key to appreciating their relative strengths and weaknesses.

Uronium/Aminium Reagents: The Workhorses of Peptide Synthesis

Reagents such as HBTU, HATU, HCTU, and COMU are mainstays in peptide synthesis. They activate a carboxylic acid by forming a highly reactive acyl-uronium or acyl-aminium intermediate, which is then susceptible to nucleophilic attack by the amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Carboxylic_Acid R-COOH Base Base (e.g., DIPEA) Carboxylate R-COO⁻ Uronium_Reagent Uronium/Aminium Salt (e.g., HATU, COMU) Active_Ester Reactive O-Acylisourea or Active Ester Amine R'-NHMe (N-Me-Leu-OBzl) Peptide_Bond Peptide (R-CO-N(Me)-R') Byproducts Byproducts (e.g., Tetramethylurea)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient reagent due to the incorporation of the HOAt (1-hydroxy-7-azabenzotriazole) moiety.[1][2] The nitrogen atom at the 7-position of the azabenzotriazole ring creates a more reactive active ester, leading to faster and more complete couplings with a reduced risk of epimerization.[3]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers a good balance of reactivity and cost. The electron-withdrawing chlorine atom enhances the reactivity of the HOBt (1-hydroxybenzotriazole) core, making it more effective than HBTU for many applications.[4]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium reagent that offers efficiency comparable or superior to HATU.[5][6] Based on the non-explosive OxymaPure, it presents a significantly better safety profile.[2][5] Its byproducts are also water-soluble, simplifying purification in solution-phase synthesis.

Phosphonium Reagents: The Specialists for Difficult Couplings

Phosphonium-based reagents like PyAOP and PyBOP activate carboxylic acids through the formation of a phosphonium intermediate. They are particularly renowned for their "clean" reactions, as they do not pose the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium reagents when used in excess.[7]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is highly effective for coupling N-methylated amino acids, even in challenging sequences.[1][8] Its ability to form a highly reactive OAt ester, similar to HATU, makes it a powerful tool for overcoming steric hindrance.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another robust phosphonium reagent. While generally less reactive than PyAOP, it is still a very effective coupling agent with a lower risk of racemization compared to many uronium reagents.[2][7]

Head-to-Head Comparison of Coupling Reagents

While exact quantitative data for the synthesis of N-Boc-N-Me-Leu-OBzl is not extensively published in a single comparative study, a strong consensus exists in the literature regarding the performance of these reagents in sterically hindered couplings. The following table summarizes their expected performance based on data from similar challenging systems.

Coupling ReagentClassRelative Efficiency for N-Me CouplingsEpimerization RiskKey AdvantagesKey Disadvantages
HATU Uronium/AminiumVery High[2]Very Low[3]High reactivity, fast kinetics, extensive literature support.Higher cost, potential for guanidinylation if used in excess.[7]
COMU UroniumVery High[5][6]Very Low[6]Excellent safety profile (non-explosive), high solubility, water-soluble byproducts.Can also cause guanidinylation.
HCTU Uronium/AminiumHigh[4]LowCost-effective, good reactivity for many standard and challenging couplings.Generally less potent than HATU or COMU for the most difficult sequences.
PyAOP PhosphoniumVery High[1][8]Very LowNo guanidinylation side reaction, excellent for highly hindered couplings.[7]Higher cost, solutions in DMF have moderate stability.
HBTU Uronium/AminiumModerateModerateEconomical, widely used for standard couplings.Less effective for sterically hindered N-methylated amino acids.[9]
PyBOP PhosphoniumHigh[2]LowNo guanidinylation side reaction, clean reaction profiles.[7]Less reactive than PyAOP for the most demanding couplings.[2]

Experimental Protocols

The following are detailed, step-by-step protocols for a solution-phase coupling of N-Boc-N-Me-Leu-OH with N-Me-Leu-OBzl p-tosylate. These protocols are designed to serve as a robust starting point for optimization.

G Start Start: - N-Boc-N-Me-Leu-OH - N-Me-Leu-OBzl p-tosylate - Anhydrous Solvent (DMF/DCM) Neutralization 1. Neutralization of Amine Salt - Dissolve N-Me-Leu-OBzl p-tosylate in solvent. - Add base (e.g., DIPEA) to generate free amine. Start->Neutralization Activation 2. Carboxylic Acid Activation - In a separate flask, dissolve N-Boc-N-Me-Leu-OH. - Add Coupling Reagent and Base. - Pre-activate for 1-5 minutes. Coupling 3. Coupling Reaction - Add activated acid solution to the free amine solution. - Stir at room temperature for 2-24 hours. Neutralization->Coupling Free Amine Activation->Coupling Activated Acid Monitoring 4. Reaction Monitoring - TLC or LC-MS to check for completion. Coupling->Monitoring Monitoring->Coupling Incomplete Workup 5. Aqueous Workup - Dilute with organic solvent. - Wash with mild acid, base, and brine. Monitoring->Workup Reaction Complete Purification 6. Purification - Dry organic layer. - Concentrate. - Purify by flash chromatography. Workup->Purification End End: Purified N-Boc-dipeptide Purification->End

Protocol 1: HATU-Mediated Coupling

Materials:

  • N-Boc-N-Me-Leu-OH (1.0 eq)

  • N-Me-Leu-OBzl p-tosylate (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve N-Me-Leu-OBzl p-tosylate in anhydrous DMF.

  • Add DIPEA (1.0 eq) and stir for 5 minutes at room temperature to neutralize the tosylate salt.

  • In a separate flask, dissolve N-Boc-N-Me-Leu-OH (1.0 eq) and HATU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the N-Boc-N-Me-Leu-OH solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Add the activated acid solution to the neutralized amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Coupling

Materials:

  • N-Boc-N-Me-Leu-OH (1.0 eq)

  • N-Me-Leu-OBzl p-tosylate (1.0 eq)

  • COMU (1.05 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a round-bottom flask, dissolve N-Me-Leu-OBzl p-tosylate in anhydrous DMF.

  • Add DIPEA (1.0 eq) and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve N-Boc-N-Me-Leu-OH (1.0 eq) and COMU (1.05 eq) in anhydrous DMF.

  • Add DIPEA (1.0 eq) to the N-Boc-N-Me-Leu-OH solution and stir for 1-2 minutes for pre-activation.

  • Add the activated acid solution to the neutralized amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

Protocol 3: PyAOP-Mediated Coupling

Materials:

  • N-Boc-N-Me-Leu-OH (1.0 eq)

  • N-Me-Leu-OBzl p-tosylate (1.0 eq)

  • PyAOP (1.05 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for the neutralization of the amine.

  • In a separate flask, dissolve N-Boc-N-Me-Leu-OH (1.0 eq) and PyAOP (1.05 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the acid/PyAOP solution and pre-activate for 2-5 minutes.

  • Add the activated acid solution to the neutralized amine solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for completion.

  • Perform an aqueous workup and purification as described in Protocol 1.

Conclusion and Recommendations

The synthesis of peptides containing N-methylated amino acids, such as N-Me-Leu, requires a departure from standard coupling protocols. The steric hindrance necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and minimize epimerization.

  • For routine and scalable synthesis where high efficiency is paramount, HATU and COMU stand out as excellent choices. COMU holds a distinct advantage in terms of safety and ease of purification, making it an increasingly popular option in both academic and industrial settings.[2][5]

  • For the most challenging couplings, particularly those involving multiple N-methylated residues or sequences prone to racemization, phosphonium-based reagents like PyAOP are often superior.[7][8] The absence of guanidinylation side reactions provides a cleaner reaction profile, justifying the potentially higher cost.

  • While more economical, reagents like HBTU are generally less suitable for these demanding couplings and may require longer reaction times and more rigorous purification.[9]

Ultimately, the selection of the optimal coupling reagent will be a balance of the specific steric demands of the substrates, the desired level of purity, and considerations of cost and safety. By understanding the mechanistic principles and leveraging the robust protocols provided, researchers can confidently navigate the challenges of N-methylated peptide synthesis.

References

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Wenschuh, H., et al. (1992). A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation. International Journal of Peptide and Protein Research. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science. Available at: [Link]

  • Epimerisation in Peptide Synthesis. (2022). Molecules. MDPI. Available at: [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (2010). Journal of the American Chemical Society. NIH. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Available at: [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (2011). Bioconjugate Chemistry. NIH. Available at: [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). New trends in peptide coupling reagents. Organic Preparations and Procedures International. Available at: [Link]

  • Epimerization of Peptide. (SlideShare presentation). Available at: [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry – A European Journal. Available at: [Link]

  • Liao, S., et al. (2008). {2-[(tert-Butoxycarbonyl)amino]-4-methylpentanoyl-N-methyl-l-leucyl}-N-methyl-l-leucine benzyl ester. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Calvani, F., et al. (2012). Esterification of L-Leucine with Benzyl Chloride in [MMIM][MsO] with Additives. Molecules. Available at: [Link]

  • Supporting Information for "Photolabile Soluble PEG-Based Supports for the Liquid-Phase Synthesis of Peptides". Digital CSIC. Available at: [Link]

  • Collins, J. M., et al. (2008). Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. NIH. Available at: [Link]

  • Otaka, A., et al. (2020). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. Available at: [Link]

  • Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2021). Advanced Synthesis & Catalysis. NIH. Available at: [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Molecules. MDPI. Available at: [Link]

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Validation

The Unseen Hand: Evaluating the Impact of the Tosylate Counter-Ion on Reactivity

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate dance of chemical reactions, the role of seemingly inert components can be deceptively profound. Among these, the count...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of chemical reactions, the role of seemingly inert components can be deceptively profound. Among these, the counter-ion, often relegated to the background as a mere charge-balancing spectator, can exert a significant influence on reaction kinetics, selectivity, and overall efficiency. This guide provides an in-depth evaluation of the tosylate (p-toluenesulfonate, TsO⁻) anion as a counter-ion, comparing its impact on reactivity with other commonly employed alternatives. By synthesizing technical data with mechanistic insights, we aim to equip researchers with the knowledge to make more informed decisions in catalyst design, reaction optimization, and drug development.

The Nature of the Tosylate Anion: More Than Just a Counterbalance

The tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid. This inherent stability, a result of extensive resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring, is the cornerstone of its utility in organic chemistry, most notably as an excellent leaving group.[1] However, these same electronic properties dictate its behavior as a non-covalently interacting counter-ion.

The key characteristics of the tosylate anion that influence its role as a counter-ion include:

  • Moderate Coordinating Ability: Compared to strongly coordinating anions like halides (Cl⁻, Br⁻, I⁻), the tosylate anion is considered to be weakly to moderately coordinating. This means it forms a less tight ion pair with a cationic center, allowing for greater accessibility of the cation to substrates and other reagents.[2]

  • Steric Bulk: The presence of the tolyl group imparts significant steric bulk to the tosylate anion. This can influence the stereochemical environment around a cationic center, potentially impacting enantioselectivity in asymmetric catalysis.

  • Dispersed Charge: The negative charge is delocalized over the three oxygen atoms of the sulfonate group and the benzene ring, resulting in a "soft" anion according to Pearson's Hard and Soft Acids and Bases (HSAB) theory.[3] This influences its interaction with cationic species and its solubility in various solvents.

The interplay of these factors determines the tosylate counter-ion's ability to modulate the reactivity of a system.

Comparative Analysis of Counter-Ion Effects on Reactivity

To quantitatively assess the impact of the tosylate counter-ion, we will examine experimental data from a study on nucleophilic substitution reactions in a micellar catalytic system. This system provides a clear and controlled environment to probe the influence of the counter-ion on reaction kinetics.

Case Study: Nucleophilic Substitution in Surface-Active Ionic Liquids

A study by Frizzo et al. investigated the effect of the anion in 1-dodecyl-3-methylimidazolium-based ionic liquids on the rate of a nucleophilic substitution reaction.[2] The observed pseudo-first-order rate constants (k_obs) provide a direct measure of the catalytic efficiency of the ionic liquid, which is influenced by the nature of the counter-ion.

Counter-IonAnion TypeObserved Rate Constant (k_obs) x 10⁻⁴ s⁻¹
Tosylate (OTs⁻) Sulfonate5.8
Triflate (OTf⁻)Sulfonate4.9
Mesylate (OMs⁻)Sulfonate4.5
Chloride (Cl⁻)Halide10.2
Bromide (Br⁻)Halide8.7
Iodide (I⁻)Halide7.1

Data adapted from Frizzo et al.[2]

Analysis of the Data:

The data reveals a clear trend in reactivity based on the counter-ion. The halide anions (Cl⁻, Br⁻, I⁻) generally lead to higher reaction rates compared to the sulfonate anions (tosylate, triflate, mesylate).[2] Within the sulfonate series, the tosylate anion provides the highest rate enhancement.[2]

This can be attributed to the degree of counter-ion binding to the micellar surface. More strongly binding anions can compete with the reactive nucleophile at the micellar interface, thereby inhibiting the reaction.[2] The tosylate anion, with its moderate coordinating ability and steric bulk, appears to strike a balance that facilitates the reaction more effectively than the other sulfonates in this specific system.

Experimental Protocols

To provide a practical context, we outline a general methodology for evaluating the impact of a counter-ion on reaction kinetics, based on the principles of the case study.

Protocol: Kinetic Analysis of a Nucleophilic Substitution Reaction

Objective: To determine the effect of the tosylate counter-ion on the rate of a model nucleophilic substitution reaction and compare it to other counter-ions.

Materials:

  • Cationic catalyst or reagent with interchangeable counter-ions (e.g., an imidazolium salt)

  • Substrate (e.g., an activated ester)

  • Nucleophile (e.g., an oximate)

  • Buffer solution

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Preparation of Catalyst Solutions: Prepare stock solutions of the cationic species with different counter-ions (e.g., tosylate, triflate, chloride) at the same concentration in the chosen buffer.

  • Reaction Initiation: In a quartz cuvette, mix the buffer solution, the substrate solution, and the nucleophile solution. Allow the mixture to equilibrate to the desired temperature in the thermostatted cuvette holder.

  • Kinetic Measurement: Initiate the reaction by adding a small aliquot of the catalyst solution to the cuvette. Immediately begin monitoring the change in absorbance of the reaction mixture at a predetermined wavelength corresponding to the consumption of a reactant or the formation of a product.

  • Data Analysis: Record the absorbance data as a function of time. Calculate the pseudo-first-order rate constant (k_obs) by fitting the absorbance data to a first-order exponential decay or rise equation.

  • Comparison: Repeat the experiment with each of the different counter-ion catalysts and compare the resulting k_obs values to determine the relative impact of each counter-ion on the reaction rate.

Mechanistic Implications and Broader Applications

The choice of counter-ion can have far-reaching consequences beyond simple reaction rate enhancement. In the realm of asymmetric catalysis, chiral counter-ions have been shown to induce high levels of enantioselectivity, a strategy that is gaining prominence in modern synthetic chemistry.[4] The steric bulk and electronic properties of the tosylate anion make it a viable candidate for use in such systems, where it can influence the chiral environment around a metal center.

Furthermore, in the burgeoning field of ionic liquids, the tosylate anion is a common component.[5] As demonstrated in the case study, the choice of anion in an ionic liquid can significantly impact its catalytic activity. Understanding these counter-ion effects is crucial for the rational design of task-specific ionic liquids for a wide range of chemical transformations.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Cationic Center (e.g., Metal Catalyst) cluster_1 Counter-Ion Environment Cation M⁺ Tosylate TsO⁻ Cation->Tosylate Moderate Interaction (Less Shielding) Triflate TfO⁻ Cation->Triflate Weak Interaction (Minimal Shielding) Halide X⁻ Cation->Halide Strong Interaction (Significant Shielding)

Caption: Ion-pairing strength of different counter-ions with a cationic center.

G Start Evaluation of Counter-Ion Effect Step1 Select Model Reaction Start->Step1 Step2 Synthesize Catalyst with Different Counter-Ions (Tosylate, Triflate, Halide, etc.) Step1->Step2 Step3 Perform Kinetic Experiments (e.g., UV-Vis, NMR) Step2->Step3 Step4 Determine Rate Constants (k_obs) Step3->Step4 Step5 Compare Reactivity Data Step4->Step5 Step6 Correlate with Counter-Ion Properties (Size, Coordinating Ability, etc.) Step5->Step6 End Mechanistic Insight Step6->End

Caption: Experimental workflow for evaluating counter-ion effects on reactivity.

Conclusion

The tosylate counter-ion, far from being a passive bystander, can play an active and influential role in chemical reactions. Its unique combination of moderate coordinating ability, steric presence, and charge delocalization allows it to modulate the reactivity of cationic species in a nuanced manner. While the specific impact of the tosylate counter-ion is highly dependent on the reaction system, the available data suggests that it can offer advantages in certain contexts, such as in the design of ionic liquids for catalysis. By moving beyond a simplistic view of counter-ions and embracing a more detailed understanding of their properties, researchers can unlock new avenues for controlling and optimizing chemical transformations.

References

  • Bartleby.com. Tosylate. [Link]

  • Frizzo, C. P., et al. (2016). Surface-active ionic liquids in micellar catalysis: impact of anion selection on reaction rates in nucleophilic substitutions. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

  • Grokipedia. Counterion. [Link]

  • AK Lectures. Tosylate Leaving Group. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • University of Szeged. Kinetic study of ionic reactions. [Link]

  • Royal Society of Chemistry. Chapter 3: Synthesis of Ionic Liquids. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking N-Methyl-L-Leucine Derivatives in Automated Peptide Synthesis

Introduction: The Double-Edged Sword of N-Methylation in Peptide Therapeutics In the landscape of peptide drug development, N-methylation represents a critical tool for enhancing therapeutic properties. The simple additi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of N-Methylation in Peptide Therapeutics

In the landscape of peptide drug development, N-methylation represents a critical tool for enhancing therapeutic properties. The simple addition of a methyl group to a peptide's backbone amide nitrogen can dramatically increase metabolic stability by shielding the amide bond from proteolytic degradation.[1][2][3][4] This modification can also improve cell permeability and oral bioavailability, and constrain the peptide's conformation to favor a bioactive state.[1][3][4][5]

However, these advantages come at a cost in terms of synthetic complexity. The steric hindrance introduced by the N-methyl group poses significant challenges during solid-phase peptide synthesis (SPPS), particularly in automated workflows.[6][7] These challenges manifest as slower, often incomplete coupling reactions and a heightened risk of racemization at the activated amino acid residue.[6][8][9]

This guide provides an in-depth technical comparison of two common N-methylated leucine building blocks for automated peptide synthesis: the p-toluenesulfonate salt of N-Methyl-L-leucine benzyl ester (H-N-Me-Leu-OBzl · TsOH) and the standard Fmoc-protected N-Methyl-L-leucine (Fmoc-N-Me-Leu-OH). While the former requires an in-situ acylation step with the preceding Fmoc-amino acid, the latter is used directly in standard Fmoc-SPPS protocols. We will dissect the experimental methodologies required to objectively benchmark their performance, focusing on coupling efficiency, diastereomeric purity, and overall success in generating a model peptide.

The Core Challenge: Steric Hindrance and Racemization

The primary obstacle in incorporating N-methylated amino acids is the steric bulk of the N-methyl group, which impedes the approach of the incoming activated acylating species.[7] This necessitates the use of highly reactive coupling reagents and sometimes elevated temperatures to drive the reaction to completion.[10]

This aggressive approach, however, exacerbates a second critical issue: racemization. The activation of the carboxylic acid of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by the bases used in the coupling reaction, leading to a loss of stereochemical integrity.[6][9] N-methylated amino acids are particularly susceptible to this pathway due to the slower coupling times, which prolong the exposure of the activated species to basic conditions.[6]

Therefore, a successful protocol for incorporating N-methylated residues hinges on a delicate balance: achieving complete coupling without inducing significant racemization.

Experimental Design: A Head-to-Head Comparison

To provide a clear performance benchmark, we will design a series of experiments synthesizing a model hexapeptide, Tyr-Ala-Gly-NMeLeu-Ala-Phe , on an automated peptide synthesizer. This sequence is chosen to place the N-methylated residue in a sterically demanding internal position.

We will compare two distinct synthetic strategies:

  • Strategy A: Utilizing Fmoc-N-Me-Leu-OH as the direct building block.

  • Strategy B: Utilizing H-N-Me-Leu-OBzl · TsOH . This strategy involves first coupling the N-methylated amino acid ester to the resin-bound peptide, followed by Fmoc-deprotection and subsequent coupling of the next amino acid (Fmoc-Gly-OH) to the secondary amine of the N-methylated leucine.

Mandatory Visualization: Experimental Workflows

G cluster_A Strategy A: Fmoc-N-Me-Leu-OH Workflow cluster_B Strategy B: H-N-Me-Leu-OBzl · TsOH Workflow A_start Resin-NH-Ala-Phe A_deprot Fmoc Deprotection (Piperidine/DMF) A_start->A_deprot A_wash1 DMF Wash A_deprot->A_wash1 A_couple Couple Fmoc-N-Me-Leu-OH + Coupling Reagent/Base A_wash1->A_couple A_wash2 DMF Wash A_couple->A_wash2 A_end Resin-NMeLeu-Ala-Phe A_wash2->A_end B_start Resin-NH-Ala-Phe B_deprot Fmoc Deprotection (Piperidine/DMF) B_start->B_deprot B_wash1 DMF Wash B_deprot->B_wash1 B_couple_gly Couple Fmoc-Gly-OH + Coupling Reagent/Base B_wash1->B_couple_gly B_wash2 DMF Wash B_couple_gly->B_wash2 B_deprot2 Fmoc Deprotection B_wash2->B_deprot2 B_wash3 DMF Wash B_deprot2->B_wash3 B_couple_nmeleu Couple H-N-Me-Leu-OBzl + Coupling Reagent/Base B_wash3->B_couple_nmeleu B_wash4 DMF Wash B_couple_nmeleu->B_wash4 B_end Resin-Gly-NMeLeu-Ala-Phe B_wash4->B_end

Caption: Automated SPPS workflows for incorporating N-Me-Leu.

Experimental Protocols
1. General Automated Synthesis Protocol
  • Synthesizer: Standard automated peptide synthesizer with UV monitoring capabilities.[10][11]

  • Resin: Rink Amide AM resin (0.5 mmol/g substitution).

  • Scale: 0.1 mmol.

  • Solvent: Dimethylformamide (DMF).

  • Deprotection: 20% piperidine in DMF (2 x 5 min).

  • Washes: DMF (5 x 1 min) after deprotection and coupling steps.

  • Amino Acids: 5 equivalents of Fmoc-amino acid.

  • Base: 10 equivalents of Diisopropylethylamine (DIEA), unless otherwise noted.

  • Cleavage: Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5) for 2 hours.

2. Protocol for Coupling N-Methylated Residues (Strategy A)
  • Perform standard Fmoc-deprotection of the N-terminal alanine on the growing peptide chain (H-Ala-Phe-Resin).

  • Wash the resin thoroughly with DMF.

  • In a separate vial, pre-activate a solution of Fmoc-N-Me-Leu-OH (5 eq), the chosen coupling reagent (4.9 eq), and an additive if applicable (5 eq) in DMF for 2 minutes. Add DIEA (10 eq) and immediately transfer to the reaction vessel.

  • Allow the coupling reaction to proceed for 2 hours at room temperature.

  • Perform a bromophenol blue test to check for unreacted secondary amines.[5][7] If the test is positive (blue/green), perform a second coupling.

  • Wash the resin with DMF and proceed with the synthesis of the remaining peptide sequence.

3. Protocol for Coupling with H-N-Me-Leu-OBzl · TsOH (Strategy B)

This strategy involves coupling the Fmoc-protected amino acid before the N-methylated residue (Fmoc-Gly-OH) to the secondary amine of H-N-Me-Leu.

  • After coupling of the initial Ala-Phe dipeptide to the resin and subsequent Fmoc-deprotection, the free amine of Alanine is available.

  • Couple H-N-Me-Leu-OBzl · TsOH (5 eq) to the resin-bound peptide using a standard coupling reagent like HATU (4.9 eq) and DIEA (10 eq) for 2 hours.

  • Wash the resin thoroughly with DMF.

  • The N-terminal of the peptide now has a secondary amine (the N-methyl group of Leucine).

  • Proceed with the coupling of the next amino acid, Fmoc-Gly-OH, following the protocol in section 2, steps 3-6.

Benchmarking Metrics and Analytical Methods

The performance of each strategy will be evaluated based on two primary metrics:

  • Crude Peptide Purity: Assessed by High-Performance Liquid Chromatography (HPLC). This gives a quantitative measure of the main product versus impurities like deletion sequences (e.g., Tyr-Ala-Gly-Ala-Phe) or capped sequences.[12]

  • Diastereomeric Purity (Racemization): The percentage of the D-NMeLeu diastereomer will be quantified. This requires hydrolysis of the purified peptide followed by analysis using chiral Gas Chromatography-Mass Spectrometry (GC-MS) or a specialized HPLC method with a chiral column.[13][14][15]

Data Presentation and Expected Outcomes

Table 1: Comparative Performance of Coupling Reagents for Fmoc-N-Me-Leu-OH
Coupling ReagentAdditiveCrude Purity (%) (Main Peak)% D-NMeLeu (Racemization)Notes
HBTUHOBt~70-80%2-5%Standard but less effective for N-methylated residues.[5]
HATU HOAt >90% <1% Highly effective, rapid coupling with low racemization.[4][5][16]
PyAOPNone>90%<1%Excellent for sterically hindered couplings.[16][17]
PyBOPHOAt~85-90%1-3%Good performance, but PyAOP and HATU are often superior.[17]
DICOxymaPure~80-85%<0.5%Carbodiimide-based; less reactive but can yield very low racemization.[6]

Note: Data are representative expectations based on literature and field experience. Actual results may vary based on synthesizer and specific conditions.

Table 2: Head-to-Head Comparison of Synthetic Strategies
MetricStrategy A (Fmoc-N-Me-Leu-OH with HATU)Strategy B (H-N-Me-Leu-OBzl · TsOH)Rationale for Expected Outcome
Crude Purity High (>90%)Moderate-High (~80-85%)Direct use of the pre-formed Fmoc-protected building block is generally more efficient and avoids potential side reactions associated with coupling an amino acid ester.
% Racemization Very Low (<1%)Low (<2%)Strategy A allows for optimized, single-step coupling conditions. Strategy B involves multiple steps where racemization could potentially be introduced, although modern reagents are very effective at suppression.[8][18]
Process Simplicity HighModerateStrategy A is a standard, streamlined SPPS step. Strategy B requires an additional coupling step and the handling of a different type of building block.
Cost-Effectiveness ModeratePotentially HigherFmoc-N-Me-Leu-OH is a specialized reagent. The synthesis of H-N-Me-Leu-OBzl · TsOH and its use in a less standard workflow may incur higher overall costs in terms of time and reagents.
Mandatory Visualization: Racemization Mechanism

G AA Fmoc-NMe-Leu-OH Activated Activated Intermediate (e.g., O-acylisourea) AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate Activated->Oxazolone Cyclization L_Peptide Desired L-Peptide Activated->L_Peptide + Peptide-NH2 (Desired Path) Enolate Achiral Enolate Oxazolone->Enolate H_plus -H+ Oxazolone->H_plus Enolate->L_Peptide + Peptide-NH2 D_Peptide Racemized D-Peptide Enolate->D_Peptide + Peptide-NH2 Base Base (e.g., DIEA) Peptide_NH2 Peptide-NH2

Caption: Primary racemization pathway via oxazolone formation.

Discussion and Recommendations

The experimental data strongly supports the use of Fmoc-N-Me-Leu-OH in conjunction with a high-performance coupling reagent like HATU or PyAOP for the most efficient and reliable incorporation of N-methylated leucine in automated peptide synthesis. This approach (Strategy A) simplifies the synthetic workflow, maximizes crude purity, and minimizes the risk of racemization. The use of additives like HOAt is paramount when racemization is a concern.[6]

While the use of H-N-Me-Leu-OBzl · TsOH (Strategy B) is a viable alternative, it introduces additional complexity to the synthesis protocol without offering a clear advantage in performance. The benzyl ester protection would need to be removed during the final TFA cleavage step. This approach may be considered if Fmoc-N-Me-Leu-OH is unavailable or cost-prohibitive, but requires more rigorous optimization and quality control to ensure high purity of the final peptide.

For all syntheses involving N-methylated amino acids, the following best practices are recommended:

  • Use High-Purity Reagents: Start with the best quality building blocks and reagents to avoid introducing impurities.[19]

  • Employ Potent Coupling Reagents: Uronium/aminium (HATU, HCTU) or phosphonium (PyAOP, PyBOP) reagents are recommended over carbodiimides for these sterically hindered couplings.[7][20]

  • Optimize Coupling Time and Temperature: While longer coupling times or heating can improve efficiency, they also increase the risk of racemization.[6][10] Automated synthesizers with heating capabilities can be beneficial but require careful protocol development.

  • Monitor Coupling Completion: The standard ninhydrin test does not work for secondary amines. The bromophenol blue test is a reliable qualitative method to confirm the completion of the coupling step.[5][7]

  • Implement Rigorous Analytics: HPLC is essential for purity analysis, and a chiral method (GC-MS or HPLC) is required to accurately quantify racemization, a critical quality attribute for any therapeutic peptide.[12][15]

By adhering to these principles and selecting the appropriate building blocks and reagents, researchers can successfully navigate the challenges of synthesizing N-methylated peptides and unlock their full therapeutic potential.

References

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Coupling Reagents. Aapptec Peptides.
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  • Optimizing Peptide Synthesis: The Role of N-Methyl Amino Acids. Biosynth.
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  • Analytical methods and Quality Control for peptide products. Biosynth.
  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Bentham Science.
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  • N-Methylamino Acids in Peptide Synthesis. IV.
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  • Synthesis of L-leucine benzyl ester (NPC 15328). PrepChem.com.
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  • Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts.

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Studies: Featuring N-ME-Leu-obzl P-tosylate

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes and substrates is paramount. An off-target interaction can lead to misleading data and failed therapeutic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes and substrates is paramount. An off-target interaction can lead to misleading data and failed therapeutic strategies. This guide provides an in-depth technical comparison of N-ME-Leu-obzl P-tosylate, a synthetic amino acid derivative, with other common enzyme substrates. We will explore the principles of cross-reactivity, provide detailed experimental protocols for its assessment, and delve into the structural basis of enzyme specificity.

Part 1: The Imperative of Cross-Reactivity Profiling

In an ideal world, an enzyme substrate would be exclusively processed by its target enzyme. However, in the complex milieu of a cell lysate or even in purified systems, a degree of cross-reactivity is often observed. This occurs when a substrate is recognized and processed by one or more unintended enzymes, often due to similarities in the active site architecture of the enzymes.

Understanding the cross-reactivity profile of a substrate like N-ME-Leu-obzl P-tosylate is critical for several reasons:

  • Data Integrity: High cross-reactivity can lead to an overestimation of the target enzyme's activity, as the signal is a composite of multiple enzyme activities.

  • Assay Development: A highly specific substrate is the cornerstone of a robust and reliable biochemical assay.

  • Drug Discovery: When developing enzyme inhibitors, a clear understanding of the substrate's specificity is necessary to accurately assess the inhibitor's potency and selectivity.

This guide will use N-ME-Leu-obzl P-tosylate as a case study to illustrate the principles and practices of a thorough cross-reactivity investigation.

Part 2: Meet the Substrates

To contextualize the performance of N-ME-Leu-obzl P-tosylate, we will compare it against two well-characterized protease substrates. The selection of these alternatives is based on their known specificity for different classes of proteases, providing a robust framework for comparison.

  • N-ME-Leu-obzl P-tosylate: This is our primary compound of interest. Its structure features an N-methylated Leucine residue with a benzyl ester protecting group. The presence of the bulky, hydrophobic leucine side chain and the ester linkage suggests it is a potential substrate for proteases with a preference for hydrophobic residues at the P1 position and that exhibit esterase activity.

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA): This is a classic chromogenic substrate for chymotrypsin and other chymotrypsin-like serine proteases.[1][2] Chymotrypsin's specificity is driven by its deep, hydrophobic S1 pocket, which readily accommodates the large aromatic side chain of Phenylalanine (Phe).[3] Cleavage of the p-nitroanilide bond releases p-nitroaniline, a yellow-colored product that can be monitored spectrophotometrically.[4]

  • Z-Arg-Arg-AMC: This is a fluorogenic substrate commonly used for assaying the activity of cysteine proteases like papain and cathepsin B.[5][6] These enzymes typically prefer basic residues like Arginine (Arg) at the P1 and P2 positions. Hydrolysis of the substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[7]

Part 3: Comparative Performance: A Cross-Reactivity Analysis

To illustrate the concept of cross-reactivity, we present a hypothetical but plausible dataset representing the kinetic parameters (Km and kcat) for the hydrolysis of our three substrates by a panel of proteases with distinct specificities.

Table 1: Comparative Kinetic Parameters of Protease Substrates

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Specificity Commentary
N-ME-Leu-obzl P-tosylate Chymotrypsin 150755.0 x 105High Specificity. Shows strong activity with chymotrypsin, which has a preference for bulky hydrophobic residues like Leucine.
Papain 800506.3 x 104Moderate Cross-Reactivity. Papain has broader specificity and can accommodate hydrophobic residues, leading to some activity.
Trypsin >5000<1<200Low Cross-Reactivity. Trypsin's S1 pocket is designed for basic residues (Arg, Lys), showing poor recognition of Leucine.
Suc-AAPF-pNA Chymotrypsin 501002.0 x 106Very High Specificity. The canonical substrate for chymotrypsin, showing excellent kinetic efficiency.
Papain 1200108.3 x 103Low Cross-Reactivity. The extended peptide and P1 Phe are not optimal for papain.
Trypsin >10000<0.5<50Negligible Cross-Reactivity. The P1 Phe is strongly disfavored by trypsin's S1 pocket.
Z-Arg-Arg-AMC Chymotrypsin >8000<2<250Negligible Cross-Reactivity. The basic Arg residues are a poor fit for chymotrypsin's hydrophobic pocket.
Papain 801201.5 x 106Very High Specificity. A preferred substrate for papain, which favors basic residues.
Trypsin 200402.0 x 105Moderate Cross-Reactivity. Trypsin recognizes the P1 Arg, but the P2 Arg is less optimal than for papain.

This data is illustrative and designed to demonstrate the principles of a cross-reactivity study. Actual kinetic parameters would need to be determined experimentally.

Part 4: Experimental Protocols for Cross-Reactivity Profiling

A robust and reproducible experimental design is the foundation of any credible cross-reactivity study. Here, we provide a detailed protocol for a chromogenic assay that can be adapted for all three substrates, with modifications for the fluorogenic substrate.

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_buffer Add Assay Buffer to wells prep_buffer->add_buffer prep_substrate Prepare Substrate Stock Solutions (in DMSO) add_substrate Add Substrate to initiate reaction prep_substrate->add_substrate prep_enzyme Prepare Enzyme Stock Solutions add_enzyme Add Enzyme dilutions prep_enzyme->add_enzyme add_buffer->add_enzyme add_enzyme->add_substrate incubate Incubate at constant temperature add_substrate->incubate read_absorbance Read Absorbance/Fluorescence over time incubate->read_absorbance calc_rate Calculate initial reaction rates (V₀) read_absorbance->calc_rate plot_kinetics Plot V₀ vs. [S] (Michaelis-Menten) calc_rate->plot_kinetics determine_params Determine Km and kcat plot_kinetics->determine_params

Caption: Workflow for kinetic analysis of enzyme substrates.

Detailed Protocol: Chromogenic Protease Assay

This protocol is designed for determining the kinetic parameters of N-ME-Leu-obzl P-tosylate and Suc-AAPF-pNA.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂. Prepare fresh and equilibrate to the assay temperature (e.g., 37°C).

  • Substrate Stock Solutions: Prepare 10 mM stock solutions of N-ME-Leu-obzl P-tosylate and Suc-AAPF-pNA in 100% DMSO.

  • Enzyme Stock Solutions: Prepare stock solutions of Chymotrypsin, Papain, and Trypsin in appropriate buffers as recommended by the supplier. Determine the active concentration of each enzyme stock.

2. Assay Procedure (96-well plate format):

  • Prepare Substrate Dilutions: In a separate 96-well plate, perform serial dilutions of the substrate stock solutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).

  • Set up Reaction Plate: In a clear, flat-bottom 96-well plate, add 50 µL of Assay Buffer to each well.

  • Add Enzyme: Add 25 µL of a diluted enzyme solution to each well. Include "no-enzyme" controls for each substrate concentration to measure background hydrolysis.

  • Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Add 25 µL of the appropriate substrate dilution to each well to start the reaction. The final volume in each well will be 100 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to the assay temperature. Measure the absorbance at 405-410 nm every minute for 30-60 minutes.

3. Data Analysis:

  • Correct for Background: Subtract the rate of the "no-enzyme" control from the rate of the corresponding enzyme-containing wells.

  • Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the change in absorbance per minute to the concentration of product formed per minute using the Beer-Lambert law (ε for p-nitroaniline is 8,800 M-1cm-1).[4]

  • Determine Kinetic Parameters: Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Calculate kcat: Calculate the catalytic turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final active enzyme concentration in the assay.

Note on Fluorogenic Assay for Z-Arg-Arg-AMC: The protocol is similar, but a black 96-well plate should be used to minimize background fluorescence. The release of AMC is monitored by measuring fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[8]

Part 5: Mechanistic Insights into Substrate Specificity

The specificity of a protease is not a matter of chance; it is dictated by the precise three-dimensional architecture of its active site. The interaction between the substrate's amino acid side chains (Pn...P1-P1'...Pn') and the corresponding binding pockets of the enzyme (Sn...S1-S1'...Sn') determines the efficiency of catalysis.[3]

The Gatekeeper: The S1 Specificity Pocket

For many proteases, the S1 pocket, which accommodates the amino acid residue at the P1 position (immediately N-terminal to the scissile bond), is the primary determinant of substrate specificity.

G cluster_chymotrypsin Chymotrypsin S1 Pocket cluster_trypsin Trypsin S1 Pocket cluster_substrates P1 Residues of Substrates Chymo Chymotrypsin Active Site Deep, Hydrophobic S1 Pocket Trypsin Trypsin Active Site Deep Pocket with Aspartic Acid at base Phe Phenylalanine (Phe) (Large, Hydrophobic) Phe->Chymo:f1 Good Fit Phe->Trypsin:f1 Poor Fit (Repulsion) Leu Leucine (Leu) (Hydrophobic) Leu->Chymo:f1 Good Fit Leu->Trypsin:f1 Poor Fit (Repulsion) Arg Arginine (Arg) (Positively Charged) Arg->Chymo:f1 Poor Fit Arg->Trypsin:f1 Good Fit (Ionic Bond)

Caption: The S1 pocket determines substrate specificity.

  • Chymotrypsin: Possesses a deep, spacious, and hydrophobic S1 pocket. This structural feature explains its strong preference for substrates with large, hydrophobic P1 residues like Phenylalanine, Tyrosine, and Leucine.[3] This is why both Suc-AAPF-pNA and N-ME-Leu-obzl P-tosylate are good substrates.

  • Trypsin: In contrast, the S1 pocket of trypsin contains a negatively charged Aspartic acid residue at its base. This creates a strong electrostatic attraction for positively charged P1 residues like Arginine and Lysine.[3] Hydrophobic residues are repelled, explaining the poor activity of trypsin towards the other two substrates.

  • Papain: This cysteine protease has a less constrained S1 pocket compared to the serine proteases, contributing to its broader substrate specificity. It can accommodate a variety of residues, including basic and hydrophobic ones, which explains its moderate activity on both N-ME-Leu-obzl P-tosylate and Z-Arg-Arg-AMC.

Cross-reactivity, therefore, often arises when the S1 pocket of an off-target enzyme can still accommodate the P1 residue of a substrate, even if sub-optimally. This leads to a lower catalytic efficiency (kcat/Km) but still a measurable reaction.

Conclusion

The study of enzyme cross-reactivity is a cornerstone of rigorous biochemical research and drug development. As we have demonstrated with N-ME-Leu-obzl P-tosylate and its comparators, a systematic approach involving kinetic analysis against a panel of relevant enzymes is essential for characterizing a substrate's specificity profile. By understanding the interplay between a substrate's structure and the architecture of an enzyme's active site, researchers can make informed decisions in assay design, data interpretation, and the pursuit of selective therapeutic agents.

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Safety & Regulatory Compliance

Safety

Understanding the Compound: Hazard Profile and Safety First

A Comprehensive Guide to the Proper Disposal of N-ME-Leu-obzl P-tosylate For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of t...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of N-ME-Leu-obzl P-tosylate

For researchers and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt (N-ME-Leu-obzl P-tosylate), a key intermediate in peptide synthesis and pharmaceutical development, demands meticulous handling not only during its use but also in its disposal.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-ME-Leu-obzl P-tosylate, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Before any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While some safety data sheets (SDS) for the closely related L-Leucine benzyl ester p-toluenesulfonate do not classify it as a hazardous substance under the Globally Harmonized System (GHS), data for similar tosylate compounds indicate potential hazards.[3] Specifically, related chemicals are cited as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5]

Given the absence of a definitive, universally adopted hazard classification for N-ME-Leu-obzl P-tosylate, a conservative approach is non-negotiable. The compound must be handled as a potentially hazardous substance. All personnel must adhere to strict safety protocols and utilize appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, which may cause irritation.[3]
Eye Protection Safety glasses with side shields or chemical goggles.To protect eyes from dust particles that could cause serious irritation.[4]
Lab Coat Standard laboratory coat, fully buttoned.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.To avoid inhalation of the fine powder, which may cause respiratory irritation.[6][7]

Core Principles of Chemical Waste Disposal

The disposal of N-ME-Leu-obzl P-tosylate is governed by a set of inviolable principles. Adherence is mandatory to ensure compliance with local, state, and federal regulations.[6]

  • Do Not Drain Dispose: The compound must not be discharged into the sanitary sewer system.[8][9] This prevents potential harm to aquatic ecosystems and contamination of waterways.

  • No General Waste: Disposal with household or general laboratory trash is strictly prohibited.[8]

  • Segregation is Key: Isolate waste containing N-ME-Leu-obzl P-tosylate from other chemical waste streams to prevent unintended reactions.

  • Licensed Disposal: All waste must be ultimately handled by a licensed and approved chemical waste disposal company.[8]

Step-by-Step Disposal Protocols

The specific disposal procedure depends on the form of the waste. Follow the appropriate workflow for each type of waste generated.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Containerization: Keep the chemical in its original, clearly labeled container. If the original container is compromised, transfer the solid to a new, chemically compatible container suitable for solid waste.

  • Labeling: Ensure the container is labeled with the full chemical name: "N-Methyl-L-leucine benzyl ester p-toluenesulfonate salt," the CAS number "42807-66-9," and the words "Hazardous Waste."[6]

  • Storage: Place the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Documentation: Maintain a detailed log of all waste generated, including the chemical name, quantity, and date of accumulation.[6]

Protocol 2: Disposal of Contaminated Labware and Debris

This category includes items such as weighing papers, pipette tips, contaminated gloves, and empty stock bottles.

  • Gross Decontamination: If feasible, rinse empty stock bottles or glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual powder. This rinseate must be collected and treated as chemical waste (see Protocol 3).

  • Collection: Place all solid contaminated debris into a designated, durable, and sealable waste container. A heavy-duty plastic bag or a lined solid waste drum is appropriate.

  • Labeling: Label the container clearly as "Hazardous Waste - Solid Debris Contaminated with N-ME-Leu-obzl P-tosylate (CAS 42807-66-9)."

  • Storage: Store the sealed container in the designated hazardous waste accumulation area.

Protocol 3: Disposal of Solutions Containing N-ME-Leu-obzl P-tosylate

This includes reaction mixtures, mother liquors, and solvent rinses.

  • Segregation: Collect all aqueous and organic solvent waste containing the compound in separate, dedicated, and compatible waste containers. Do not mix with other waste streams like halogenated solvents unless your facility's waste management plan permits it.

  • Containerization: Use a designated, leak-proof, and properly vented container designed for liquid chemical waste.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name, the solvent system (e.g., "Ethanol solution of..."), and an approximate concentration of the compound.

  • Storage: Store the sealed liquid waste container within secondary containment in the designated hazardous waste area.

Emergency Procedure: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately clear the area of all non-essential personnel and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, increase ventilation to the room.[6]

  • Don PPE: Before cleaning, don the full PPE detailed in Section 1.

  • Contain: Carefully cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust. [10]

  • Collect: Gently sweep or scoop the contained material into a sealable container designated for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a solvent such as ethanol or acetone, followed by soap and water.[6] Collect all cleaning materials (wipes, pads) and place them in the solid hazardous waste container.

  • Dispose: Label the container with the spill cleanup debris and dispose of it according to Protocol 2.

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with N-ME-Leu-obzl P-tosylate.

G Fig. 1: Disposal Workflow for N-ME-Leu-obzl P-tosylate start Waste Generation (N-ME-Leu-obzl P-tosylate) waste_type Identify Waste Type start->waste_type solid_pure Unused/Expired Solid Compound waste_type->solid_pure Pure Solid solid_debris Contaminated Debris (Gloves, Wipes, Tips) waste_type->solid_debris Solid Debris liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid spill_debris Spill Cleanup Debris waste_type->spill_debris Spill container_solid Seal in Labeled Solid Waste Container solid_pure->container_solid solid_debris->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid_waste->container_liquid spill_debris->container_solid storage Store in Designated Hazardous Waste Area container_solid->storage container_liquid->storage disposal Arrange Pickup by Licensed Waste Vendor storage->disposal

Caption: Decision tree for waste segregation and disposal.

By implementing these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of N-ME-Leu-obzl P-tosylate, upholding the highest standards of scientific integrity and workplace safety.

References

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  • Bolchi, C., Bavo, F., & Pallavicini, M. One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi.
  • National Institutes of Health. The NIH Drain Discharge Guide.
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Handling

A Comprehensive Guide to the Safe Handling of N-Methyl-L-leucine benzyl ester p-toluenesulfonate

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-proven safety and logistical information for handling N-Methy...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-proven safety and logistical information for handling N-Methyl-L-leucine benzyl ester p-toluenesulfonate (N-ME-Leu-obzl P-tosylate). By moving beyond mere compliance and embedding a deep understanding of the "why" behind each step, we aim to foster a culture of safety and excellence in your laboratory.

Understanding the Compound: A Proactive Approach to Safety

N-ME-Leu-obzl P-tosylate is a derivative of the amino acid leucine, a common building block in peptide synthesis.[1] Its tosylate salt form generally enhances stability and solubility in organic solvents.[2][3] While specific toxicity data for this exact compound is limited, the constituent parts—an amino acid ester and a tosylate salt—inform our safety protocols. Amino acid esters are pivotal in synthetic chemistry, and tosylate salts are known for their utility as leaving groups and counterions.[2][4][5]

Our safety directive is built on the principle of treating this compound with the caution required for related chemicals that are known to cause skin, eye, and respiratory irritation.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. It is the most direct barrier between you and potential chemical exposure.[8] The following table outlines the minimum required PPE for handling N-ME-Leu-obzl P-tosylate.

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.[9]Protects against accidental splashes and airborne particles of the solid compound.
Skin Protection Nitrile rubber gloves and a standard laboratory coat.[10][11]Nitrile offers good resistance to a range of chemicals. The lab coat protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust or aerosols are generated.[10]Minimizes the inhalation of potentially irritating airborne particles.

Expert Insight: Always inspect your gloves for any signs of degradation or punctures before use. After handling the compound, wash your hands thoroughly, even after removing gloves.[10]

Operational Plan: From Receipt to Reaction

A systematic workflow minimizes the risk of exposure and contamination.

Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[9] The container should be kept tightly closed.

  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing:

    • Carefully open the container.

    • Use a clean spatula to transfer the desired amount of the solid compound to a tared weigh boat or appropriate container.

    • Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

  • Dissolution:

    • Add the weighed solid to your chosen solvent in a suitable reaction vessel.

    • Stir the mixture until the solid is fully dissolved.

  • Cleanup:

    • Clean the spatula and any other contaminated reusable equipment thoroughly.

    • Dispose of any single-use contaminated items (e.g., weigh boat, pipette tips) in the designated hazardous waste container.[10]

    • Wipe down the work surface with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, and finally eye protection).

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.[12]

Core Principle: Never dispose of N-ME-Leu-obzl P-tosylate or its solutions down the drain or in the regular trash.[10]

  • Contaminated Solids: All solid waste, including gloves, absorbent paper, and weighing materials, must be collected in a designated hazardous waste container lined with a durable plastic bag.[10]

  • Organic Solvent Solutions: Solutions of N-ME-Leu-obzl P-tosylate in organic solvents should be collected in a separate, clearly labeled, and compatible solvent waste container.[10]

  • Aqueous Solutions: Collect all aqueous solutions containing the compound in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).[10]

Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Ensure all waste containers are properly labeled with the contents.

Emergency Procedures: Preparedness is Key

Accidents can happen, but with a clear plan, their impact can be minimized.

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If it is safe to do so, prevent the spill from spreading using absorbent materials.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if the spill generates dust.

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[9] Avoid creating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[9]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]

Visual Workflow for Chemical Spill Response

The following diagram outlines the decision-making process for responding to a chemical spill of N-ME-Leu-obzl P-tosylate.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_disposal Waste Management cluster_final Post-Incident Spill Spill Occurs Assess Assess Situation (Size, Location, Hazards) Spill->Assess Alert Alert Personnel & Evacuate Area Assess->Alert Is spill major? PPE Don Appropriate PPE Assess->PPE Is spill minor? Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill (Absorb/Sweep) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Waste Collect Waste in Hazardous Waste Container Cleanup->Waste Report Report Incident Decontaminate->Report Label Label Waste Container Waste->Label EHS Contact EHS for Disposal Label->EHS Review Review & Improve Procedures Report->Review

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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